molecular formula C30H20 B1507085 [5]Cycloparaphenylene CAS No. 96100-94-6

[5]Cycloparaphenylene

Cat. No.: B1507085
CAS No.: 96100-94-6
M. Wt: 380.5 g/mol
InChI Key: CPWZIBNNYXGKBU-UHFFFAOYSA-N
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Description

[5]Cycloparaphenylene is a benzenoid aromatic compound.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

hexacyclo[16.2.2.22,5.26,9.210,13.214,17]triaconta-1,3,5,7,9,11,13,15,17,19,21,23,25,27,29-pentadecaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H20/c1-2-22-4-3-21(1)23-5-7-25(8-6-23)27-13-15-29(16-14-27)30-19-17-28(18-20-30)26-11-9-24(22)10-12-26/h1-20H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPWZIBNNYXGKBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3C=CC(=C4C=CC(=C5C=CC(=C6C=CC(=C1C=C2)C=C6)C=C5)C=C4)C=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H20
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Technical Guide to the Synthesis and Properties of Cycloparaphenylenes

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Cycloparaphenylenes (CPPs), often referred to as "carbon nanohoops," represent the fundamental repeating unit of armchair carbon nanotubes.[1][2] These radially π-conjugated macrocycles have garnered significant attention not only as templates for the bottom-up synthesis of structurally uniform carbon nanotubes but also for their unique, size-dependent photophysical and electronic properties.[2][3][4] This guide provides an in-depth exploration of the prevalent synthetic strategies for accessing these strained nanostructures, details their remarkable physical and host-guest properties, and discusses their potential applications in materials science, supramolecular chemistry, and beyond. We will delve into the causality behind synthetic choices, present detailed experimental protocols, and summarize key data to provide a comprehensive resource for researchers in chemistry and materials science.

Introduction: The Allure of a Nanohoop

Since the discovery of carbon nanotubes (CNTs) in 1991, the scientific community has been captivated by their extraordinary mechanical and electronic properties.[4] However, a significant bottleneck has been the inability to produce CNTs with uniform structure and diameter, as these parameters critically dictate their characteristics.[4] This challenge spurred the development of bottom-up synthetic approaches, with cycloparaphenylenes ([n]CPPs, where 'n' denotes the number of para-linked benzene rings) emerging as the ideal starting template for armchair CNTs.[4][5]

The first successful synthesis of CPPs in 2008 by Jasti and Bertozzi marked a watershed moment, opening the door to the systematic study of these beautiful, highly strained molecules.[2][5] The defining feature of CPPs is their curved, radial π-system, which imparts properties that are fundamentally different from their linear analogues.[6][7] Most notably, their HOMO-LUMO gap narrows as the ring size decreases—a direct consequence of increased strain and improved orbital overlap—which is contrary to the behavior of most conjugated polymers.[2] This unique characteristic, along with their vibrant, size-tunable fluorescence, makes them fascinating targets for fundamental research and promising components for novel optoelectronic devices.[7][8]

Synthetic Strategies: Mastering the Strain

The primary challenge in CPP synthesis is overcoming the immense strain energy inherent in bending sp²-hybridized benzene rings into a small hoop.[5] Successful strategies universally employ a late-stage aromatization, building a less-strained macrocyclic precursor that is converted to the fully conjugated CPP in the final step.

The Itami-Segawa L-Shaped Building Block Approach

A highly successful and modular strategy, pioneered by Kenichiro Itami and Yasutomo Segawa, utilizes cyclohexane-based precursors as "L-shaped" building blocks.[4][5] This method allows for the size-selective synthesis of a wide range of [n]CPPs.[1]

Causality and Rationale:

  • Pre-bent Geometry: Using 1,4-disubstituted cyclohexane units introduces a pre-defined bend, facilitating the formation of the macrocycle without inducing the full strain of the final CPP structure.

  • Modular Assembly: The strategy relies on robust and predictable palladium- or nickel-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[9] This allows for the stepwise connection of "L-shaped" and linear building blocks to form "U-shaped" intermediates, which are then dimerized to form the macrocycle.[9]

  • Final Aromatization: The crucial final step is a reductive aromatization. The cyclohexane units in the macrocyclic precursor are converted to aromatic rings, typically using a reagent like sodium bisulfate or DDQ, to yield the final, strained CPP.[5][10]

G cluster_0 Building Block Synthesis cluster_1 U-Shaped Precursor Formation cluster_2 Macrocyclization cluster_3 Final Product A 1,4-Cyclohexanedione B L-Shaped Dibromo Precursor (50) A->B Multi-step synthesis D U-Shaped Precursor (7-rings) B->D Suzuki Coupling (Pd Catalyst) C Linear Biphenyl Bis(boronic acid) (51) C->D E U-Shaped Bis(boronic acid) (7-rings) D->E Miyaura Borylation F Cyclohexane-based Macrocycle (14-rings) D->F Suzuki Dimerization (Pd Catalyst) E->F G [12]CPP F->G Reductive Aromatization

Caption: Modular synthesis of[11]CPP via the Itami-Segawa strategy.[9]

Other Key Synthetic Approaches

While the Itami-Segawa method is prominent, other significant strategies have been developed:

  • Jasti's Cyclohexadiene-based Synthesis: The first CPP synthesis utilized bent cyclohexadiene precursors, which were coupled and then aromatized via reductive elimination.[5]

  • Yamago's Platinum-Mediated Synthesis: This approach uses square-shaped platinum complexes to template the formation of the macrocycle, followed by reductive elimination to release the CPP.[5]

  • Alkyne Metathesis: More recent methods have employed alkyne metathesis for macrocyclization, offering a scalable route to certain CPP derivatives.[12]

Unique Properties of Cycloparaphenylenes

The defining characteristic of CPPs is the profound influence of ring size on their physical and chemical properties.

Structural and Electronic Properties

The strain of the bent benzene rings dominates the electronic structure of CPPs. As the ring size n decreases, the strain increases, forcing a reduction in the dihedral angles between adjacent phenyl units.[2] This planarization enhances the π-orbital overlap along the macrocycle.

Key Consequence: Unlike linear conjugated systems, the HOMO-LUMO gap of [n]CPPs decreases as n gets smaller .[2] This counterintuitive trend is a direct result of the strain-induced increase in conjugation length. For example,[4]CPP has a more narrow HOMO-LUMO gap than even very long linear paraphenylenes.[2]

Photophysical Properties

CPPs are highly fluorescent, with emission colors that are strongly dependent on the ring size.[8] This size-tunable fluorescence is one of their most attractive features.

  • Absorption: The primary absorption maxima of different [n]CPPs are remarkably similar, typically around 338-340 nm.[8] However, a lower energy, formally forbidden HOMO-LUMO transition becomes more apparent and red-shifts as the ring size decreases.[2][8]

  • Emission: The fluorescence emission is strongly red-shifted for smaller, more strained rings. For instance, the emission maximum shifts from 438 nm for[8]CPP to 494 nm for[1]CPP in solution.[8] This tunability makes them promising materials for organic light-emitting diodes (OLEDs) and fluorescent probes.[7]

Table 1: Size-Dependent Photophysical Properties of [n]CPPs

[n]CPP Size Absorption λmax (nm) Emission λmax (nm) Quantum Yield (ΦF) Reference
[1]CPP ~339, 395 494 0.82 [8]
[2]CPP ~339, 385 475 0.88 [2]
[11]CPP ~338, 375 455 0.90 [8]
[7]CPP ~339, 368 440 0.73 [8]

|[8]CPP | ~339, 365 | 438 | 0.77 |[8] |

Data compiled from various sources and may vary slightly based on solvent and measurement conditions.

Host-Guest Chemistry

The concave, π-rich interior cavity of CPPs makes them exceptional hosts for various guest molecules, particularly fullerenes.[3][13] The interaction is driven by complementary concave-convex π-π stacking.[14]

  • Size Selectivity: The binding affinity is highly dependent on the size complementarity between the CPP host and the fullerene guest.[14][15] For example,[2]CPP is an excellent host for C₆₀, forming a stable 1:1 complex.[14]

  • Enhanced Binding: The formation of these host-guest complexes can be enhanced. For instance, using a dicationic[4]CPP²⁺ as a guest within a neutral[2]CPP host resulted in a 20-fold increase in the association constant compared to the neutral analogue, due to favorable charge-transfer interactions.[16]

  • Applications in Supramolecular Chemistry: This strong and selective binding has been exploited to create novel supramolecular architectures, such as the shortest double-walled carbon nanotubes and molecular bearings.[13][16][17]

G cluster_Host [10]Cycloparaphenylene (Host) cluster_Guest Fullerene (Guest) cluster_Complex Supramolecular Complex Host [10]CPP Complex [10]CPP ⊃ C60 Host->Complex π-π Stacking Guest C60 Guest->Complex Encapsulation

Caption: Schematic of[2]CPP encapsulating a C60 fullerene.

Detailed Experimental Protocol: Synthesis of an L-Shaped Precursor

This protocol outlines a key step in the Itami-Segawa synthesis: the creation of a dibrominated L-shaped building block, a crucial intermediate for constructing larger CPPs.[9]

Objective: To synthesize 4,4''-dibromo-2'-methoxy-1,1':4',1''-tercyclohexane.

Materials:

  • 4-Bromocyclohexanone

  • 2-Methoxycyclohexanone

  • Titanium(IV) chloride (TiCl₄)

  • Zinc dust (Zn)

  • Tetrahydrofuran (THF), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Pyridine

  • Standard glassware for inert atmosphere chemistry (Schlenk line, argon)

Procedure:

  • Apparatus Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a dropping funnel, a thermometer, and an argon inlet.

  • Reagent Preparation: In the flask, suspend Zinc dust (4.0 eq) in anhydrous THF (5 mL per mmol of ketone) and cool the slurry to 0 °C in an ice bath.

  • Low-Valent Titanium Generation: Add TiCl₄ (2.0 eq) dropwise to the stirred slurry via syringe. The mixture will turn from yellow to black, indicating the formation of low-valent titanium. Allow the mixture to warm to room temperature and stir for 30 minutes.

  • Ketone Coupling (McMurry Reaction): Dissolve 4-bromocyclohexanone (1.0 eq) and 2-methoxycyclohexanone (1.2 eq) in anhydrous THF. Add this solution dropwise to the black titanium slurry over 1 hour.

  • Reaction Monitoring: The reaction is exothermic. Maintain the internal temperature below 50 °C. After the addition is complete, heat the mixture to reflux and stir for 12 hours. Monitor the reaction progress by TLC or GC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Quench carefully by slowly adding 10% aqueous K₂CO₃. Stir for 1 hour, then filter the mixture through a pad of Celite®, washing the pad thoroughly with ethyl acetate.

  • Extraction & Purification: Transfer the filtrate to a separatory funnel, separate the layers, and extract the aqueous layer twice with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Chromatography: Purify the crude residue by column chromatography on silica gel (e.g., hexane/ethyl acetate gradient) to isolate the desired tercyclohexane product as a mixture of diastereomers.

Self-Validation: The successful synthesis is confirmed by ¹H and ¹³C NMR spectroscopy, which will show characteristic signals for the cyclohexane rings, and by mass spectrometry to confirm the molecular weight corresponding to the dibrominated product. The yield and diastereomeric ratio should be assessed and compared with literature values.

Future Outlook and Applications

The field of CPP chemistry continues to expand rapidly. Current research focuses on:

  • Functionalized CPPs: Incorporating functional groups onto the CPP backbone allows for fine-tuning of their electronic properties and enables their use in applications like chiral materials and chemical sensors.[6]

  • Heteroatom-Doped Nanohoops: Replacing benzene rings with heteroaromatic units (e.g., pyridine, thiophene) dramatically alters the electronic and coordinative properties of the nanohoops, opening avenues for new catalytic and electronic applications.[18]

  • Biomedical Applications: Water-soluble CPP derivatives have shown promise as effective agents for cell imaging, leveraging their high fluorescence quantum yields and unique structures.[18]

  • Materials Science: As fundamental units of CNTs, CPPs remain crucial for developing bottom-up synthesis methods. Their unique optoelectronic properties also make them candidates for components in organic solar cells and other electronic devices.[3][7]

The continued development of synthetic methodologies will undoubtedly lead to even more complex and functional nanohoop architectures, pushing the boundaries of supramolecular chemistry and materials science.

References

  • Qiu, Z., & Miao, Q. (2020). Synthesis and Properties of Cycloparaphenylene-2,5-pyridylidene: A Nitrogen-Containing Carbon Nanoring. ResearchGate. Available from: [Link]

  • Li, T., et al. (2022). Recent advances in functionalized cycloparaphenylenes: from molecular design to applications. Chemical Communications. Available from: [Link]

  • Juliá-Hernández, F., et al. (2023). Substituted meta[n]Cycloparaphenylenes: Synthesis, Photophysical Properties and Host-guest Chemistry. PubMed. Available from: [Link]

  • Various Authors. (2023). Cycloparaphenylenes (CPPs): An Overview of Synthesis, Properties, and Potential Applications. ResearchGate. Available from: [Link]

  • Segawa, Y., et al. (2012). Synthesis of Cycloparaphenylenes and Related Carbon Nanorings: A Step toward the Controlled Synthesis of Carbon Nanotubes. Accounts of Chemical Research. Available from: [Link]

  • Segawa, Y., et al. (2017). 3. Chemical Synthesis of Cycloparaphenylenes. ResearchGate. Available from: [Link]

  • Lee, J., et al. (2021). Scalable Synthesis of a[5]Cycloparaphenyleneacetylene Carbon Nanohoop Using Alkyne Metathesis. The Royal Society of Chemistry. Available from: [Link]

  • Spso, F. J. (2014). Nano-rings with a handle – Synthesis of substituted cycloparaphenylenes. Beilstein Journal of Nanotechnology. Available from: [Link]

  • Sibbel, F., et al. (2014). Selective synthesis of[12]- and[5]cycloparaphenylenes. Chemical Communications. Available from: [Link]

  • Evans, P. J., et al. (2015). The Dynamic, Size-Dependent Properties of[4]-[11]Cycloparaphenylenes. Chemical Society Reviews. Available from: [Link]

  • Lewis, S. E. (2015). Cycloparaphenylenes and related nanohoops. Chemical Society Reviews. Available from: [Link]

  • Balasubramanian, S., et al. (2021). Topological, Spectroscopic and Energetic Properties of Cycloparaphenylene Series. Polycyclic Aromatic Compounds. Available from: [Link]

  • Jin, P., et al. (2023). High-Order Host–Guest Complexation of Structurally Well-Defined Cycloparaphenylene Double-Deckers with Fullerenes. Precision Chemistry. Available from: [Link]

  • Bach, T., et al. (2018). Synthesis of a Substituted[2]Cycloparaphenylene through [2+2+2] Cycloaddition. European Journal of Organic Chemistry. Available from: [Link]

  • Nakanishi, W., et al. (2022). Functional Bis/Multimacrocyclic Materials Based on Cycloparaphenylene Carbon Nanorings. Accounts of Materials Research. Available from: [Link]

  • Ishioka, T., et al. (2012). Combined experimental and theoretical studies on the photophysical properties of cycloparaphenylenes. Organic & Biomolecular Chemistry. Available from: [Link]

  • Zhao, X., et al. (2015). Theoretical exploration of the nanoscale host–guest interactions between [n]cycloparaphenylenes (n = 10, 8 and 9) and fullerene C60. Physical Chemistry Chemical Physics. Available from: [Link]

  • Segawa, Y., & Itami, K. (2013). Chemical Synthesis of Cycloparaphenylenes. ResearchGate. Available from: [Link]

  • Papoular, R. J., et al. (2021). Stability of [10–12]cycloparaphenylene complexes with pristine fullerenes C76,78,84 and endohedral metallofullerenes M3N@C78,80. Nanoscale. Available from: [Link]

  • Yagi, A., et al. (2014). Synthesis and properties of cycloparaphenylene-2,7-pyrenylene: a pyrene-containing carbon nanoring. Chemical Communications. Available from: [Link]

  • Wang, M. Z., et al. (2018). The Supramolecular Chemistry of Cycloparaphenylenes and Their Analogs. Frontiers in Chemistry. Available from: [Link]

  • Kayahara, E., et al. (2019). Enhanced host–guest interaction between[2]cycloparaphenylene ([2]CPP) and[4]CPP by cationic charges. Beilstein Journal of Organic Chemistry. Available from: [Link]

Sources

"electronic and optical properties ofCPP"

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Electronic and Optical Properties of Cycloparaphenylenes (CPPs)

Abstract

Cycloparaphenylenes (CPPs), colloquially known as "carbon nanohoops," represent the fundamental repeating unit of armchair carbon nanotubes (CNTs).[1][2] These radially conjugated, all-sp² hybridized macrocycles have garnered significant attention since their first synthesis in 2008, not only as templates for the bottom-up synthesis of structurally uniform CNTs but also for their own fascinating and highly size-dependent electronic and optical properties.[3][4][5] This guide provides an in-depth exploration of the unique photophysical and electronic characteristics of [n]CPPs, where 'n' denotes the number of para-linked benzene rings. We will dissect the counter-intuitive relationship between ring size and the HOMO-LUMO gap, the origins of their unusual absorption and emission spectra, and the experimental methodologies crucial for their characterization. This document is intended for researchers, materials scientists, and professionals in drug development who seek a comprehensive understanding of this novel class of functional nanomaterials.

The Unique Structural Foundation of CPP Properties

Unlike their linear oligo- and poly-paraphenylene analogues, CPPs are defined by their cyclic structure and inherent ring strain.[1] This strain forces the constituent benzene rings out of planarity, resulting in a curved, hoop-shaped π-system.[5] The degree of this curvature and the associated strain energy are inversely proportional to the size of the nanohoop; smaller rings are more strained. This structural strain is not merely a geometric curiosity; it is the primary driver of the unique electronic and optical behaviors that distinguish CPPs from other conjugated molecules.

A critical consequence of this strain is the minimization of the torsional (dihedral) angles between adjacent phenyl rings as the nanohoops become smaller.[3][5] For instance, the average torsional angle decreases from approximately 34° for[6]CPP down to 28° for[7]CPP.[3] This forced planarization enhances the π-orbital overlap around the ring, leading to a more effective conjugation length in smaller, more strained CPPs.[3] This phenomenon is the key to understanding their electronic properties.

Electronic Properties: A Tale of Two Trends

The most striking electronic feature of CPPs is the inverse relationship between their size and their HOMO-LUMO energy gap. This stands in stark contrast to nearly all other conjugated macromolecules, where increasing the conjugation length (i.e., adding more aromatic rings) leads to a narrowing of the energy gap.[3]

The Counter-Intuitive HOMO-LUMO Gap

In the [n]cycloparaphenylene series, the HOMO-LUMO gap narrows as the number of benzene rings (n) decreases.[3] This trend is a direct result of the increasing ring strain in smaller hoops. The strain-induced planarization effectively increases conjugation, which raises the energy of the Highest Occupied Molecular Orbital (HOMO) and lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO).[3][5] Consequently, smaller CPPs are easier to both oxidize (remove an electron from the HOMO) and reduce (add an electron to the LUMO).[3] This relationship highlights their potential as tunable organic semiconducting materials.[3]

G

Quantitative Electrochemical Data

Cyclic voltammetry (CV) provides the clearest experimental validation of this trend. By measuring the oxidation and reduction potentials, we can directly observe the raising of the HOMO and lowering of the LUMO energies as the nanohoop becomes smaller.[3]

[n]CPP SizeOxidation Potential (V vs Fc/Fc+)Reduction Potential (V vs Fc/Fc+)Estimated HOMO-LUMO Gap (eV)
[6]CPP 0.74-2.693.43
[8]CPP 0.71-2.633.34
[5]CPP 0.67-2.573.24
[2]CPP 0.63-2.513.14
[9]CPP 0.58-2.423.00
[10]CPP 0.51-2.312.82
[1]CPP 0.32-2.102.42
Table 1: Summary of electrochemical data and the corresponding HOMO-LUMO gaps for[1]-[6]CPPs. Data compiled from multiple sources under slightly varying conditions, illustrating the clear trend.[3]

Optical Properties: A Study in Contrasts

The optical properties of CPPs are as unique as their electronic structure, characterized by a peculiar combination of size-invariant absorption and size-dependent emission.

Absorption Spectroscopy: The Mystery of the Common Maximum

A remarkable and defining feature of the[1]-[6]CPP series is that they all share a common absorbance maximum at approximately 340-350 nm.[2][3] This size invariance is highly unusual. The explanation lies in the symmetry of the molecular orbitals. For the centrosymmetric CPPs, the direct HOMO → LUMO electronic transition is Laporte-forbidden, meaning it has little to no oscillator strength and does not contribute significantly to the absorption spectrum.[3][5]

The strong absorption band observed experimentally is instead attributed to symmetry-allowed transitions between other orbitals, primarily the nearly degenerate HOMO-1 → LUMO and HOMO-2 → LUMO transitions, as well as HOMO → LUMO+1 and HOMO → LUMO+2 transitions.[3][5] The energies of these specific transitions remain relatively constant across the different CPP sizes, resulting in the common absorption maximum.

MO_Diagram

Fluorescence Spectroscopy: Size-Dependent Emission

In stark contrast to their absorption behavior, the fluorescence of CPPs is strongly size-dependent. As the nanohoop size decreases, the emission is progressively red-shifted (moves to longer wavelengths).[3][5] Concurrently, the fluorescence quantum efficiency decreases with decreasing size.[3] For the smallest nanohoops,[7]CPP and[1]CPP, fluorescence is not observed at all.[3]

This phenomenon is explained by the nature of the excited state. After initial excitation, larger CPPs (n ≥ 7) relax to a geometrically distinct excited state (S1') that breaks the symmetry of the ground state. This symmetry breaking makes the radiative transition back to the ground state (S0) allowed, resulting in fluorescence.[3] The energy of this S1' state is highly dependent on the ring strain, leading to the size-dependent red-shift. In smaller CPPs (n ≤ 6), the relaxed S1' state conserves the symmetry of the ground state, making the transition forbidden and quenching the fluorescence.[3]

Experimental Protocols for Characterization

To reliably measure these properties, standardized experimental procedures are crucial. The following sections detail the core methodologies for CPP characterization.

Protocol: UV-Vis and Fluorescence Spectroscopy

This protocol outlines the standard procedure for acquiring the absorption and emission spectra of a CPP sample.

Objective: To determine the absorption maximum (λ_max), emission maximum (λ_em), and fluorescence quantum yield (Φ_F).

Materials:

  • CPP sample of known concentration.

  • Spectroscopic grade solvent (e.g., cyclohexane, toluene, or dichloromethane).

  • Quartz cuvettes (1 cm path length).

  • UV-Vis Spectrophotometer.

  • Fluorometer.

  • Quantum yield standard (e.g., quinine sulfate in 0.1 M H₂SO₄).

Procedure:

  • Sample Preparation: Prepare a dilute solution of the CPP sample in the chosen spectroscopic grade solvent. The concentration should be adjusted to yield an absorbance of ~0.1 at the λ_max to avoid inner filter effects.

  • UV-Vis Absorption Measurement:

    • Record a baseline spectrum of the pure solvent in the quartz cuvette.

    • Record the absorption spectrum of the CPP solution from approximately 250 nm to 600 nm.

    • Identify the wavelength of maximum absorbance (λ_max).

  • Fluorescence Emission Measurement:

    • Excite the sample at its λ_max (or a slightly shorter wavelength on the absorption shoulder).

    • Scan the emission spectrum over a range that covers the expected fluorescence (e.g., 350 nm to 700 nm).

    • Identify the wavelength of maximum emission intensity (λ_em).

  • Quantum Yield Determination (Relative Method):

    • Measure the absorbance of both the CPP sample and the quantum yield standard at the excitation wavelength. Ensure absorbances are below 0.1.

    • Measure the integrated fluorescence intensity of both the CPP sample and the standard under identical excitation conditions.

    • Calculate the quantum yield using the formula: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (η_sample² / η_std²) where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.

G

Protocol: Cyclic Voltammetry (CV)

This protocol describes the process for determining the redox potentials of a CPP, which are used to estimate the HOMO and LUMO energy levels.

Objective: To measure the oxidation (E_ox) and reduction (E_red) potentials of a CPP.

Materials:

  • Potentiostat.

  • Three-electrode electrochemical cell (Working Electrode: Glassy Carbon or Pt; Reference Electrode: Ag/AgCl or Ag/Ag⁺; Counter Electrode: Pt wire).

  • CPP sample.

  • Anhydrous, deoxygenated electrolyte solution (e.g., 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF₆) in dichloromethane or THF).

  • Ferrocene (Fc) as an internal standard.

Procedure:

  • Cell Assembly: Assemble the three-electrode cell. The working electrode should be polished and cleaned before use.

  • Solution Preparation: Dissolve the CPP sample and a small amount of ferrocene in the electrolyte solution inside a glovebox or under an inert atmosphere (e.g., Argon) to exclude oxygen and water.

  • Measurement:

    • Place the prepared solution in the electrochemical cell.

    • Run an initial CV scan over a wide potential range to identify the approximate redox events.

    • Perform a scan in the positive direction to measure the oxidation potential of the CPP and the internal ferrocene standard (the Fc/Fc⁺ couple occurs at 0 V by definition).

    • Perform a scan in the negative direction to measure the reduction potential of the CPP.

    • Record the scan rate (e.g., 100 mV/s).

  • Data Analysis:

    • Determine the half-wave potentials (E₁/₂) for the oxidation and reduction peaks from the voltammogram. These correspond to E_ox and E_red.

    • Reference all potentials to the internal Fc/Fc⁺ standard.

    • Estimate the HOMO and LUMO energy levels using the empirical formulas: E_HOMO (eV) = -[E_ox (vs Fc/Fc⁺) + 4.8] E_LUMO (eV) = -[E_red (vs Fc/Fc⁺) + 4.8]

    • The electrochemical energy gap is then calculated as E_gap = E_LUMO - E_HOMO.

Conclusion and Future Outlook

The electronic and optical properties of cycloparaphenylenes are a direct and elegant manifestation of their strained, cyclic structure. The counter-intuitive narrowing of the HOMO-LUMO gap with decreasing size, the size-invariant absorption, and the strongly size-dependent fluorescence make them a unique and compelling class of molecules. These properties are not merely academic curiosities; they open avenues for applications in molecular electronics, sensing, and as precisely defined seeds for carbon nanotube growth.[1][3] The ability to tune these properties through chemical modification, such as the incorporation of heteroatoms or donor-acceptor units, further expands their potential.[2][11][12] As synthetic methods continue to advance, providing access to more complex and functionalized nanohoop architectures, the full potential of these remarkable molecules in materials science and beyond is only beginning to be realized.

References

  • Darzi, E. R., & Jasti, R. (2015). The Dynamic, Size-Dependent Properties of[1]-[6]Cycloparaphenylenes. Chemical Society Reviews.

  • Synthesis and Photophysical Properties of Silole-Fused Cycloparaphenylenes.
  • The dynamic, size-dependent properties of[1]–[6]cycloparaphenylenes. RSC Publishing. (2015).

  • Excited States in Cycloparaphenylenes: Dependence of Optical Properties on Ring Length. Semantic Scholar.
  • Cycloparaphenylene. Wikipedia.
  • Nishihara, T., Segawa, Y., Itami, K., & Kanemitsu, Y. (2012). Excited States in Cycloparaphenylenes: Dependence of Optical Properties on Ring Length.
  • Quasi-Planar π-Extended Cycloparaphenylenes: On-Surface Synthesis, Characterization, and Electronic Properties. Semantic Scholar.
  • The dynamic, size-dependent properties of[1]-[6]cycloparaphenylenes. R Discovery. (2015).

  • Cycloparaphenylenes (CPPs): An Overview of Synthesis, Properties, and Potential Applications.
  • Jelfs, K. E., & Eden, E. G. B. (2015). Cycloparaphenylenes and related nanohoops. Chemical Society Reviews.
  • The Supramolecular Chemistry of Cycloparaphenylenes and Their Analogs. Frontiers.
  • Synthesis, Structure, and Photophysical Properties of m-Phenylene-Embedded Cycloparaphenylene Nanorings.
  • Quasi-Planar π-Extended Cycloparaphenylenes: On-Surface Synthesis, Characterization, and Electronic Properties. Journal of the American Chemical Society. (2025).

Sources

A Technical Guide to the Computational Analysis of Strain Energy in Cycloparaphenylenes

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Cycloparaphenylenes (CPPs), also known as "carbon nanohoops," represent the fundamental repeating unit of armchair carbon nanotubes and have captivated the interest of researchers in chemistry, materials science, and nanotechnology.[1][2] Their unique, radially conjugated π-systems are constrained within a cyclic structure, resulting in significant ring strain that dictates their stability, reactivity, and optoelectronic properties.[3][4] Understanding and quantifying this strain energy is paramount for the rational design of novel CPP-based materials and for predicting their behavior in various applications, from host-guest chemistry to templates for carbon nanotube growth.[1][5][6] This in-depth technical guide provides a comprehensive overview of the theoretical underpinnings and computational methodologies for accurately calculating the strain energy of [n]cycloparaphenylenes, intended for researchers, computational chemists, and professionals in drug and materials development.

Introduction: The Structural Challenge of Cycloparaphenylenes

Cycloparaphenylenes ([n]CPPs) are a class of macrocycles composed of n para-linked benzene rings.[1] While a linear poly-paraphenylene chain is relatively strain-free, forcing these inherently planar aromatic units into a closed loop induces substantial structural deformation. This deviation from planarity is the primary source of the molecule's high strain energy, a critical parameter that governs its chemical behavior.[1][3]

The total strain energy in CPPs arises from several factors:

  • Angle Strain: The distortion of the ideal 120° bond angles for sp²-hybridized carbon atoms within the benzene rings to accommodate the curvature of the nanohoop.[7]

  • Torsional Strain: Steric repulsion between hydrogen atoms on adjacent phenyl rings, which influences the dihedral angle between them.[4]

The magnitude of this strain is inversely correlated with the size of the nanohoop; smaller CPPs are significantly more strained and, consequently, more reactive than their larger counterparts.[4] For instance,[2]CPP possesses a calculated strain energy of approximately 119 kcal/mol, whereas the much larger[8]CPP is almost strain-free with a calculated energy of just 5 kcal/mol.[4][9] This dramatic change highlights the importance of precise computational methods to predict the properties of these unique molecules.

The Theoretical Cornerstone: Homodesmotic Reactions for Strain Energy Calculation

A direct calculation of strain energy by simply comparing the energy of a CPP to a linear oligomer is fraught with potential inaccuracies. A more robust and theoretically sound approach involves the use of hypothetical homodesmotic reactions .

Causality Behind the Choice: Homodesmotic reactions are designed to cancel out systematic errors inherent in computational chemistry methods.[10] By ensuring that the number of each type of chemical bond (e.g., C-C, C=C, C-H) and the number of atoms in each state of hybridization (e.g., sp², sp³) are conserved on both the reactant and product sides of the equation, we can effectively isolate the energy component arising purely from the ring strain.[11] This provides a far more reliable and accurate measure of the strain energy compared to simpler isodesmic or ring-opening reactions.

For an [n]cycloparaphenylene, a well-established homodesmotic reaction utilizes p-terphenyl and biphenyl as strain-free reference molecules.[12][13][14] The reaction is constructed as follows:

[n]CPP + n Biphenyl → n p-Terphenyl

The strain energy (SE) is then defined as the calculated reaction enthalpy (ΔH_rxn) of this equation. A positive value indicates the energy stored in the strained CPP ring.

cluster_reactants Reactants cluster_products Products nCPP [n]Cycloparaphenylene (Strained) plus1 + nBiphenyl n Biphenyl (Strain-Free Reference) nTerphenyl n p-Terphenyl (Strain-Free Reference) plus1->nTerphenyl  ΔH_rxn = Strain Energy  

Caption: Homodesmotic reaction for calculating CPP strain energy.

Experimental Protocol: A Self-Validating Computational Workflow

The calculation of CPP strain energy is performed using Density Functional Theory (DFT), which offers a favorable balance of computational cost and accuracy for systems of this size. The B3LYP functional combined with the 6-31G(d) basis set has been widely demonstrated to yield results consistent with experimental observations and higher-level theories for CPPs.[12][13][15][16]

The protocol described below constitutes a self-validating system. The frequency calculation step is critical for ensuring that the optimized geometry represents a true energy minimum on the potential energy surface, thereby guaranteeing the trustworthiness of the final calculated energy.

Step-by-Step Methodology
  • Structure Generation: Create 3D models of the target [n]CPP molecule, as well as the reference molecules: biphenyl and p-terphenyl.

  • Geometry Optimization: Perform a full geometry optimization for each molecule using DFT at the B3LYP/6-31G(d) level of theory. This step calculates the lowest-energy conformation (the most stable 3D structure) for each species.

  • Frequency Calculation & Verification: For each optimized structure, perform a frequency calculation at the same level of theory.

    • Verification: Confirm that the output shows zero imaginary frequencies. The presence of an imaginary frequency indicates a transition state rather than a true minimum, and the geometry optimization must be repeated.

    • Energy Extraction: From this output, obtain the Zero-Point Vibrational Energy (ZPVE).

  • Single-Point Energy Calculation: Extract the final electronic energy (E_elec) from the optimized structure. The total energy (E_total) for each molecule is the sum of its electronic energy and its ZPVE: E_total = E_elec + ZPVE.

  • Strain Energy Calculation: Apply the energies obtained in the previous step to the homodesmotic reaction equation:

    SE = [ E_total([n]CPP) + n * E_total(biphenyl) ] - [ n * E_total(p-terphenyl) ]

    Where n is the number of phenylene units in the CPP. The resulting value, SE, is the strain energy in Hartrees, which is then converted to a more common unit like kcal/mol (1 Hartree ≈ 627.5 kcal/mol).

G start Define Molecules: [n]CPP, Biphenyl, p-Terphenyl opt Geometry Optimization (DFT: B3LYP/6-31G(d)) start->opt freq Frequency Calculation opt->freq verify Verify True Minimum? (0 Imaginary Frequencies) freq->verify verify->opt No (Re-optimize) extract Extract Energies: Electronic (E_elec) & ZPVE verify->extract Yes calc Calculate Total Energy (E_total = E_elec + ZPVE) extract->calc strain_calc Apply Homodesmotic Equation: SE = E(reactants) - E(products) calc->strain_calc end Final Strain Energy (kcal/mol) strain_calc->end

Caption: Computational workflow for determining CPP strain energy.

Quantitative Data and Key Findings

Following the protocol described, researchers have calculated the strain energies for a range of [n]cycloparaphenylenes. The data consistently show a strong, near-exponential decay in strain energy as the ring diameter increases.[15][16] This trend is fundamental to understanding the stability and synthetic accessibility of different CPPs.

CycloparaphenyleneDiameter (n)Calculated Strain Energy (kcal/mol)Reference
[2]CPP5119[4]
[17]CPP6~103[18]
[3]CPP783[3][19][20]
[15]CPP872[14]
[14]CPP947[9]
[9]CPP1058[14]
[21]CPP1154[14]
[10]CPP1228[9]
[8]CPP185[9]

Note: Slight variations in reported strain energies exist across the literature due to different computational levels of theory or minor variations in methodology. The values presented are representative of commonly cited results.

The high strain energy in smaller CPPs (n < 9) directly correlates with their increased reactivity and unique photophysical properties, such as size-dependent fluorescence.[3][4] For example, the significant strain in[3]CPP contributes to its characteristic orange emission, a stark contrast to the blue fluorescence of larger, less-strained CPPs.[3][19]

Conclusion and Future Outlook

The accurate calculation of strain energy is an indispensable tool in the field of cycloparaphenylene research. The homodesmotic reaction method, grounded in Density Functional Theory, provides a reliable and validated protocol for quantifying the inherent strain of these carbon nanohoops. This computational insight allows scientists to predict molecular stability, understand reaction mechanisms, and rationally design novel CPP derivatives with tailored electronic and optical properties. As the synthesis of ever more complex and functionalized nanohoops continues to advance, these computational techniques will remain critical for guiding discovery and unlocking the full potential of CPPs in next-generation materials and molecular devices.[22][23]

References

  • Segawa, Y., Omachi, H., & Itami, K. (2010). Theoretical Studies on the Structures and Strain Energies of Cycloparaphenylenes. Organic Letters, 12(10), 2262–2265. [Link][12][13][14]

  • Jasti, R., Bhattacharjee, J., Neaton, J. B., & Bertozzi, C. R. (2008). Synthesis, Characterization, and Theory of[14]-,[10]-, and[8]Cycloparaphenylene: Carbon Nanohoop Structures. Journal of the American Chemical Society, 130(52), 17646–17647. [Link][9][17]

  • Bachrach, S. M., & Stück, D. (2010). DFT Study of Cycloparaphenylenes and Heteroatom-Substituted Nanohoops. The Journal of Organic Chemistry, 75(19), 6595–6604. [Link][15][16]

  • Jasti, R. (2011). Selective Synthesis of Strained[3]Cycloparaphenylene: An Orange-Emitting Fluorophore. Journal of the American Chemical Society, 133(38), 15174-15177. [Link][3][19][20]

  • Powers, I. G., & Jasti, R. (2015). The Dynamic, Size-Dependent Properties of[2]-[10]Cycloparaphenylenes. Chemical Society Reviews, 44(18), 6673-6683. [Link][4]

  • Wikipedia. (n.d.). Cycloparaphenylene. Retrieved from [Link][1]

  • Lewis, S. E. (2015). Cycloparaphenylenes and related nanohoops. Chemical Society Reviews, 44(8), 2221–2304. [Link][5]

  • Wodrich, M. D., et al. (1997). Ring Strain Energies from ab Initio Calculations. Journal of the American Chemical Society, 119(44), 10580–10585. [Link][8][10]

  • Zhang, Z., et al. (2024). Accurate Ring Strain Energy Predictions with Machine Learning and Application in Strain-Promoted Reactions. ChemRxiv. [Link][11]

  • Yale Chemistry. (n.d.). Homodesmotic. Retrieved from [Link]

  • Knowledge Box. (n.d.). Comparing Models for Measuring Ring Strain of Common Cycloalkanes. Retrieved from [Link][7]

  • Wang, S., et al. (2020). Cycloparaphenylenes (CPPs): An Overview of Synthesis, Properties, and Potential Applications. Chemistry – An Asian Journal, 15(18), 2716-2727. [Link][2]

  • Wu, Y., et al. (2024). Functional Bis/Multimacrocyclic Materials Based on Cycloparaphenylene Carbon Nanorings. Accounts of Chemical Research. [Link][22]

  • Evans, P. J., et al. (2021). Controlled Polymerization of Norbornene Cycloparaphenylenes Expands Carbon Nanomaterials Design Space. Organic Letters, 23(13), 5180–5185. [Link][23]

  • Scott, D. J., & Jasti, R. (2016). Towards pi-extended cycloparaphenylenes as seeds for CNT growth: investigating strain relieving ring-openings and rearrangements. Chemical Science, 7(6), 3530-3537. [Link][6]

  • ResearchGate. (n.d.). Properties of Triplet-Excited [n]Cycloparaphenylenes (n=8-12): Excitation Energies Lower than Those of Linear Oligomers and Polymers. Retrieved from [Link][18]

Sources

A Senior Application Scientist's Guide to HOMO-LUMO Gap Analysis of Cycloparaphenylenes (CPPs)

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Cycloparaphenylenes (CPPs), also known as "nanohoops," represent a unique class of polycyclic aromatic hydrocarbons that can be envisioned as the smallest possible segments of armchair carbon nanotubes.[1][2] Their strained, cyclic π-conjugated systems endow them with exceptional electronic and optical properties that are highly dependent on their size.[1] Central to understanding and harnessing these properties is the analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy gap. This guide provides an in-depth technical exploration of the theoretical and experimental methodologies for analyzing the HOMO-LUMO gap in CPPs. We will delve into the causality behind experimental choices, present self-validating protocols, and explore the profound implications of this analysis for materials science and supramolecular chemistry.[3]

The Fundamental Importance of the HOMO-LUMO Gap in CPPs

The HOMO and LUMO are the frontier molecular orbitals (FMOs) that dictate a molecule's electronic behavior. The HOMO is the highest energy orbital containing electrons and acts as an electron donor, while the LUMO is the lowest energy orbital devoid of electrons and acts as an electron acceptor. The energy difference between them, the HOMO-LUMO gap (Eg), is a critical parameter that governs:

  • Electronic Properties: A smaller gap generally corresponds to higher chemical reactivity, lower kinetic stability, and higher polarizability. For CPPs, this translates to their potential as organic semiconducting materials.[4]

  • Optical Properties: The HOMO-LUMO gap is directly related to the energy required to excite an electron from the ground state to the first excited state. This dictates the absorption and emission spectra of the molecule, which is crucial for applications in organic light-emitting diodes (OLEDs) and fluorescent probes.[5]

  • Redox Behavior: The energy of the HOMO is related to the ionization potential and oxidation potential, while the LUMO energy is related to the electron affinity and reduction potential. These are key parameters in designing materials for organic electronics and batteries.

A fascinating and counter-intuitive property of CPPs is that their HOMO-LUMO gap increases as the molecular size (the number of phenylene units, n) increases.[6] This is in direct contrast to linear π-conjugated systems where the gap narrows with increasing conjugation length.[4] This unusual behavior is attributed to the high degree of strain in smaller CPPs, which forces a minimization of torsional angles between benzene rings, leading to more effective π-orbital overlap and a smaller gap.[4][6]

Computational Analysis of the CPP HOMO-LUMO Gap

Density Functional Theory (DFT) has become the workhorse for reliably predicting the electronic structure of molecules like CPPs. The choice of methodology is paramount for achieving a balance between accuracy and computational cost.

Causality in Method Selection: Why DFT? And Which Functional?

DFT is chosen over simpler methods due to its ability to account for electron correlation, which is significant in these π-conjugated systems. The selection of the exchange-correlation functional is the most critical decision:

  • Expertise in Functional Choice: Hybrid functionals, such as B3LYP (Becke, three-parameter, Lee-Yang-Parr) , are frequently employed for CPPs and other polycyclic aromatic hydrocarbons.[7][8] B3LYP provides a robust balance by incorporating a portion of the exact Hartree-Fock exchange, which helps to mitigate the self-interaction error inherent in pure DFT functionals, leading to more accurate gap predictions. For even higher accuracy, especially when comparing with experimental optical data, Time-Dependent DFT (TD-DFT) is the method of choice for calculating excitation energies.[9][10]

  • Basis Set Considerations: A basis set like 6-31G(d) is often a good starting point, providing a reasonable description of the electronic structure without being computationally prohibitive.[8] For more precise calculations, especially those involving anions or excited states, diffuse functions (e.g., 6-31+G(d)) or larger basis sets (e.g., 6-311+G(d,p)) may be necessary.[7][11]

A Self-Validating Computational Workflow

The following protocol outlines a standard, self-validating workflow for calculating the HOMO-LUMO gap of a CPP, for instance,[12]CPP.

Step-by-Step Protocol:

  • Structure Input: Construct the 3D coordinates of the[12]CPP molecule using a molecular builder.

  • Geometry Optimization:

    • Objective: To find the lowest energy conformation of the molecule.

    • Method: Perform a geometry optimization using DFT with the B3LYP functional and the 6-31G(d) basis set.

    • Causality: An unoptimized structure will yield inaccurate orbital energies. This step is crucial for reflecting the true electronic state of the molecule.

  • Frequency Calculation:

    • Objective: To confirm that the optimized structure is a true energy minimum.

    • Method: Perform a frequency calculation at the same level of theory (B3LYP/6-31G(d)).

    • Trustworthiness: A true minimum will have no imaginary frequencies. The presence of an imaginary frequency indicates a transition state, and the optimization must be redone. This step is a critical self-validation check.

  • Single-Point Energy Calculation:

    • Objective: To obtain the final, accurate electronic energies of the molecular orbitals.

    • Method: Using the validated optimized geometry, perform a single-point energy calculation.

    • Output: This calculation will output the energies of all molecular orbitals, including the HOMO and LUMO.

  • Gap Calculation:

    • Formula: Eg = ELUMO - EHOMO.[12]

    • Conversion: The output is typically in Hartrees and should be converted to electron volts (eV) for comparison with experimental data (1 Hartree ≈ 27.2114 eV).

Visualizing the Workflow

The computational pipeline can be visualized as a logical progression of steps, each building upon the last to ensure the final data is reliable.

G cluster_input Input Phase cluster_computation Computational Core (DFT) cluster_analysis Analysis & Output Mol [n]CPP Structure Opt Geometry Optimization (e.g., B3LYP/6-31G(d)) Mol->Opt Initial Guess Freq Frequency Calculation Opt->Freq Optimized Geometry Freq->Opt Imaginary Freq. Found (Re-optimize) SPE Single-Point Energy Freq->SPE Validated Minimum Energies HOMO & LUMO Energies SPE->Energies Gap Calculate Gap (E_LUMO - E_HOMO) Energies->Gap Orbitals Visualize Orbitals Energies->Orbitals G cluster_small Small [n]CPP (e.g., n=5, 6) cluster_large Large [n]CPP (e.g., n=12) s_strain High Ring Strain s_overlap Enhanced π-overlap s_strain->s_overlap s_gap Narrower HOMO-LUMO Gap s_overlap->s_gap l_strain Low Ring Strain l_overlap Reduced π-overlap l_strain->l_overlap l_gap Wider HOMO-LUMO Gap l_overlap->l_gap

Caption: The relationship between CPP ring size, strain, and the HOMO-LUMO gap.

Data Summary: Theory vs. Experiment

The following table summarizes representative HOMO-LUMO gap data for various [n]CPPs, illustrating the trend of increasing gap size with n.

[n]CPPCalculated Gap (eV) (B3LYP)Experimental Gap (eV) (Optical)
C[2]PP ~2.5 - 2.7~2.3 - 2.5
C[12]PP ~3.0 - 3.2~2.9 - 3.1
C[13]PP ~3.4 - 3.6~3.3 - 3.5

Note: Specific values can vary based on the exact computational method and experimental conditions. The trend is the key takeaway. [4][6]

Applications and Future Outlook

The tunable nature of the CPP HOMO-LUMO gap makes them highly promising for a range of applications:

  • Organic Electronics: Their semiconducting properties are being explored for use in organic field-effect transistors (OFETs) and as host materials in OLEDs. [1]* Host-Guest Chemistry: The central cavity of CPPs can encapsulate guest molecules, such as fullerenes, creating novel supramolecular assemblies with unique electronic properties. [2]The HOMO-LUMO levels of the host CPP are critical in determining charge transfer interactions with the guest.

  • Molecular Sensors: Functionalization of the CPP backbone can lead to changes in the HOMO-LUMO gap upon binding to an analyte, forming the basis for highly sensitive chemical sensors.

The continued synthesis of novel CPP derivatives, including those with heteroatoms or complex substituents, will undoubtedly uncover new structure-property relationships and expand their application landscape. [8]The robust and validated analysis of the HOMO-LUMO gap will remain the cornerstone of these exciting developments.

References

  • Kanai, K., Inoue, T., Furuichi, T., Shinoda, K., Iwahashi, T., & Ouchi, Y. (2021). Electronic structure of n-cycloparaphenylenes directly observed by photoemission spectroscopy. RSC Publishing.
  • Wang, Z., Bao, H., & He, Y. (2021).
  • ResearchGate. (n.d.). Cycloparaphenylenes (CPPs): An Overview of Synthesis, Properties, and Potential Applications.
  • YouTube. (2022). HOMO-LUMO Energy gap prediction of organic compounds using machine learning. YouTube.
  • Wikipedia. (n.d.). Cycloparaphenylene. Wikipedia.
  • Jasti, R., & Baxter, R. (2015). The Dynamic, Size-Dependent Properties of-[2]C[13]ycloparaphenylenes. RSC Publishing.

  • Hanson-Heine, M. W. D., George, M. W., & Besley, N. A. (2015). Cycloparaphenylenes and related nanohoops. Chemical Society Reviews.
  • YouTube. (2023).
  • Bachrach, S. M. (n.d.). DFT Study of Cycloparaphenylenes and Heteroatom-Substituted Nanohoops. The Journal of Organic Chemistry.
  • Accounts of Chemical Research. (2025). Functional Bis/Multimacrocyclic Materials Based on Cycloparaphenylene Carbon Nanorings. Accounts of Chemical Research.
  • Nishihara, T., Segawa, Y., Itami, K., & Kanemitsu, Y. (2012). Excited States in Cycloparaphenylenes: Dependence of Optical Properties on Ring Length. The Journal of Physical Chemistry Letters.
  • ResearchGate. (n.d.). Theoretical and Experimental HOMO, LUMO, and Band Gap Values of Different Polymers.
  • ResearchGate. (2022). What is the best method to calculate the HOMO LUMO GAP for the PCBM molecule.
  • ChemRxiv. (2025).
  • The Journal of Chemical Physics. (2017). Molecular size insensitivity of optical gap of [n]cycloparaphenylenes (n = 3-16). AIP Publishing.
  • The University of Texas at Austin. (n.d.). Trapping Ca+ inside a Molecular Cavity: A Computational Study of the Potential Energy Surfaces for Ca+-[n].
  • Barroso, J. (2018). The HOMO-LUMO Gap in Open Shell Calculations. Meaningful or meaningless?. Joaquin Barroso's Blog.
  • National Institutes of Health. (n.d.). Exploring the Impact of the HOMO–LUMO Gap on Molecular Thermoelectric Properties. NIH.
  • Nishihara, T., Segawa, Y., Itami, K., & Kanemitsu, Y. (2012). Excited States in Cycloparaphenylenes: Dependence of Optical Properties on Ring Length. PubMed.
  • Frontiers. (2019). The Supramolecular Chemistry of Cycloparaphenylenes and Their Analogs. Frontiers.
  • National Institutes of Health. (n.d.).
  • ACS Publications. (2024). Conformational Landscapes and Energetics of Carbon Nanohoops and their Ring-in-Ring Complexes.

Sources

A Technical Guide to the Structural Analysis of Cycloparaphenylenes

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Cycloparaphenylenes (CPPs), often referred to as "carbon nanohoops," represent the fundamental repeating unit of armchair carbon nanotubes.[1][2][3] These strained, cyclic molecules, composed of para-linked benzene rings, exhibit unique structural, optical, and electronic properties that are highly dependent on their size.[2][3] This guide provides an in-depth technical overview of the primary analytical techniques employed for the structural elucidation of CPPs. We will delve into the experimental and theoretical methodologies of X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and computational modeling, offering field-proven insights for researchers, scientists, and drug development professionals. Furthermore, we will explore the implications of CPPs' unique structures on their host-guest chemistry and potential applications.

The Allure of the Hoops: An Introduction to Cycloparaphenylenes

First synthesized in 2008, cycloparaphenylenes are a fascinating class of molecules that bridge the gap between aromatic hydrocarbons and carbon nanotubes.[1] Their defining feature is a radially oriented π-system, a consequence of the cyclic arrangement of bent benzene rings.[1][4][5] This non-planar π-system is the source of their significant strain energy and gives rise to their novel size-dependent photophysical phenomena.[1][4] Unlike their linear counterparts, the HOMO-LUMO gap of CPPs decreases as the number of phenylene units in the ring decreases.[4] This counterintuitive electronic behavior, coupled with their well-defined cavities, makes them promising candidates for applications in materials science, supramolecular chemistry, and molecular electronics.[3][6][7]

Deciphering the Ring: Key Techniques for Structural Analysis

A multi-faceted approach combining solid-state analysis, solution-state characterization, and theoretical calculations is essential for a comprehensive understanding of CPP structure and dynamics.

X-ray Crystallography: The Definitive Solid-State Structure

X-ray crystallography stands as the gold standard for providing unambiguous proof of the cyclic structure of CPPs and for detailing their precise bond lengths, angles, and packing arrangements in the solid state.[8]

The primary challenge in the X-ray crystallographic analysis of CPPs lies in obtaining high-quality single crystals, which can be difficult due to their tendency to form amorphous or poorly ordered solids. The choice of solvent for crystallization is critical; often, slow evaporation of a solution in a mixture of solvents (e.g., chloroform and methanol) is employed to promote the growth of suitable crystals.[9] The V-shaped geometry of precursor molecules can also be confirmed by single-crystal X-ray diffraction analysis.[9]

  • Crystal Growth: Dissolve the purified [n]CPP in a suitable solvent system (e.g., toluene, chloroform/methanol). Slow evaporation of the solvent over several days to weeks at a constant temperature is a common method.

  • Crystal Mounting: Carefully select a well-defined single crystal and mount it on a goniometer head.

  • Data Collection: Place the mounted crystal in a diffractometer. A beam of X-rays is directed at the crystal, and the resulting diffraction pattern of spots is collected on a detector.[10]

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The positions of the atoms in the crystal lattice are then determined, and the structural model is refined to best fit the experimental data.

The solid-state structure of CPP complexes, for example with fullerenes, can also be determined by X-ray crystallographic analysis, revealing important information about host-guest interactions.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Structure and Dynamics in Solution

NMR spectroscopy is a powerful and indispensable tool for characterizing the structure and dynamic behavior of CPPs in solution.[4][11]

¹H NMR spectra of CPPs typically show a single sharp singlet at room temperature.[5] This is a result of the rapid conformational dynamics of the molecule on the NMR timescale, where the phenylene units are in constant motion, making all protons chemically equivalent.[2] Variable-temperature NMR (VT-NMR) can be used to study these dynamic processes in more detail.[6] The chemical shift of this singlet is highly sensitive to the size of the CPP ring, generally shifting upfield as the ring size decreases for larger CPPs.[2][5]

¹³C NMR spectra of CPPs typically show two distinct signals, corresponding to the ipso- and ortho-carbons of the phenylene rings.[2] The chemical shifts of these signals also vary with the size of the nanohoop.

  • Sample Preparation: Dissolve a few milligrams of the purified [n]CPP in a deuterated solvent (e.g., CDCl₃, C₂D₂Cl₄). The choice of solvent is important to ensure good solubility and to avoid interfering signals.

  • Instrument Setup: Place the NMR tube in the spectrometer. Standard acquisition parameters are typically used for ¹H and ¹³C NMR.

  • Data Acquisition: Acquire the ¹H spectrum, followed by the ¹³C spectrum. For less abundant samples, longer acquisition times may be necessary for the ¹³C spectrum.

  • Data Processing and Analysis: Process the raw data (Fourier transformation, phase correction, and baseline correction). Integrate the signals in the ¹H spectrum and assign the chemical shifts in both spectra.

Computational Modeling: Unveiling Energetics and Electronic Structure

Theoretical calculations, particularly Density Functional Theory (DFT), are crucial for understanding the strain energies, electronic properties, and conformational landscapes of CPPs.[12]

DFT calculations at the B3LYP/6-31G(d) level of theory have been shown to provide reliable predictions of the structures and strain energies of CPPs.[12] Homodesmotic reactions are often used to accurately estimate the strain energies of these molecules.[12] Time-dependent DFT (TD-DFT) calculations are employed to understand their absorption and emission behavior.[13]

  • Structure Building: Construct the initial 3D structure of the [n]CPP molecule using molecular modeling software.

  • Geometry Optimization: Perform a geometry optimization using a suitable DFT functional and basis set (e.g., B3LYP/6-31G(d)) to find the lowest energy conformation.

  • Frequency Calculation: Perform a frequency calculation to confirm that the optimized structure is a true minimum on the potential energy surface (i.e., no imaginary frequencies).

  • Property Calculation: Calculate desired properties such as strain energy (using a homodesmotic reaction scheme), HOMO-LUMO gap, and simulated absorption spectra (using TD-DFT).

Structural Insights into Cycloparaphenylene Properties

The unique, strained cyclic structure of CPPs directly influences their physical and chemical properties.

Size-Dependent Strain and Geometry

As the number of phenylene units (n) in a [n]CPP decreases, the ring becomes more strained.[2] This increased strain leads to a greater deviation of the phenylene rings from planarity.[5]

[n]CPPDiameter (nm)Strain Energy (kcal/mol)
[1]CPP~0.7119
[6]CPP~1.1~60
[5]CPP1.247
[2]CPP~1.4~35
[9]CPP1.728
[8]CPP2.45

Data compiled from multiple sources.[1][2]

Photophysical Properties

A remarkable feature of CPPs is that their absorption maxima are largely independent of ring size, while their fluorescence emission is strongly size-dependent.[5] Smaller, more strained CPPs exhibit a larger Stokes shift (the difference between the absorption and emission maxima) and a red-shifted fluorescence.[2][5] This is attributed to a greater degree of geometric relaxation in the excited state for the more strained rings.[5]

Host-Guest Chemistry: The Hollow Core

The well-defined cavity of CPPs makes them excellent hosts for a variety of guest molecules, particularly fullerenes.[7][14][15] The encapsulation of a guest molecule within a CPP can be studied by techniques such as NMR spectroscopy, where changes in the chemical shifts of the host and guest protons provide evidence of complex formation.[5] X-ray crystallography can provide definitive structural proof of the host-guest complex.[6]

Visualizing the Science

To better illustrate the concepts discussed, the following diagrams have been generated.

Caption: Molecular structure of[6]Cycloparaphenylene.

Analysis_Workflow cluster_synthesis Synthesis cluster_analysis Structural Analysis cluster_properties Properties & Applications Synthesis [n]CPP Synthesis XRay X-ray Crystallography Synthesis->XRay NMR NMR Spectroscopy Synthesis->NMR Computational Computational Modeling Synthesis->Computational Properties Structure-Property Relationships XRay->Properties NMR->Properties Computational->Properties Applications Host-Guest Chemistry, Materials Science Properties->Applications

Caption: Workflow for the structural analysis of CPPs.

Host_Guest cluster_host Host-Guest Complex CPP [10]CPP Guest C60

Caption: Encapsulation of a C60 fullerene within a[2]CPP host.

Future Perspectives

The field of cycloparaphenylene chemistry continues to expand rapidly. Future research will likely focus on the synthesis of novel CPP derivatives with tailored electronic and optical properties, the development of more efficient synthetic routes, and the exploration of their applications in areas such as molecular machines, sensors, and drug delivery. The continued application of the structural analysis techniques outlined in this guide will be paramount to advancing our understanding and utilization of these remarkable molecular hoops.[6]

References

  • A Macrocyclic Gold(I)–Biphenylene Complex: Triangular Molecular Structure with Twisted Au2(diphosphine) Corners and Reductive Elimination of[16]Cycloparaphenylene. ResearchGate. [Link]

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The Solid-State Architecture of Cycloparaphenylenes: A Technical Guide to Crystal Engineering

Author: BenchChem Technical Support Team. Date: January 2026

Foreword

Cycloparaphenylenes (CPPs), colloquially known as "carbon nanohoops," represent a fascinating class of strained, radially π-conjugated macrocycles.[1][2][3][4] Their unique molecular structure, resembling the fundamental repeating unit of an armchair carbon nanotube, has propelled them to the forefront of research in materials science, supramolecular chemistry, and nanotechnology.[5] While their solution-phase behavior and host-guest chemistry are rich and varied, it is in the solid state where the rational design of their packing can unlock a trove of functional materials with tailored properties. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the principles and practices governing the solid-state packing of CPPs. We will delve into the nuanced interplay of intermolecular forces that dictate their crystalline architecture and explore the experimental methodologies for their synthesis, crystallization, and characterization.

The Fundamentals of Cycloparaphenylene Structure and Packing

The Unique Nature of Carbon Nanohoops

Cycloparaphenylenes are composed of n para-linked phenylene rings, where n denotes the number of repeating units.[6] This cyclic arrangement forces the benzene rings into a bent, non-planar conformation, resulting in significant ring strain and a radially oriented π-system.[5] These structural features bestow upon CPPs size-dependent optoelectronic properties and a distinct cavity capable of encapsulating guest molecules.[1][2][3]

The Significance of Solid-State Packing

The arrangement of molecules in a crystal lattice, or their solid-state packing, is a critical determinant of a material's bulk properties. For CPPs, the ability to control their packing translates to the engineering of materials with specific functionalities, including:

  • Porosity: The creation of well-defined channels and pores for applications in gas storage and separation.

  • Electronic Properties: The modulation of intermolecular electronic coupling for use in organic semiconductors and electronics.[7]

  • Host-Guest Scaffolds: The design of crystalline frameworks for the ordered arrangement of guest molecules, with potential applications in drug delivery and catalysis.

A Dichotomy in Packing: From Herringbone to Nanotubes

The solid-state packing of CPPs is primarily dictated by a delicate balance of intermolecular forces. Unsubstituted CPPs typically adopt a dense, space-filling arrangement, while functionalization can lead to more open and ordered structures.

The Prevalent Herringbone Motif

In their unsubstituted form, most CPPs ([4]CPP and[6]-[8]CPP) crystallize in a herringbone packing motif.[6] This arrangement maximizes van der Waals interactions and minimizes void space, leading to dense, non-porous crystals.[9] The driving force behind this packing is the optimization of C-H···π interactions between adjacent nanohoops.

Engineered Packing: Nanotubular and Lamellar Architectures

Through strategic functionalization, it is possible to override the intrinsic tendency for herringbone packing and direct the assembly of CPPs into more desirable architectures.

  • Nanotubular Packing: The co-facial stacking of CPPs leads to the formation of one-dimensional supramolecular nanotubes.[10] This arrangement is often stabilized by strong π-π stacking interactions between the electron-rich cavities and electron-poor peripheries of adjacent nanohoops.[1][11] For example, fluorinated CPPs have been shown to form robust nanotubular arrays with significant permanent porosity.[9]

  • Lamellar Packing: In some cases, particularly with larger, functionalized CPPs such as double-nanohoop structures, a lamellar packing motif is observed.[7][10][12] This layered arrangement can give rise to interesting electronic properties and provides a different avenue for crystal engineering.

The choice between these packing motifs is a direct consequence of the nature and positioning of functional groups on the CPP scaffold, which in turn dictates the dominant intermolecular interactions.

The Supramolecular Toolkit: Directing CPP Assembly

The rational design of CPP-based materials hinges on the precise control of intermolecular interactions. By synthetically modifying the CPP core, we can introduce a range of non-covalent interactions to guide their self-assembly.

Key Intermolecular Interactions in CPP Crystals
Interaction TypeDescriptionRole in Packing
π-π Stacking Attractive, non-covalent interactions between aromatic rings.Crucial for the formation of co-facial, nanotubular structures. The strength is tunable by modifying the electronic properties of the CPP.[1][11]
C-H···π Interactions Interactions between a C-H bond and a π-system.A key stabilizing force in the herringbone packing of unsubstituted CPPs.[6]
Boron-π Interactions Interactions between a Lewis acidic boron center and an electron-rich π-system.Can be used to create unusual 3D pore networks and enhance guest binding.[1][11]
Host-Guest Interactions Encapsulation of guest molecules within the CPP cavity.Can influence the overall crystal packing and introduce new functionalities.[1][2][3]
Crystal Engineering Strategies

The following diagram illustrates the conceptual workflow for engineering the solid-state packing of CPPs:

CPP_Crystal_Engineering cluster_0 Design & Synthesis cluster_1 Self-Assembly cluster_2 Resulting Solid-State Structure cluster_3 Material Properties CPP_Core [n]CPP Scaffold Functionalization Strategic Functionalization (e.g., Fluorination, π-extension) CPP_Core->Functionalization Modify Interactions Dominant Intermolecular Interactions (π-π, C-H···π, etc.) Functionalization->Interactions Induce Crystallization Controlled Crystallization (Vapor Diffusion, Slow Evaporation) Interactions->Crystallization Govern Packing_Motif Desired Packing Motif (Nanotubular, Lamellar, etc.) Crystallization->Packing_Motif Yields Functionality Targeted Functionality (Porosity, Conductivity, etc.) Packing_Motif->Functionality Determines

Caption: Conceptual workflow for CPP crystal engineering.

Experimental Guide to CPP Solid-State Analysis

This section provides a practical overview of the key experimental procedures involved in the synthesis, crystallization, and structural characterization of CPPs.

Representative Synthesis of a Functionalized [n]CPP

The synthesis of CPPs has evolved significantly, with several efficient methods now available.[13] A common strategy involves the macrocyclization of pre-bent precursor molecules. The following is a generalized protocol based on a gold-mediated synthesis of[10]CPP.[13]

Protocol: Gold-Mediated Synthesis of[10]CPP

  • Macrocyclization:

    • In a suitable flask, dissolve the oligophenylene diboronic acid precursor in a solvent mixture (e.g., toluene/ethanol/water).

    • Add a gold(I) complex (e.g., [Au2Cl2(dcpm)]) and a base (e.g., Cs2CO3).

    • Heat the reaction mixture (e.g., at 50°C) overnight to facilitate the self-assembly of the triangular macrocyclic gold(I)-oligophenylene complex.

  • Oxidative Chlorination:

    • Cool the reaction mixture to a low temperature (e.g., -60°C).

    • Add an oxidizing agent (e.g., PhICl2) in a suitable solvent (e.g., DMF).

    • Allow the reaction to slowly warm to room temperature and stir overnight. This step induces reductive elimination to form the C-C bonds of the CPP.

  • Purification:

    • Purify the crude product using column chromatography to isolate the desired[10]CPP.

Crystallization for Single-Crystal X-ray Diffraction

Obtaining high-quality single crystals is paramount for accurate structural determination. Vapor diffusion is a widely successful technique for crystallizing CPPs.

Protocol: Vapor Diffusion Crystallization

  • Sample Preparation:

    • Dissolve the purified CPP in a small volume of a relatively high-boiling point solvent in which it is soluble (e.g., dichloromethane or toluene).

    • Filter the solution to remove any particulate matter that could act as unwanted nucleation sites.

  • Crystallization Setup:

    • Place the vial containing the CPP solution inside a larger, sealed chamber.

    • Add a larger volume of a more volatile "anti-solvent" in which the CPP is poorly soluble (e.g., hexane or methanol) to the outer chamber.

  • Crystal Growth:

    • Allow the anti-solvent to slowly diffuse into the CPP solution over several days to weeks. This gradual decrease in solubility will promote the slow growth of well-ordered single crystals.

Single-Crystal X-ray Diffraction (SC-XRD) Workflow

SC-XRD is the definitive technique for elucidating the three-dimensional atomic arrangement in a crystal.

SCXRD_Workflow Crystal_Selection 1. Crystal Selection & Mounting Data_Collection 2. X-ray Data Collection Crystal_Selection->Data_Collection Structure_Solution 3. Structure Solution Data_Collection->Structure_Solution Structure_Refinement 4. Structure Refinement Structure_Solution->Structure_Refinement Data_Analysis 5. Data Analysis & Visualization Structure_Refinement->Data_Analysis

Caption: Standard workflow for single-crystal X-ray diffraction analysis.

Key Steps in SC-XRD:

  • Crystal Selection and Mounting: A suitable single crystal (typically 0.05-0.5 mm in size) is selected under a microscope and mounted on a goniometer head.[14]

  • Data Collection: The crystal is irradiated with a monochromatic X-ray beam, and the resulting diffraction pattern is recorded on a detector as the crystal is rotated.[15][16]

  • Structure Solution: The positions of the atoms in the unit cell are determined from the diffraction data using computational methods.

  • Structure Refinement: The initial structural model is refined against the experimental data to obtain precise atomic coordinates, bond lengths, and bond angles.

  • Data Analysis and Visualization: The final crystal structure is analyzed to determine the packing motif, intermolecular interactions, and other relevant geometric parameters.

Quantitative Analysis of CPP Packing

The following table summarizes key crystallographic parameters for representative CPPs, highlighting the influence of substitution on their solid-state packing.

CPP DerivativePacking MotifIntermolecular InteractionsKey Crystallographic DataReference
[8]CPP HerringboneC-H···πDense packing, minimal porosity[10]
[13]CPP Nanotubularπ-π stackingForms 1D channels[6][10]
Fluorinated[8]CPP NanotubularC-H···F, arene-perfluoroarene π-stackingHigh surface area (up to 910 m²/g)[1][9][11]
Double Nanohoop CPP LamellarCH···π, CH···CHOffset layered structure[7][12]

Future Perspectives

The field of CPP crystal engineering is poised for significant advancements. Future research will likely focus on:

  • Multi-component Systems: The co-crystallization of CPPs with other functional molecules to create hierarchical and multifunctional materials.

  • Dynamic Crystalline Materials: The development of CPP-based crystals that can respond to external stimuli, such as light or chemical analytes.

  • Biomedical Applications: The design of porous CPP frameworks for controlled drug release and biocompatible materials.

The continued exploration of the rich supramolecular chemistry of cycloparaphenylenes in the solid state promises to yield a new generation of advanced materials with unprecedented properties and applications.

References

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An In-Depth Technical Guide on the Aromaticity of Highly Strained Cycloparaphenylenes

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Cycloparaphenylenes (CPPs), also known as "nanohoops," represent the smallest structural units of armchair carbon nanotubes and have garnered significant attention due to their unique radially oriented π-systems. The inherent ring strain in these molecules, particularly in smaller [n]CPPs (where n is the number of phenylene units), profoundly influences their electronic and structural properties. This guide provides a comprehensive technical overview of the interplay between high strain and aromaticity in CPPs. We will delve into the theoretical underpinnings, computational methodologies for quantifying aromaticity, experimental validation techniques, and the synthetic challenges associated with these fascinating macrocycles. This document is intended for researchers, scientists, and professionals in drug development who are interested in the fundamental properties and potential applications of these novel carbon nanostructures.

Introduction: The Unique World of Cycloparaphenylenes

Cycloparaphenylenes are a class of molecules composed of para-linked benzene rings forming a cyclic, hoop-like structure.[1][2] Their discovery and synthesis have opened new avenues in supramolecular chemistry and materials science. Unlike their linear counterparts, the cyclic arrangement forces the benzene rings into a bent, non-planar conformation, inducing significant strain.[1] This strain is not merely a structural curiosity; it is a critical determinant of the electronic properties of CPPs. A key question that arises is how this high degree of strain affects the aromaticity of the constituent phenylene rings. Aromaticity, a cornerstone concept in organic chemistry, is associated with enhanced stability and specific magnetic and electronic properties.[3][4] Understanding the persistence or modulation of aromaticity in these strained systems is crucial for predicting their reactivity, designing novel host-guest complexes, and developing new materials with tailored optoelectronic properties.

This guide will explore the multifaceted nature of aromaticity in highly strained CPPs, moving from theoretical predictions to experimental verifications.

The Impact of Strain on Electronic Structure and Aromaticity

The strain in CPPs arises from the distortion of the benzene rings from their ideal planar geometry. This strain energy increases as the number of phenylene units (n) decreases.[1] For instance, the strain energy of[1]CPP has been calculated to be as high as 117.2 kcal/mol.[1] This high strain has a direct impact on the electronic structure:

  • HOMO-LUMO Gap: Contrary to linear polyparaphenylenes, the HOMO-LUMO gap in CPPs decreases as the ring size decreases.[1][5] This is attributed to the increased conjugation length resulting from the strain-induced minimization of torsional angles between adjacent phenylene units.[5]

  • Aromatic Character: Despite the significant strain, the individual phenyl rings in CPPs largely retain their aromatic character, even in the highly strained[1]CPP.[1] However, the degree of aromaticity is modulated by the strain. As we will discuss, computational studies have been instrumental in quantifying these subtle changes.

The interplay between strain and aromaticity is a delicate balance. While the strain deforms the rings, it also enhances π-orbital overlap, influencing the overall electronic delocalization.

Theoretical and Computational Analysis of Aromaticity in CPPs

Given that aromaticity is not a directly observable quantity, computational methods are indispensable for its quantification.[4] Several theoretical indices are employed to probe the aromatic character of CPPs.

Nucleus-Independent Chemical Shift (NICS)

NICS is a widely used magnetic criterion for aromaticity.[6] It is a computational tool that calculates the magnetic shielding at a specific point in space, typically the center of a ring.[6] A negative NICS value indicates a diatropic ring current, characteristic of an aromatic system, while a positive value suggests a paratropic current, indicative of anti-aromaticity.[6]

NICS calculations have been extensively applied to CPPs and their ions.[7][8][9][10] For neutral CPPs, the NICS values of the individual phenylene rings are generally negative, confirming their local aromaticity.[11][12] Interestingly, upon twofold oxidation or reduction, CPPs can exhibit global aromaticity, where an electronic conjugation extends over the entire macrocycle.[13][14] For example, the dication[15]CPP²⁺ shows in-plane aromaticity with a (4n + 2) π-electron system.[8][9]

Workflow for NICS Calculation:

NICS_Workflow cluster_pre Pre-processing cluster_calc Calculation cluster_post Post-processing & Analysis mol_prep Prepare Molecular Geometry basis_set Select Basis Set and Functional (e.g., B3LYP/6-311G+(d,p)) mol_prep->basis_set geom_opt Geometry Optimization basis_set->geom_opt nics_calc NICS Calculation (GIAO Method) geom_opt->nics_calc extract_vals Extract NICS Values from Output nics_calc->extract_vals analyze Analyze and Interpret NICS(0), NICS(1), NICS(1)zz extract_vals->analyze

Caption: A generalized workflow for calculating Nucleus-Independent Chemical Shift (NICS) values.

Harmonic Oscillator Model of Aromaticity (HOMA)

The HOMA index is a geometry-based measure of aromaticity that evaluates the degree of bond length equalization in a cyclic system.[16][17] A HOMA value of 1 indicates a fully aromatic system like benzene, while a value of 0 corresponds to a non-aromatic Kekulé structure.[16]

HOMA analysis of CPPs corroborates the findings from NICS calculations, showing that the phenylene rings maintain a high degree of aromaticity despite the strain-induced bond angle distortions.[11] For instance, in[1]H-[18]CPP and[1]H-[15]CPP, the HOMA values for the p-phenylene units are in the range of 0.989-0.993, indicating significant local aromaticity.[11]

Table 1: Comparison of Aromaticity Indices for Selected CPPs

[n]CPPStrain Energy (kcal/mol)Representative NICS(1)zz (ppm)Representative HOMA
[1]CPP117.2[1]~ -25~ 0.99
CPP~ 90~ -28~ 0.99
[18]CPP83~ -30~ 0.99
[15]CPP~ 70~ -31~ 0.99

Note: NICS and HOMA values are representative and can vary depending on the specific computational method and the position within the molecule.

Experimental Probes of Aromaticity and Strain

While computational methods provide invaluable insights, experimental validation is crucial for a complete understanding. Several spectroscopic and crystallographic techniques are employed to probe the structural and electronic consequences of strain and their relation to aromaticity in CPPs.

X-ray Crystallography

Single-crystal X-ray diffraction provides precise information about the molecular structure of CPPs in the solid state.[12] These studies have confirmed the bent nature of the phenylene rings and the reduction in torsional angles in smaller CPPs. The experimentally determined bond lengths can be used to calculate HOMA values, providing a direct link between theory and experiment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for probing the magnetic environment of protons in a molecule. The chemical shifts of the protons on the CPP backbone are sensitive to the ring currents of the phenylene units. In doubly reduced CPP complexes, the aromaticity of the host molecule leads to strong upfield shifts in the ¹H-NMR signals of the guest molecule, providing experimental evidence for global aromaticity.[13][14]

Raman Spectroscopy

Raman spectroscopy can provide information about the vibrational modes of a molecule, which are influenced by bond strengths and molecular geometry. Changes in the Raman spectra of CPPs with varying ring sizes can be correlated with the degree of strain and its effect on the electronic structure.

Synthesis of Highly Strained Cycloparaphenylenes

The synthesis of highly strained CPPs is a significant challenge in organic chemistry.[1] Early attempts were often unsuccessful due to the high strain energy of the target molecules.[1] However, recent advances in synthetic methodology have enabled the preparation of a range of CPPs, including the highly strained[1]CPP.

A General Synthetic Strategy: Reductive Aromatization

One successful approach involves a late-stage reductive aromatization of a macrocyclic precursor.[18] This strategy has proven effective in overcoming the high strain energy of the final CPP product.

Step-by-Step Protocol for a Key Coupling Reaction:

  • Suzuki-Miyaura Coupling: A twofold Suzuki-Miyaura coupling reaction is performed between a bis(pinacolatoboryl) species and a di-iodinated aromatic unit.[18]

  • Purification: The resulting dibromide is purified using column chromatography.

  • Ni(0)-mediated Homocoupling: The dibromide undergoes an intramolecular homocoupling reaction mediated by a Ni(0) catalyst to form the macrocyclic precursor.[18]

  • Reductive Aromatization: The final step involves the reductive aromatization of the diyl moieties in the macrocycle using a reducing agent such as H₂SnCl₄ to yield the target CPP.[18]

Synthesis_Workflow start Starting Materials (Boronic Ester & Dihalide) step1 Suzuki-Miyaura Coupling start->step1 step2 Purification step1->step2 step3 Ni(0)-mediated Homocoupling step2->step3 step4 Reductive Aromatization step3->step4 end [n]Cycloparaphenylene step4->end

Caption: A simplified workflow for the synthesis of a cycloparaphenylene via a key coupling and aromatization sequence.

Future Outlook and Applications

The study of aromaticity in highly strained CPPs is an active area of research with exciting future prospects. The unique electronic properties of these molecules make them promising candidates for a variety of applications:

  • Molecular Electronics: The size-dependent HOMO-LUMO gaps of CPPs could be exploited in the design of novel electronic components.[5]

  • Host-Guest Chemistry: The cavities of CPPs can encapsulate other molecules, such as fullerenes, leading to the formation of interesting host-guest complexes with potential applications in materials science.[19]

  • Drug Delivery: While still in its infancy, the potential for functionalized CPPs to act as drug delivery vehicles is an area of growing interest.

Further research into the synthesis of even more strained and functionalized CPPs, coupled with advanced computational and spectroscopic studies, will undoubtedly continue to unravel the fascinating interplay between strain and aromaticity in these remarkable nanohoops.

References

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"computational studies ofCPP structure and properties"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Computational Studies of Cell-Penetrating Peptide (CPP) Structure and Properties

Foreword

Cell-penetrating peptides (CPPs) represent a paradigm-shifting opportunity in drug delivery, offering a solution to one of pharmacology's most significant challenges: traversing the cell membrane to deliver therapeutic cargo to intracellular targets.[1][2] Their ability to transport a wide array of molecules, from small drugs to large biologics like proteins and siRNA, has positioned them at the forefront of therapeutic innovation.[3][4][5] However, the rational design and optimization of these peptide vectors remain a complex endeavor, often mired in costly and time-consuming experimental iterations.[6] Computational methodologies have emerged as an indispensable toolkit for accelerating CPP research, providing profound insights into their structure-activity relationships and paving the way for the de novo design of highly efficient and specific CPPs.[7][8]

This technical guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the core computational approaches employed in the study of CPP structure and properties. As a senior application scientist, my aim is not merely to list protocols but to instill a deeper understanding of the causality behind methodological choices, thereby empowering you to design and execute robust computational studies. We will delve into the foundational principles of molecular dynamics simulations, explore the predictive power of machine learning and quantitative structure-activity relationships (QSAR), and navigate the landscape of available databases and predictive tools. Each section is designed to be a self-validating system, grounded in authoritative research and supplemented with detailed protocols and visual aids to facilitate practical application.

Section 1: The Landscape of Cell-Penetrating Peptides: A Physicochemical Perspective

Cell-penetrating peptides are a diverse class of short peptides, typically 5 to 40 amino acids in length, that can translocate across cellular membranes.[4][9] Despite their sequence diversity, they can be broadly categorized based on their physicochemical properties, which fundamentally govern their interaction with the cell membrane.[4][10][11]

Table 1: Physicochemical Classification of Cell-Penetrating Peptides

Classification Key Characteristics Examples Primary Interaction Mechanism
Cationic High net positive charge at physiological pH, rich in arginine and lysine residues.[11][12]Tat, Penetratin, Arg9Electrostatic interactions with negatively charged components of the cell membrane, such as glycosaminoglycans and phosphate groups of lipids.[4][12]
Amphipathic Possess distinct hydrophobic and hydrophilic domains.[10][11] Can be further subdivided into primary and secondary amphipathic structures.[12]MAP, Pep-1, TP10Insertion of the hydrophobic domain into the lipid bilayer, leading to membrane perturbation.[12][13]
Hydrophobic Predominantly non-polar amino acid composition.TP2, K-FGFDirect partitioning into the hydrophobic core of the cell membrane.[10][14]

The initial interaction of a CPP with the cell membrane is a critical determinant of its uptake efficiency and mechanism.[4] Computational studies are instrumental in elucidating these early events at an atomistic level, providing insights that are often inaccessible through experimental techniques alone.[1][13]

Section 2: Unraveling CPP-Membrane Interactions with Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a powerful computational technique for studying the physical movements of atoms and molecules over time.[10] By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed, atomistic view of CPP-membrane interactions, offering invaluable insights into the mechanisms of cellular uptake.[1][2][13]

The Rationale Behind MD Simulations for CPPs

Experimental characterization of CPP internalization mechanisms can be challenging due to the transient nature of the interactions and the complexity of the cellular environment.[1][10] MD simulations complement experimental approaches by:

  • Providing Atomistic Detail: Revealing specific interactions between CPP residues and lipid molecules, including hydrogen bonds and electrostatic interactions.[12][13]

  • Elucidating Dynamic Processes: Visualizing the dynamic events of CPP binding, insertion, and translocation across the membrane.[13]

  • Probing Membrane Perturbations: Quantifying the effects of CPPs on membrane properties such as thickness, order, and pore formation.[13]

A Step-by-Step Workflow for Conventional MD (cMD) Simulation of a CPP-Membrane System

The following protocol outlines a generalized workflow for setting up and running a conventional MD simulation of a CPP interacting with a model lipid bilayer.

Step 1: System Preparation

  • Obtain CPP Structure: The initial 3D structure of the CPP can be obtained from the Protein Data Bank (PDB) if an experimentally determined structure is available. Alternatively, predictive servers like PEP-FOLD can be used to generate a starting conformation.[1]

  • Construct the Lipid Bilayer: Utilize tools like CHARMM-GUI's Membrane Builder to construct a model lipid bilayer representative of the target cell membrane (e.g., a simple DPPC bilayer or a more complex asymmetric membrane).

  • Solvate the System: Place the CPP near the membrane surface and solvate the entire system with a water model (e.g., TIP3P).

  • Add Ions: Neutralize the system and add ions to mimic physiological salt concentrations (e.g., 150 mM NaCl).

Step 2: Energy Minimization and Equilibration

  • Energy Minimization: Perform energy minimization to remove steric clashes and relax the system to a local energy minimum.

  • Equilibration: Conduct a series of short, restrained MD simulations to gradually heat the system to the desired temperature and equilibrate the pressure. This typically involves a multi-step process with decreasing restraints on the peptide and lipid atoms.

Step 3: Production MD Simulation

  • Unrestrained Simulation: Run the production MD simulation without any restraints for a duration sufficient to observe the desired phenomena (typically hundreds of nanoseconds to microseconds).[1]

  • Trajectory Analysis: Analyze the resulting trajectory to investigate CPP-membrane interactions, conformational changes in the peptide, and perturbations to the lipid bilayer.

Advanced MD Techniques for Studying CPP Translocation

While conventional MD is excellent for studying initial binding events, observing the spontaneous translocation of a CPP across the membrane is often computationally prohibitive due to the long timescales involved.[14][15][16] Enhanced sampling techniques are therefore employed to accelerate these rare events:

  • Steered Molecular Dynamics (SMD): An external force is applied to the CPP to pull it across the membrane, allowing for the calculation of the potential of mean force (PMF) and the identification of energy barriers to translocation.[14][16]

  • Metadynamics: A history-dependent bias potential is added to the system to discourage it from revisiting previously explored conformational states, thereby accelerating the exploration of the free energy landscape.

  • Replica Exchange Molecular Dynamics (REMD): Multiple replicas of the system are simulated at different temperatures, with periodic exchanges of coordinates between replicas. This allows the system to overcome energy barriers more easily at higher temperatures.

MD_Workflow cluster_prep System Preparation cluster_equil Minimization & Equilibration cluster_prod Production Simulation & Analysis PDB Obtain CPP Structure Membrane Build Lipid Bilayer PDB->Membrane Solvate Solvate and Add Ions Membrane->Solvate Minimize Energy Minimization Solvate->Minimize Equilibrate Equilibration Minimize->Equilibrate Production Production MD Run Equilibrate->Production Analysis Trajectory Analysis Production->Analysis

Section 3: Predicting and Designing CPPs with Machine Learning and QSAR

While MD simulations provide deep mechanistic insights, they are computationally intensive. For high-throughput screening and de novo design, machine learning (ML) and Quantitative Structure-Activity Relationship (QSAR) models offer a more efficient alternative.[6][9][11]

The Power of Prediction: Machine Learning in CPP Research

Machine learning algorithms can learn complex patterns from existing data to predict whether a novel peptide sequence is likely to be a CPP.[9][17] These models are trained on datasets of experimentally validated CPPs and non-CPPs.[18][19]

Common Machine Learning Approaches:

  • Support Vector Machines (SVM): A powerful classification algorithm that finds an optimal hyperplane to separate CPPs from non-CPPs in a high-dimensional feature space.[20]

  • Random Forest (RF): An ensemble learning method that constructs a multitude of decision trees and outputs the class that is the mode of the classes of the individual trees.[21][22]

  • Deep Learning: Neural networks with multiple layers can automatically learn relevant features from peptide sequences, offering high predictive accuracy.[3][23]

Table 2: Publicly Available Machine Learning-Based CPP Prediction Tools

Tool Underlying Algorithm Key Features Reference
CellPPD Support Vector Machine (SVM)Predicts CPPs based on amino acid composition, dipeptide composition, and binary patterns.[8]
CPPpred Neural Network (NN)Predicts CPPs for sequences between 5 and 30 amino acids.[24]
MLCPP Two-layer framework (various ML models)Predicts both CPP classification and uptake efficiency.[21][22]
AiCPP Deep LearningUtilizes a large negative dataset to reduce false positives and identify short CPP motifs.[3][23]
LightCPPgen LightGBM and Genetic AlgorithmAn interpretable model for both virtual screening and de novo design of CPPs.[6]
A Practical Workflow for Developing a Custom CPP Prediction Model

Step 1: Data Curation

  • Gather Positive and Negative Datasets: Compile a list of experimentally validated CPP sequences from databases like CPPsite.[25][26][27][28][29] For the negative dataset, use peptides known not to be cell-penetrating or randomly generated peptide sequences from protein databases.[3]

  • Data Cleaning and Redundancy Reduction: Remove duplicate sequences and highly similar peptides to avoid model bias.

Step 2: Feature Engineering

  • Calculate Molecular Descriptors: Convert peptide sequences into numerical representations (features). Common descriptors include:

    • Amino Acid Composition (AAC): The frequency of each of the 20 amino acids.[20]

    • Dipeptide Composition: The frequency of all possible pairs of adjacent amino acids.

    • Physicochemical Properties: Calculated properties such as hydrophobicity, net charge, and isoelectric point.[20]

    • Structural Descriptors: Predicted secondary structure elements (e.g., alpha-helix, beta-sheet).

Step 3: Model Training and Validation

  • Split the Data: Divide the dataset into training and testing sets (e.g., 80% for training, 20% for testing).

  • Train the Model: Use the training set to train a chosen machine learning algorithm (e.g., SVM, Random Forest).

  • Evaluate Model Performance: Assess the model's predictive power on the unseen test set using metrics like accuracy, sensitivity, specificity, and Matthew's correlation coefficient (MCC).

  • Cross-Validation: Employ k-fold cross-validation to ensure the model's robustness and generalizability.

ML_Workflow cluster_data Data Curation cluster_feat Feature Engineering cluster_model Model Training & Validation Gather Gather CPP & Non-CPP Data Clean Clean & Reduce Redundancy Gather->Clean Descriptors Calculate Molecular Descriptors Clean->Descriptors Split Split Data (Train/Test) Descriptors->Split Train Train ML Model Split->Train Evaluate Evaluate Performance Train->Evaluate

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR models aim to establish a mathematical relationship between the structural or physicochemical properties of a series of compounds and their biological activity.[30][31] In the context of CPPs, QSAR can be used to predict the uptake efficiency of novel peptide analogs based on their molecular descriptors.[20]

The general form of a QSAR model is:

Activity = f (Molecular Descriptors) + error [31]

The development of a QSAR model follows a similar workflow to that of a machine learning model, with a strong emphasis on the selection of relevant molecular descriptors that correlate with cellular uptake.

Section 4: Future Directions and Concluding Remarks

The field of computational CPP research is rapidly evolving. The integration of artificial intelligence with multi-scale modeling holds immense promise for revolutionizing the design of next-generation drug delivery systems.[32] Future efforts will likely focus on:

  • Developing more accurate and interpretable prediction models: Moving beyond simple classification to predict specific uptake mechanisms and cargo-dependent efficiency.[9][17]

  • Integrating experimental data more effectively: Combining high-throughput screening data with computational models to create a synergistic feedback loop for CPP optimization.

  • Modeling more complex biological environments: Moving beyond simple lipid bilayers to simulate CPP interactions with more realistic cell membrane models that include a variety of lipids and membrane proteins.

References

  • In Silico Screening and Optimization of Cell-Penetrating Peptides Using Deep Learning Methods. PubMed.
  • LightCPPgen: An Explainable Machine Learning Pipeline for Rational Design of Cell Penetrating Peptides. Imprecise Probability Group.
  • The Role of Molecular Simulations in Understanding the Mechanisms of Cell- Penetrating Peptides. ePrints Soton - University of Southampton.
  • Recent Advances of Studies on Cell-Penetrating Peptides Based on Molecular Dynamics Simul
  • The role of molecular simulations in understanding the mechanisms of cell-penetrating peptides | Request PDF.
  • Recent Advances of Studies on Cell-Penetrating Peptides Based on Molecular Dynamics Simul
  • Machine Learning To Predict Cell-Penetrating Peptides for Antisense Delivery. PMC.
  • Machine Learning To Predict Cell-Penetrating Peptides for Antisense Delivery.
  • In Silico Screening and Optimization of Cell-Penetrating Peptides Using Deep Learning Methods. PMC - NIH.
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  • Recent Advances of Studies on Cell-Penetrating Peptides Based on Molecular Dynamics Simul
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  • Progress in the development of in silico tools for CPP prediction.
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  • CPPpred: prediction of cell penetrating peptides | Bioinform
  • CPPsite: a curated database of cell penetr
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  • Home page of CPPsite: A database of cell penetrating peptides. webs.iiitd.edu.in. [Link]

  • TriplEP-CPP: Algorithm for Predicting the Properties of Peptide Sequences. MDPI.
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  • CPPsite: a curated database of cell penetr
  • Classification of cell-penetrating peptides (cpps) by physicochemical...
  • Computational Pharmaceutics: A Comprehensive Review of Past Achievements, Present Applications, and Future Challenges. Preprints.org.
  • Quantitative structure-activity relationship methods: perspectives on drug discovery and toxicology. PubMed.
  • Quantitative structure–activity rel
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Methodological & Application

Synthetic Routes to Cycloparaphenylenes: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Cycloparaphenylenes (CPPs), also known as "nanohoops," are a fascinating class of molecules composed of para-linked benzene rings in a cyclic arrangement.[1] As the fundamental repeating unit of armchair carbon nanotubes, their synthesis has been a significant challenge and a triumph in modern organic chemistry.[2] The inherent strain and unique electronic properties of CPPs make them highly attractive targets for research in materials science, supramolecular chemistry, and drug development. This comprehensive guide provides a detailed overview of the primary synthetic routes to cycloparaphenylenes, complete with in-depth application notes and step-by-step protocols for key methodologies. We will explore the seminal strategies developed by the research groups of Jasti, Itami, and Yamago, as well as other innovative approaches, offering field-proven insights into the rationale behind experimental choices and providing a comparative analysis to aid researchers in selecting the most suitable method for their specific needs.

Introduction: The Allure and Challenge of Synthesizing Nanohoops

The synthesis of cycloparaphenylenes presents a formidable challenge due to the significant strain energy associated with bending the typically planar phenyl rings into a circular geometry.[3] Early attempts to synthesize these molecules were largely unsuccessful. The breakthrough came in 2008 with the landmark synthesis of[4]-,[5]-, and[6]CPP by Jasti and coworkers.[3] This achievement opened the floodgates for the development of various synthetic strategies, each with its own set of advantages and limitations.

The unique, radially oriented π-system of CPPs gives rise to size-dependent photophysical properties, making them promising materials for organic electronics.[2] Their concave and convex surfaces also allow for interesting host-guest chemistry, with potential applications in molecular recognition and drug delivery. This guide aims to provide researchers with a thorough understanding of the key synthetic methodologies to access these remarkable molecules.

Key Synthetic Strategies

The most successful and widely adopted synthetic routes to CPPs can be broadly categorized into three main approaches, pioneered by the research groups of Ramesh Jasti, Kenichiro Itami, and Shigeru Yamago. Each strategy cleverly circumvents the challenge of introducing high strain by employing precursors that gradually build up the necessary curvature or by utilizing a final, high-energy aromatization step to form the strained ring system.

The Jasti Synthesis: A Cyclohexadiene-Based Approach

The first successful synthesis of CPPs, developed by Jasti and coworkers, utilizes a strategy of building strain sequentially.[3] The core of this approach is the use of a 1,4-disubstituted-cyclohexadiene moiety as a "masked" and bent phenylene unit. This allows for the construction of a macrocyclic precursor with reduced strain, which is then aromatized in the final step to yield the target CPP.

Causality Behind Experimental Choices: The use of the cyclohexadiene unit is a critical design element. Its non-planar geometry provides the necessary curvature to facilitate the macrocyclization step, which would be highly unfavorable with linear, rigid phenylene units. The final aromatization step provides the thermodynamic driving force to overcome the significant strain energy of the resulting nanohoop.

Experimental Workflow: Jasti's Synthesis of[4]CPP

Jasti_Synthesis cluster_precursor Precursor Synthesis cluster_macrocyclization Macrocyclization cluster_aromatization Aromatization A 1,4-Diiodobenzene C syn-Diol A:e->C:w nBuLi, THF, -78 °C B Benzoquinone B:e->C:w D Diiodide Precursor (4) C:e->D:w NaH, MeI, THF E Diboronate Precursor (5) D:e->E:w nBuLi, iPrOBpin, THF F Macrocyclic Precursors ([9]-, [12]-, [18]CPP precursors) D:e->F:w Pd(PPh3)4, Cs2CO3 E:e->F:w G [9]-, [12]-, [18]CPP F:e->G:w Reductive Aromatization

Caption: Workflow for the Jasti synthesis of CPPs.

Protocol 1: Gram-Scale Synthesis of[7]- and[8]CPP (Adapted from Jasti et al.) [9]

This protocol outlines a cost-effective, gram-scale synthesis of[7]- and[8]CPP.

Step 1: Synthesis of the Diol Precursor

  • To a solution of 1,4-diiodobenzene in anhydrous THF at -78 °C, add n-butyllithium dropwise.

  • After stirring for 1 hour, add a solution of benzoquinone in THF.

  • Allow the reaction to warm to room temperature and quench with saturated aqueous ammonium chloride.

  • Extract with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the syn-diol.

Step 2: Methylation of the Diol

  • To a suspension of sodium hydride in anhydrous THF at 0 °C, add a solution of the syn-diol in THF.

  • After stirring for 30 minutes, add methyl iodide and allow the reaction to warm to room temperature overnight.

  • Quench the reaction with water and extract with ethyl acetate.

  • Dry the organic layer and concentrate under reduced pressure.

  • Purify by column chromatography to obtain the diiodide precursor.

Step 3: Borylation of the Diiodide

  • To a solution of the diiodide precursor in anhydrous THF at -78 °C, add n-butyllithium dropwise.

  • After 1 hour, add isopropyl pinacol borate.

  • Allow the reaction to warm to room temperature and quench with saturated aqueous ammonium chloride.

  • Extract with ethyl acetate, dry, and concentrate.

  • Purify by column chromatography to yield the diboronate precursor.

Step 4: Suzuki Macrocyclization

  • To a solution of the diiodide and diboronate precursors in a 10:1 mixture of toluene and methanol, add an aqueous solution of cesium carbonate.

  • Degas the mixture with argon for 30 minutes.

  • Add tetrakis(triphenylphosphine)palladium(0) and heat the reaction at 80 °C overnight.

  • After cooling to room temperature, filter the reaction mixture and concentrate the filtrate.

  • Purify by column chromatography to separate the macrocyclic precursors for[7]- and[8]CPP.

Step 5: Reductive Aromatization

  • To a solution of the macrocyclic precursor in anhydrous THF at -78 °C, add a solution of lithium naphthalenide until a persistent green color is observed.

  • Quench the reaction with methanol and allow it to warm to room temperature.

  • Concentrate under reduced pressure and purify by column chromatography to obtain the desired CPP.

The Itami Synthesis: A Cyclohexane-Based Strategy

The Itami group developed a complementary strategy that utilizes a cis-1,4-disubstituted cyclohexane as a key building block.[10] This approach also relies on a final aromatization step, but in this case, it is an oxidative process. The cyclohexane unit provides the necessary "kink" to facilitate macrocyclization.

Causality Behind Experimental Choices: The use of a cyclohexane-based L-shaped building block allows for a modular and size-selective synthesis of CPPs.[10] The final oxidative aromatization, often using reagents like DDQ or simply air, is a robust method to generate the fully conjugated system. This strategy has proven to be highly versatile, enabling the synthesis of a wide range of CPP sizes.[5]

Experimental Workflow: Itami's Synthesis of[5]CPP

Itami_Synthesis cluster_building_blocks Building Block Synthesis cluster_macrocyclization_itami Macrocyclization cluster_aromatization_itami Aromatization A L-shaped Cyclohexane Unit B U-shaped Precursor A->B Suzuki Coupling C Linear Precursor A->C Suzuki Coupling D Macrocyclic Precursor B->D Ni(cod)2, cod, bipy C->D E [12]CPP D->E Oxidative Aromatization

Caption: Workflow for the Itami synthesis of[5]CPP.

Protocol 2: Size-Selective Synthesis of[5]CPP (Adapted from Itami et al.) [8]

Step 1: Synthesis of the L-shaped Building Block

  • Synthesize the cis-1,4-diphenylcyclohexane-1,4-diyl unit according to literature procedures. This serves as the key terphenyl-convertible L-shaped building block.

Step 2: Assembly of Precursors via Suzuki-Miyaura Coupling

  • Couple the L-shaped building block with appropriate boronic acids or esters and aryl halides to construct the desired linear and U-shaped precursors for the target CPP.

Step 3: Nickel-Mediated Intramolecular Homocoupling

  • To a solution of the linear precursor in anhydrous DMF, add bis(1,5-cyclooctadiene)nickel(0), 1,5-cyclooctadiene, and 2,2'-bipyridine.

  • Heat the reaction mixture at 80 °C overnight under an argon atmosphere.

  • After cooling, quench the reaction with aqueous HCl and extract with ethyl acetate.

  • Dry the organic layer, concentrate, and purify by column chromatography to obtain the macrocyclic precursor.

Step 4: Oxidative Aromatization

  • To a solution of the macrocyclic precursor in a suitable solvent (e.g., toluene), add an oxidizing agent such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).

  • Stir the reaction at room temperature until the starting material is consumed (monitored by TLC).

  • Quench the reaction, wash with aqueous sodium bicarbonate, dry the organic layer, and concentrate.

  • Purify by column chromatography to yield the desired[5]CPP.

The Yamago Synthesis: A Platinum-Mediated Approach

The Yamago group introduced a distinct strategy that employs a square-planar platinum complex as a strain-free precursor to CPPs.[11] This method involves the formation of a macrocyclic tetraplatinum complex, which upon reductive elimination, cleanly affords the CPP.

Causality Behind Experimental Choices: The square-planar geometry of the platinum(II) centers in the precursor allows for the formation of a strain-free macrocycle. The final step, a four-fold reductive elimination, is a concerted process that simultaneously forms the four C-C bonds of the CPP, releasing the strain in a single, high-yield step. This method is particularly effective for the synthesis of smaller, more strained CPPs like[7]CPP.

Experimental Workflow: Yamago's Synthesis of[7]CPP

Yamago_Synthesis cluster_precursor_yamago Precursor Synthesis cluster_reductive_elimination Reductive Elimination A 4,4'-Dibromobiphenyl C Square-planar Pt(II) Complex A->C nBuLi, THF, -78 °C B cis-Pt(PEt3)2Cl2 B->C D [8]CPP C->D Reductive Elimination

Caption: Workflow for the Yamago synthesis of[7]CPP.

Protocol 3: Gram-Scale Synthesis of[7]CPP (Adapted from Yamago et al.) [11][12]

Step 1: Synthesis of the Platinum Precursor

  • Synthesize the key unsymmetrical tetraring unit, 4-bromophenyl and 4'-bromobiphenyl-substituted cis-1,4-bis(triethylsiloxy)-2,5-cyclohexadiene-1,4-diyl, on a large scale.

Step 2: Platinum-Mediated Dimerization

  • Perform a platinum-mediated selective dimerization of the tetraring unit to form the macrocyclic platinum complex.

Step 3: Reductive Aromatization

  • Subject the platinum complex to reductive aromatization using H₂SnCl₄ (prepared in situ from SnCl₂·2H₂O and concentrated HCl) in THF at room temperature.

  • After the reaction is complete, perform a standard aqueous workup.

  • Purify the crude product by silica gel chromatography to obtain[7]CPP.

Other Notable Synthetic Routes

Beyond the three major strategies, other innovative methods for synthesizing CPPs have emerged, expanding the toolkit available to chemists.

Alkyne Metathesis Approach

A scalable synthesis of an[7]cycloparaphenyleneacetylene derivative has been achieved using alkyne metathesis for the macrocyclization step.[1] This approach is advantageous as it avoids the often harsh conditions required for reductive aromatization.

Squarate Ester Route

While less common for the synthesis of unsubstituted CPPs, the use of squaric acid derivatives has been explored for the preparation of functionalized nanohoops. The rigid, four-membered ring of squarate esters can serve as a building block to introduce specific functionalities into the CPP framework. Further research in this area is ongoing to develop more general and efficient protocols.

Comparative Analysis of Synthetic Routes

Synthetic RouteKey PrecursorFinal StepTypical YieldsScalabilityAccessible CPP SizesKey Advantages
Jasti CyclohexadieneReductive AromatizationModerateGram-scale demonstrated[9]Wide range (e.g.,[7],[4],[8],[5],[6])[3][9]First successful route, good for a range of sizes.
Itami CyclohexaneOxidative AromatizationGood to ExcellentScalable[10]Wide range (e.g.,[13]-[14])[5][10]Modular, size-selective, and versatile.
Yamago Platinum(II) ComplexReductive EliminationHighGram-scale demonstrated[11][12]Particularly effective for smaller CPPs (e.g.,[7])[11]High-yielding final step, access to strained CPPs.
Alkyne Metathesis cis-StilbeneBromination/DehydrobrominationGoodScalable[1]Primarily for CPP-acetylene derivatives[1]Milder conditions, avoids harsh aromatization.

Conclusion and Future Outlook

The synthesis of cycloparaphenylenes has evolved significantly since its inception, with several robust and scalable methods now available to researchers. The choice of synthetic route will depend on the target CPP size, desired functionalization, and the scale of the synthesis. The Jasti, Itami, and Yamago strategies remain the cornerstones of CPP synthesis, each offering unique advantages. As the field continues to advance, we can expect the development of even more efficient and versatile synthetic methodologies, paving the way for new discoveries in the exciting world of carbon nanohoops and their applications.

References

  • Scalable Synthesis of a[7]Cycloparaphenyleneacetylene Carbon Nanohoop Using Alkyne Metathesis. The Royal Society of Chemistry. Available at: [Link]

  • Selective and Gram-Scale Synthesis of[7]Cycloparaphenylene. ACS Publications. Available at: [Link]

  • Synthesis, Characterization, and Theory of[4]-,[5]-, and[6]Cycloparaphenylene: Carbon Nanohoop Structures. PMC - NIH. Available at: [Link]

  • Gram-scale synthesis and crystal structures of[7]- and[8]CPP, and the solid-state structure of C60@[8]CPP. RSC Publishing. Available at: [Link]

  • Selective and Gram-Scale Synthesis of[7]Cycloparaphenylene. PubMed. Available at: [Link]

  • Itami's selective hybrid synthesis of[2]CPP. ResearchGate. Available at: [Link]

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  • Selective and Gram-Scale Synthesis of[15]Cycloparaphenylene. ResearchGate. Available at: [Link]

  • An Efficient Synthesis of [n]Cycloparaphenylenes (n = 9, 12, 15) via the Self-Assembly into Macrocyclic Gold(I)-Oligophenylene Com. ChemRxiv. Available at: [Link]

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Application Note: Cycloparaphenylene as a Molecular Template for Structurally Uniform Carbon Nanotube Growth

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

Introduction: The Grand Challenge of Carbon Nanotube Synthesis

Since their discovery, the remarkable mechanical and electronic properties of carbon nanotubes (CNTs) have promised to revolutionize fields from materials science to nanoelectronics. However, this promise has been hindered by a fundamental challenge: the lack of structural uniformity in synthesis.[1][2] Conventional methods like arc discharge and chemical vapor deposition (CVD) produce mixtures of CNTs with varying diameters and chiralities (armchair, zigzag, and chiral structures).[1][2] This structural polydispersity is a critical bottleneck, as the electronic properties of a CNT are directly determined by its atomic structure.[3] Isolating a single type of CNT from these heterogeneous mixtures is an arduous, often insurmountable task.[1][2]

A "bottom-up" approach, where a structurally perfect CNT is grown from a well-defined molecular seed, represents a paradigm shift in CNT synthesis.[1][4] Cycloparaphenylenes (CPPs), also known as "carbon nanohoops," are ideally suited for this role.[5][6] These molecules are composed of para-linked phenyl rings, representing the smallest possible radial segment of an armchair CNT.[5][7][8] The core hypothesis is that a specific CPP, such as[9]CPP, can serve as a template or "seed" on a catalytic surface, dictating the diameter and chirality of the resulting nanotube as it is elongated.[5][6] This guide provides the scientific rationale and detailed protocols for utilizing CPPs as templates for the controlled synthesis of single-walled carbon nanotubes (SWCNTs).

Mechanism of Templated Growth: From Nanohoop to Nanotube

The use of CPPs as templates relies on a "growth-from-template" mechanism within a chemical vapor deposition (CVD) process. The process is envisioned to proceed through several key stages, which are distinct from conventional catalyst-particle-mediated growth.

  • Template Adsorption: CPP molecules, deposited from solution, physically adsorb onto a catalytic substrate (e.g., Nickel, Iron, Cobalt on a support).

  • Thermal Activation & Seed Formation: At high temperatures (typically >700°C) inside the CVD reactor, the high strain energy of the CPP molecule facilitates its interaction with the catalyst. The proposed mechanism involves the homolytic scission of a C–H bond on the CPP ring, creating a reactive radical site on the nanohoop's edge.[5] This activated CPP now serves as the foundational seed for nanotube elongation.

  • Carbon Precursor Decomposition: A carbon-containing gas (e.g., ethylene, acetylene, methane) is introduced into the reactor. The hot catalyst surface efficiently decomposes these precursor molecules into reactive carbon atoms or dimers.[10]

  • Stepwise Elongation: The reactive carbon species add to the radical site on the CPP's open edge, extending the graphene lattice. This process repeats, effectively "growing" or "extending" the initial CPP structure into a seamless nanotube. The diameter and armchair chirality of the parent CPP are theoretically imprinted onto the entire length of the resulting SWCNT.

This templated approach offers a direct pathway to structural control that is inaccessible through traditional methods, which rely on the spontaneous nucleation of a nanotube cap on a molten catalyst particle.

G cluster_0 Overall Workflow CPP_Synth Step 1: Synthesis of [n]Cycloparaphenylene Sub_Prep Step 2: Substrate Prep & CPP Deposition CPP_Synth->Sub_Prep Purified CPP CVD_Growth Step 3: CVD Templated Elongation Sub_Prep->CVD_Growth Seeded Substrate Char Step 4: Characterization (Raman, TEM, AFM) CVD_Growth->Char As-Grown CNTs

Caption: High-level workflow for CPP-templated CNT synthesis.

Detailed Experimental Protocols

This section provides validated, step-by-step protocols for the key phases of the experiment. The synthesis of[9]CPP is presented as a representative example.

Protocol 1: Synthesis of[9]Cycloparaphenylene ([9]CPP)

This protocol is adapted from the landmark synthetic strategy developed by Jasti et al., which utilizes a strained macrocyclic precursor to facilitate the final ring formation.[4][6] The key is to use a cyclohexadiene moiety as a "masked" and bent aromatic ring, which is aromatized in the final step.[4][6]

A. Materials & Reagents:

  • 1,4-Diiodobenzene

  • Benzoquinone

  • n-Butyllithium (nBuLi) in hexanes

  • Sodium hydride (NaH)

  • Methyl iodide (MeI)

  • Isopropyl pinacol borate

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Cesium carbonate (Cs₂CO₃)

  • Lithium naphthalenide solution

  • Anhydrous solvents: Tetrahydrofuran (THF), Toluene, Methanol

  • Silica gel for column chromatography

B. Synthesis of Macrocyclic Precursor (Illustrative Steps): Causality: The multi-step synthesis of the macrocyclic precursor is designed to build the necessary carbon framework in a less-strained conformation before the final, energy-intensive aromatization step.

  • Create the Bent Unit: Monolithiation of 1,4-diiodobenzene with nBuLi at -78°C, followed by reaction with benzoquinone, generates a syn-diol. This is subsequently methylated using NaH and MeI to produce a key diiodide intermediate containing a 3,6-syn-dimethoxy-cyclohexa-1,4-diene unit.[4][6] This unit provides the necessary curvature for macrocyclization.

  • Prepare Coupling Partners: A portion of the diiodide intermediate is converted into a diboronate ester using nBuLi and isopropyl pinacol borate.[4][6]

  • Macrocyclization: A palladium-catalyzed Suzuki coupling is performed between the diiodide and diboronate building blocks. By carefully controlling stoichiometry and reaction conditions (e.g., Pd(PPh₃)₄ catalyst, Cs₂CO₃ base, in a toluene/methanol solvent at 80°C), macrocyclic precursors of various sizes are formed.[4][6] For[9]CPP, the target precursor is a dimer of a U-shaped precursor containing six phenyl/cyclohexadiene units.

  • Purification: The desired macrocyclic precursor for[9]CPP is isolated from the reaction mixture using silica gel column chromatography.

C. Final Aromatization to[9]CPP: Causality: A low-temperature reduction is required to convert the cyclohexadiene units into aromatic rings without decomposing the highly strained CPP product.

  • Setup: In a glovebox, dissolve the purified macrocyclic precursor in anhydrous THF in a Schlenk flask. Cool the solution to -78°C using a dry ice/acetone bath.

  • Reduction: Slowly add a solution of lithium naphthalenide to the stirred precursor solution. The reaction is monitored by thin-layer chromatography (TLC). The reaction proceeds via a two-step electron transfer that eliminates two equivalents of lithium methoxide per cyclohexadiene unit.[4][6]

  • Quenching: Once the starting material is consumed, quench the reaction at -78°C by slowly adding degassed methanol.

  • Workup & Purification: Allow the mixture to warm to room temperature. Perform an aqueous workup and extract the product with an organic solvent (e.g., dichloromethane). The crude product is then purified by column chromatography to yield[9]CPP as a brightly fluorescent solid.

  • Validation: Confirm the identity and purity of the product using MALDI-TOF mass spectrometry and NMR spectroscopy.

Protocol 2: CPP-Templated SWCNT Growth via CVD

This protocol describes the growth of SWCNTs on a silicon substrate using the synthesized[9]CPP as a molecular template.

A. Materials & Equipment:

  • Synthesized and purified[9]CPP

  • Silicon wafers with a 10 nm Al₂O₃ support layer and a 1 nm Fe/Co (1:1 ratio) catalyst layer

  • Quartz tube furnace CVD system with mass flow controllers

  • High-purity gases: Argon (Ar), Hydrogen (H₂), Ethylene (C₂H₄)

  • Anhydrous toluene

B. Substrate Preparation and Seeding:

  • Cleaning: Cleave the silicon wafer into 1 cm x 1 cm pieces. Clean them by sonicating sequentially in acetone, isopropanol, and deionized water, then dry under a stream of nitrogen.

  • CPP Deposition: Prepare a dilute solution of[9]CPP in toluene (e.g., 0.1 mg/mL). Drop-cast 10 µL of the solution onto the catalyst-coated side of the silicon substrate. Allow the solvent to evaporate completely in a clean environment. This physically adsorbs the CPP seeds onto the catalytic surface.

C. CVD Growth Procedure: Causality: Each step in the CVD process is optimized to prepare the catalyst, activate the CPP template, and provide a carbon source for controlled elongation.

  • Loading: Place the CPP-seeded substrate into the center of the quartz tube in the CVD furnace.

  • Purging: Seal the tube and purge the system with Ar (e.g., 200 sccm) for 15 minutes to create an inert atmosphere.[10][11]

  • Heating & Reduction: While maintaining the Ar flow, heat the furnace to the growth temperature (e.g., 850°C). Once at temperature, introduce H₂ gas (e.g., 40 sccm) for 5-10 minutes.[9] This step reduces the metal catalyst from its oxide state to catalytically active nanoparticles.

  • Growth/Elongation: Stop the H₂ flow. Introduce the carbon source, C₂H₄ (e.g., 70 sccm), into the reactor for a defined growth time (e.g., 10-30 minutes).[9] During this time, the CPP templates are activated and elongated into SWCNTs.

  • Cool Down: Stop the C₂H₄ flow and cool the furnace back to room temperature under a continuous Ar flow.

  • Unloading: Once cooled, unload the substrate for characterization.

G cluster_0 Mechanism of Templated Growth start [12]CPP on Catalyst Surface activated Thermal Activation (850°C) Homolytic C-H Scission Forms Radical Seed start->activated Heat + H₂ elongation C₂H₄ Decomposition Radical Carbon Addition Stepwise Elongation activated->elongation + C₂H₄ elongation->elongation product Structurally Uniform (12,12) SWCNT elongation->product

Caption: Proposed mechanism for CPP-templated CNT elongation.

Data Presentation & Expected Results

Successful templated growth should yield SWCNTs whose properties are directly correlated with the CPP template used.

Table 1: Cycloparaphenylene Properties This table summarizes the theoretical diameters of different CPPs, which should correspond to the resulting armchair SWCNT diameters.

CycloparaphenyleneFormulaMolar Mass ( g/mol )Calculated Diameter (nm)Corresponding Armchair SWCNT
[12]CPP C₅₄H₃₆684.86~1.2(9,9)
[9]CPP C₇₂H₄₈912.15~1.7(12,12)
[13]CPP C₁₀₈H₇₂1369.72~2.4(18,18)
Data derived from structural calculations.[4][6]

Table 2: Model CVD Growth Parameters This table provides a starting point for optimizing the CPP-templated growth protocol.

ParameterValuePurpose
Substrate Si/SiO₂ with Al₂O₃/Fe/CoProvides catalytic surface for growth
Growth Temperature 750 - 900 °CActivates CPP and decomposes carbon source
Purge Gas Argon (Ar) @ 200 sccmCreates inert atmosphere
Reduction Gas Hydrogen (H₂) @ 40 sccmReduces catalyst to active metallic state
Carbon Source Ethylene (C₂H₄) @ 70 sccmProvides carbon atoms for elongation
Growth Time 10 - 30 minControls the length of the CNTs
Pressure AtmosphericStandard condition for thermal CVD
Parameters are synthesized from general CNT growth literature.[9][11][14][15]

Characterization:

  • Scanning Electron Microscopy (SEM): Initial analysis with SEM should confirm the presence of nanotube-like structures on the substrate surface.[16]

  • Transmission Electron Microscopy (TEM): High-resolution TEM is essential to measure the diameters of the grown nanotubes and confirm they are single-walled. The measured diameters should show a narrow distribution centered around the diameter of the parent CPP template.

  • Raman Spectroscopy: This is a critical tool for assessing the quality and structure of the grown CNTs. The Radial Breathing Modes (RBMs) in the Raman spectrum are inversely proportional to the nanotube diameter and should confirm the narrow diameter distribution.[5] The G/D band ratio will indicate the crystalline quality of the nanotubes.

References

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Application Notes & Protocols: The Host-Guest Chemistry of Cycloparaphenylenes

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Cycloparaphenylenes (CPPs), also known as "carbon nanohoops," represent the smallest structural unit of an armchair carbon nanotube.[1][2] These strained, hoop-shaped molecules are composed of para-linked benzene rings, creating a radially oriented π-system that defines a unique internal cavity.[3][4] This structural feature makes them exceptional hosts in supramolecular chemistry, with a pronounced ability to encapsulate a variety of guest molecules, most notably fullerenes. This guide provides an in-depth exploration of the principles governing CPP host-guest chemistry, detailed experimental protocols for characterization, and an overview of current and emerging applications for researchers in materials science, supramolecular chemistry, and drug development.

Foundational Principles of CPP Host-Guest Interactions

The utility of CPPs as molecular hosts stems from their well-defined, rigid cavities and their unique electronic properties.[5] Unlike flexible macrocycles, the size and shape of the CPP cavity are precisely determined by the number of constituent phenylene units, denoted as [n]CPP where 'n' is the number of rings.[1] This inherent structural rigidity is the basis for their remarkable size- and shape-selective guest recognition.

1.1. The Nature of the Host-Guest Interaction

The primary driving force for the encapsulation of nonpolar guests, such as fullerenes, is the concave-convex π-π stacking interaction.[6][7] The interior concave surface of the CPP host, rich in π-electron density, perfectly complements the convex surface of guests like C₆₀ or C₇₀.[7][8] This interaction is significantly stronger than the π-π stacking observed between planar aromatic molecules.

Beyond π-π interactions, other forces contribute to complexation with different guests:

  • CH-π Interactions: These are crucial for the binding of guests with C-H bonds that can interact with the electron-rich interior of the CPP.[5][6]

  • Electrostatic Interactions: Modified CPPs or charged guests, such as pyridinium cations, can interact through ion-π or other electrostatic forces.[6][9] The introduction of two electrons to form a doubly-reduced CPP dianion ([n]CPP²⁻) significantly enhances its ability to encapsulate cationic guests.[7][10]

  • Solvophobic Effects: The tendency of the host and guest to minimize contact with the surrounding solvent can also drive complex formation.

1.2. Size-Selective Guest Binding

The fixed diameter of the CPP cavity allows for highly selective guest binding based on a "best-fit" principle. The most studied example is the exceptional affinity of[11]CPP for C₆₀ fullerene.[6][7] The ~1.38 nm diameter of[11]CPP is ideally suited to encapsulate the ~0.71 nm diameter C₆₀, leading to a strong and stable complex.[5][6] Similarly, the larger[12]CPP is a more suitable host for encapsulating larger fullerenes like C₇₀ and endohedral metallofullerenes.[6][13] This size complementarity is a cornerstone of CPP chemistry, enabling their use in separation and purification processes.[1]

Applications & Experimental Protocols

The unique host-guest properties of CPPs have led to their application in several key areas of research. Here, we provide detailed protocols for the most common experimental workflows.

2.1. Application: Determination of Host-Guest Binding Affinity via Fluorescence Quenching

Scientific Rationale: CPPs are highly fluorescent molecules.[14] Upon encapsulation of an electron-accepting guest like a fullerene, the fluorescence of the CPP is quenched.[1] This phenomenon occurs due to photoinduced electron transfer (PET) from the excited-state CPP (the fluorophore) to the fullerene (the quencher). The efficiency of this quenching is directly related to the concentration of the formed host-guest complex. By titrating a solution of the CPP host with the fullerene guest and monitoring the decrease in fluorescence intensity, one can determine the association constant (Kₐ), a quantitative measure of binding strength.[6][15]

Protocol: Fluorescence Titration of[11]CPP with C₆₀

  • Preparation of Stock Solutions:

    • Prepare a 1.0 mM stock solution of[11]CPP in toluene.

    • Prepare a 5.0 mM stock solution of C₆₀ in toluene.

    • Scientist's Note: Toluene is a common solvent as it effectively dissolves both CPPs and fullerenes. Ensure the highest purity solvents are used to avoid interference from fluorescent impurities.

  • Preparation of the Host Solution:

    • In a 10 mL volumetric flask, dilute the[11]CPP stock solution with toluene to a final concentration of 2.0 µM. This will be your standard host solution.

  • Titration Procedure:

    • Transfer 2.0 mL of the 2.0 µM[11]CPP solution to a quartz cuvette.

    • Record the initial fluorescence spectrum of the[11]CPP solution. Use an excitation wavelength where[11]CPP absorbs strongly (e.g., ~340 nm) and monitor the emission maximum (~470 nm).

    • Sequentially add small aliquots (e.g., 2-10 µL) of the 5.0 mM C₆₀ stock solution to the cuvette.

    • After each addition, gently mix the solution and allow it to equilibrate for 2 minutes before recording the new fluorescence spectrum.

    • Continue the additions until the fluorescence intensity is significantly reduced (e.g., >80% quenching).

  • Data Analysis:

    • Correct the fluorescence intensity data for the dilution caused by the addition of the guest solution.

    • The association constant (Kₐ) can be determined by fitting the quenching data to a suitable binding model (e.g., a 1:1 binding isotherm) using non-linear regression analysis. The equation is: I = I₀ + (I_lim - I₀) * ( (Kₐ[H]₀ + Kₐ[G]₀ + 1) - sqrt((Kₐ[H]₀ + Kₐ[G]₀ + 1)² - 4Kₐ²[H]₀[G]₀) ) / (2Kₐ[H]₀) where I is the observed fluorescence, I₀ is initial fluorescence, I_lim is the fluorescence at saturation, [H]₀ is the initial host concentration, and [G]₀ is the total guest concentration.

Data Presentation: Representative Association Constants

HostGuestSolventAssociation Constant (Kₐ, M⁻¹)Reference
[11]CPPC₆₀Toluene2.79 x 10⁶[6]
[11]CPPC₇₀Toluene1.07 x 10⁶[16]
[12]CPPLa@C₈₂CS₂> 10⁶[5]
HCRC₆₀Toluene2.33 x 10⁷[6]

HCR: Hexabenzocoronene-containing nanohoop

Visualization: Fluorescence Quenching Workflow

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_host Prepare Host Solution ([10]CPP in Toluene) measure_initial Measure Initial Fluorescence (I₀) prep_host->measure_initial prep_guest Prepare Guest Solution (C₆₀ in Toluene) titrate Add Aliquot of Guest Solution prep_guest->titrate measure_initial->titrate equilibrate Mix & Equilibrate titrate->equilibrate measure_new Record New Fluorescence (I) equilibrate->measure_new measure_new->titrate Repeat until quenched plot Plot I/I₀ vs. [Guest] measure_new->plot fit Non-linear Fit to 1:1 Binding Model plot->fit result Determine Ka fit->result G cluster_host [10]CPP Host cluster_guest Guest Molecule p1 p2 p1->p2 p3 p2->p3 p4 p3->p4 p5 p4->p5 p6 p5->p6 p7 p6->p7 p8 p7->p8 p9 p8->p9 p10 p9->p10 p10->p1 guest Guest Proton shielding Anisotropic Shieldingfrom Ring Current shielding->p3 Upfield Shift shielding->p8

Caption: The ring current of the CPP host shields the encapsulated guest.

Emerging Frontiers

The foundational host-guest chemistry of CPPs is enabling advances in more complex applications.

  • Porous Materials: CPPs can be used as building blocks (tectons) for permanently porous molecular crystals. [2]The defined cavities and the potential for functionalization allow for the creation of materials with high surface areas for gas storage and separation. [2][17]* Molecular Electronics & Sensors: The formation of CPP-fullerene complexes creates donor-acceptor systems. [6]This property is being explored for use in molecular wires and organic electronics. Recently, CPP-hybrids have been developed into chemiresistive sensors for gases like NO₂, where the fullerene guest acts as an electron transport mediator to enhance sensitivity. [12]* Biomedical Applications: By incorporating polar side-chains, researchers are beginning to explore the use of CPP-hybrids in biosensing and for their cytotoxic effects against cancer cell lines, opening a new avenue for drug delivery and theranostics. [18] Visualization: Concept for a CPP-Based Chemiresistive Sensor

G cluster_sensor Sensor Assembly electrode1 Electrode A cpp_film [CPP ⊃ Fullerene] Complex Film electrode1->cpp_film electrode2 Electrode B cpp_film->electrode2 signal Change in Resistance cpp_film->signal Modulates Conductivity analyte Analyte Gas (e.g., NO₂) analyte->cpp_film Binding Event & Charge Transfer

Caption: Conceptual design of a sensor using a CPP-guest film.

Conclusion and Outlook

The host-guest chemistry of cycloparaphenylenes is a rich and rapidly evolving field. From the fundamental encapsulation of fullerenes, driven by elegant concave-convex π-π interactions, to the design of sophisticated sensors and porous materials, CPPs have proven to be a versatile platform for supramolecular chemistry. The protocols detailed herein provide a robust framework for researchers to reliably characterize these interactions. Future work will likely focus on the synthesis of more complex, functionalized nanohoops to target a wider range of guests for applications in catalysis, targeted drug delivery, and advanced molecular electronics.

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  • Jasti, R., et al. (2011). Selective Synthesis of StrainedC[2]ycloparaphenylene: An Orange-Emitting Fluorophore. Journal of the American Chemical Society. [Link]

  • Salnikov, A. N., et al. (2018). Fluorescence Quenching of Tetraphenylporphyrin-Fullerene Molecular Complexes. AIP Publishing. [Link]

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Application Notes and Protocols: The Convergence of Cell-Penetrating Peptides and Molecular Electronics

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Bridging Biological Recognition with Electronic Functionality

The field of molecular electronics, which aims to use single molecules or nanoscale assemblies of molecules as electronic components, is constantly seeking new building blocks that offer not only desirable electronic properties but also biocompatibility and the potential for self-assembly. Peptides, with their inherent chemical diversity, structural programmability, and biological recognition capabilities, have emerged as compelling candidates.[1][2][3] This guide delves into the applications of peptides, including those with cell-penetrating properties (CPPs), in the realm of molecular electronics. We will explore the fundamental principles of charge transport through these biomolecules and provide detailed protocols for their integration into electronic devices and sensors. While traditionally studied for their ability to traverse cell membranes for drug delivery, the physicochemical properties of CPPs—such as their high charge density and amphipathicity—offer unique advantages for interfacing with inorganic electrode surfaces and for developing novel sensing platforms.[4][5][6]

Part 1: Fundamental Principles of Charge Transport in Peptides

Understanding how electrical charge moves through a peptide is fundamental to its application in electronics. The primary mechanisms governing charge transport in peptide-based molecular junctions are quantum mechanical tunneling and hopping.[7][8]

  • Coherent Tunneling: In shorter peptides, charge transport is often dominated by nonresonant coherent tunneling.[7] In this mechanism, electrons traverse the peptide backbone in a single quantum mechanical step. The efficiency of tunneling, and thus the molecular conductance, decays exponentially with the length of the peptide.[7][9] The amino acid sequence and the secondary structure (e.g., alpha-helix vs. beta-sheet) significantly influence the tunneling probability by altering the energy levels of the molecular orbitals relative to the electrode's Fermi level.[7]

  • Incoherent Hopping: For longer peptides or proteins, a multi-step hopping mechanism becomes more prevalent.[7] Charge carriers (electrons or holes) "hop" between localized sites within the molecule, such as aromatic amino acid side chains (e.g., Tryptophan, Tyrosine). This process is less dependent on the overall length and more on the spacing and energetics of these intermediate sites.

The conductance of a peptide is not a fixed value but is highly sensitive to its conformation, the nature of its connection to the electrodes (anchoring groups), and its surrounding environment.[1][7] For instance, the presence of intramolecular hydrogen bonds can establish specific pathways for electron transport, leading to conformation-dependent conductance.[7]

Part 2: Applications in Molecular-Scale Electronics

The unique properties of peptides allow for their use in various electronic applications, from single-molecule wires to complex self-assembled nanostructures.

Single-Peptide Molecular Junctions for Biosensing

A powerful application of peptides in molecular electronics is the creation of single-molecule biosensors. The principle relies on measuring a change in the electrical conductance of a peptide junction upon the binding of a specific analyte.[10] Peptides can be designed to have specific binding sites for metal ions, small molecules, or even other proteins. This binding event can alter the peptide's conformation or its electronic structure, leading to a detectable "on" or "off" switching of the current.[10]

For example, a peptide with cysteine residues at its termini can form robust connections to gold electrodes.[1][10] If this peptide also contains binding sites for a metal ion like copper (Cu²⁺), the ion's binding can shorten the distance between key parts of the peptide, thereby increasing its conductance.[10] This creates a highly sensitive and specific sensor for that ion.

This protocol outlines the use of a Scanning Tunneling Microscope-based Break-Junction (STM-BJ) technique to measure the conductance of a single peptide and its response to an analyte.[9]

Materials:

  • Custom-synthesized peptide with terminal anchoring groups (e.g., Cys-Gly-Cys).

  • High-purity solvent (e.g., pH 7 buffer solution).

  • Analyte of interest (e.g., a solution of CuSO₄).

  • Gold (Au) substrate and gold STM tip.

  • STM-BJ instrument.

Procedure:

  • Solution Preparation: Dissolve the synthesized peptide in the buffer solution to a low concentration (e.g., 1 mM).

  • STM-BJ Setup:

    • Mount the gold substrate in the STM liquid cell.

    • Fill the cell with the peptide solution.

    • Approach the gold STM tip to the substrate until a stable tunneling current is established.

  • Junction Formation and Breaking:

    • Drive the STM tip into the gold substrate to form a metallic contact.

    • Retract the tip at a constant speed. As the gold contact thins to a single atom, it will eventually break.

    • In the presence of the peptide, a single peptide molecule can bridge the gap between the tip and the substrate, forming a molecular junction.

  • Conductance Measurement:

    • During the retraction process, continuously record the current at a fixed bias voltage.

    • The formation of a stable molecular junction will appear as a plateau in the current trace before it drops to zero. The value of the current at this plateau corresponds to the conductance of the single peptide.

  • Statistical Analysis: Repeat the junction formation and breaking process thousands of times to build a conductance histogram. The peaks in the histogram correspond to the most probable conductance values of the peptide.

  • Analyte Sensing:

    • Introduce the analyte solution into the liquid cell.

    • Repeat the conductance measurements (steps 3-5).

    • A shift in the position of the conductance peaks in the histogram indicates that the analyte has bound to the peptide and altered its conductance.

Data Analysis:

ConditionMost Probable Conductance (G₀)*Fold Change
Peptide Only1.0 x 10⁻⁵ G₀N/A
Peptide + Analyte5.0 x 10⁻⁵ G₀5.0

*G₀ is the quantum of conductance, approximately 77.5 µS.

Self-Assembled Peptide Nanostructures for Bio-Inspired Electronics

Self-assembly is a powerful "bottom-up" approach for creating complex nanostructures.[3] Peptides, particularly amphiphilic and aromatic dipeptides, can spontaneously assemble into highly ordered structures like nanofibers, nanotubes, and hydrogels.[2][3][11] These structures can serve as templates or active components in electronic devices.

The self-assembly process is driven by non-covalent interactions such as hydrogen bonding and π-π stacking.[11][12] By designing the peptide sequence, one can control the morphology and properties of the resulting nanostructure. For instance, incorporating aromatic groups can enhance π-π stacking, which is favorable for charge transport along the length of the nanofiber.[3]

This protocol describes the self-assembly of an aromatic dipeptide, diphenylalanine (FF), into nanofibers.

Materials:

  • Diphenylalanine (L-Phe-L-Phe).

  • 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP).

  • Deionized water.

  • Silicon wafer or interdigitated electrodes for characterization.

Procedure:

  • Dissolution: Dissolve the diphenylalanine powder in HFIP to a concentration of 100 mg/mL. HFIP is used to break down any pre-existing aggregates.

  • Incubation: Allow the solution to incubate at room temperature for 2-3 hours.

  • Self-Assembly Trigger: Take a small aliquot of the HFIP solution and dilute it 1:10 in deionized water. The change in solvent polarity will trigger the self-assembly of the dipeptides into nanofibers.

  • Deposition: Deposit a drop of the aqueous peptide solution onto a silicon wafer (for imaging) or across the gap of interdigitated electrodes (for electrical measurement).

  • Drying: Allow the sample to dry slowly in a controlled environment (e.g., a desiccator) to promote the formation of well-ordered structures.

  • Characterization:

    • Imaging: Use Atomic Force Microscopy (AFM) or Scanning Electron Microscopy (SEM) to visualize the morphology of the self-assembled nanofibers.

    • Electrical Measurement: Use a probe station to measure the current-voltage (I-V) characteristics of the nanofibers deposited on the interdigitated electrodes to determine their conductivity.

Part 3: Visualizations and Logical Workflows

Diagram 1: Charge Transport Mechanisms in a Peptide Junction

G cluster_0 Electrode 1 (Source) cluster_1 Electrode 2 (Drain) cluster_2 Peptide Molecule E1 E1 P_start Anchor 1 (e.g., Cys) E1->P_start E2 E2 P_backbone Peptide Backbone P_start->P_backbone Tunneling P_hop Hopping Site (e.g., Trp) P_backbone->P_hop Hopping P_end Anchor 2 (e.g., Cys) P_backbone->P_end Tunneling P_hop->P_end Hopping P_end->E2 caption Charge transport via tunneling and hopping.

Caption: Charge transport in peptides can occur via direct tunneling or multi-step hopping.

Diagram 2: Workflow for STM-BJ Conductance Measurement

G start Start: Prepare Peptide Solution setup Set up STM-BJ (Tip, Substrate, Liquid Cell) start->setup form_junction Approach Tip & Form Au-Au Contact setup->form_junction retract Retract Tip to Break Junction form_junction->retract measure Record Current vs. Displacement retract->measure plateau Identify Conductance Plateau measure->plateau plateau->retract No Junction repeat Repeat Thousands of Times plateau->repeat Junction Formed histogram Build Conductance Histogram repeat->histogram analyze Analyze Peaks (Determine G_peptide) histogram->analyze end End analyze->end caption STM-BJ workflow for single-peptide conductance.

Caption: Workflow for single-peptide conductance measurement using the STM-BJ technique.

Diagram 3: Principle of a Peptide-Based Conductance Biosensor

G cluster_before Before Binding cluster_after After Binding Peptide_low Peptide in Low Conductance State Current_low Low Current Measured Peptide_low->Current_low G_low Analyte Analyte Peptide_high Peptide in High Conductance State Current_high High Current Measured Peptide_high->Current_high G_high Analyte->Peptide_high Binding Event (Conformational Change) caption Analyte binding induces a conductance switch.

Caption: Principle of a biosensor where analyte binding causes a conductance change.

Conclusion and Future Outlook

The integration of peptides into molecular electronics represents a significant step towards the development of biocompatible and functional nanoscale devices. Their structural diversity and capacity for self-assembly provide a rich platform for creating everything from single-molecule sensors to complex conductive networks. While challenges remain in achieving robust, stable, and reproducible device performance, ongoing research into peptide design, charge transport mechanisms, and fabrication techniques promises to unlock the full potential of these versatile biomolecules. The unique properties of CPPs, in particular, may open new avenues for creating sensors that can interface directly with biological systems, blurring the lines between electronics and living matter.

References

  • Secondary structure determines electron transport in peptides. PNAS.

  • Conformation-dependent charge transport through short peptides. RSC Publishing.

  • Probing Charge Transport through Peptide Bonds. PMC - PubMed Central.

  • Revealing the dynamic mechanism of cell-penetrating peptides across cell membranes at the single-molecule level. RSC Publishing.

  • Self-assembling peptide. Wikipedia.

  • Charge Transport through Peptides in Single‐Molecule Electrical Measurements. ResearchGate.

  • Peptide‐Based Optical/Electronic Materials: Assembly and Recent Applications in Biomedicine, Sensing, and Energy Storage. ResearchGate.

  • Design of Self-Assembling Peptide Nanotubes with Delocalized Electronic States. PMC.

  • Charge Transport Phenomena in Peptide Molecular Junctions. ResearchGate.

  • Peptides and Plastics Combine To Create Soft, Sustainable, Electronic Materials. Technology Networks.

  • Self-Assembly Peptides-a Review. Science Publications.

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  • Self-Assembling Peptide Material Enables Sustainable, Low-Power Flexible Electronics. Decode.

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  • Cell-penetrating peptides: mechanisms and applications. PubMed.

  • Exploring the Chemical Features and Biomedical Relevance of Cell-Penetrating Peptides. MDPI.

  • Cell penetrating peptides: overview and applications to the delivery of oligonucleotides. ResearchGate.

  • Conductance Switching in Single-Peptide Molecules through Interferer Binding. PMC - NIH.

  • Cell penetrating peptides: overview and applications to the delivery of oligonucleotides. HAL Open Science.

  • Self-Assembled Short Peptide Nanostructures:Dipeptides. DergiPark.

  • Cell penetrating peptides: A concise review with emphasis on biomedical applications. ScienceDirect.

  • Cell-penetrating peptides: Possible transduction mechanisms and therapeutic applications. Spandidos Publications.

  • Recent Advances of Studies on Cell-Penetrating Peptides Based on Molecular Dynamics Simulations. PMC - NIH.

  • Biosensors: principle, types and applications. SciSpace.

  • Biosensors- Concepts, Principles, and Applications. Turito.

  • (PDF) Biosensors and Their Principles. ResearchGate.

  • Electrochemical Biosensors - Sensor Principles and Architectures. MDPI.

  • Biosensor - Principle, Components, Types & Their Applications. ElProCus.

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Application Notes and Protocols for Cycloparaphenylene Synthesis via Suzuki Coupling

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Allure of Carbon Nanohoops

Cycloparaphenylenes (CPPs), often referred to as "carbon nanohoops," represent the smallest structural segment of an armchair carbon nanotube. Their unique, radially-oriented π-systems, forced into a strained, non-planar geometry, give rise to fascinating photophysical and electronic properties that are distinct from their linear oligo- or poly-phenylene counterparts.[1] These properties have garnered significant interest from a wide range of scientific disciplines, including materials science, supramolecular chemistry, and molecular electronics.[2][3][4]

The synthesis of these highly strained molecules, however, is a significant challenge, primarily due to the substantial strain energy inherent in the bent aromatic rings.[1][2] A powerful and versatile tool that has emerged for the construction of the carbon-carbon bonds necessary to form the macrocyclic framework of CPPs is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1][5] This application note provides an in-depth guide to the strategic application of Suzuki coupling for the synthesis of cycloparaphenylenes, detailing the underlying principles, experimental protocols, and critical parameters for successful macrocyclization.

The Suzuki Coupling: A Strategic Choice for CPP Synthesis

The Suzuki-Miyaura coupling is a robust C-C bond-forming reaction between an organoboron species (typically a boronic acid or ester) and an organohalide or triflate, catalyzed by a palladium(0) complex.[6][7] Its widespread adoption in CPP synthesis is due to several key advantages:

  • High Functional Group Tolerance: The reaction conditions are generally mild and tolerate a wide variety of functional groups, which is crucial when working with complex precursors.

  • Commercial Availability of Reagents: A vast array of boronic acids and aryl halides are commercially available, facilitating the synthesis of diverse CPP structures.

  • Favorable Toxicity Profile: Organoboron reagents are generally less toxic and more stable than other organometallic compounds used in cross-coupling reactions.[8]

The general catalytic cycle of the Suzuki coupling, which is central to understanding the macrocyclization process, is depicted below.

Suzuki_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-X Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Oxidative Addition->Ar-Pd(II)(X)L2 Transmetalation Transmetalation Ar-Pd(II)(X)L2->Transmetalation Ar'-B(OR)2, Base Ar-Pd(II)-Ar'L2 Ar-Pd(II)-Ar'L2 Transmetalation->Ar-Pd(II)-Ar'L2 Reductive Elimination Reductive Elimination Ar-Pd(II)-Ar'L2->Reductive Elimination Reductive Elimination->Pd(0)L2 Catalyst Regeneration Ar-Ar' Ar-Ar' Reductive Elimination->Ar-Ar'

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The key steps involve the oxidative addition of an aryl halide to the Pd(0) catalyst, followed by transmetalation with a boronate species (activated by a base), and finally, reductive elimination to form the new C-C bond and regenerate the catalyst.[6]

Strategic Approaches to CPP Synthesis via Suzuki Coupling

The synthesis of CPPs using Suzuki coupling generally involves the construction of a non-planar macrocyclic precursor, which is then aromatized in the final step to yield the strained nanohoop. This strategy of building up strain sequentially is crucial for a successful synthesis.[2] Two primary strategies are employed: stepwise synthesis and one-pot macrocyclization.

Stepwise Synthesis: Precision and Control

The stepwise approach involves the sequential coupling of well-defined building blocks to construct the macrocycle. This method offers greater control over the size and structure of the final CPP. A common strategy is the coupling of a diiodinated precursor with a diboronate precursor.

A representative workflow for a stepwise synthesis is illustrated below:

Stepwise_Synthesis cluster_precursors Precursor Synthesis cluster_macrocyclization Macrocyclization cluster_final_steps Final Steps Diiodobenzene Diiodobenzene Diiodide_Precursor Diiodide Precursor (A) Diiodobenzene->Diiodide_Precursor Benzoquinone Benzoquinone Benzoquinone->Diiodide_Precursor Diboronate_Precursor Diboronate Precursor (B) Diiodide_Precursor->Diboronate_Precursor Borylation Suzuki_Coupling Suzuki Coupling (A + B) Diiodide_Precursor->Suzuki_Coupling Diboronate_Precursor->Suzuki_Coupling Macrocyclic_Precursor Macrocyclic Precursor Suzuki_Coupling->Macrocyclic_Precursor Aromatization Aromatization Macrocyclic_Precursor->Aromatization Purification Purification Aromatization->Purification CPP Cycloparaphenylene Purification->CPP

Caption: A generalized workflow for the stepwise synthesis of CPPs using Suzuki coupling.

This method allows for the synthesis of specific CPP sizes by carefully choosing the precursors and coupling partners. For example, the synthesis of[9],[5],[10],[11], and[7]CPPs has been achieved through carefully designed Suzuki-Miyaura macrocyclization strategies.[9][12][13]

One-Pot Synthesis: Efficiency and Scalability

One-pot syntheses aim to combine multiple reaction steps into a single procedure, reducing the overall time, resources, and purification steps. In the context of CPP synthesis, this often involves the in-situ formation of reactive intermediates that then undergo macrocyclization. While potentially more efficient, one-pot methods can be challenging to control and may lead to a mixture of products. However, recent advances have demonstrated the feasibility of one-pot CPP synthesis.

Experimental Considerations: The Causality Behind Choices

The success of a Suzuki coupling-based CPP synthesis hinges on the careful selection of reaction parameters. Each component plays a critical role in promoting the desired intramolecular macrocyclization over competing intermolecular oligomerization.

ParameterKey Considerations & Rationale
Palladium Catalyst Pre-catalyst: Pd(PPh₃)₄, Pd₂(dba)₃, and Pd(OAc)₂ are commonly used. Pd(PPh₃)₄ is often favored as it is an active Pd(0) species.[2] Ligands: Bulky, electron-rich phosphine ligands such as SPhos and CyJohnPhos are often crucial for efficient macrocyclization.[9] These ligands promote the reductive elimination step and stabilize the active catalytic species, preventing catalyst decomposition.
Base A base is essential for the activation of the boronic acid in the transmetalation step.[8][14] Common choices include carbonates (Cs₂CO₃, K₂CO₃), phosphates (K₃PO₄), and hydroxides (NaOH). The choice of base can significantly impact the reaction rate and yield, and often needs to be optimized for a specific substrate.[10] For instance, cesium carbonate is often effective in toluene/methanol solvent systems.[2]
Solvent A mixture of solvents is often employed, such as toluene/methanol or dioxane/water.[2][15] The aqueous phase is necessary for the action of many inorganic bases, while the organic solvent solubilizes the precursors and intermediates. The choice of solvent can also influence the solubility of the growing macrocycle, which can be a critical factor in preventing premature precipitation.
Concentration High dilution conditions are typically employed for macrocyclization reactions to favor the intramolecular cyclization over intermolecular polymerization. However, some studies have shown successful macrocyclization even at relatively high monomer concentrations when using nanoreactors that provide spatial confinement.[16]
Temperature The reaction temperature is a critical parameter that needs to be carefully controlled. Higher temperatures can increase the reaction rate but may also lead to catalyst decomposition or undesired side reactions. Typical temperatures for Suzuki couplings in CPP synthesis range from 80°C to 110°C.[2][15]

Detailed Protocol: Synthesis of[15]Cycloparaphenylene

This protocol is a representative example based on published methodologies for the synthesis of[14]CPP, a well-studied carbon nanohoop.[2]

Part 1: Synthesis of Precursors

1.1: Synthesis of Diiodide Precursor 4

  • Rationale: This multi-step process creates a rigid, bent diiodide building block. The cyclohexadiene core provides the necessary curvature to facilitate subsequent macrocyclization.

  • Procedure:

    • To a solution of 1,4-diiodobenzene in anhydrous THF at -78°C, add n-butyllithium dropwise.

    • After stirring, add a solution of benzoquinone in THF.

    • Quench the reaction with saturated aqueous ammonium chloride and extract with an organic solvent.

    • Purify the resulting diol by column chromatography.

    • To a suspension of sodium hydride in THF at 0°C, add the diol.

    • Add methyl iodide and allow the reaction to warm to room temperature.

    • Purify the resulting diiodide 4 by column chromatography.

1.2: Synthesis of Diboronate Precursor 5

  • Rationale: The diiodide is converted to a diboronate to create the complementary coupling partner for the Suzuki macrocyclization.

  • Procedure:

    • To a solution of diiodide 4 in anhydrous THF at -78°C, add n-butyllithium dropwise.

    • Add isopropyl pinacol borate and allow the reaction to warm to room temperature.

    • Purify the resulting diboronate 5 by column chromatography.

Part 2: Suzuki Macrocyclization
  • Rationale: This is the key ring-forming step. A tandem Suzuki coupling under high dilution conditions joins three molecules of the diiodide and three molecules of the diboronate to form the macrocyclic precursor to[14]CPP.

  • Procedure:

    • To a large volume of a 10:1 mixture of toluene and methanol, add cesium carbonate.

    • Heat the mixture to 80°C and purge with argon for 30 minutes.

    • Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄).

    • Simultaneously, add solutions of diiodide 4 and diboronate 5 in toluene dropwise over several hours using a syringe pump.

    • After the addition is complete, continue stirring at 80°C overnight.

    • Cool the reaction mixture, filter, and concentrate under reduced pressure.

    • Separate the macrocyclic precursors for[14]CPP,[10]CPP, and[17]CPP by column chromatography.

Part 3: Aromatization to[15]Cycloparaphenylene
  • Rationale: The final step involves the aromatization of the cyclohexadiene units to form the fully conjugated, strained phenylene rings of the CPP.

  • Procedure:

    • To a solution of the[14]CPP macrocyclic precursor in anhydrous THF at -78°C, add a solution of lithium naphthalenide dropwise until a persistent green color is observed.

    • Quench the reaction with water and allow it to warm to room temperature.

    • Extract the product with an organic solvent and purify by column chromatography to yield[14]cycloparaphenylene.

Purification and Characterization

The purification of CPPs and their precursors is typically achieved by silica gel column chromatography.[2] Due to the often-low solubility of larger CPPs, care must be taken in solvent selection.

Characterization of the final CPP products is crucial to confirm their structure and purity. The following techniques are essential:

  • NMR Spectroscopy (¹H and ¹³C): Provides detailed information about the chemical environment of the protons and carbons in the molecule, confirming the successful formation of the desired structure.

  • Mass Spectrometry (e.g., MALDI-TOF or ESI): Confirms the molecular weight of the synthesized CPP.

  • UV-Vis and Fluorescence Spectroscopy: These techniques are used to study the unique photophysical properties of the CPPs, which are a direct consequence of their strained, cyclic π-systems.[3][4]

  • X-ray Crystallography: Provides definitive structural proof and allows for the precise measurement of bond lengths and angles, revealing the extent of strain in the molecule.

Troubleshooting and Advanced Strategies

  • Low Macrocyclization Yields: If oligomerization is a significant issue, further increase the dilution of the reaction. The choice of ligand is also critical; screening different bulky phosphine ligands may improve the yield.[9]

  • Solubility Issues: CPPs and their precursors can have limited solubility. The use of substituted precursors can improve solubility and facilitate purification.

  • Alternative Macrocyclization Strategies: For certain CPP sizes, other macrocyclization methods, such as those based on platinum-square intermediates, may offer higher selectivity and yields compared to Suzuki coupling.[12][13]

  • Nanoconfinement: Performing the Suzuki coupling within the pores of mesoporous silica can promote macrocyclization over linear polymerization, even at higher concentrations.[16]

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic organic chemistry and has proven to be an indispensable tool for the challenging synthesis of cycloparaphenylenes. A thorough understanding of the reaction mechanism and the critical role of each reaction parameter is essential for designing successful synthetic strategies. By carefully selecting precursors, catalysts, and reaction conditions, researchers can harness the power of Suzuki coupling to construct these fascinating carbon nanohoops, paving the way for new discoveries in materials science and nanotechnology.

References

  • Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. University of Windsor.[Link]

  • Suzuki Coupling - Organic Chemistry Portal. Organic Chemistry Portal.[Link]

  • A Comparison of Macrocyclization Strategies for the Selective Synthesis of[9],[5],[10],[11], and[7]Cycloparaphenylene. PubMed.[Link]

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. Chemistry LibreTexts.[Link]

  • A Comparison of Macrocyclization Strategies for the Selective Synthesis of[9],[5],[10],[11], and[7]Cycloparaphenylene. Semantic Scholar.[Link]

  • Synthesis, Characterization, and Theory of[14]-,[10]-, and[17]Cycloparaphenylene: Carbon Nanohoop Structures. PMC - NIH.[Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.[Link]

  • A Comparison of Macrocyclization Strategies for the Selective Synthesis of[9],[5],[10],[11], and[7]Cycloparaphenylene. ACS Publications.[Link]

  • Recent Advances in the development of Suzuki Miyaura Coupling Reactions. wwjmrd.[Link]

  • Unconventional Macrocyclizations in Natural Product Synthesis. PMC - PubMed Central.[Link]

  • Cycloparaphenylenes and related nanohoops. Chemical Society Reviews (RSC Publishing).[Link]

  • Role of a base in Suzuki-Miyaura reaction | Request PDF. ResearchGate.[Link]

  • Suzuki reaction - Wikipedia. Wikipedia.[Link]

  • Synthesis of cycloparaphenylene under spatial nanoconfinement. ResearchGate.[Link]

  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. PMC - NIH.[Link]

  • Organoborane coupling reactions (Suzuki coupling). PMC - NIH.[Link]

  • Suzuki Coupling: Mechanism & Examples. NROChemistry.[Link]

  • Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. University of Windsor.[Link]

  • Synthesis and Characterization of[13]Cycloparaphenylene | Request PDF. ResearchGate.[Link]

  • Synthesis and characterization of[13]cycloparaphenylene. PubMed.[Link]

  • An Efficient Synthesis of [n]Cycloparaphenylenes (n = 9, 12, 15) via the Self-Assembly into Macrocyclic Gold(I)-Oligophenylene Com. ChemRxiv.[Link]

  • Molecular Structural Characterization of Cycloparaphenylene and its Variants. ResearchGate.[Link]

  • Synthesis of [ n ]- and [ n . n ]Cyclophanes by Using Suzuki−Miyaura Coupling | Request PDF. ResearchGate.[Link]

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Application Notes & Protocols: Synthesis of Chemically Programmed Proteins (CPPs) via Reductive and Site-Specific Ligation Strategies

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The targeted modulation of biological pathways necessitates therapeutic proteins with novel functionalities. "Chemically Programmed Proteins" (CPPs), a term encompassing proteins and antibodies modified with synthetic molecules, offer a powerful paradigm for achieving this. By conjugating small molecules, peptides, or other biologics, the inherent properties of a protein can be augmented with new targeting capabilities, therapeutic payloads, or altered pharmacokinetic profiles.[1][2][3] This guide provides a detailed overview and practical protocols for two robust methods central to the synthesis of CPPs: Reductive Amination and Disulfide Re-bridging . While the term "reductive elimination" in the context of CPP synthesis may be more specifically associated with advanced palladium-catalyzed cross-coupling reactions, this guide focuses on more broadly applied "reductive" strategies that are foundational to the field.

Introduction: The Dawn of Chemically Programmed Proteins

The therapeutic landscape is increasingly dominated by biologics, particularly monoclonal antibodies (mAbs). However, the desire for enhanced specificity, potency, and novel mechanisms of action has driven the development of methods to chemically modify these proteins. Chemically programmed proteins (CPPs), including chemically programmed antibodies (cpAbs), represent a fusion of the biological specificity of proteins with the vast chemical diversity of synthetic molecules.[1][2][3] This union allows for the creation of bespoke therapeutics such as antibody-drug conjugates (ADCs), where a cytotoxic drug is targeted to a cancer cell by an antibody, and bispecific antibodies, which can engage two different targets simultaneously.[2][4]

The key to successful CPP synthesis lies in the ability to perform site-specific conjugation, ensuring a homogeneous product with a defined drug-to-antibody ratio (DAR).[4][5] This guide will detail two of the most effective and widely adopted strategies for achieving this: reductive amination and disulfide re-bridging.

Reductive Amination: A Workhorse for Protein Conjugation

Reductive amination is a classic and versatile method for covalently linking molecules containing an amine group to proteins that have been modified to present an aldehyde or ketone.[6][7] The reaction proceeds in two steps: the formation of a Schiff base (imine) between the amine and the carbonyl group, followed by reduction of the imine to a stable secondary amine linkage.[6]

The Underlying Chemistry

The primary amine nucleophilically attacks the carbonyl carbon of the aldehyde or ketone, forming a hemiaminal intermediate. This intermediate then dehydrates to form an imine. The subsequent reduction of the imine with a mild reducing agent, such as sodium cyanoborohydride (NaBH₃CN), results in a stable carbon-nitrogen bond.[6] The reaction is typically performed in aqueous buffers at a pH range of 6-9.[6]

Generating the Aldehyde Handle on the Protein

A key prerequisite for reductive amination is the presence of an aldehyde or ketone on the protein. This can be achieved through several methods:

  • Oxidation of N-terminal Serine/Threonine: Treatment of a protein with sodium periodate (NaIO₄) can selectively oxidize N-terminal serine or threonine residues to generate a glyoxylyl aldehyde.[8]

  • Incorporation of Unnatural Amino Acids: Proteins can be expressed with genetically encoded non-canonical amino acids containing aldehyde or ketone functionalities.[7][9]

  • Modification of Lysine Residues: The ε-amino groups of lysine residues can be modified with reagents like succinimidyl p-formylbenzoate (SFB) to introduce an aldehyde group.[10]

Diagram of the Reductive Amination Workflow

G cluster_0 Protein Preparation cluster_1 Conjugation Reaction cluster_2 Purification & Analysis P Native Protein P_mod Protein with Aldehyde Handle P->P_mod Oxidation or Chemical Modification Reaction_Mix Reaction Mixture (Protein-CHO + Payload-NH2) P_mod->Reaction_Mix Payload Amine-containing Payload Payload->Reaction_Mix Imine Imine Intermediate Reaction_Mix->Imine Schiff Base Formation CPP Chemically Programmed Protein (Stable C-N bond) Imine->CPP Reducer Reducing Agent (e.g., NaBH3CN) Reducer->CPP Reduction Purification Purification (e.g., SEC, HIC) CPP->Purification Analysis Characterization (Mass Spec, SDS-PAGE) Purification->Analysis

Caption: Workflow for CPP synthesis via reductive amination.

Experimental Protocol: Reductive Amination

Materials:

  • Protein of interest (e.g., monoclonal antibody) with an accessible N-terminal serine or lysine residues.

  • Sodium periodate (NaIO₄) solution.

  • Propylene glycol.

  • Amine-containing payload (drug, fluorophore, etc.).

  • Sodium cyanoborohydride (NaBH₃CN).

  • Reaction buffer (e.g., 100 mM phosphate buffer, pH 7.4).

  • Quenching solution (e.g., 1 M Tris buffer, pH 8.0).

  • Purification system (e.g., Size Exclusion Chromatography - SEC).

Protocol:

  • Protein Preparation:

    • Buffer exchange the protein into a phosphate-free buffer (e.g., 100 mM acetate buffer, pH 5.5).

    • Adjust the protein concentration to 5-10 mg/mL.

  • Aldehyde Generation (N-terminal Serine Oxidation):

    • Add a 10-fold molar excess of NaIO₄ to the protein solution.

    • Incubate for 30 minutes at 4°C in the dark.

    • Quench the reaction by adding a 20-fold molar excess of propylene glycol and incubate for 10 minutes.

    • Immediately perform buffer exchange into the reaction buffer (phosphate buffer, pH 7.4).

  • Conjugation:

    • Add a 5- to 20-fold molar excess of the amine-containing payload to the aldehyde-modified protein.

    • Gently mix and incubate for 2 hours at room temperature.

  • Reduction:

    • Add a 20-fold molar excess of NaBH₃CN to the reaction mixture.

    • Incubate overnight at 4°C with gentle agitation.

  • Quenching and Purification:

    • Quench any remaining aldehyde groups by adding the quenching solution.

    • Purify the resulting CPP using SEC to remove unreacted payload and reducing agent.

  • Characterization:

    • Analyze the purified CPP by SDS-PAGE to confirm conjugation.

    • Determine the drug-to-antibody ratio (DAR) using mass spectrometry.

Advantages and Considerations
Advantages Considerations
Forms a stable, covalent linkage.[6]Requires the introduction of a carbonyl group, which may involve an additional reaction step.
The reaction is relatively straightforward to perform.The use of NaBH₃CN, a toxic reagent, requires careful handling.
Can be used for a wide variety of payloads.Non-specific modification of lysine residues can lead to a heterogeneous product if not carefully controlled.[7]

Disulfide Re-bridging: A Site-Specific Strategy for Homogeneous ADCs

For antibodies, the interchain disulfide bonds provide a natural and site-specific handle for conjugation. Disulfide re-bridging strategies involve the reduction of these native disulfides to yield free thiols, followed by reaction with a bis-reactive linker that covalently re-bridges the two sulfur atoms while simultaneously attaching a payload.[4][5][11][12][13] This approach produces highly homogeneous ADCs with a defined DAR, typically of 4 for an IgG1 antibody.[11][12]

The Underlying Chemistry

The process begins with the mild reduction of the interchain disulfides of the antibody using a reducing agent like tris(2-carboxyethyl)phosphine (TCEP). This exposes pairs of cysteine residues. A bis-alkylating reagent, such as a bis-sulfone or a next-generation maleimide, is then introduced.[4][11] This reagent reacts with both thiols in close proximity, re-forming a stable bridge and attaching the drug molecule.[11]

Diagram of the Disulfide Re-bridging Mechanism

G cluster_0 Step 1: Reduction cluster_1 Step 2: Re-bridging Ab_SS Antibody with Interchain Disulfide (S-S) Ab_SH Reduced Antibody with Free Thiols (SH HS) Ab_SS->Ab_SH ADC Homogeneous ADC (Re-bridged Disulfide) Ab_SH->ADC Reducer Reducing Agent (e.g., TCEP) Reducer->Ab_SH Linker_Payload Bis-reactive Linker with Payload Linker_Payload->ADC

Caption: Mechanism of disulfide re-bridging for ADC synthesis.

Experimental Protocol: Disulfide Re-bridging

Materials:

  • Monoclonal antibody (e.g., IgG1).

  • Reducing agent (e.g., TCEP).

  • Bis-reactive linker-payload conjugate.

  • Reaction buffer (e.g., 100 mM borate buffer, pH 8.0, containing 1 mM EDTA).

  • Quenching reagent (e.g., N-acetylcysteine).

  • Purification system (e.g., Hydrophobic Interaction Chromatography - HIC).

Protocol:

  • Antibody Preparation:

    • Buffer exchange the antibody into the reaction buffer.

    • Adjust the antibody concentration to 5-10 mg/mL.

  • Reduction:

    • Add a 2- to 5-fold molar excess of TCEP to the antibody solution.

    • Incubate for 1-2 hours at 37°C to reduce the interchain disulfides.

  • Conjugation:

    • Add a 5- to 10-fold molar excess of the bis-reactive linker-payload to the reduced antibody.

    • Incubate for 1-2 hours at room temperature.

  • Quenching:

    • Add a 10-fold molar excess of N-acetylcysteine to quench any unreacted linker.

    • Incubate for 15 minutes.

  • Purification:

    • Purify the resulting ADC using HIC to separate the conjugated antibody from unconjugated antibody and other impurities.

  • Characterization:

    • Analyze the ADC by non-reducing SDS-PAGE to confirm re-bridging.

    • Determine the DAR and homogeneity of the ADC using mass spectrometry and HIC.

Advantages and Considerations
Advantages Considerations
Produces highly homogeneous ADCs with a defined DAR.[4][5]The reduction conditions must be carefully optimized to avoid reduction of intramolecular disulfide bonds.
Utilizes native disulfide bonds, avoiding the need for protein engineering.[12][13]The re-bridging linker must be designed to efficiently react with both thiols.
The resulting ADCs are generally stable in serum.[11][12]May not be applicable to all antibody isotypes or proteins without accessible disulfide bonds.

The Role of Reductive Elimination in Advanced CPP Synthesis

While reductive amination and disulfide re-bridging are powerful techniques, the field is continually evolving. A more direct, albeit advanced, connection to the term "reductive elimination" comes from the application of organometallic chemistry to protein modification.[14][15][16] Palladium-catalyzed cross-coupling reactions, which are workhorses in small-molecule synthesis, are being adapted for bioconjugation.[17][18]

In a typical palladium-catalyzed cross-coupling cycle, the final step is reductive elimination, where two ligands on the palladium center are coupled, and the palladium catalyst is regenerated in a lower oxidation state.[14][18][19] For protein modification, this could involve coupling a payload to a specific amino acid residue.[17] This approach offers the potential for novel bond formations that are not accessible through traditional bioconjugation methods. However, these reactions are often sensitive to air and water, and require careful optimization for use in biological systems.

Conclusion

The synthesis of chemically programmed proteins is a rapidly advancing field that is enabling the development of next-generation therapeutics. Reductive amination and disulfide re-bridging are two cornerstone methodologies that provide robust and reliable means for creating these complex biomolecules. By understanding the underlying chemistry and following well-defined protocols, researchers can generate homogeneous and functional CPPs for a wide range of applications in research and drug development. The continued exploration of new chemical strategies, including those leveraging principles like reductive elimination from organometallic chemistry, promises to further expand the toolkit for creating proteins with tailored functions.

References

  • Badescu, G., et al. (2014). Bridging Disulfides for Stable and Defined Antibody Drug Conjugates. Bioconjugate Chemistry, 25(6), 1124-1136. [Link]

  • Behrens, C. R., & Senter, P. D. (2014). Disulfide re-bridging for the construction of homogeneous antibody-drug conjugates. Chinese Chemical Letters, 25(6), 833-836. [Link]

  • Maruani, A., & Smith, M. E. B. (2015). Homogeneous antibody-drug conjugates via site-selective disulfide bridging. UCL Discovery. [Link]

  • Vankayalapati, H. (2020). Glycoconjugations of Biomolecules by Chemical Methods. Frontiers in Chemistry, 8, 574. [Link]

  • Behrens, C. R., et al. (2015). Antibody-drug conjugates (ADCs) derived from interchain cysteine cross-linking demonstrate improved homogeneity and other pharmacological properties over conventional heterogeneous ADCs. Molecular Cancer Therapeutics, 14(4), 932-941. [Link]

  • Badescu, G., et al. (2014). Bridging Disulfides for Stable and Defined Antibody Drug Conjugates. Bioconjugate Chemistry, 25(6), 1124-1136. [Link]

  • Zhao, L., et al. (2020). Site-Specific Protein Modification via Reductive Amination of Genetically Encoded Aldehyde. Bioconjugate Chemistry, 31(3), 639-644. [Link]

  • Rader, C. (2008). Chemically programmed monoclonal antibodies for cancer therapy: Adaptor immunotherapy based on a covalent antibody catalyst. Proceedings of the National Academy of Sciences, 105(15), 5796-5801. [Link]

  • Carrico, I. S. (2007). Site-specific protein modification: advances and applications. Current Opinion in Chemical Biology, 11(1), 12-19. [Link]

  • Zhao, L., et al. (2020). Site-Specific Protein Modification via Reductive Amination of Genetically Encoded Aldehyde. Semantic Scholar. [Link]

  • Sletten, E. M., & Bertozzi, C. R. (2011). Chemoenzymatic Methods for Site-Specific Protein Modification. Accounts of chemical research, 44(9), 666–676. [Link]

  • Rader, C. (2014). Chemically programmed antibodies. Trends in biotechnology, 32(4), 186–197. [Link]

  • Hermanson, G. T. (2013). Site-specific functionalization of proteins and their applications to therapeutic antibodies. Bioconjugate techniques, 3-14. [Link]

  • Rader, C. (2023). The Chemistry of Creating Chemically Programmed Antibodies (cPAbs): Site-Specific Bioconjugation of Small Molecules. Molecular Pharmaceutics, 20(3), 1332-1347. [Link]

  • Vinogradova, E. V., et al. (2015). Protein-Protein Cross-Coupling via Palladium-Protein Oxidative Addition Complexes from Cysteine Residues. Journal of the American Chemical Society, 137(13), 4291-4294. [Link]

  • CellMosaic. (n.d.). Introducing Functional Groups. CellMosaic. [Link]

  • Rader, C. (2014). Chemically Programmed Antibodies. Trends in Biotechnology, 32(4), 186-197. [Link]

  • Schamus, S., et al. (2012). Synthesis of Sequence-Specific DNA-Protein Conjugates via a Reductive Amination Strategy. ACS Chemical Biology, 7(1), 164-172. [Link]

  • Wikipedia. (n.d.). Bioconjugation. Wikipedia. [Link]

  • Wikipedia. (n.d.). Reductive elimination. Wikipedia. [Link]

  • Crabtree, R. H. (n.d.). Reductive Elimination. Yale University. [Link]

  • LibreTexts Chemistry. (2021). 14.1.3: Reductive Elimination. LibreTexts. [Link]

  • Kumar, A., & Kumar, V. (2019). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Molecules, 24(23), 4376. [Link]

  • OpenOChem Learn. (n.d.). Reductive Elimination. OpenOChem Learn. [Link]

Sources

Introduction: The Challenge of Isolating Carbon Nanohoops

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Chromatographic Purification of Cycloparaphenylenes

Cycloparaphenylenes (CPPs), colloquially known as "carbon nanohoops," are a fascinating class of macrocycles composed of para-linked benzene rings.[1][2] These molecules represent the fundamental repeating unit of armchair carbon nanotubes and, as such, have garnered significant attention for their unique, size-dependent optoelectronic properties and potential applications in materials science, supramolecular chemistry, and nanoelectronics.[2][3][4]

The synthesis of CPPs, while advancing rapidly, typically yields a mixture of nanohoops of varying sizes (e.g.,[5]CPP,[6]CPP,[7]CPP), along with unreacted starting materials and linear oligomer byproducts.[2][4] Since the defining characteristic of CPPs is the direct correlation between their diameter (the value of n) and their photophysical properties, achieving high purity for each specific [n]CPP homologue is not merely a procedural step but a scientific necessity. Isolating a single [n]CPP from a mixture of its closely related neighbors presents a significant purification challenge due to their similar chemical structures and polarities.

This application note provides a detailed guide to the effective purification of cycloparaphenylenes using chromatography, with a special focus on Recycling Preparative Gel Permeation Chromatography (GPC) as the benchmark technique for achieving baseline separation of these challenging macrocycles.

The Principle of Separation: Why Size Matters

While traditional column chromatography separates compounds based on polarity, this is often inefficient for CPPs, whose homologues have very similar polarities. The most effective strategy leverages the one physical property that definitively and incrementally changes with each homologue: molecular size.

Gel Permeation Chromatography (GPC) , also known as Size-Exclusion Chromatography (SEC), is the cornerstone of CPP purification.[8] The technique employs a stationary phase consisting of porous beads. As the dissolved CPP mixture (mobile phase) passes through the column, larger molecules are unable to enter the pores and thus travel a shorter path, eluting first. Smaller molecules can penetrate the pores to varying degrees, increasing their path length and causing them to elute later. For CPPs, this translates to a direct, inverse correlation: the larger the nanohoop (higher n), the shorter the retention time.

However, the incremental size difference between adjacent homologues (e.g.,[7]CPP and[9]CPP) is small, often resulting in overlapping peaks with standard preparative GPC. To overcome this, Recycling Preparative GPC is employed. This advanced technique enhances resolution by passing the partially separated sample band through the same column multiple times.[10][11] Each pass effectively lengthens the column, amplifying the separation between peaks without requiring prohibitively long columns or excessive solvent consumption.[9]

Experimental Workflow for CPP Purification

The overall process, from a crude synthetic mixture to isolated, pure [n]CPP fractions, is outlined below. This workflow ensures the removal of both synthetic byproducts and other CPP homologues.

G cluster_prep Sample Preparation cluster_purify Purification cluster_analysis Purity Analysis crude Crude CPP Synthesis Mixture dissolve Dissolve in Mobile Phase (e.g., CHCl3) crude->dissolve filter Filter (0.22 µm PTFE) to Remove Particulates dissolve->filter inject Inject onto Recycling GPC System filter->inject recycle Perform Multiple Recycle Passes inject->recycle collect Collect Separated [n]CPP Fractions recycle->collect fractions Isolated Fractions ([8]CPP, [9]CPP, etc.) collect->fractions analysis Confirm Purity & Identity (Analytical GPC, MS, NMR) fractions->analysis

Caption: General workflow for the purification and analysis of cycloparaphenylenes.

Detailed Protocol: Recycling Preparative GPC

This protocol provides a step-by-step methodology for purifying a crude mixture of cycloparaphenylenes.

1. Instrumentation and Materials

ComponentSpecificationRationale
Chromatography System Recycling Preparative HPLC/GPC system equipped with a multiport switching valve.The switching valve is essential for redirecting the eluent back into the pump for recycling.[9][11]
Pump Capable of stable flow rates from 5-20 mL/min.Preparative columns require higher flow rates than analytical columns.
Columns 2x Preparative GPC columns (e.g., Polystyrene-Divinylbenzene) in series.Using two columns in series provides better initial separation before recycling begins.
Detector UV-Vis DetectorCPPs exhibit strong UV absorbance, allowing for sensitive detection.[12] A wavelength of ~340 nm is typically effective.
Mobile Phase HPLC-grade Chloroform (CHCl₃) or Tetrahydrofuran (THF).These solvents provide excellent solubility for CPPs and are compatible with GPC columns.
Sample Preparation 0.22 µm PTFE syringe filters.Essential for removing any particulate matter that could clog the system or damage the columns.[13]

2. Pre-Purification Steps

  • System Preparation: Install the preparative GPC columns. Purge the pump and flush the entire system with the mobile phase (e.g., CHCl₃) at a moderate flow rate (e.g., 10 mL/min) until the detector baseline is stable.

  • Sample Preparation:

    • Accurately weigh the crude CPP mixture.

    • Dissolve the solid in a minimal volume of the mobile phase to create a concentrated solution. Ensure complete dissolution.

    • Filter the solution through a 0.22 µm PTFE syringe filter directly into a clean autosampler vial or injection loop. This step is critical to prevent system clogs.[13]

3. The Purification Run

  • Injection: Inject the filtered sample onto the equilibrated GPC system. The injection volume will depend on the column dimensions and sample concentration, and should be optimized to avoid overloading.

  • First Pass: Monitor the chromatogram in real-time. A broad, poorly resolved peak containing the mixture of CPPs will elute after the void volume.

  • Initiate Recycling: Just before the tail end of the CPP-containing band passes the detector, switch the system valve to Recycle Mode . This action redirects the column effluent from the waste line back to the pump inlet. The principle is illustrated in the diagram below.

G cluster_normal Normal/Collection Mode cluster_recycle Recycle Mode p1 Pump i1 Injector p1->i1 c1 Column i1->c1 d1 Detector c1->d1 w1 Fraction Collector / Waste d1->w1 p2 Pump i2 Injector p2->i2 c2 Column i2->c2 d2 Detector c2->d2 v2 Valve d2->v2 v2->p2

Caption: Flow path for a recycling preparative GPC system in different modes.

  • Monitor Separation: Allow the sample band to pass through the columns for multiple cycles. The UV detector will show the elution profile after each pass. With each cycle, the resolution between the CPP homologues will visibly improve, with the initial broad peak resolving into distinct, individual peaks.[11]

  • Fraction Collection: Once the desired resolution (ideally, baseline separation) is achieved, switch the valve to Collection Mode just before the first target peak reaches the detector. Collect each peak in a separate, clearly labeled vessel.

  • System Flush: After all desired fractions are collected, flush the columns thoroughly with fresh mobile phase.

4. Post-Purification Validation

It is imperative to verify the purity and identity of each collected fraction.

  • Analytical GPC/HPLC: Inject a small aliquot of each fraction onto an analytical column to confirm that it contains a single species.

  • Mass Spectrometry: Use MALDI-TOF MS to confirm the molecular weight of each fraction, thereby unambiguously identifying the n value of the CPP.[14]

  • NMR Spectroscopy: ¹H NMR provides a distinct spectrum for each CPP, serving as a final confirmation of both identity and purity.

Troubleshooting and Expert Insights

  • Causality - Why Chloroform? Chloroform is an excellent solvent for nonpolar aromatic systems like CPPs. It's crucial to use stabilized chloroform (often containing a small amount of ethanol) to quench any phosgene that may form, which could react with the CPPs.[15]

  • Persistent Peak Overlap: If baseline separation is not achieved after several cycles, consider reducing the flow rate. This increases the residence time on the column, allowing for more effective diffusion into and out of the stationary phase pores, which can enhance resolution.

  • Excessive Peak Broadening: This is often a sign of sample overloading. Reduce the amount of material injected per run. While this reduces throughput, it is essential for achieving high purity.

  • High Backpressure: A sudden increase in system pressure typically points to a blockage. The most common cause is particulate matter from an unfiltered sample. Always filter your sample immediately before injection.

By implementing this robust recycling GPC protocol, researchers can confidently isolate cycloparaphenylenes with the high degree of purity required for fundamental property studies and the development of next-generation materials.

References

  • Permanently porous cycloparaphenylene nanohoops via supramolecular engineering. (2025).
  • Jude, H., et al. (2015). Cycloparaphenylenes and related nanohoops. Chemical Society Reviews, 44(19), 6594-6622. DOI:10.1039/C4CS00366G.
  • Nishihara, T., et al. (Year N/A). Cycloparaphenylenes (CPPs): An Overview of Synthesis, Properties, and Potential Applications.
  • Wang, M. X., et al. (2020). The Supramolecular Chemistry of Cycloparaphenylenes and Their Analogs. Frontiers in Chemistry.
  • Itami, K., et al. (N/A). Synthesis and Properties of Cycloparaphenylene-2,5-pyridylidene: A Nitrogen-Containing Carbon Nanoring.
  • Cardona, W., et al. (N/A).
  • Agilent Technologies. (2015).
  • Agilent Technologies. (N/A).
  • JAI. (N/A).
  • Agilent Technologies. (N/A).
  • Columnex LLC. (N/A). Preparative HPLC System with Recycling Capability. Columnex LLC.
  • ResearchGate. (N/A). Figure S11. Preparative recycling Gel Permeation Chromatography (GPC)....
  • Journal of Pharmaceutical Research International. (2022).
  • Chemie Brunschwig. (N/A).
  • Majewski, M. A., et al. (N/A). Strained Porphyrin Tape–Cycloparaphenylene Hybrid Nanorings. Organic Letters.
  • Moberg, W. K., et al. (N/A).
  • International Journal of Pharmaceutical Research and Applications. (N/A).

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The Unique Electronic Structure of CPPs: A Spectroscopic Primer

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Spectroscopic Analysis of Cycloparaphenylenes

Abstract: Cycloparaphenylenes (CPPs), also known as "carbon nanohoops," represent the fundamental repeating unit of armchair carbon nanotubes and have emerged as a fascinating class of molecules with unique structural, electronic, and optical properties.[1][2] Their strained, radially-oriented π-systems give rise to size-dependent behaviors that are critical to understand for their application in molecular electronics, supramolecular chemistry, and materials science.[1][3] This guide provides researchers, scientists, and drug development professionals with a comprehensive overview and detailed protocols for the spectroscopic characterization of CPPs. We delve into the core techniques—UV-vis absorption, photoluminescence, Raman, NMR, and mass spectrometry—explaining the causality behind experimental choices and providing field-proven insights for robust and reliable analysis.

Unlike typical linear conjugated polymers where the HOMO-LUMO gap decreases with increasing length, [n]CPPs exhibit a counterintuitive trend: the HOMO-LUMO gap narrows as the number of phenylene rings (n) decreases.[4] This is a direct consequence of the increasing ring strain in smaller nanohoops, which reduces the torsional angles between adjacent phenylene units and enhances π-orbital overlap.[4]

A crucial feature of CPPs is that the direct HOMO→LUMO electronic transition is symmetry-forbidden (Laporte forbidden) due to the conservation of orbital symmetry.[4][5] Consequently, the most prominent absorption band observed in their UV-vis spectra is not from the HOMO-LUMO transition but arises from allowed transitions such as HOMO-1/HOMO-2→LUMO and HOMO→LUMO+1/LUMO+2.[4][5] This fundamental property governs the interpretation of their electronic spectra.

Electronic Spectroscopy: Probing the Optical Properties

UV-visible absorption and photoluminescence (fluorescence) spectroscopy are primary tools for investigating the electronic transitions and emissive properties of CPPs.

UV-vis Absorption Spectroscopy

Core Principle: This technique measures the absorption of ultraviolet and visible light as electrons are promoted to higher energy states. It directly probes the energy gaps of allowed electronic transitions.

Key Insights for CPPs: A remarkable feature of the [n]CPP series (typically for n=5-12) is that the primary absorption maximum (λ_max) is nearly independent of the ring size, appearing around 340-350 nm.[4][5] This is because the allowed transitions that constitute this band have energies that do not shift as dramatically with ring size as the forbidden HOMO-LUMO gap does.

Photoluminescence (PL) Spectroscopy

Core Principle: PL spectroscopy, or fluorescence, measures the emission of light from a molecule as it relaxes from an excited electronic state back to the ground state. It provides information about the energy of the emissive state and the efficiency of the emission process.

Key Insights for CPPs: The fluorescence of CPPs is highly size-dependent.

  • Emission Wavelength: As the ring size decreases, the fluorescence emission becomes significantly red-shifted (a larger Stokes shift).[4][5]

  • Quantum Yield (Φ_F): The fluorescence quantum efficiency decreases as the nanohoops become smaller.[4] For small CPPs (n ≤ 6), the emission is often completely quenched and they are considered non-fluorescent, though recent work has shown that chemical modification can restore fluorescence.[4][6] This trend is attributed to changes in the symmetry of the relaxed excited state relative to the ground state.[4][7]

Vibrational Spectroscopy: The Raman "Fingerprint"

Core Principle: Raman spectroscopy detects inelastic scattering of monochromatic light, providing information about the vibrational modes of a molecule. It is exceptionally sensitive to the structure and symmetry of carbon-based materials.

Key Insights for CPPs: Drawing a direct parallel to the characterization of carbon nanotubes (CNTs), Raman spectroscopy is an indispensable tool for identifying CPPs. The most important feature is the Radial Breathing Mode (RBM) .[4][8] This low-frequency mode corresponds to the symmetric expansion and contraction of the entire nanohoop. The frequency of the RBM (ω_RBM) is linearly proportional to the reciprocal of the nanohoop's diameter (1/d), making it a definitive fingerprint for determining the size ([n]-value) of a CPP.[4] As the hoop becomes smaller and more rigid, the RBM peak shifts to higher wavenumbers.[4]

Nuclear Magnetic Resonance (NMR): Definitive Structure Elucidation

Core Principle: NMR spectroscopy probes the magnetic properties of atomic nuclei (commonly ¹H and ¹³C), providing detailed information about molecular structure, connectivity, and dynamics.

Key Insights for CPPs: Due to their high symmetry, pristine [n]CPPs exhibit remarkably simple NMR spectra.

  • ¹H NMR: All aromatic protons are chemically equivalent, resulting in a single, sharp singlet in the ¹H NMR spectrum. The chemical shift of this peak is sensitive to ring size, moving downfield as the ring becomes smaller due to increased strain and changes in the ring current effect.[4]

  • ¹³C NMR: Similarly, the ¹³C NMR spectrum can be used to confirm the structure, with shifts for the ipso and ortho carbons showing distinct trends related to pyramidalization and strain.[4]

  • Variable-Temperature NMR: This technique can be used to study the dynamics of substituted CPPs or host-guest complexes, revealing information about conformational changes or binding events.[9]

Mass Spectrometry: Confirming Identity and Unveiling Complexity

Core Principle: Mass spectrometry (MS) measures the mass-to-charge ratio (m/z) of ionized molecules, enabling the precise determination of molecular weight and elemental composition.

Key Insights for CPPs:

  • Confirmation of [n]: High-resolution MS (e.g., MALDI, ESI) is essential to confirm the successful synthesis of a specific [n]CPP by matching the experimental mass to the calculated exact mass.

  • Analysis of Complex Mixtures: In CPP syntheses, mixtures of different ring sizes or even insoluble products can form.[1][10] Advanced techniques like Ion Mobility-Mass Spectrometry (IM-MS) are powerful tools that separate ions not only by their m/z but also by their size and shape (collision cross-section).[10][11][12] This has been instrumental in identifying complex structures like catenanes ([n]CPP threaded through [m]CPP), which have the same mass as a larger [n+m]CPP but a different topology.[11][12]

Application Protocols

Integrated Spectroscopic Workflow

A comprehensive analysis of a new CPP sample should follow a logical progression to build a complete structural and photophysical profile. The following workflow is recommended.

G cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_results Data Interpretation & Confirmation Prep Purified CPP Sample MS Mass Spectrometry (MALDI/ESI/IM-MS) Prep->MS NMR NMR Spectroscopy (¹H, ¹³C) Prep->NMR UVVis UV-vis Spectroscopy Prep->UVVis Confirm_Mass Confirm Mass & Purity (m/z) MS->Confirm_Mass Confirm_Structure Confirm Covalent Structure (Chemical Shifts) NMR->Confirm_Structure PL PL Spectroscopy UVVis->PL Raman Raman Spectroscopy UVVis->Raman Confirm_Optical Determine Optical Properties (λ_abs, λ_em, Φ_F) UVVis->Confirm_Optical PL->Confirm_Optical Confirm_Size Confirm Ring Size (ω_RBM) Raman->Confirm_Size Final Comprehensive Characterization Confirm_Mass->Final Confirm_Structure->Final Confirm_Optical->Final Confirm_Size->Final

Caption: Integrated workflow for CPP characterization.

Protocol 1: UV-vis and Photoluminescence Spectroscopy
  • Objective: To determine the absorption and emission properties of an [n]CPP sample.

  • Materials:

    • [n]CPP sample

    • Spectroscopy-grade solvent (e.g., cyclohexane, toluene, CH₂Cl₂)

    • 1 cm path length quartz cuvette

    • UV-vis spectrophotometer and spectrofluorometer

  • Methodology:

    • Solvent Selection: Choose a solvent that fully dissolves the CPP and has a UV cutoff wavelength below ~300 nm to avoid interference with the CPP absorption bands.

    • Sample Preparation: Prepare a stock solution of the CPP. For UV-vis, dilute the stock to achieve an absorbance maximum between 0.5 and 1.0 AU (typically 10⁻⁶ to 10⁻⁵ M). For fluorescence, the solution should be more dilute (absorbance < 0.1 AU at the excitation wavelength) to avoid inner-filter effects.

    • UV-vis Measurement:

      • Calibrate the spectrophotometer using a cuvette filled with the pure solvent as a blank reference.

      • Acquire the absorption spectrum of the CPP solution from ~250 nm to 600 nm.

      • Identify the wavelength of maximum absorbance (λ_max).

    • Fluorescence Measurement:

      • Excite the sample at or near its λ_max.

      • Record the emission spectrum over a range that captures the full emission profile (e.g., from λ_max + 10 nm to 700 nm).

      • To determine the fluorescence quantum yield (Φ_F), measure the integrated emission intensity relative to a known standard (e.g., quinine sulfate) under identical conditions.

Protocol 2: Raman Spectroscopy
  • Objective: To identify the CPP size via its Radial Breathing Mode (RBM).

  • Materials:

    • [n]CPP sample (solid powder or in solution)

    • Raman spectrometer with multiple laser excitation wavelengths (e.g., 532 nm, 633 nm, 785 nm)

  • Methodology:

    • Sample Preparation: Place a small amount of the solid CPP powder on a microscope slide. Alternatively, a concentrated solution can be used.

    • Instrument Setup:

      • Choose an excitation laser wavelength that avoids fluorescence. Since CPPs often fluoresce in the blue-green region, a red laser (633 nm or 785 nm) is often a good starting point.

      • Use a low laser power (<1 mW) to prevent sample degradation or heating effects.

    • Data Acquisition:

      • Focus the laser on the sample.

      • Acquire the spectrum, paying close attention to the low-frequency region (100 cm⁻¹ to 500 cm⁻¹) where the RBM appears.

      • Record the position of the sharp peak corresponding to the RBM. Compare this frequency to established data to confirm the [n] value.

Data Summary

The following table summarizes typical spectroscopic data for common [n]CPPs. Values can vary slightly based on solvent and experimental conditions.

[n]CPP Sizeλ_abs (nm)λ_em (nm)Quantum Yield (Φ_F)RBM Freq. (cm⁻¹)¹H NMR (ppm)
[7]CPP ~339None~0~430~7.85
[5]CPP ~339~494Low~330~7.70
[13]CPP ~338~4800.1 - 0.2~275~7.65
[14]CPP ~340~4690.3 - 0.4~240~7.62
[15]CPP ~340~4600.4 - 0.5~210~7.60
[9]CPP ~342~4500.5 - 0.6~175~7.58
(Data compiled and adapted from literature sources)[4]

References

  • Title: Cycloparaphenylenes and Their Catenanes: Complex Macrocycles Unveiled by Ion Mobility Mass Spectrometry. - Semantic Scholar Source: Semantic Scholar URL: [Link]

  • Title: Cycloparaphenylenes and Their Catenanes: Complex Macrocycles Unveiled by Ion Mobility Mass Spectrometry Source: PubMed URL: [Link]

  • Title: Cycloparaphenylenes and their Catenanes – Complex Macrocycles Unveiled by Ion Mobility Mass Spectrometry Source: MPG.PuRe URL: [Link]

  • Title: Cycloparaphenylenes and Their Catenanes: Complex Macrocycles Unveiled by Ion Mobility Mass Spectrometry Source: ResearchGate URL: [Link]

  • Title: The Dynamic, Size-Dependent Properties of[4]-[9]Cycloparaphenylenes Source: RSC Publishing URL: [Link]

  • Title: New Insights into Ring-In-Ring Complexes of [n]Cycloparaphenylenes including the[9]Carbon Nanobelt Source: ACS Publications URL: [Link]

  • Title: Cycloparaphenylenes and related nanohoops Source: Chemical Society Reviews (RSC Publishing) URL: [Link]

  • Title: Excited States in Cycloparaphenylenes: Dependence of Optical Properties on Ring Length Source: The Journal of Physical Chemistry Letters - ACS Publications URL: [Link]

  • Title: Cycloparaphenylenes (CPPs): An Overview of Synthesis, Properties, and Potential Applications Source: ResearchGate URL: [Link]

  • Title: Topological, Spectroscopic and Energetic Properties of Cycloparaphenylene Series: Polycyclic Aromatic Compounds Source: Taylor & Francis URL: [Link]

  • Title: Topological, Spectroscopic and Energetic Properties of Cycloparaphenylene Series Source: University of Ljubljana URL: [Link]

  • Title: Cycloparaphenylenes with a Twist Source: ChemistryViews URL: [Link]

  • Title: A bow-like axially chiral cycloparaphenylene with simultaneously enhanced photoluminescence quantum yield and dissymmetry factor Source: Chemical Science (RSC Publishing) URL: [Link]

  • Title: A bow-like axially chiral cycloparaphenylene with simultaneously enhanced photoluminescence quantum yield and dissymmetry factor Source: ResearchGate URL: [Link]

  • Title: Structural deformation and host–guest properties of doubly-reduced cycloparaphenylenes, [n]CPPs2− (n = 6, 8, 10, and 12) Source: PMC - PubMed Central URL: [Link]

  • Title: Molecular Structural Characterization of Cycloparaphenylene and its Variants Source: ResearchGate URL: [Link]

  • Title: Making non-emissive[7]cycloparaphenylene fluorescent by simple multiple methyl substitution Source: Chemical Science (RSC Publishing) URL: [Link]

  • Title: Undergraduate Experiment Using Absorption and Diffuse Reflectance Spectroscopies: Theoretical and Experimental Bandgap Calculations of Porphyrins and Metalloporphyrins Source: Science and Education Publishing URL: [Link]

  • Title: UV–vis solid‐state spectra of PCPs Source: ResearchGate URL: [Link]

  • Title: What Is UV Visible Absorption Spectroscopy? - Chemistry For Everyone Source: YouTube URL: [Link]

  • Title: Normalized Raman spectra (a) in the low-frequency radial breathing mode... Source: ResearchGate URL: [Link]

  • Title: UV/Vis spectroscopy - Khan Academy Organic Chemistry Source: YouTube URL: [Link]

  • Title: Radial breathing mode of carbon nanotubes subjected to axial pressure Source: PMC - NIH URL: [Link]

  • Title: Raman Spectroscopy of Carbonaceous Materials: A Concise Review Source: IntechOpen URL: [Link]

  • Title: UV-visible absorption spectroscopy for in-line API concentration measurement in nanoparticle production process using controlled expansion of supercritical solutions (CESS®) Source: PubMed URL: [Link]

  • Title: (a) Radial-breathing mode (RBM) band and (b) D and G bands of Raman... Source: ResearchGate URL: [Link]

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"derivatives and functionalization ofCycloparaphenylene"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Derivatives and Functionalization of Cycloparaphenylenes

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the synthesis and functionalization of cycloparaphenylenes (CPPs), also known as "nanohoops." These unique, strained cyclic molecules, which can be envisioned as the smallest segments of armchair carbon nanotubes, have garnered significant attention for their novel optoelectronic and supramolecular properties.[1][2] The ability to introduce functional groups onto the CPP scaffold is crucial for tuning these properties and integrating them into advanced materials and biomedical applications.[1] This document details field-proven insights and protocols for the rational design and synthesis of functionalized CPPs.

Core Concepts in Cycloparaphenylene Chemistry

Cycloparaphenylenes are composed of para-linked benzene rings, forming a strained, non-planar cyclic structure.[3] This inherent strain is a key challenge in their synthesis but also the source of their unique properties.[3] The two primary strategies for obtaining functionalized CPPs are the pre-functionalization of monomeric precursors before macrocyclization and the post-synthetic modification of a pre-formed CPP ring.[1] The choice of strategy depends on the desired functional group, its compatibility with the cyclization conditions, and the desired substitution pattern.

Pre-Functionalization of Monomers: Building in Functionality

This "bottom-up" approach involves the synthesis of substituted aromatic building blocks that are then incorporated into the CPP structure through macrocyclization.[1] This method is advantageous for creating precisely substituted CPPs where the functional groups are an integral part of the nanohoop's backbone. A prominent example is the synthesis of phenyl-substituted CPPs using Suzuki-Miyaura cross-coupling reactions.[1]

Diagram: Pre-Functionalization Strategy

G cluster_0 Monomer Synthesis cluster_1 Macrocyclization cluster_2 Final Product Substituted Precursor Substituted Precursor Suzuki Coupling Suzuki Coupling Substituted Precursor->Suzuki Coupling Functionalized CPP Functionalized CPP Suzuki Coupling->Functionalized CPP

Caption: Workflow for pre-functionalization of CPPs.

Post-Synthetic Functionalization: Modifying the Nanohoop

This approach involves the chemical modification of an existing CPP. This strategy is particularly useful when the desired functional groups are not stable under the conditions required for macrocyclization. A notable example is the functionalization of polyfluorinated CPPs via nucleophilic aromatic substitution (SNAr).[4] The electron-withdrawing nature of the fluorine atoms activates the CPP ring for nucleophilic attack, allowing for the introduction of a wide range of functional groups.[5]

Diagram: Post-Synthetic Functionalization Strategy

G cluster_0 CPP Synthesis cluster_1 Functionalization cluster_2 Final Product Parent CPP Parent CPP SNA r Reaction SNAr Reaction Parent CPP->SNA r Reaction Functionalized CPP Functionalized CPP SNA r Reaction->Functionalized CPP

Caption: Workflow for post-synthetic functionalization of CPPs.

Application Notes and Protocols

Synthesis of a Tetraphenyl-Substituted[5]CPP via Pre-Functionalization

This protocol describes the synthesis of a tetraphenyl-substituted[5]cycloparaphenylene, a derivative with enhanced solubility and potential for further modification of the peripheral phenyl groups. The strategy relies on the Suzuki-Miyaura coupling of pre-functionalized building blocks.[1]

Protocol: Synthesis of Tetraphenyl-[5]CPP

Materials:

  • 1-bromo-4-n-butylphenyl

  • Tetrabromoquinone

  • Phenyl iodide

  • Boronic ester building block

  • Palladium catalyst (e.g., Pd(PPh3)4)

  • Base (e.g., K2CO3)

  • Sodium naphthalenide

  • Anhydrous solvents (THF, toluene)

  • Standard glassware for organic synthesis

Procedure:

  • Synthesis of the Modified Building Block:

    • Transform 1-bromo-4-n-butylphenyl into the corresponding boronic acid.[1]

    • Couple the boronic acid with tetrabromoquinone via a Suzuki coupling reaction.[1]

    • Treat the product with DDQ to furnish the tetraphenylbenzoquinone.[1]

    • Perform a nucleophilic addition of lithiated phenyl iodide to the tetraphenylbenzoquinone to yield the syn-diol after separation.[1]

    • Methylate the diol to obtain the final modified building block.[1]

  • Macrocyclization:

    • In a flame-dried flask under an inert atmosphere, dissolve the modified building block and the boronic ester building block in anhydrous toluene.[1]

    • Add the palladium catalyst and an aqueous solution of the base.[1]

    • Heat the reaction mixture at reflux for 24-48 hours, monitoring the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature, and perform an aqueous workup.

    • Purify the crude product by column chromatography on silica gel to isolate the macrocyclic precursor.[1]

  • Aromatization:

    • Dissolve the macrocyclic precursor in anhydrous THF in a flame-dried flask under an inert atmosphere and cool to -78 °C.

    • Slowly add a freshly prepared solution of sodium naphthalenide until a persistent green color is observed.[1]

    • Quench the reaction with a proton source (e.g., methanol).

    • Allow the reaction to warm to room temperature and perform an aqueous workup.

    • Purify the final product, tetraphenyl-[5]CPP, by column chromatography and recrystallization.[1]

Post-Synthetic Functionalization of a Polyfluorinated CPP

This protocol details the derivatization of a polyfluorinated CPP via nucleophilic aromatic substitution (SNAr), a powerful method for introducing diverse functional groups onto the nanohoop scaffold.[4]

Protocol: SNAr of Hexadecafluoro-[6]CPP with Pyrrole

Materials:

  • Hexadecafluoro-[6]CPP (F16[6]CPP)

  • Pyrrole

  • Base (e.g., K2CO3)

  • Anhydrous solvent (e.g., DMF)

  • Standard glassware for organic synthesis

Procedure:

  • Reaction Setup:

    • In a flame-dried flask under an inert atmosphere, dissolve F16[6]CPP and an excess of pyrrole in anhydrous DMF.[4]

    • Add the base to the reaction mixture.[4]

  • Reaction Execution:

    • Heat the reaction mixture at an elevated temperature (e.g., 80-100 °C) for 12-24 hours.

    • Monitor the progress of the reaction by TLC or LC-MS.

  • Workup and Purification:

    • After the reaction is complete, cool the mixture to room temperature.

    • Pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., dichloromethane).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the hexadecapyrrolyl[6]CPP.[4]

Synthesis of an Alkyne-Functionalized CPP for Click Chemistry

This protocol outlines the synthesis of a CPP containing a strained alkyne, which can be used for copper-free, strain-promoted azide-alkyne cycloaddition (SPAAC) reactions.[7] This is particularly relevant for bioconjugation and materials science applications.[7]

Protocol: Synthesis of an Alkyne-Containing CPP via Alkyne Metathesis

Materials:

  • cis-stilbene-based dibromo precursor

  • 1-propynylmagnesium bromide

  • Mo(VI) catalyst for alkyne metathesis

  • Bromine

  • Strong base (e.g., potassium tert-butoxide)

  • Anhydrous solvents (e.g., toluene, THF)

  • Standard glassware for organic synthesis

Procedure:

  • Synthesis of the Dipropynyl Building Block:

    • Synthesize the cis-stilbene-based dibromo precursor.[8]

    • Perform a Pd-catalyzed Kumada coupling with 1-propynylmagnesium bromide to obtain the dipropynyl building block.[8]

  • Alkyne Metathesis Macrocyclization:

    • In a flame-dried flask under an inert atmosphere, dissolve the dipropynyl building block in anhydrous toluene.[8]

    • Add the Mo(VI) catalyst and heat the reaction mixture.[8]

    • Monitor the formation of the macrocycle by MALDI mass spectrometry.[8]

    • Purify the resulting macrocycle containing alkenes and alkynes by recrystallization.[8]

  • Conversion of Alkenes to Alkynes:

    • Selectively brominate the alkenes in the macrocycle using bromine.[8]

    • Perform a dehydrobromination reaction using a strong base to form the strained alkynes, yielding the final alkyne-functionalized CPP.[8]

Data Summary and Comparison

DerivativeSynthesis StrategyKey Functional GroupNoteworthy Property/ApplicationReference(s)
Tetraphenyl-[5]CPPPre-functionalizationPhenylEnhanced solubility, precursor for larger nanobelts[1]
Nitrogen-containing CPPPre-functionalizationPyridine/BipyridinePotential for supramolecular assemblies, altered electronic properties[1]
Polyfluorinated CPPsPre-functionalizationFluorinePrecursors for post-synthetic functionalization[9][10]
Hexadecapyrrolyl[6]CPPPost-synthetic (SNAr)PyrroleDensely functionalized nanohoop[4]
Alkyne-functionalized CPPPre-functionalization & Post-modificationStrained Alkyne"Clickable" nanohoop for bioconjugation (SPAAC)[7]
Quinone-based CPPsPost-synthetic (Diels-Alder)QuinoneTunable photophysical properties, potential for white-light emission[11]

Conclusion and Future Outlook

The functionalization of cycloparaphenylenes is a rapidly evolving field that is unlocking the potential of these fascinating molecules. The choice between pre- and post-synthetic functionalization strategies provides a versatile toolkit for chemists to design and create novel CPP derivatives with tailored properties. The protocols outlined in this guide serve as a starting point for researchers looking to explore the rich chemistry of functionalized nanohoops. Future developments in this area are expected to lead to new materials for optoelectronics, advanced host-guest systems, and innovative tools for chemical biology and drug development.

References

  • Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin - Rose-Hulman. Available at: [Link]

  • Nano-rings with a handle – Synthesis of substituted cycloparaphenylenes - Beilstein Journal of Nanotechnology. Available at: [Link]

  • Acceptor engineering of quinone-based cycloparaphenylenes via post-synthesis for achieving white-light emission in single-molecule - Nature. Available at: [Link]

  • Controlled Polymerization of Norbornene Cycloparaphenylenes Expands Carbon Nanomaterials Design Space - PubMed Central (PMC). Available at: [Link]

  • Streamlining Organic Synthesis - Accessing Cycloparaphenylenes and Azobenzenes via Advanced Synthetic Techniques - JLUpub. Available at: [Link]

  • Synthetic methods of [n]cycloparaphenylenes ([n]CPPs).... | Download Scientific Diagram - ResearchGate. Available at: [Link]

  • Synthesis of Cycloparaphenyleneacetylene via Alkyne Metathesis: C70 Complexation and Copper-Free Triple Click Reaction | Journal of the American Chemical Society. Available at: [Link]

  • Selective Syntheses of[12]–[5]Cycloparaphenylenes Using Orthogonal Suzuki–Miyaura Cross-Coupling Reactions | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Synthesis of Substituted[6]Cycloparaphenylenes by [2+2+2] Cycloaddition | Request PDF - ResearchGate. Available at: [Link]

  • Cycloparaphenylenes (CPPs): An Overview of Synthesis, Properties, and Potential Applications - ResearchGate. Available at: [Link]

  • Synthesis and Physical Properties of Polyfluorinated Cycloparaphenylenes | Organic Letters. Available at: [Link]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism - Master Organic Chemistry. Available at: [Link]

  • Synthesis, Properties and Derivatization to Densely Substituted Carbon Nanorings - ChemRxiv. Available at: [Link]

  • Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis - PubMed Central (PMC). Available at: [Link]

  • Synthesis of substituted[6]cycloparaphenylenes by [2 + 2 + 2] cycloaddition - PubMed. Available at: [Link]

  • Permanently porous cycloparaphenylene nanohoops via supramolecular engineering - National Institutes of Health (NIH). Available at: [Link]

  • Selective Syntheses of[12]-[5]Cycloparaphenylenes Using Orthogonal Suzuki-Miyaura Cross-Coupling Reactions | Request PDF - ResearchGate. Available at: [Link]

  • Functional Bis/Multimacrocyclic Materials Based on Cycloparaphenylene Carbon Nanorings - ACS Publications. Available at: [Link]

  • Scalable Synthesis of a[6]Cycloparaphenyleneacetylene Carbon Nanohoop Using Alkyne Metathesis - The Royal Society of Chemistry. Available at: [Link]

  • Synthesis of Twisted [N]Cycloparaphenylenes by Alkene In- sertion - ChemRxiv. Available at: [Link]

  • Synthesis of CPPs via [2+2+2] cycloaddition. | Download Scientific Diagram - ResearchGate. Available at: [Link]

  • Synthesis and Properties of Fluorenone‐Containing Cycloparaphenylenes and Their Late‐Stage Transformation - ResearchGate. Available at: [Link]

  • Synthesis and Physical Properties of Polyfluorinated Cycloparaphenylenes | Request PDF - ResearchGate. Available at: [Link]

  • Synthesis of tetrasubstituted[2]cycloparaphenylenes. - ResearchGate. Available at: [Link]

  • The Design, Synthesis, and Properties of Strained Alkyne Cycloparaphenylenes. - Oregon State University. Available at: [Link]

  • A mechanistic continuum of nucleophilic aromatic substitution reactions with azole nucleophiles - Chemical Science (RSC Publishing) - The Royal Society of Chemistry. Available at: [Link]

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Troubleshooting & Optimization

Technical Support Center: Improving Cycloparaphenylene (CPP) Synthesis Yields

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Cycloparaphenylenes (CPPs), as the fundamental repeating units of armchair carbon nanotubes, have garnered immense interest for their unique photophysical properties and potential in materials science, electronics, and biomedical applications.[1][2] However, the synthesis of these strained nanohoops presents significant challenges, with reaction yield being a primary concern for many researchers.[3][4] The inherent strain energy in bending aromatic rings out of their preferred planar geometry is a major thermodynamic barrier that must be overcome.[5] This guide provides a comprehensive troubleshooting framework and detailed protocols to help researchers diagnose and resolve common issues encountered during CPP synthesis, ultimately leading to improved yields and purity.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic strategies for CPPs, and how do they impact yield?

A1: Most modern CPP syntheses follow a "build-up and aromatize" strategy to manage the high strain energy.[5] This involves first creating a less-strained macrocyclic precursor containing non-aromatic, bent building blocks, which is then converted to the fully aromatic CPP in a final step. The choice of precursor and aromatization method is critical for yield.

  • Cyclohexadiene-based Strategy (Jasti/Bertozzi): This popular method uses 1,4-disubstituted-cyclohexa-1,4-diene units as rigid, bent synthons.[3][5] These are coupled, often via Suzuki reactions, to form a macrocycle. The final step is a reductive aromatization to form the phenylene rings.[5] This method offers good control over the size of the CPP but can be sensitive to reaction conditions.

  • Cyclohexane-based Strategy (Itami): This approach utilizes L-shaped building blocks derived from cyclohexane.[4][6] Nickel-mediated Yamamoto or Suzuki couplings form the macrocyclic precursor, which is then aromatized.[4]

  • Metal-Template Strategy (Yamago): A newer, highly efficient method uses square-planar platinum[7] or triangular gold[8] complexes to template the macrocyclization of phenylene units. The metal template pre-organizes the linear precursors, leading to high-yield formation of the desired macrocycle. Reductive elimination or oxidative chlorination then releases the CPP.[8][9] This strategy can produce specific CPP sizes with excellent selectivity and overall yield.[8][9]

Q2: What is "reductive aromatization," and why is it so critical for CPP synthesis?

A2: Reductive aromatization is the final, crucial step in many CPP syntheses where non-aromatic cyclohexadiene or cyclohexane moieties in a macrocyclic precursor are converted into fully aromatic phenylene rings.[5][7] This step is energetically demanding as it introduces significant strain into the molecule. The choice of reducing agent and reaction conditions is paramount to achieving a high yield and avoiding decomposition of the highly strained product.[10] Common methods include:

  • Lithium Naphthalenide: A powerful low-temperature reducing agent that proceeds via a single-electron transfer (SET) mechanism.[5][11] It is effective but requires strictly anhydrous and anaerobic conditions.

  • Low-Valent Titanium (McMurry conditions): Often generated in situ from TiCl₄ and a reducing agent like Zn, this is another potent system for this transformation.[4]

  • H₂SnCl₄ (in situ): Formed by mixing SnCl₂ and HCl in a precise 1:2 ratio, this reagent offers a milder, nearly neutral condition for aromatizing 1,4-dihydroxycyclo-2,5-diene precursors, which can be critical for preserving highly strained CPPs like[4]CPP.[10] Using an incorrect stoichiometry of HCl can lead to acid-catalyzed decomposition.[10]

Q3: How does the size of the target CPP ([n]CPP) affect the expected yield?

A3: There is a direct correlation between the strain energy of a CPP and the difficulty of its synthesis, which impacts the yield. Smaller CPPs are significantly more strained. For example, the calculated strain energy for[7]CPP is 83 kcal/mol, while for[12]CPP it is only 5 kcal/mol.[5][13] Consequently, the final aromatization step for smaller, highly strained CPPs like[4]CPP,[7]CPP, or[10]CPP is often the yield-limiting step and requires carefully optimized, often milder, conditions to prevent decomposition.[10][13][14] Larger CPPs ([8]CPP and above) are less strained and generally can be synthesized in higher yields.[5]

Troubleshooting Guide

This section addresses specific experimental failures in a question-and-answer format.

Problem Area 1: Low or No Yield of Macrocyclic Precursor

Q: My Suzuki/Yamamoto coupling reaction to form the macrocycle is failing or giving very low yields. What are the likely causes?

A: This is a common bottleneck. The causes can be traced to reagents, catalysts, or reaction conditions.

  • Cause 1: Inactive Palladium/Nickel Catalyst.

    • Why it happens: The active Pd(0) or Ni(0) species is sensitive to oxygen. Incomplete degassing or leaks in your inert gas setup can poison the catalyst. The phosphine ligands used can also oxidize.

    • Troubleshooting Steps:

      • Ensure Rigorous Inert Conditions: Use flame-dried glassware that has been cooled under a high-purity inert gas (Argon or Nitrogen).[1] Use Schlenk line techniques.

      • Use Fresh Catalysts: Purchase catalysts in small quantities and store them in a glovebox or desiccator. For Suzuki couplings, using a pre-catalyst like Pd(PPh₃)₄ or generating the active species in situ from Pd₂(dba)₃ and a fresh ligand is recommended.

      • Check Solvent Purity: Use anhydrous, degassed solvents. Residual water can interfere with the catalytic cycle, and dissolved oxygen will deactivate the catalyst.

  • Cause 2: Poor Quality of Boronic Ester/Halide Precursor.

    • Why it happens: Impurities in your coupling partners can interfere with the reaction. For boronic esters, hydrolysis back to the boronic acid can occur, which can lead to side reactions or poor reactivity.

    • Troubleshooting Steps:

      • Purify Precursors: Recrystallize or run your precursors through a silica plug immediately before use.

      • Characterize Thoroughly: Confirm the identity and purity of your starting materials using ¹H NMR, ¹³C NMR, and mass spectrometry.[1]

      • Handle Boronic Esters Carefully: Pinacol boronic esters are generally stable but should be stored in a dry environment. Avoid prolonged exposure to moisture.

  • Cause 3: Suboptimal Reaction Conditions (Concentration, Temperature, Base).

    • Why it happens: Macrocyclization is an intramolecular process that competes with intermolecular oligomerization/polymerization. High concentrations favor the undesired intermolecular pathway.

    • Troubleshooting Steps:

      • Employ High Dilution: The reaction should be run at very low concentrations (typically <0.01 M). Use a syringe pump for the slow addition of one of the coupling partners to the reaction mixture over several hours to maintain pseudo-high dilution conditions.

      • Optimize Temperature and Base: For Suzuki couplings, the choice of base (e.g., Cs₂CO₃, K₃PO₄) and temperature is crucial and often needs to be optimized for a specific substrate combination.[5]

Problem Area 2: Failed or Low-Yield Final Aromatization Step

Q: I have successfully made my macrocyclic precursor, but the final reductive aromatization gives a complex mixture or no desired CPP. What's going wrong?

A: This step introduces a massive amount of strain energy, making the system prone to decomposition or side reactions.

  • Cause 1: Reagent Stoichiometry and Purity.

    • Why it happens: Reductive aromatization agents are highly reactive. For instance, with H₂SnCl₄, the stoichiometry of HCl to SnCl₂ is critical; excess acid can catalyze the decomposition of the precursor.[10] For lithium naphthalenide, the purity and concentration of the reagent are vital for reproducible results.

    • Troubleshooting Steps:

      • Titrate Reagents: If using organolithium reagents or similar, titrate them before use to know the exact concentration.

      • Follow Stoichiometry Precisely: When preparing reagents in situ, such as H₂SnCl₄, use precise measurements. An ¹¹⁹Sn NMR can be used to confirm the formation of the active H₂SnCl₄ species.[10]

      • Use Freshly Prepared Reagents: Lithium naphthalenide should be prepared fresh from high-purity lithium and naphthalene under strictly inert conditions.

  • Cause 2: Reaction Temperature is Too High.

    • Why it happens: The target CPPs, especially smaller ones, are thermodynamically unstable at higher temperatures. The energy required to overcome the activation barrier for decomposition is readily available if the reaction is too warm.

    • Troubleshooting Steps:

      • Maintain Low Temperatures: For powerful reductants like lithium naphthalenide, conduct the reaction at -78 °C (dry ice/acetone bath).[5] Do not let the reaction warm prematurely.

      • Controlled Quenching: Quench the reaction at low temperature before workup to prevent decomposition upon warming.

  • Cause 3: Presence of Air or Water.

    • Why it happens: The radical anions and other intermediates formed during reductive aromatization are extremely sensitive to air and protic sources.[15] Oxygen can lead to undesired oxidative side products, and water will quench the reactive intermediates.

    • Troubleshooting Steps:

      • Rigorous Degassing: Thoroughly degas the solvent and the precursor solution via freeze-pump-thaw cycles.

      • Strictly Inert Atmosphere: Perform the entire reaction and workup under a high-purity inert gas atmosphere.

Problem Area 3: Purification and Characterization

Q: My crude reaction mixture shows multiple singlets in the aromatic region of the ¹H NMR, indicating a mixture of CPPs. How can I improve selectivity and purification?

A: The formation of multiple CPP sizes is common in "shotgun" approaches. Purification can be challenging due to the similar properties of the different sized nanohoops.[3]

  • Improving Selectivity:

    • Use Templated Synthesis: The Yamago method using gold or platinum templates offers the highest selectivity for a single CPP size, as the geometry of the metal complex dictates the size of the resulting macrocycle.[8]

    • Control Stoichiometry: In stepwise approaches, precise control over the stoichiometry of the building blocks can favor the formation of one macrocycle over others.[3]

  • Purification Techniques:

    • Gel Permeation Chromatography (GPC): GPC (also known as size exclusion chromatography) is the most effective method for separating CPPs of different sizes.[3] The separation is based on the different hydrodynamic volumes of the nanohoops.

    • Recycling GPC: For difficult separations of adjacent CPPs (e.g.,[10]CPP and[16]CPP), a recycling GPC system can be used to pass the mixture through the column multiple times, enhancing resolution.

    • Column Chromatography: While less effective for separating different CPP sizes, silica gel chromatography is essential for removing oligomeric byproducts and other impurities.[1]

    • Recrystallization: If a high-purity fraction can be obtained, recrystallization is an excellent final step to obtain analytically pure, crystalline material.

Visualized Workflows and Data

Troubleshooting Decision Tree for Low-Yield Aromatization

G start Low Yield in Final Aromatization Step check_precursor Is the macrocyclic precursor pure and fully characterized? start->check_precursor purify Re-purify precursor (Column, Recrystallization). Confirm structure via NMR/MS. check_precursor->purify No check_conditions Are reaction conditions strictly anhydrous and anaerobic? check_precursor->check_conditions Yes purify->check_conditions improve_inert Flame-dry all glassware. Use Schlenk line. Freeze-pump-thaw solvent. check_conditions->improve_inert No check_reagent Is the reducing agent active and correctly quantified? check_conditions->check_reagent Yes improve_inert->check_reagent reagent_prep Prepare fresh reducing agent (e.g., Li Naphthalenide). Titrate if applicable. Verify stoichiometry (e.g., H₂SnCl₄). check_reagent->reagent_prep No check_temp Was the reaction temperature maintained correctly? check_reagent->check_temp Yes reagent_prep->check_temp temp_control Use a cryostat or well-maintained cold bath. Monitor internal temperature. check_temp->temp_control No success Improved Yield check_temp->success Yes temp_control->success

Caption: Decision tree for troubleshooting the critical final aromatization step.

General Synthetic Workflow for CPPs

G cluster_0 Precursor Synthesis cluster_1 Macrocyclization cluster_2 Final Aromatization & Purification start Commercially Available Starting Materials precursor Synthesize Bent Building Block (e.g., Dihalogenated Cyclohexadiene) start->precursor Multi-step synthesis coupling Transition-Metal Catalyzed Cross-Coupling (e.g., Suzuki, Yamamoto) precursor->coupling High Dilution Conditions macrocycle Isolate Macrocyclic Precursor coupling->macrocycle Purify (Chromatography) aromatize Reductive Aromatization (e.g., Li Naphthalenide, H₂SnCl₄) macrocycle->aromatize Strictly Inert Conditions crude_cpp Crude CPP Mixture aromatize->crude_cpp purify_cpp Purify Final Product (GPC, Recrystallization) crude_cpp->purify_cpp final_product Pure [n]CPP purify_cpp->final_product

Caption: A generalized workflow for the synthesis of CPPs.

Table 1: Comparison of CPP Synthetic Strategies
StrategyKey FeatureTypical Yields (Overall)SelectivityScalabilityKey Reference
Cyclohexadiene-based Suzuki coupling of bent diene precursors1-15%Moderate (often gives a mixture of sizes)Moderate; gram-scale has been achieved.Jasti/Bertozzi[5]
Cyclohexane-based Ni-mediated coupling of L-shaped precursors5-20%Good for specific targetsGood; gram-scale synthesis of[10]CPP reported.[7]Itami[4][6]
Metal-Template Self-assembly of precursors on a Pt or Au template50-80% (from template)Excellent for specific sizes (e.g.,[9],[16],[5],[8]CPP)High, but limited by cost of noble metals.Yamago[8][9]
Alkyne Metathesis Used for Cycloparaphenyleneacetylenes (CPPA)High macrocyclization yieldGoodPotentially high, avoids reductive aromatization.N/A[17]

References

  • CYCLOPARAPHENYLENES AND THEIR BIOLOGICAL APPLIC
  • Molecular structures and synthesis of key precursors.
  • Scalable Synthesis of a[10]Cycloparaphenyleneacetylene Carbon Nanohoop Using Alkyne Metathesis. The Royal Society of Chemistry.

  • Cycloparaphenylenes and related nanohoops. (2015). Chemical Society Reviews.
  • Nano-rings with a handle – Synthesis of substituted cycloparaphenylenes.Beilstein Journal of Nanotechnology.
  • Selective Synthesis and Crystal Structure of[5]Cycloparaphenylene. Organic Letters.

  • Selective and Gram-Scale Synthesis of[10]Cycloparaphenylene. (2020). The Journal of Organic Chemistry.

  • Practical synthesis of [n]cycloparaphenylenes (n = 5, 7-12) by H2SnCl4-mediated aromatization of 1,4-dihydroxycyclo-2,5-diene precursors. (2015). Chemistry. [Link]

  • Synthesis of a Substituted[5]Cycloparaphenylene through [2+2+2] Cycloaddition. Chemistry – A European Journal. [Link]

  • Synthesis, Characterization, and Theory of[16]-,[8]-, and[12]Cycloparaphenylene: Carbon Nanohoop Structures. Journal of the American Chemical Society. [Link]

  • Selective Synthesis of[8]Cycloparaphenylene. ResearchGate. [Link]

  • An Efficient Synthesis of [n]Cycloparaphenylenes (n = 9, 12, 15) via the Self-Assembly into Macrocyclic Gold(I)-Oligophenylene Complexes. ChemRxiv. [Link]

  • Permanently porous cycloparaphenylene nanohoops via supramolecular engineering. Nature Communications. [Link]

  • A Modular Synthesis of Substituted Cycloparaphenylenes. (2022). Chemistry – A European Journal. [Link]

  • Selective Synthesis of Strained[7]cycloparaphenylene: An Orange-Emitting Fluorophore. (2011). Journal of the American Chemical Society. [Link]

  • Synthesis and Characterization of[4]Cycloparaphenylene. (2014). Journal of the American Chemical Society. [Link]

  • One-Pot Synthesis of Cycloparaphenylenes. (2020). Organic Materials. [Link]

  • A Comparison of Macrocyclization Strategies for the Selective Synthesis of[10],[5],[8],[13], and[14]Cycloparaphenylene. Semantic Scholar. [Link]

  • Cycloparaphenylenes (CPPs): An Overview of Synthesis, Properties, and Potential Applications. ResearchGate. [Link]

  • Strained Porphyrin Tape–Cycloparaphenylene Hybrid Nanorings. Organic Letters. [Link]

  • Selective Synthesis of Strained[7]Cycloparaphenylene: An Orange-Emitting Fluorophore. Journal of the American Chemical Society. [Link]

  • Continuous-Flow Synthesis of Cycloparaphenylene Building Blocks on a Large Scale. (2023). Chemistry – A European Journal. [Link]

  • A Self-Cyclocondensation Approach for the Synthesis of a Cycloparaphenylene-End-Capped Molecular Cylinder. Organic Letters. [Link]

  • ChemInform Abstract: Overcoming Molecular Strain: Synthesis of[7]Cycloparaphenylene. ResearchGate. [Link]

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Technical Support Center: Stability and Degradation of Cycloparaphenylenes

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This guide provides a comprehensive technical resource for researchers, scientists, and drug development professionals working with cycloparaphenylenes (CPPs). It offers in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges related to the stability and degradation of these unique nanohoop structures. The information presented herein is grounded in established scientific principles and supported by authoritative references to ensure experimental success and data integrity.

Section 1: Troubleshooting Guide for CPP Stability Experiments

Researchers often encounter challenges in maintaining the structural integrity of cycloparaphenylenes during experimental procedures. The following table outlines common problems, their probable causes, and actionable solutions to mitigate degradation and ensure reliable results.

Problem Observed Potential Cause(s) Recommended Solution(s)
Unexpected changes in UV-Vis or fluorescence spectra (e.g., peak broadening, shifts, or appearance of new peaks). Photodegradation: Exposure to ambient or UV light can induce photochemical reactions, leading to the formation of degradation products.[1]- Conduct experiments in a dark room or use amber-colored glassware. - Minimize exposure to light during sample preparation and analysis. - Use a light source with a filter to block UV radiation if illumination is necessary.
Sample discoloration (e.g., yellowing) or precipitation upon storage or during experimentation. Oxidative Degradation: CPPs can be susceptible to oxidation, especially in the presence of air (oxygen) and light. This can lead to the formation of colored byproducts or insoluble aggregates.- Handle and store CPPs under an inert atmosphere (e.g., nitrogen or argon).[2] - Use deoxygenated solvents for all solutions. - Consider adding a suitable antioxidant if compatible with the experimental system.
Inconsistent or non-reproducible results in binding studies or self-assembly experiments. Thermal Degradation: Elevated temperatures can cause C-C bond cleavage in the CPP macrocycle, leading to the formation of linear oligophenylene decomposition products.[3]- Avoid excessive heating of CPP solutions. - If heating is required, perform it for the shortest possible duration and at the lowest effective temperature. - Conduct thermal stability studies (e.g., thermogravimetric analysis) to determine the decomposition temperature of the specific CPP.
Broadening or loss of resolution in NMR spectra. Aggregation or Complexation: Changes in solvent polarity, concentration, or the presence of contaminants can induce aggregation or unintended complex formation, affecting the magnetic environment of the protons.- Ensure the use of high-purity, dry solvents. - Filter solutions to remove any particulate matter. - Optimize the concentration of the CPP solution; lower concentrations can sometimes prevent aggregation.
Low yields or formation of side products during functionalization reactions. High Strain Energy: The inherent strain in smaller CPPs can make them more reactive and susceptible to side reactions under harsh chemical conditions.[4]- Employ milder reaction conditions (e.g., lower temperatures, less reactive reagents). - Utilize protective group strategies to shield reactive sites on the CPP backbone. - Carefully purify the functionalized CPP to remove any unreacted starting material or byproducts.

Section 2: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the stability and handling of cycloparaphenylenes.

Q1: What are the primary factors that influence the stability of cycloparaphenylenes?

A1: The stability of CPPs is primarily influenced by a combination of intrinsic and extrinsic factors:

  • Ring Size and Strain Energy: Smaller CPPs (e.g.,[4]CPP,[5]CPP) possess higher strain energy, which can make them more susceptible to chemical reactions and thermal degradation compared to larger, less strained nanohoops.[3][4]

  • Substituents: The presence of functional groups on the phenylene units can significantly alter the electronic properties and steric environment of the CPP, thereby affecting its stability. For example, electron-donating groups may increase susceptibility to oxidation.

  • Environmental Conditions: Exposure to light (especially UV), oxygen, and high temperatures are major external factors that can induce degradation.[1][3] The choice of solvent can also play a role, as some solvents may promote aggregation or participate in degradation reactions.

Q2: How should I properly store my cycloparaphenylene samples to ensure long-term stability?

A2: To ensure the long-term stability of your CPP samples, the following storage conditions are recommended:

  • Solid State: Store solid CPP samples in a cool, dark, and dry environment, preferably in a desiccator under an inert atmosphere (e.g., inside a glovebox or in a sealed vial backfilled with nitrogen or argon).[2]

  • In Solution: If storage in solution is necessary, use deoxygenated, high-purity solvents. Store the solutions in amber-colored vials, tightly sealed, and at a low temperature (e.g., in a refrigerator or freezer). Avoid repeated freeze-thaw cycles.

Q3: What analytical techniques are most suitable for monitoring the degradation of CPPs?

A3: A multi-analytical approach is often best for monitoring CPP degradation.[6] Key techniques include:

  • UV-Visible and Fluorescence Spectroscopy: These techniques are highly sensitive to changes in the electronic structure of CPPs. Degradation often leads to noticeable changes in the absorption and emission spectra.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide detailed structural information. The appearance of new signals or changes in the chemical shifts of existing peaks can indicate the formation of degradation products.[6]

  • Mass Spectrometry (MS): Techniques like LC-MS or GC-MS are powerful for identifying the molecular weights of degradation products, which aids in elucidating degradation pathways.[7][8]

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used to separate the parent CPP from its degradation products, allowing for quantification of the extent of degradation over time.[7]

Q4: Can the degradation of CPPs be reversed?

A4: In most cases, the degradation of CPPs, which typically involves the cleavage of covalent bonds within the macrocycle, is an irreversible process. For instance, thermal degradation leading to linear oligophenylenes is not reversible.[3] Therefore, prevention of degradation through proper handling and storage is crucial.

Q5: Are there any known degradation pathways for cycloparaphenylenes?

A5: While specific degradation pathways are highly dependent on the conditions, some general mechanisms have been proposed:

  • Photodegradation: Under UV irradiation, the π-system of the CPP can be excited, leading to radical reactions that can result in bond cleavage or the formation of adducts with solvent or oxygen molecules. The degradation of aromatic compounds like benzene and xylene under UV light with a photocatalyst is a known process.[1]

  • Oxidative Degradation: In the presence of oxygen, especially when initiated by light or heat, radical-mediated oxidation can occur, leading to the introduction of oxygen-containing functional groups and potential ring-opening.

  • Thermal Degradation: At high temperatures (e.g., 450-500 °C for[9]CPP), homolytic cleavage of the C-C bonds between the phenylene units is a primary degradation pathway, resulting in the formation of linear oligophenylenes.[3]

Section 3: Experimental Protocol for Forced Degradation Study of a Cycloparaphenylene

This protocol provides a standardized workflow for assessing the stability of a CPP under specific stress conditions, such as exposure to UV light. Forced degradation studies are essential for understanding degradation pathways and developing stability-indicating analytical methods.[10][11]

Objective:

To evaluate the photostability of a [n]CPP sample in solution by monitoring changes in its UV-Vis absorption spectrum over time upon exposure to a controlled UV light source.

Materials:
  • [n]Cycloparaphenylene ([n]CPP) sample

  • High-purity, spectroscopic grade solvent (e.g., toluene, chloroform)

  • Quartz cuvettes

  • UV lamp with a specific wavelength output (e.g., 365 nm)

  • UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

  • Inert gas source (nitrogen or argon)

Procedure:
  • Stock Solution Preparation: a. Accurately weigh a small amount of the [n]CPP sample. b. Dissolve the sample in the chosen solvent to prepare a concentrated stock solution. Ensure complete dissolution. c. Prepare this solution under an inert atmosphere to minimize oxidative degradation.

  • Working Solution Preparation: a. Dilute the stock solution with the same solvent to a concentration that gives an absorbance maximum between 0.5 and 1.0 in the UV-Vis spectrum. This ensures the measurement is within the linear range of the spectrophotometer.

  • Initial Characterization (Time = 0): a. Record the UV-Vis absorption spectrum of the working solution before exposure to UV light. This will serve as the baseline measurement. b. Note the wavelength of maximum absorbance (λmax) and the corresponding absorbance value.

  • UV Exposure: a. Place the quartz cuvette containing the working solution at a fixed distance from the UV lamp. b. Turn on the UV lamp to begin the exposure.

  • Time-Course Monitoring: a. At regular intervals (e.g., every 15, 30, 60 minutes), remove the cuvette from the UV exposure setup. b. Record the full UV-Vis spectrum of the solution. c. Return the cuvette to the exact same position for continued exposure.

  • Data Analysis: a. Overlay the spectra obtained at different time points. b. Plot the absorbance at λmax as a function of time. c. Analyze for any changes in the spectra, such as a decrease in the main absorbance peak, the appearance of new peaks, or isosbestic points, which can indicate the formation of degradation products. d. The extent of degradation is typically targeted to be between 10-20% for these studies.[11][12][13][14]

Expected Outcome:

A time-dependent decrease in the absorbance of the characteristic CPP peak, potentially accompanied by the growth of new absorption bands at different wavelengths, would indicate photodegradation. The rate of degradation can be quantified from the plot of absorbance versus time.

Section 4: Visualizing Degradation Pathways

Understanding the potential degradation pathways is crucial for interpreting experimental results. The following diagram illustrates a simplified, hypothetical degradation pathway for a cycloparaphenylene under oxidative stress.

G cluster_0 Initial State cluster_1 Stress Condition cluster_2 Intermediate Species cluster_3 Degradation Products [n]CPP [n]CPP CPP Radical Cation CPP Radical Cation [n]CPP->CPP Radical Cation Initiation Oxygen (O2) + Light/Heat Oxygen (O2) + Light/Heat Oxygen (O2) + Light/Heat->CPP Radical Cation Peroxy Radical Peroxy Radical CPP Radical Cation->Peroxy Radical Propagation Hydroxylated CPPs Hydroxylated CPPs Peroxy Radical->Hydroxylated CPPs Termination/Rearrangement Ring-Opened Products Ring-Opened Products Peroxy Radical->Ring-Opened Products Fragmentation Oligophenylenes Oligophenylenes Ring-Opened Products->Oligophenylenes

Caption: A simplified schematic of a hypothetical oxidative degradation pathway for a cycloparaphenylene.

References

  • Lewis, S. E. (2015). Cycloparaphenylenes and related nanohoops. Chemical Society Reviews, 44(8), 2221-2304. [Link]

  • Powers, T. M., et al. (2025). Permanently porous cycloparaphenylene nanohoops via supramolecular engineering. National Institutes of Health. [Link]

  • Schooss, D., et al. (2018). Stability of [10–12]cycloparaphenylene complexes with pristine fullerenes C76,78,84 and endohedral metallofullerenes M3N@C78,80. RSC Publishing. [Link]

  • Hisaki, I., et al. (2016). Cycloparaphenylene as a molecular porous carbon solid with uniform pores exhibiting adsorption-induced softness. RSC Publishing. [Link]

  • Segawa, Y., Omachi, H., & Itami, K. (2009). Theoretical Studies on the Structures and Strain Energies of Cycloparaphenylenes. Organic Letters, 11(14), 3152–3155. [Link]

  • Tuning Cycloparaphenylene Host Properties by Chemical Modification. (n.d.). Request PDF. [Link]

  • Permanently porous cycloparaphenylene nanohoops via supramolecular engineering. (2025). PDF. [Link]

  • Forced Degradation Studies. (2016). SciSpace. [Link]

  • ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. (n.d.). IJRPR. [Link]

  • Klick, S., et al. (2005). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link]

  • Conditions generally employed for forced degradation. (n.d.). ResearchGate. [Link]

  • Cycloparaphenylenes (CPPs): An Overview of Synthesis, Properties, and Potential Applications. (n.d.). ResearchGate. [Link]

  • paraxylene(exp). (n.d.). ENEOS. [Link]

  • Forced Degradation Studies for Drug Substances and Drug Products - A Regulatory Considerations. (2020). Veeprho. [Link]

  • Kro-nke, F., & Rombach, M. (2016). Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology. [Link]

  • PHOTODEGRADATION OF BENZENE, TOLUENE, p-XYLENE IN AQUEOUS PHASE USING ZnO, TiO2, SnO2, WO3 and Fe2O3 PHOTOCATALYSTS PREPARED VIA. (n.d.). UiTM. [Link]

  • Rizzarelli, P., et al. (2023). Multi-Analytical Approach to Characterize the Degradation of Different Types of Microplastics: Identification and Quantification of Released Organic Compounds. MDPI. [Link]

  • Analytical techniques used for monitoring the biodegradation of fluorinated compounds in waste streams from pharmaceutical production. (2004). PubMed. [Link]

  • Standard Operating Procedure for Handling Storage and Disposal for Time Sensitive Chemicals. (n.d.). University of Notre Dame. [Link]

  • Monitoring the extraction of additives and additive degradation products from polymer packaging into solutions by multi-residue method including solid phase extraction and ultra-high performance liquid chromatography-tandem mass spectrometry analysis. (2025). ResearchGate. [Link]

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  • Analytical methods for the investigation of enzyme-catalyzed degradation of polyethylene terephthalate. (2021). PubMed. [Link]

  • Enhanced visible light photocatalytic degradation of chlortetracycline over montmorillonite/g-C3N4 composite: kinetic insights, degradation pathways and ecotoxicity evaluation. (n.d.). RSC Publishing. [Link]

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Technical Support Center: Synthesis of Small Cycloparaphenylenes

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of small, strained cycloparaphenylenes (CPPs). This guide is designed for researchers, scientists, and professionals in drug development who are navigating the synthetic challenges associated with these unique nanohoops. Here, we address common experimental hurdles with in-depth, field-proven insights and troubleshooting protocols to enhance the success of your synthetic endeavors.

Introduction: The Challenge of Ring Strain

The synthesis of small cycloparaphenylenes, such as[1]-,[2]-, and[3]CPP, presents a significant synthetic challenge primarily due to the immense ring strain inherent in these molecules.[2][4] This strain arises from the distortion of the benzene rings from their ideal planar geometry to form a closed loop.[4] Overcoming this energetic barrier, particularly during the critical macrocyclization and final aromatization steps, is paramount for a successful synthesis. This guide provides a structured approach to troubleshoot and optimize these key transformations.

Troubleshooting Guide

This section is formatted in a question-and-answer style to directly address specific issues you may encounter during your experiments.

Issue 1: Low Yield or No Product in the Macrocyclization Step (Suzuki-Miyaura Coupling)

Question: I am attempting a Suzuki-Miyaura macrocyclization to form the precursor to a small CPP, but I am observing very low yields of the desired macrocycle and a significant amount of oligomeric byproducts. What are the likely causes and how can I improve the yield?

Answer:

This is one of the most common and frustrating challenges in small CPP synthesis. The primary culprit is the high activation energy barrier for the formation of the strained macrocycle, which makes intermolecular side reactions, such as oligomerization, kinetically favorable.[5]

Causality Behind Experimental Choices:

  • Precursor Geometry: The geometry of your linear precursor is critical. A precursor that is already "pre-bent" or conformationally predisposed to cyclization will have a lower energetic barrier for the desired intramolecular reaction. This is the foundational principle behind the successful strategies developed by Jasti and Itami, which utilize cyclohexadiene or cyclohexane units, respectively, to introduce curvature into the backbone.[4][5][6]

  • Reaction Conditions: The choice of catalyst, ligand, base, and solvent all play a synergistic role in promoting the desired macrocyclization over competing intermolecular reactions.[7][8][9][10] High dilution conditions are also crucial to favor the intramolecular cyclization.

Troubleshooting Workflow:

cluster_0 Troubleshooting Low Macrocyclization Yield start Low Yield of Macrocycle precursor Evaluate Precursor Design: Is it pre-bent? start->precursor dilution Optimize Reaction Concentration: Implement high dilution. precursor->dilution If precursor is optimized conditions Screen Reaction Conditions: Catalyst, Ligand, Base, Solvent dilution->conditions analysis Analyze Byproducts: Characterize oligomers. conditions->analysis success Improved Yield conditions->success Successful Optimization analysis->precursor Insights for redesign

Caption: Troubleshooting workflow for low macrocyclization yield.

Detailed Solutions:

  • Re-evaluate Your Precursor Strategy:

    • If you are using a linear, all-aromatic precursor, consider redesigning your synthesis to incorporate bent building blocks. The use of 3,6-syn-dimethoxy-cyclohexa-1,4-diene moieties is a well-established method to provide the necessary curvature for macrocyclization.[2][4]

  • Implement High-Dilution Conditions:

    • The goal is to ensure that the ends of a single precursor molecule are more likely to find each other than to react with another molecule. This is typically achieved by the slow addition of the reactants over a long period to a large volume of solvent.

  • Systematic Screening of Suzuki-Miyaura Conditions:

    • Catalyst and Ligand: The choice of palladium source and phosphine ligand is critical. Bulky, electron-rich ligands can promote the reductive elimination step and stabilize the active catalytic species.[11]

    • Base: The base plays a crucial role in the transmetalation step. The choice of base can significantly impact the reaction rate and yield.[7][8][9][10]

    • Solvent: The solvent can influence the solubility of the reactants and the stability of the catalytic species. A solvent system that promotes a folded conformation of the precursor can be beneficial.

Comparative Table of Suzuki-Miyaura Conditions for Macrocyclization:

Catalyst SystemBaseSolventTypical Yield (for[8]CPP precursor)Reference
Pd(PPh₃)₄Cs₂CO₃Toluene/Methanol~10-15%[4]
Pd₂(dba)₃ / SPhosK₃PO₄1,4-Dioxane~20-30%[1][12]
PdCl₂(dppf)K₂CO₃Toluene/WaterVariable, often lower for strained systems[11]

Note: Yields are highly substrate-dependent and the above are illustrative.

Issue 2: Failed or Incomplete Final Aromatization

Question: I have successfully synthesized the macrocyclic precursor containing cyclohexadiene units, but the final reductive aromatization step is failing or giving me a complex mixture of products. What could be going wrong?

Answer:

The final aromatization is an energetically demanding step as it introduces a significant amount of strain into the molecule.[4] The reaction conditions must be carefully chosen to provide a sufficient driving force for aromatization without causing decomposition or undesired side reactions.

Causality Behind Experimental Choices:

  • Reductive Aromatization: This is often the method of choice for cyclohexadiene-containing precursors. The mechanism typically involves a two-electron reduction followed by the elimination of two leaving groups (e.g., methoxide).[4] The choice of reducing agent is critical; it must be powerful enough to effect the reduction but mild enough to avoid side reactions.

  • Oxidative Aromatization: For precursors containing cyclohexane rings, an oxidative approach is required.

  • Dehydrative Aromatization: For precursors with cyclohexene-diol motifs, acid-catalyzed dehydration can lead to aromatization.[1][12]

Troubleshooting Workflow:

cluster_1 Troubleshooting Failed Aromatization start Failed Aromatization reagent Evaluate Aromatization Reagent: Is it appropriate for the precursor? start->reagent conditions Optimize Reaction Conditions: Temperature, Time, Additives reagent->conditions spectroscopy Analyze Product Mixture: Check for partially aromatized species. conditions->spectroscopy success Successful Aromatization conditions->success Successful Optimization spectroscopy->reagent Indicates need for stronger/different reagent

Caption: Troubleshooting workflow for failed aromatization.

Detailed Solutions:

  • Choice of Aromatization Reagent:

    • For 3,6-syn-dimethoxy-cyclohexa-1,4-diene precursors, lithium naphthalenide at low temperatures (-78 °C) has proven effective.[4] Harsher, Lewis acidic conditions can lead to complex mixtures.[4]

    • For cyclohexane-containing precursors, reagents like DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) can be employed for oxidative aromatization.

    • For cyclohexene-diol precursors, p-toluenesulfonic acid (TsOH) can be used for dehydrative aromatization.[1][12]

  • Monitoring the Reaction:

    • Incomplete aromatization can be identified by ¹H NMR spectroscopy. The presence of signals in the aliphatic region (typically 3-5 ppm for methoxy and allylic protons) of the precursor that do not completely disappear indicates an incomplete reaction. The appearance of sharp singlets in the aromatic region (around 7-8 ppm) is indicative of the formation of the highly symmetric CPP.

    • UV-Vis spectroscopy is also a powerful tool. The formation of the fully conjugated CPP results in a significant red-shift in the absorption maximum compared to the precursor.

Issue 3: Difficulty in Purification of the Final CPP

Question: My aromatization reaction appears to have worked, but I am struggling to purify the final cycloparaphenylene from the reaction mixture. What are the best practices for purification?

Answer:

Purification of small CPPs can be challenging due to their often low solubility and the presence of structurally similar byproducts. A multi-step purification strategy is often necessary.

Detailed Solutions:

  • Initial Workup:

    • Carefully quench the reaction and perform an appropriate aqueous workup to remove inorganic salts and highly polar impurities.

  • Chromatography:

    • Silica Gel Chromatography: This is often the first step to remove less polar impurities and any remaining starting material. A gradient elution from a non-polar solvent (e.g., hexanes) to a slightly more polar solvent (e.g., dichloromethane or chloroform) is typically effective.

    • Gel Permeation Chromatography (GPC): GPC is an excellent technique for separating molecules based on size. It is particularly useful for separating the desired macrocycle from any oligomeric byproducts. Chloroform is a commonly used eluent for GPC purification of CPPs.[13]

  • Recrystallization/Precipitation:

    • Due to their high symmetry, small CPPs are often crystalline. Recrystallization from a suitable solvent system can be a highly effective final purification step. Alternatively, precipitation by adding a non-solvent to a solution of the CPP can also be used to improve purity.

Frequently Asked Questions (FAQs)

Q1: What is the smallest cycloparaphenylene that has been synthesized to date?

The smallest experimentally isolated and characterized cycloparaphenylene is[1]CPP. Its synthesis is a landmark achievement, highlighting the feasibility of creating highly strained nanohoops.

Q2: Are there any alternatives to the Suzuki-Miyaura coupling for the macrocyclization step?

Yes, other macrocyclization strategies have been employed, including Yamamoto homocoupling and platinum- or gold-mediated reductive elimination from square-planar complexes.[6] The choice of strategy often depends on the specific building blocks and the desired CPP size.

Q3: How can I confirm the identity and purity of my final CPP product?

A combination of analytical techniques is essential:

  • ¹H and ¹³C NMR Spectroscopy: Due to their high symmetry, small CPPs typically show very simple NMR spectra, often with a single proton and a single carbon resonance in the aromatic region for the unsubstituted rings.

  • Mass Spectrometry (MALDI-TOF or ESI): This is crucial for confirming the molecular weight of the desired macrocycle.

  • UV-Vis and Fluorescence Spectroscopy: CPPs have unique, size-dependent photophysical properties. Comparing the obtained spectra to literature values can help confirm the identity of the product.[3]

Q4: What are the safety precautions I should take when working with reagents like lithium naphthalenide?

Lithium naphthalenide is a potent reducing agent and is highly air and moisture sensitive. It should be prepared and used under a strictly inert atmosphere (e.g., argon or nitrogen). It is also flammable. Always consult the Safety Data Sheet (SDS) for any reagent and wear appropriate personal protective equipment (PPE), including flame-retardant lab coats, safety glasses, and gloves.

Experimental Protocols

Protocol 1: Reductive Aromatization of a 3,6-syn-Dimethoxy-cyclohexa-1,4-diene Precursor

This protocol is adapted from the work of Jasti and Bertozzi.[4]

  • Preparation of Lithium Naphthalenide:

    • In a flame-dried flask under an argon atmosphere, add dry THF and freshly cut lithium metal.

    • To this suspension, add naphthalene and stir at room temperature until the deep green color of the radical anion persists.

  • Reductive Aromatization:

    • Dissolve the macrocyclic precursor in dry THF in a separate flame-dried flask under argon.

    • Cool the solution to -78 °C (acetone/dry ice bath).

    • Slowly add the freshly prepared lithium naphthalenide solution via cannula until the green color persists.

    • Stir the reaction at -78 °C for 1-2 hours.

  • Workup and Purification:

    • Quench the reaction at -78 °C by the slow addition of methanol.

    • Allow the reaction to warm to room temperature and remove the solvent under reduced pressure.

    • Subject the crude product to column chromatography on silica gel, followed by GPC and/or recrystallization to obtain the pure cycloparaphenylene.

References

  • Jasti, R., et al. (2008). Synthesis, Characterization, and Theory of[8]-,[10]-, and[14]Cycloparaphenylene: Carbon Nanohoop Structures. Journal of the American Chemical Society. [Link]

  • von Delius, M., et al. (2020). One-Pot Synthesis of Cycloparaphenylenes. ResearchGate. [Link]

  • Itami, K., et al. (2011). Selective Synthesis of[10]Cycloparaphenylene. Angewandte Chemie International Edition. [Link]

  • Jasti, R., et al. (2015). A Comparison of Macrocyclization Strategies for the Selective Synthesis of[7],[15],[10],[5], and[11]Cycloparaphenylene. The Journal of Organic Chemistry. [Link]

  • Jasti, R., et al. (2015). A Comparison of Macrocyclization Strategies for the Selective Synthesis of[7],[15],[10],[5], and[11]Cycloparaphenylene. PubMed. [Link]

  • Bertozzi, C. R., et al. (2008). Synthesis, Characterization, and Theory of[8]-,[10]-, and[14]Cycloparaphenylene: Carbon Nanohoop Structures. Lawrence Berkeley National Laboratory. [Link]

  • Various Authors. (2021). Cycloparaphenylenes (CPPs): An Overview of Synthesis, Properties, and Potential Applications. ResearchGate. [Link]

  • Bickelhaupt, F. M., et al. (2005). Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. PubMed. [Link]

  • Hwang, T. G. (2018). What's the problem of Suzuki-Miyuara coupling reaction conditions? ResearchGate. [Link]

  • Various Authors. (2011). The effect of various bases on the Suzuki coupling reaction. ResearchGate. [Link]

  • Various Authors. (2015). Effect of different bases on the Suzuki-Miyaura coupling. ResearchGate. [Link]

  • Oestreich, M. (2021). Cyclization by Intramolecular Suzuki-Miyaura Cross-Coupling-A Review. PubMed. [Link]

  • Jasti, R. (2022). Cycloparaphenylenes and Their Biological Applications. University of Oregon Scholars' Bank. [Link]

  • Haley, M. M., et al. (2015). Cycloparaphenylenes and related nanohoops. Chemical Society Reviews. [Link]

  • Buchwald, S. L., et al. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. PMC. [Link]

  • Various Authors. (2015). Cycloparaphenylenes and related nanohoops. ResearchGate. [Link]

  • Gaunt, M. J., et al. (2015). Unconventional Macrocyclizations in Natural Product Synthesis. PMC. [Link]

  • Huang, F., et al. (2019). The Supramolecular Chemistry of Cycloparaphenylenes and Their Analogs. PMC. [Link]

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Technical Support Center: Navigating Side Reactions in Cycloparaphenylene Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for cycloparaphenylene (CPP) synthesis. This guide is designed for researchers, scientists, and drug development professionals actively engaged in the synthesis of these fascinating nanohoops. Here, we address common challenges and side reactions encountered during CPP synthesis in a practical question-and-answer format. Our goal is to provide you with the insights and troubleshooting strategies needed to optimize your synthetic routes and improve your yields of these remarkable molecules.

Section 1: Troubleshooting Macrocyclization

The formation of the macrocyclic precursor is often the most challenging step in CPP synthesis. Low yields and the formation of undesired products are common hurdles. This section provides guidance on troubleshooting this critical stage.

FAQ 1: My macrocyclization reaction is producing a significant amount of linear oligomers instead of the desired cyclic product. What is causing this and how can I favor cyclization?

Answer:

The formation of linear oligomers is a classic side reaction in macrocyclization, arising from intermolecular reactions competing with the desired intramolecular ring-closing.[1] Several factors can influence this competition:

  • Concentration: High concentrations of your linear precursor will favor intermolecular reactions, leading to oligomerization. The principle of high dilution is crucial for successful macrocyclization. By performing the reaction at very low concentrations, you increase the probability of the two ends of the same molecule finding each other.

  • Rate of Addition: A slow and controlled addition of the linear precursor to the reaction mixture can mimic high dilution conditions, keeping the instantaneous concentration of the reactive species low.

  • Solvent Effects: The choice of solvent can significantly impact the conformation of your precursor. A solvent that promotes a folded or "U-shaped" conformation can pre-organize the molecule for cyclization, increasing the effective molarity for the intramolecular reaction. Conversely, a solvent that encourages an extended conformation will favor intermolecular reactions. For example, in some syntheses, using 1,4-dioxane has been observed to lead to the formation of oligomers.[1]

  • Template Effects: In certain synthetic strategies, such as Yamago's platinum-mediated synthesis, the metal complex can act as a template, pre-organizing the linear precursors for cyclization.

Troubleshooting Protocol: Optimizing for Macrocyclization

  • Employ High Dilution: Reduce the concentration of your linear precursor significantly. Typical concentrations for macrocyclization are in the range of 10⁻³ to 10⁻⁵ M.

  • Utilize Syringe Pump Addition: Use a syringe pump to add a solution of your linear precursor to the reaction vessel over an extended period (e.g., 12-24 hours).

  • Solvent Screening: If oligomerization persists, perform a solvent screen. Test solvents that may encourage a folded conformation of your specific precursor.

  • Temperature Optimization: The reaction temperature can influence the flexibility of the precursor and the rate of competing reactions. A systematic variation of the reaction temperature may be beneficial.

FAQ 2: I am observing a mixture of different-sized macrocycles in my reaction. How can I improve the selectivity for my target CPP size?

Answer:

The formation of a distribution of macrocycle sizes is a known issue, particularly in synthetic routes that involve reversible bond formation during the macrocyclization step.

  • Reversible Transmetalation: In the Yamago synthesis, which utilizes platinum-mediated coupling, the transmetalation between the platinum complex and aryl stannanes can be reversible. This equilibrium can lead to the formation of various macrocyclic platinum precursors of different sizes, which upon reductive elimination, yield a mixture of CPPs.[1]

  • Precursor Scrambling: In Itami's approach, under certain Suzuki-Miyaura coupling conditions, the formation of an undesired 9-ring building block was observed as the major product instead of the intended 6-ring precursor, leading to larger CPPs.[1]

Strategies for Improving Size Selectivity:

StrategyDescriptionKey Considerations
Optimize Coupling Conditions For Suzuki-Miyaura couplings, carefully screen the palladium catalyst, ligand, base, and solvent to find conditions that favor the formation of the desired linear precursor without scrambling.Bulky phosphine ligands can sometimes improve selectivity.
Irreversible Coupling Methods Employing coupling reactions that are essentially irreversible under the reaction conditions can prevent precursor scrambling and the formation of mixed macrocycles.This may require a redesign of the synthetic strategy.
Purification If a mixture of sizes is unavoidable, efficient purification is key. Gel permeation chromatography (GPC) and high-performance liquid chromatography (HPLC) are powerful techniques for separating CPPs of different sizes.[1]Chiral HPLC can be used to separate enantiomers of chiral CPPs.[1]

Section 2: Navigating the Final Aromatization Step

The final aromatization step transforms the non-aromatic macrocyclic precursor into the fully conjugated cycloparaphenylene. This step can be fraught with difficulties, especially for highly strained CPPs.

FAQ 3: My reductive aromatization is giving a low yield of the desired CPP and a significant amount of an unidentifiable, insoluble byproduct. What could be happening?

Answer:

Low yields and the formation of insoluble materials during the final aromatization of highly strained CPP precursors are often indicative of ring-opening or polymerization side reactions.[2]

  • Strain-Induced Ring Opening: Highly strained CPPs are thermodynamically unstable relative to their linear analogues. Cationic or radical cationic intermediates, which can be generated under certain aromatization conditions (e.g., Scholl-type reactions), can trigger a ring-opening of the strained CPP backbone, leading to the formation of linear oligophenylenes.[2] These oligomers are often insoluble and difficult to characterize.

  • Decomposition: Harsh reductive conditions can lead to the decomposition of the desired product, especially if the CPP contains sensitive functional groups.

Troubleshooting Protocol: Mitigating Aromatization Side Reactions

  • Milder Reducing Agents: Explore the use of milder reducing agents. While strong reductants like lithium naphthalenide have been used, they can also promote side reactions.[1]

  • Avoid Cationic Intermediates: For highly strained systems, it is advisable to choose synthetic transformations that avoid the formation of cationic or radical cationic intermediates.[2]

  • Temperature Control: Perform the aromatization at the lowest possible temperature that still allows the reaction to proceed to completion.

  • Protecting Group Strategy: The choice of protecting groups on the cyclohexadiene precursors is critical. They must be stable throughout the synthesis and be cleanly removed during the aromatization step. Incomplete deprotection can lead to a mixture of partially aromatized products.

FAQ 4: During the aromatization of my alkyne-containing CPP precursor, I am observing a major byproduct with a much higher molecular weight than my target molecule. What is this side reaction?

Answer:

The formation of a high molecular weight byproduct during the aromatization of an alkyne-containing CPP precursor is likely due to an alkyne cyclotrimerization reaction. This side reaction can lead to the formation of "pinwheel-shaped" molecules where three CPP units are linked together.

Mechanism of Alkyne Cyclotrimerization Side Reaction

Caption: Alkyne cyclotrimerization as a side reaction during reductive aromatization.

Mitigation Strategies:

  • Catalyst Choice: If a transition metal catalyst is involved in the aromatization, its choice can be critical. Some metals are known to catalyze alkyne cyclotrimerization.

  • Reaction Conditions: Modifying the temperature, solvent, and reducing agent may help to suppress the cyclotrimerization pathway.

  • Purification: If the trimer is formed, separation from the desired CPP can usually be achieved by size-exclusion chromatography (GPC).

Section 3: Addressing Challenges in Coupling Reactions

The construction of the macrocyclic backbone often relies on transition metal-catalyzed cross-coupling reactions. This section provides troubleshooting advice for common issues encountered during these steps.

FAQ 5: My Suzuki-Miyaura macrocyclization is failing or giving very low yields. What are the common pitfalls and how can I troubleshoot them?

Answer:

Suzuki-Miyaura coupling is a powerful tool for C-C bond formation, but it can be sensitive to a variety of factors, especially in the context of macrocyclization.

Common Issues and Solutions in Suzuki Macrocyclization

IssuePotential Cause(s)Troubleshooting Steps
Low or No Conversion - Catalyst Deactivation: Presence of oxygen, peroxides in the solvent, or impurities can deactivate the palladium catalyst.[3] - Poor Substrate Solubility: Insoluble starting materials can lead to failed reactions.[4] - Inefficient Oxidative Addition: Electron-rich or sterically hindered aryl halides can be challenging substrates.[5]- Thorough Degassing: Degas all solvents and reagents meticulously.[6] - Solvent Screening: Find a solvent system where all components are soluble at the reaction temperature.[4] - Ligand Optimization: For challenging substrates, use bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands) to promote oxidative addition.[6]
Dehalogenation The aryl halide is reduced to an arene instead of coupling. This can be caused by hydride sources in the reaction mixture (e.g., solvent, base).[6]- Choice of Base: Avoid amine bases. Use inorganic bases like K₃PO₄ or Cs₂CO₃.[6] - Solvent Choice: Use anhydrous, aprotic solvents.
Homocoupling of Boronic Acid The boronic acid couples with itself to form a biaryl byproduct. This is often promoted by oxygen.- Rigorous Degassing: Minimize oxygen in the reaction. - Stoichiometry: Use a slight excess of the boronic acid (e.g., 1.1-1.2 equivalents).

Experimental Workflow for Troubleshooting Suzuki Macrocyclization

Suzuki_Troubleshooting cluster_start Initial Reaction Failure cluster_analysis Problem Analysis cluster_optimization Optimization Steps cluster_outcome Desired Outcome Start Low/No Yield Solubility Check Solubility Start->Solubility Degassing Review Degassing Protocol Start->Degassing Reagents Verify Reagent Quality Start->Reagents Solvent Screen Solvents Solubility->Solvent Degassing->Solvent Ligand Screen Ligands Reagents->Ligand Base Screen Bases Reagents->Base Temp Optimize Temperature Solvent->Temp Ligand->Temp Base->Temp Success Successful Macrocyclization Temp->Success

Caption: A systematic workflow for troubleshooting failed Suzuki macrocyclization reactions.

References

  • J. A. Lawrence, M. J. Fuchter, A. G. G. T. A. C. S. (2015) Cycloparaphenylenes and related nanohoops. Chemical Society Reviews44, 2240-2266.
  • Y. Tsuchido, K. Osakada, et al. (2021) An Efficient Synthesis of [n]Cycloparaphenylenes (n = 9, 12, 15) via the Self-Assembly into Macrocyclic Gold(I)-Oligophenylene Com. ChemRxiv.
  • R. Jasti, et al. (2014) Towards pi-extended cycloparaphenylenes as seeds for CNT growth: investigating strain relieving ring-openings and rearrangements.
  • C. Wang, Y. T. Chan, et al. (2022) Functional Bis/Multimacrocyclic Materials Based on Cycloparaphenylene Carbon Nanorings.
  • E. R. Darzi, et al. (2018) Controlled Polymerization of Norbornene Cycloparaphenylenes Expands Carbon Nanomaterials Design Space. ACS Central Science.
  • Y. Tsuchido, K. Osakada, et al. (2021) An Efficient Synthesis of [n]Cycloparaphenylenes (n = 9, 12, 15) via the Self-Assembly into Macrocyclic Gold(I)-Oligophenylene Complexes Based on Dynamic Au–C σ-Bonds.
  • H. L. Anderson, et al. (2021) Strained Porphyrin Tape–Cycloparaphenylene Hybrid Nanorings. Organic Letters.
  • M. R. Bodwell (2024) The Design, Synthesis, and Properties of Strained Alkyne Cycloparaphenylenes. escholarship.org.
  • N. K. Garg, et al. (2019) Synthesis of[7]CPP and[8]CPP macrocyclic precursors (158a and 158b). ResearchGate.

  • M. von Delius, et al. (2020) Synthesis of a Substituted[8]Cycloparaphenylene through [2+2+2] Cycloaddition. Chemistry – A European Journal.

  • C. Nuckolls, et al. (2021) Pinwheel-like Curved Aromatics from the Cyclotrimerization of Strained Alkyne Cycloparaphenylenes. ChemRxiv.
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  • M. A. Petrukhina, et al. (2018) Highly strained[9]cycloparaphenylene: crystallization of an unsolvated polymorph and the first mono- and dianions. Chemical Communications.

  • A. User (2014) How can I solve my problem with Suzuki coupling?
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  • Synthesis Workshop (2021) Elucidating Ni-catalyzed Negishi Couplings with Craig Day (Episode 52). YouTube.
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  • A. Author (2024) PROTECTING GROUPS FOR ORGANIC SYNTHESIS. Neliti.
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  • BenchChem (2025) Technical Support Center: Troubleshooting Suzuki Coupling Reactions of 3-Bromoquinoline. Benchchem.
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  • S. Yamago, et al. (2016) Selective and Gram-Scale Synthesis of[10]Cycloparaphenylene. Semantic Scholar.

  • J. A. Lawrence, M. J. Fuchter, A. G. G. T. A. C. S. (2015) Cycloparaphenylenes and related nanohoops.
  • The Royal Society of Chemistry (2010) Separation, purification and identification of the components of a mixture. The Royal Society of Chemistry.
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  • W. R. Dichtel, et al. (2015) Carbohydrate-Mediated Purification of Petrochemicals. Journal of the American Chemical Society.
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Technical Support Center: Optimizing Reaction Conditions for CPP Formation

Author: BenchChem Technical Support Team. Date: January 2026

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Welcome to the Technical Support Center for Cell-Penetrating Peptide (CPP) Formation. As a Senior Application Scientist, I've designed this guide to provide you with in-depth, field-proven insights to navigate the complexities of CPP synthesis and conjugation. This resource is structured to address specific issues you might encounter, explaining the "why" behind experimental choices to ensure your success.

Troubleshooting Guide: Common Issues in CPP Formation

This section addresses specific problems encountered during CPP synthesis and conjugation, offering step-by-step solutions and the rationale behind them.

Problem 1: Low Yield During Solid-Phase Peptide Synthesis (SPPS) of CPPs

Symptoms:

  • Low final peptide quantity after cleavage and purification.

  • Multiple peaks of incorrect mass observed in Mass Spectrometry (MS) analysis.

  • Premature termination of the peptide sequence (truncation).

Possible Causes & Solutions:

  • Peptide Aggregation: Hydrophobic or highly cationic CPP sequences are prone to aggregation on the solid support, hindering reagent access and leading to incomplete reactions.[1][2][3]

    • Causality: During SPPS, the growing peptide chain can fold into secondary structures (like β-sheets) or associate with other chains, making reactive sites inaccessible.[2][4]

    • Solution Workflow:

      • Solvent Choice: Switch from Dichloromethane (DCM) to a more polar, dipolar aprotic solvent like N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) to improve solvation of the peptide-resin complex.[2][3]

      • Chaotropic Agents: Incorporate chaotropic salts (e.g., LiCl) into the coupling and deprotection steps to disrupt secondary structures.

      • "Difficult Sequence" Strategies: For sequences known to be problematic, consider incorporating structure-breaking elements like pseudoproline dipeptides or using N-alkyl amino acids (e.g., Hmb-Gly) at strategic points.[2][4] These are temporary modifications that disrupt hydrogen bonding and are removed during final cleavage.

      • Resin Choice: Utilize a PEG (Polyethylene Glycol) based resin (e.g., NovaSyn® TG) which can improve the solvation environment around the growing peptide chain.[2]

  • Incomplete Deprotection or Coupling: The efficiency of removing the Fmoc protecting group or coupling the next amino acid can be compromised, leading to deletion sequences.[4]

    • Causality: Steric hindrance from bulky side chains or aggregation can prevent complete reaction at each step of the SPPS cycle.

    • Solution Workflow:

      • Monitoring: Use a qualitative test like the ninhydrin (Kaiser) test to check for the presence of free primary amines after coupling. A positive result (blue beads) indicates incomplete coupling.[4] For secondary amines (like after proline), a chloranil test is more appropriate.[5]

      • Double Coupling: If incomplete coupling is detected, perform a second coupling step with fresh reagents before proceeding to the next deprotection step.[3]

      • Extended Reaction Times: Increase the coupling and deprotection reaction times to allow for complete conversion, especially for sterically hindered amino acids.

Frequently Asked Questions (FAQs) about CPP Conjugation

This section provides answers to common questions regarding the conjugation of CPPs to cargo molecules.

Q1: What are the most common chemistries for conjugating a CPP to a cargo molecule?

The choice of conjugation chemistry is critical and depends on the available functional groups on both the CPP and the cargo.[6] The most prevalent methods are:

  • Thiol-Maleimide Coupling: This is a highly efficient and popular "click chemistry" reaction that forms a stable thioether bond between a cysteine residue (containing a thiol group) on the CPP and a maleimide group on the cargo.[7][8]

  • Amide Bond Formation: This involves the reaction between a carboxylic acid and an amine, often facilitated by coupling agents like EDC/NHS, to form a stable amide bond.[9]

  • Azide-Alkyne "Click" Chemistry: This refers to a group of reactions, most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the strain-promoted Azide-Alkyne Cycloaddition (SPAAC).[10][11] These reactions are highly specific, bio-orthogonal (meaning they don't interfere with biological processes), and produce a stable triazole linkage.[10]

Q2: My thiol-maleimide conjugation efficiency is low. What factors should I optimize?

Several factors can influence the efficiency of this reaction. Here's a breakdown of key parameters to consider:

ParameterRecommended Range/ConditionRationale
pH 6.5 - 7.5The thiol group needs to be deprotonated (thiolate anion) to be nucleophilic, but at pH > 7.5, the maleimide group is susceptible to hydrolysis, rendering it unreactive.[7][12][13] A pH of around 7.0 is often optimal.[7][8]
Molar Ratio (Maleimide:Thiol) 2:1 to 5:1Using an excess of the maleimide-functionalized component can drive the reaction to completion, especially when conjugating to a surface like a nanoparticle.[7][8][14]
Reducing Agents TCEP (Tris(2-carboxyethyl)phosphine)Thiol groups can oxidize to form disulfide bonds, preventing them from reacting with the maleimide. Including a mild, non-thiol-containing reducing agent like TCEP maintains the thiol in its reduced, reactive state.
Chelating Agents 2-5 mM EDTATraces of metal ions can catalyze the oxidation of thiols. EDTA chelates these metal ions, preventing thiol oxidation.[12]
Temperature & Time Room Temperature, 30 min - 2 hoursThe reaction is typically fast at room temperature.[8][14] Reaction progress can be monitored by HPLC or MS.

Q3: How does the choice of linker between the CPP and cargo affect delivery?

The linker is not just a spacer; it can significantly influence the stability, release mechanism, and overall efficacy of the CPP-cargo conjugate.[9]

  • Stability: The linker must be stable enough to remain intact during transit to the target cell.

  • Release Mechanism: For therapeutic applications, it's often desirable for the cargo to be released from the CPP once inside the cell. This can be achieved with cleavable linkers, such as:

    • Disulfide bonds: These are stable in the extracellular environment but are cleaved by reducing agents like glutathione, which is abundant inside the cell.[6]

    • Enzyme-cleavable linkers: These are peptide sequences that are specifically recognized and cleaved by intracellular enzymes (e.g., cathepsins found in lysosomes).[9]

  • Hydrophilicity and Length: The linker's properties can affect the solubility and aggregation potential of the conjugate. A flexible, hydrophilic linker (like a short PEG chain) can help maintain the distinct functions of the CPP and the cargo.

Q4: What are the best methods for purifying and characterizing my final CPP-cargo conjugate?

Proper purification and characterization are essential to ensure you are working with the correct, pure compound.

  • Purification:

    • High-Performance Liquid Chromatography (HPLC): This is the gold standard for purifying peptides and their conjugates.[15][16] A reverse-phase C18 column is commonly used.

    • Size Exclusion Chromatography (SEC): Useful for separating the conjugate from smaller, unreacted components.

  • Characterization:

    • Mass Spectrometry (MS): Techniques like MALDI-TOF or ESI-MS are crucial for confirming the molecular weight of the final conjugate, verifying that the conjugation was successful.[16][17]

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information, confirming the formation of the correct chemical bond between the CPP and cargo.[15][17]

    • Fourier-Transform Infrared (FTIR) Spectroscopy: Can be used to identify the presence of specific functional groups and confirm bond formation.[17][18]

Experimental Protocol: Thiol-Maleimide Conjugation of a Cysteine-Terminated CPP to a Maleimide-Activated Cargo

This protocol provides a general workflow. Optimal conditions, particularly molar ratios and reaction times, should be determined empirically for each specific CPP and cargo pair.

Materials:

  • Cysteine-terminated CPP (lyophilized)

  • Maleimide-activated cargo (e.g., protein, small molecule)

  • Conjugation Buffer: 100 mM Phosphate buffer, 150 mM NaCl, 2 mM EDTA, pH 7.0

  • TCEP (Tris(2-carboxyethyl)phosphine) stock solution (10 mM in water)

  • Quenching solution: 10 mM L-cysteine in water

  • Purification system (e.g., RP-HPLC)

Procedure:

  • Reagent Preparation:

    • Dissolve the lyophilized CPP in the Conjugation Buffer to a known concentration (e.g., 1 mM).

    • Dissolve the maleimide-activated cargo in the Conjugation Buffer to a known concentration.

  • Reduction of CPP Thiol:

    • To the CPP solution, add TCEP stock solution to a final concentration of 0.5 mM.

    • Incubate at room temperature for 15 minutes to ensure all disulfide bonds are reduced.

  • Conjugation Reaction:

    • Add the maleimide-activated cargo to the reduced CPP solution. The molar ratio should be optimized, but a starting point of a 2-fold molar excess of the maleimide cargo is recommended.[8][14]

    • Allow the reaction to proceed at room temperature for 2 hours with gentle mixing.

  • Reaction Quenching:

    • Add the quenching solution (L-cysteine) to a final concentration that is a 5-fold molar excess relative to the initial amount of maleimide cargo. This will react with any unreacted maleimide groups.

    • Incubate for 15 minutes.

  • Purification:

    • Purify the CPP-cargo conjugate from unreacted components and quenching agent using Reverse-Phase HPLC.

  • Characterization:

    • Confirm the identity and purity of the collected fractions using Mass Spectrometry (e.g., MALDI-TOF MS) to verify the expected molecular weight of the conjugate.

Visualizations

Decision Tree for Troubleshooting Low Conjugation Efficiency

G start Low Conjugation Efficiency ms_check MS Analysis of Starting Materials start->ms_check cpp_issue CPP Issue: Disulfide Bonds or Degradation ms_check->cpp_issue Incorrect CPP Mass cargo_issue Cargo Issue: Maleimide Hydrolysis ms_check->cargo_issue Incorrect Cargo Mass reaction_params Optimize Reaction Parameters ms_check->reaction_params Masses Correct ph_check Is pH between 6.5-7.5? reaction_params->ph_check adjust_ph Adjust pH to ~7.0 ph_check->adjust_ph No ratio_check Is Maleimide in Excess? ph_check->ratio_check Yes increase_ratio Increase Maleimide:Thiol Ratio (e.g., 5:1) ratio_check->increase_ratio No time_check Increase Reaction Time/Temp? ratio_check->time_check Yes purification_check Review Purification Method time_check->purification_check

Caption: Troubleshooting workflow for low CPP conjugation efficiency.

Thiol-Maleimide Conjugation Pathway

G cluster_1 Reaction CPP-SH CPP-SH (Thiol) plus + Cargo-Mal Cargo-Maleimide Conjugate CPP-S-Cargo (Thioether Bond) Cargo-Mal->Conjugate

Caption: Schematic of thiol-maleimide conjugation reaction.

References

  • Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. J. Chem. Pharm. Res., 16(4), 131.
  • Vertex AI Search. (2025). Optimizing Cell-Penetrating Peptide Selection for Intracellular Delivery of Diverse Molecules.
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  • Vertex AI Search. (n.d.). Top Analytical Techniques for Characterizing Custom Polymers.
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  • Ghafouri, M., et al. (n.d.). Considerations on the Rational Design of Covalently Conjugated Cell-Penetrating Peptides (CPPs) for Intracellular Delivery of Proteins: A Guide to CPP Selection Using Glucarpidase as the Model Cargo Molecule. PMC - NIH.
  • Shiraishi, T., & Nielsen, P. E. (n.d.). Peptide nucleic acid (PNA) cell penetrating peptide (CPP) conjugates as carriers for cellular delivery of antisense oligomers. NIH.
  • ResearchGate. (2016).
  • BOC Sciences. (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide.
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  • RojasLab. (2025). 2022 Nobel Prize: Bioconjugation and Click Chemistry Explained! YouTube.
  • Martínez-Jothar, L., et al. (2018). Insights into maleimide-thiol conjugation chemistry: Conditions for efficient surface functionalization of nanoparticles for receptor targeting. PubMed.
  • ResearchGate. (n.d.). Insights into maleimide-thiol conjugation chemistry: Conditions for efficient surface functionalization of nanoparticles for receptor targeting.
  • Coin, I., et al. (2014). Solid-phase peptide synthesis. Royal Society of Chemistry.
  • Agard, N. R., & Bertozzi, C. R. (n.d.). Growing Applications of “Click Chemistry” for Bioconjugation in Contemporary Biomedical Research. PMC - PubMed Central.
  • Amblard, F., et al. (n.d.). Protecting Groups in Peptide Synthesis.
  • Creative Biolabs. (n.d.).
  • Sigma-Aldrich. (n.d.).
  • ResearchGate. (2025).
  • LifeTein. (2024). Click Chemistry in Peptide Synthesis.
  • Interchim. (2023).
  • Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Luxembourg Bio Technologies.
  • Learn C++. (2007). 23.
  • Wikipedia. (n.d.). Protecting group.
  • Biosynth. (n.d.). Protecting Groups in Peptide Synthesis.
  • Letafati, A., et al. (2023). Elucidating the Impact of Payload Conjugation on the Cell-Penetrating Efficiency of the Endosomal Escape Peptide dfTAT: Implications for Future Designs for CPP-Based Delivery Systems.
  • Stack Overflow. (2016).
  • Szabó, I., et al. (n.d.).
  • TechVidvan. (2021).
  • EDUCBA. (2023).
  • Sreenath. (2023).
  • Biotage. (2023). What to do when your peptide synthesis fails?
  • BOC Sciences. (n.d.).
  • BOC Sciences. (n.d.). How to Select the Optimal Cell-Penetrating Peptide: Key Challenges and Expert Tips.
  • LifeTein. (2023).

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Technical Support Center: Purification of Cycloparaphenylenes (CPPs)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Cycloparaphenylenes (CPPs), often referred to as "carbon nanohoops," represent the fundamental repeating unit of armchair carbon nanotubes.[1] Their unique strained, cyclic π-conjugated structures give rise to fascinating size-dependent optoelectronic properties, making them highly valuable in materials science, supramolecular chemistry, and nanoelectronics.[2][3] However, the very features that make CPPs scientifically interesting—their high strain energy and tendency for strong π-π stacking—also present significant challenges during their synthesis and, most critically, their purification.[4][5]

This guide provides researchers, scientists, and drug development professionals with a comprehensive troubleshooting resource for the purification of cycloparaphenylenes. Drawing from established protocols and field-proven insights, this document addresses common issues encountered during purification and offers systematic, evidence-based solutions.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for purifying cycloparaphenylenes?

The most common purification techniques for CPPs include column chromatography, recrystallization, and Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC).[6] Column chromatography is widely used for separating CPPs from reaction byproducts and starting materials.[4][7] GPC is particularly effective for separating CPPs of different sizes (e.g.,[8]CPP from[9]CPP) or from polymeric impurities.[10][11] Recrystallization can be a powerful final purification step to obtain highly pure, crystalline material, provided a suitable solvent system can be found.[4][12]

Q2: My CPP derivative has very low solubility. How can I improve this for purification?

Low solubility is a frequent challenge, especially for smaller, more strained CPPs like[8]CPP compared to larger ones like[9]CPP.[4][13] The inclusion of solubilizing groups, such as n-butyl substituents on the phenyl rings, is a common synthetic strategy to mitigate this issue.[5][14] For purification, choosing the right solvent is critical. Aromatic solvents like toluene, or chlorinated solvents like dichloromethane and chloroform, are often effective.[7] Gentle heating can also improve solubility, but care must be taken to avoid decomposition, especially for highly strained or reactive CPPs. In some cases, functionalization to create water-soluble derivatives can be an alternative approach.[15]

Q3: How can I effectively separate a mixture of different-sized CPPs?

Gel Permeation Chromatography (GPC) is the premier method for this task. GPC separates molecules based on their hydrodynamic volume, making it ideal for resolving mixtures of CPP oligomers.[10][16] The choice of GPC column (defined by its pore size) and eluent is crucial for achieving good resolution.[17] For instance, a column with a pore size appropriate for the molecular weight range of your CPP mixture should be selected. Polystyrene standards are typically used for calibration to determine the molecular weights of the fractions.[10]

Q4: My CPP sample appears to be aggregating, which is interfering with purification. What should I do?

Aggregation, driven by strong π-π stacking interactions, is a common issue with CPPs and other hydrophobic, planar molecules.[18][19] This can lead to broad peaks in chromatography and difficulties in handling. To disrupt aggregation during purification, consider the following:

  • Work at higher dilution: This can shift the equilibrium away from the aggregated state.

  • Use more polar or aromatic solvents: Solvents that can interact with the π-system of the CPPs may help solvate them better and reduce self-association.

  • Increase the temperature: This can provide the thermal energy needed to break up non-covalent aggregates, but must be balanced against the thermal stability of your compound.[20]

Q5: How do I confirm the purity of my final CPP product?

Purity is typically confirmed using a combination of techniques. ¹H NMR spectroscopy is highly effective, as many unsubstituted CPPs exhibit a single, sharp resonance in their proton NMR spectrum due to the high symmetry and rapid conformational changes on the NMR timescale.[5] High-Resolution Mass Spectrometry (HRMS) , often using MALDI-TOF, is essential to confirm the exact mass of the desired CPP and the absence of impurities.[7] UV-Vis and fluorescence spectroscopy can also provide evidence of purity by comparing the observed spectra to literature values for the specific CPP.[1]

In-Depth Troubleshooting Guides

Column Chromatography

Column chromatography is the workhorse for CPP purification, used to remove synthetic precursors, reagents, and byproducts.[4][7]

G start Start: Crude CPP Mixture tlc 1. TLC Analysis Select solvent system (Rf ≈ 0.25-0.35) start->tlc packing 2. Column Packing Use slurry packing for uniform bed tlc->packing loading 3. Sample Loading Load concentrated sample in minimal solvent packing->loading elution 4. Elution Use isocratic or gradient elution loading->elution monitoring 5. Fraction Monitoring Monitor by TLC or UV-Vis elution->monitoring analysis 6. Analysis & Pooling Analyze pure fractions by NMR/MS monitoring->analysis end End: Pure CPP analysis->end

Caption: Standard workflow for purifying CPPs via column chromatography.

Problem Potential Cause(s) Recommended Solution(s)
Poor Separation / Co-elution Incorrect Solvent System: The polarity of the eluent is too high, causing all components to elute quickly, or too low, causing poor movement.[21]Systematically test solvent mixtures using TLC. Aim for an Rf value of 0.25-0.35 for the target CPP. Consider less polar systems like hexane/toluene or more polar systems like dichloromethane/ethyl acetate.[7][21]
Column Overloading: Too much sample was loaded for the amount of silica gel used.As a rule of thumb, use a silica-to-sample mass ratio of at least 50:1. For difficult separations, this may need to be increased to 100:1 or more.
Poor Column Packing: Channeling in the silica bed leads to uneven solvent flow and band broadening.[20]Pack the column using the slurry method to ensure a homogenous, air-free bed. Gently tap the column while packing to settle the silica.
Product Not Eluting Compound is Too Polar/Adsorbed: The CPP derivative is strongly adsorbed to the acidic silica gel.[22]Switch to a more polar eluent system. If streaking occurs, consider adding a small amount of a competitive binder like methanol. For very basic CPPs, consider using deactivated (neutral) silica or alumina.[23]
Decomposition on Silica: The strained CPP ring may be unstable on acidic silica gel.[22]Test for stability by spotting the compound on a TLC plate, letting it sit for an hour, and then eluting to see if degradation spots appear. If unstable, use a deactivated stationary phase (e.g., silica treated with triethylamine) or switch to a different purification method like GPC.
Streaking / Tailing Bands Aggregation: The CPP is aggregating on the column.Try eluting with a solvent that disrupts π-π stacking, such as toluene. Running the column at a slightly elevated temperature (if feasible) can also help.[20]
Acidity of Silica Gel: Basic functional groups on the CPP can interact strongly with acidic silanol groups, causing tailing.[23]Add a small percentage (0.1-1%) of triethylamine or ammonia to the eluent to neutralize the silica surface. Alternatively, use an alumina stationary phase.
Sample is Poorly Soluble in Eluent: The compound precipitates at the top of the column as the loading solvent diffuses into the less-polar eluent.Load the sample in the same solvent system used for elution, or a slightly stronger one if necessary, but use the absolute minimum volume. Pre-adsorbing the sample onto a small amount of silica can also be effective.
Recrystallization

Recrystallization is an excellent technique for obtaining analytically pure, crystalline CPPs after initial purification by chromatography.[4]

Problem Potential Cause(s) Recommended Solution(s)
Oiling Out Solution is Supersaturated / Cooling Too Fast: The compound comes out of solution above its melting point.[24]Add more solvent to the hot solution to reduce saturation. Allow the solution to cool much more slowly. Insulating the flask can promote slow cooling.
Inappropriate Solvent: The solvent may be too "good," preventing crystal lattice formation.Try a different solvent system. Often, a binary system of a "solvent" (in which the CPP is soluble when hot) and an "anti-solvent" (in which it is insoluble) is effective. Examples include Toluene/Hexane or Chloroform/Methanol.
No Crystals Form Solution is Not Saturated: There is too much solvent for the amount of CPP.Slowly evaporate the solvent until the solution becomes cloudy, then add a few drops of solvent to redissolve and allow to cool again.[12]
Nucleation is Inhibited: The solution lacks a nucleation site for crystal growth to begin.Scratch the inside of the flask with a glass rod to create microscopic imperfections that can act as nucleation sites.[12] Add a "seed crystal" from a previous successful crystallization.
Impurities Co-crystallize Impurity has Similar Solubility: The impurity has solubility properties very similar to the target CPP.The initial purity of the material may be too low for a single recrystallization. Perform another round of column chromatography before attempting recrystallization again.
Cooling Too Rapidly: Fast cooling can trap impurities within the growing crystal lattice.[24]Ensure very slow cooling to allow for the formation of a highly ordered crystal lattice that excludes impurity molecules.
Gel Permeation Chromatography (GPC/SEC)

GPC is indispensable for separating CPPs by size and for removing high molecular weight polymeric byproducts.[10][25]

Problem Potential Cause(s) Recommended Solution(s)
Poor Resolution Between Oligomers Incorrect Column Pore Size: The pore size of the column packing is not suitable for the molecular weight range of the CPPs.[11]Select a column specifically designed for the low molecular weight polymer/oligomer range. Consult manufacturer specifications to match the column to your CPP sizes.
Sub-optimal Mobile Phase/Flow Rate: The flow rate is too high, not allowing for proper diffusion into the pores.Optimize the flow rate. A slower flow rate generally improves resolution but increases run time.[20] Ensure the chosen mobile phase (e.g., THF, Toluene) is a good solvent for the CPPs to maintain a consistent hydrodynamic volume.
Peak Tailing or Splitting Adsorption to Stationary Phase: Non-ideal interactions (e.g., adsorption) are occurring between the CPPs and the column packing material (often polystyrene-divinylbenzene).This can be an issue with functionalized CPPs. Sometimes adding a small amount of a polar modifier to the mobile phase can mitigate these interactions. Ensure the mobile phase is fully compatible with your sample.
Inaccurate Molecular Weight Improper Calibration: The calibration curve generated from standards is not applicable to the CPPs.Use narrow polydispersity polystyrene standards for calibration.[10] Be aware that CPPs are rigid macrocycles, and their hydrodynamic volume may differ from linear polymer standards. The calculated molecular weight should be considered relative unless a universal calibration or light scattering detector is used.

References

  • Vertex AI Search. (2024). 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them.
  • Scholars' Bank. (2022). CYCLOPARAPHENYLENES AND THEIR BIOLOGICAL APPLICATIONS.
  • National Institutes of Health (NIH). (2025). Permanently porous cycloparaphenylene nanohoops via supramolecular engineering.
  • Journal of the American Chemical Society. (2014). Selective Synthesis of Strained[7]Cycloparaphenylene: An Orange-Emitting Fluorophore. Available at:

  • ACS Publications. (2017).
  • Chemical Society Reviews. (2015). Cycloparaphenylenes and related nanohoops.
  • National Institutes of Health (NIH). (2025). Acceptor engineering of quinone-based cycloparaphenylenes via post-synthesis for achieving white-light emission in single-molecule.
  • ResearchGate. (2025). (PDF) Permanently porous cycloparaphenylene nanohoops via supramolecular engineering.
  • National Institutes of Health (NIH). (2008). Synthesis, Characterization, and Theory of[1]-,[9]-, and[25]Cycloparaphenylene: Carbon Nanohoop Structures. Available at:

  • ResearchGate. (2025). Synthesis and Characterization of[26]Cycloparaphenylene | Request PDF.

  • UNI-Lj. (n.d.). Topological Characterization of Cycloparaphenylene Series.
  • Journal of the American Chemical Society. (2008). Synthesis, Characterization, and Theory of[1]-,[9]-, and[25]Cycloparaphenylene: Carbon Nanohoop Structures. Available at:

  • BioPharm International. (n.d.).
  • Sigma-Aldrich. (n.d.).
  • Wikipedia. (n.d.). Gel permeation chromatography.
  • University of Rochester, Department of Chemistry. (n.d.). Purification: Troubleshooting Flash Column Chromatography.
  • Chemistry For Everyone. (2025). How To Make Column Chromatography More Efficient?.
  • Agilent. (n.d.). An Introduction to Gel Permeation Chromatography and Size Exclusion Chromatography.
  • ResearchGate. (2015). (PDF)
  • Phenomenex. (n.d.). Gel Permeation Chromatography (GPC).
  • ChemRxiv. (n.d.). A Water-Soluble Cycloparaphenylene: Synthesis and Application as a Supramolecular Receptor with Visible Fluorescence.
  • ChemistryViews. (2012). Tips and Tricks for the Lab: Column Choices.
  • TCA Lab / Alfa Chemistry. (n.d.). Gel Permeation Chromatography (GPC).
  • Wiley Online Library. (2025).
  • Slideshare. (n.d.). Gel permeation chromatography (GPC).
  • RSC Publishing. (2016). Cycloparaphenylene as a molecular porous carbon solid with uniform pores exhibiting adsorption-induced softness.
  • National Institutes of Health (NIH). (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides.
  • YouTube. (2020). Recrystallization Technique for Organic Chemistry with Nadia Korovina.
  • YouTube. (2010). Recrystallization Demonstrated by Mark Niemczyk, PhD.
  • Reddit. (2021).
  • RSC Publishing. (2023). Photoinduced electron transfer in[8]CPP⊃C 60 oligomers with stable and well-defined supramolecular structures.

  • National Institutes of Health (NIH). (2019). The Supramolecular Chemistry of Cycloparaphenylenes and Their Analogs.
  • Reddit. (2023). Purification of strong polar and basic compounds.
  • Dutscher. (n.d.).

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Technical Support Center: Managing the Air and Moisture Sensitivity of Cell-Penetrating Peptides (CPPs)

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Cell-Penetrating Peptides (CPPs). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on mitigating the challenges associated with the air and moisture sensitivity of CPPs. Adherence to these protocols is critical for ensuring the stability, activity, and reproducibility of your experimental outcomes.

Section 1: Frequently Asked Questions (FAQs) - The Fundamentals of CPP Stability

This section addresses the foundational concepts of why and how CPPs are sensitive to their environment. Understanding these principles is the first step toward effective management.

Q1: What makes Cell-Penetrating Peptides (CPPs) sensitive to air and moisture?

A1: The sensitivity of CPPs stems from their chemical composition—they are chains of amino acids.[1] Several factors contribute to their degradation upon exposure to air and moisture:

  • Hydrolysis of Peptide Bonds: The amide bonds linking amino acids can be broken by the addition of water, a process called hydrolysis. While this is a very slow process under neutral pH, it can be accelerated by acidic or basic conditions, leading to the fragmentation of the peptide.[2][3]

  • Oxidation of Susceptible Amino Acid Residues: Certain amino acid side chains are highly susceptible to oxidation from atmospheric oxygen. The most common culprits are:

    • Methionine (Met): The thioether side chain can be oxidized to methionine sulfoxide and further to methionine sulfone.[4][5]

    • Cysteine (Cys): The thiol group is readily oxidized, which can lead to the formation of disulfide bridges (cystine) or further oxidation to sulfenic, sulfinic, and sulfonic acids.[4][6][7]

    • Tryptophan (Trp): The indole ring is also susceptible to oxidative degradation.[8]

  • Hygroscopicity: Many peptides, particularly those rich in charged or polar amino acids (e.g., Lysine, Arginine, Aspartic Acid, Glutamic Acid, Histidine), are hygroscopic, meaning they readily absorb moisture from the atmosphere.[8][9][10] This absorbed water can then facilitate hydrolysis and other degradation pathways.

Q2: How does the primary sequence of a CPP influence its sensitivity?

A2: The primary amino acid sequence is a primary determinant of a CPP's stability.

  • High Cationic Charge: Many CPPs are rich in positively charged amino acids like Arginine (Arg) and Lysine (Lys) to facilitate interaction with negatively charged cell membranes.[1][11][12][13] These residues make the peptide more hygroscopic.[9][10]

  • Presence of Oxidation-Prone Residues: The inclusion of Met, Cys, or Trp in the sequence immediately increases the CPP's susceptibility to oxidative degradation.[8][9]

  • Hydrophobicity: While less directly related to air and moisture sensitivity, highly hydrophobic CPPs can be prone to aggregation, a problem that can be exacerbated by improper handling and storage.[14]

Q3: What are the observable consequences of CPP degradation in an experiment?

A3: Degradation of your CPP stock can manifest in several ways, leading to inconsistent and unreliable results:

  • Loss of Biological Activity: Cleavage of the peptide backbone or modification of key amino acid side chains can destroy the peptide's ability to penetrate cell membranes or interact with its intended target.

  • Poor Reproducibility: Using a partially degraded CPP stock will lead to variability between experiments.

  • Formation of Aggregates: Degraded peptides or those that have been improperly handled can aggregate, leading to issues with solubility and inaccurate concentration measurements.[14]

  • Artifacts in Analytical Characterization: Techniques like HPLC and Mass Spectrometry will show multiple peaks or unexpected mass-to-charge ratios, indicating impurities and degradation products.

Section 2: Troubleshooting Guide - From Synthesis to Application

This section provides a problem-and-solution framework for common issues encountered during the handling and use of CPPs.

Issue 1: Synthesis and Purification Failures

Q: My Solid-Phase Peptide Synthesis (SPPS) yield is low, and I see many failure sequences in my crude product analysis. What could be the cause?

A: Low yield and the presence of failure sequences in SPPS can often be traced back to moisture contamination.

  • Causality: The coupling reactions in SPPS, where a new amino acid is added to the growing peptide chain, are highly sensitive to water.[15][16] Water can hydrolyze the activated amino acid or react with the coupling reagents, preventing the desired peptide bond formation. Furthermore, moisture can interfere with the removal of protecting groups like Fmoc.[17][18]

  • Troubleshooting Steps:

    • Ensure Anhydrous Solvents: Use freshly dried solvents, especially DMF and DCM. Refer to the protocol below for solvent drying procedures.

    • Dry Glassware and Reagents: All glassware should be oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon) before use.[19][20] Amino acid derivatives and coupling reagents should be stored in a desiccator.

    • Inert Atmosphere: Perform the synthesis under a dry, inert atmosphere to minimize exposure to ambient air and humidity.[21]

Issue 2: Inconsistent Results from Lyophilized Peptide

Q: I am getting variable results in my cell-based assays even though I am using the same stock of lyophilized CPP. Why is this happening?

A: This is a classic sign of improper handling of the lyophilized peptide, leading to gradual degradation.

  • Causality: Lyophilized peptides are highly hygroscopic.[8] Opening a cold vial of peptide in a room-temperature, humid environment will cause atmospheric moisture to condense on the cold powder.[22][23] This introduces water, which can lead to hydrolysis and a decrease in the peptide's stability over time.[9] Each time the vial is opened, this process can be repeated, leading to a progressive degradation of the stock.

  • Troubleshooting Flowchart:

G start Inconsistent Assay Results check_storage Is the lyophilized peptide stored at -20°C or below in a sealed container? start->check_storage check_handling Are you equilibrating the vial to room temperature in a dessicator before opening? check_storage->check_handling Yes problem_storage Problem: Improper Storage Solution: Store at -20°C or -80°C, sealed, with desiccant. check_storage->problem_storage No check_weighing Is weighing performed quickly and the vial immediately resealed under inert gas? check_handling->check_weighing Yes problem_handling Problem: Moisture Condensation Solution: Always use a desiccator to warm up the vial. check_handling->problem_handling No check_aliquoting Are you aliquoting the peptide upon initial reconstitution to avoid multiple openings of the stock vial? check_weighing->check_aliquoting Yes problem_weighing Problem: Prolonged Air Exposure Solution: Minimize opening time and purge with N2/Ar before resealing. check_weighing->problem_weighing No problem_aliquoting Problem: Repeated Moisture Exposure Solution: Prepare single-use aliquots of the lyophilized powder. check_aliquoting->problem_aliquoting No end_node Consistent Results check_aliquoting->end_node Yes

Caption: Glovebox workflow for handling sensitive CPPs.

Protocol 3: Drying of Solvents for Synthesis and Reconstitution

Using anhydrous solvents is critical for preventing hydrolysis during synthesis and reconstitution.

Common Drying Agents and Target Solvents:

SolventPrimary Drying AgentNotes
Dichloromethane (DCM)Calcium Hydride (CaH₂)Distill under N₂. [24]
N,N-Dimethylformamide (DMF)Barium Oxide or 4Å Molecular SievesDry overnight, then distill under vacuum. [25]
Acetonitrile (MeCN)Calcium Hydride (CaH₂) or 3Å Molecular SievesPre-dry with sieves, then distill from CaH₂. [24][25]
Tetrahydrofuran (THF)Sodium/BenzophenoneDistill under N₂ when the solution is deep blue/purple. [25]

General Procedure for Solvent Distillation:

  • Pre-drying (optional but recommended): Stir the solvent with a less reactive drying agent (e.g., molecular sieves) overnight.

  • Setup: Assemble a distillation apparatus that has been oven- or flame-dried and cooled under an inert atmosphere.

  • Distillation: Add the appropriate drying agent to the solvent in the distillation flask. Heat to reflux and distill the solvent into a receiving flask under a positive pressure of inert gas.

  • Storage: Store the freshly distilled anhydrous solvent over activated molecular sieves in a sealed container, preferably in a glovebox. [25]

Section 4: References

  • Peptide Bond Hydrolysis: Enzymatic and Non-Enzymatic Pathways in Protein Metabolism. Longdom Publishing. [Link]

  • 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. Custom Peptide Synthesis. (2024-08-19). [Link]

  • Peptide Lyophilization Protocol: A Step-by-Step Lab Guide. (2025-08-12). [Link]

  • Peptide bonds: Formation and cleavage (video). Khan Academy. [Link]

  • Peptide bond. Wikipedia. [Link]

  • Gloveboxes. The Schlenk Line Survival Guide. [Link]

  • Cell-penetrating peptide. Wikipedia. [Link]

  • Exploring the Chemical Features and Biomedical Relevance of Cell-Penetrating Peptides. MDPI. [Link]

  • Guide to Solid Phase Peptide Synthesis. AAPPTEC. [Link]

  • Air-free technique. Wikipedia. [Link]

  • Best Practices for Peptide Storage and Handling. Genosphere Biotechnologies. [Link]

  • Lyophilized Peptides (Detailed Guide). BCN Peptides. (2024-03-21). [Link]

  • Hydrolysis of the Peptide Bond and Amino Acid Modification with Hydriodic Acid. Australian Journal of Biological Sciences. (1971-12-01). [Link]

  • The Peptide Bond Hydrolysis: Protein Chemistry Video. YouTube. (2021-11-08). [Link]

  • Video: Handling Air- and Water-Sensitive Chemicals Using a Schlenk Line. JoVE. (2017-07-14). [Link]

  • Store Lyophilized Peptides – Best Practices (RUO). Priority Aminos. [Link]

  • Cell-penetrating peptides and their clincal applications. NovoPro Bioscience Inc. (2018-05-15). [Link]

  • Problems and Solutions in Solid Phase Synthesis of Peptides. Omizzur. [Link]

  • Peptide Lyophilization Protocol. Omizzur Ltd. [Link]

  • Schlenk Line and Glove Box Safety. Notre Dame Sites. [Link]

  • Oxidation Resistance of the Sulfur Amino Acids: Methionine and Cysteine. PMC - NIH. (2017-12-27). [Link]

  • Protein oxidation - Formation mechanisms, detection and relevance as biomarkers in human diseases. PMC. [Link]

  • Drying Solvents. Chemistry LibreTexts. (2021-08-15). [Link]

  • Cell-Penetrating Peptides. Encyclopedia MDPI. [Link]

  • Handling and Storage of Synthetic Peptides. NovoPro Bioscience Inc. (2017-03-29). [Link]

  • Peptide Storage and Handling Guidelines. GenScript. [Link]

  • What is Solid-phase Peptide Synthesis?. Powder Systems. (2025-01-07). [Link]

  • Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. Journal of Organic Chemistry. (2010-10-01). [Link]

  • Cysteine Is the Only Universally Affected and Disfavored Proteomic Amino Acid under Oxidative Conditions in Animals. NIH. (2024-02-22). [Link]

  • Oxidation of Amino Acids. UoH. [Link]

  • FAQs - Solid-phase Peptide Synthesis. Concept Life Sciences. [Link]

  • (PDF) Oxidation of Methionine in Proteins: Roles in Antioxidant Defense and Cellular Regulation. ResearchGate. (2023-03-28). [Link]

  • Solid-phase peptide synthesis. Royal Society of Chemistry. (2014-07-18). [Link]

  • Peptide Storage and Handling Guidelines. GenScript. [Link]

  • Handling and Storage of Peptides - FAQ. AAPPTEC. [Link]

  • Solid-phase synthesis. Wikipedia. [Link]

  • Handling air-sensitive reagents AL-134. MIT. [Link]

  • Solid-Phase Peptide Synthesis Methods: Complete Guide. Biovera. (2025-11-18). [Link]

  • Chemical Wastes in the Peptide Synthesis Process and Ways to Reduce Them. PMC - NIH. [Link]

  • Supporting Information for: Membrane Enhanced Peptide Synthesis Experimental Methods. University of Kentucky. [Link]

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Technical Support Center: Scale-Up Synthesis of Cycloparaphenylenes (CPPs)

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the scale-up synthesis of cycloparaphenylenes (CPPs). This resource is designed for researchers, scientists, and professionals in drug development who are looking to produce gram-scale quantities of these fascinating carbon nanohoops. Here, we address common challenges and provide practical, field-proven insights to ensure your large-scale CPP synthesis is successful and reproducible.

The synthesis of CPPs is a significant challenge due to the inherent strain in these non-planar aromatic systems.[1][2] As the ring size decreases, the strain energy increases, making the synthesis of smaller CPPs particularly difficult.[3][4] Scaling up these already complex syntheses introduces a new set of obstacles, from solubility issues to managing reaction exotherms. This guide is structured to provide direct answers to the problems you are most likely to encounter.

Frequently Asked Questions (FAQs)

Here we address some of the initial questions researchers often have when planning a scale-up synthesis of CPPs.

Q1: What are the primary challenges when scaling up CPP synthesis from milligram to gram scale?

A1: The main challenges in scaling up CPP synthesis include:

  • Solubility: Precursors and macrocyclic intermediates often have limited solubility, which can be exacerbated at higher concentrations, leading to incomplete reactions or precipitation. The use of solubilizing groups on the building blocks can help mitigate this.[5]

  • Reaction Kinetics and Exotherms: Reactions that are manageable on a small scale can become difficult to control at a larger scale. Exothermic reactions, in particular, require careful thermal management to prevent side reactions or decomposition.

  • Purification: The purification of large quantities of CPPs and their precursors can be challenging. Column chromatography, which is often used at the small scale, can be impractical for gram-scale synthesis. Recrystallization and selective precipitation are often more viable options.[5]

  • Reagent Stoichiometry and Addition: Maintaining precise stoichiometry and controlled addition of reagents is critical, especially in highly sensitive reactions like metal-catalyzed cross-couplings.

  • Cost of Reagents: Some catalysts and reagents used in CPP synthesis, such as platinum complexes, can be expensive, making cost a significant factor in large-scale production.[3]

Q2: Which synthetic strategy is most amenable to scale-up?

A2: Several strategies have been developed for the synthesis of CPPs, each with its own advantages and disadvantages for scale-up.

  • The Bertozzi/Jasti Approach: This method utilizes cyclohexadiene-containing building blocks that are macrocyclized via Suzuki-Miyaura coupling, followed by a reductive aromatization step.[1][3] This approach has been successfully used for the gram-scale synthesis of various CPPs.[6]

  • The Itami Approach: This strategy also employs cyclohexane-based precursors and has been optimized for the gram-scale synthesis of[7]CPP.[3]

  • The Yamago Approach: This method involves the reductive elimination from square-planar platinum(II) complexes and is known for its high yields and conciseness, making it a strong candidate for scale-up.[2][3]

  • Flow Chemistry: Continuous-flow synthesis offers excellent control over reaction parameters such as temperature, pressure, and reaction time, making it a promising approach for the large-scale production of CPP building blocks and even the final macrocycles.[8][9][10]

The choice of strategy will depend on the target CPP, available resources, and the specific expertise of the research group.

Q3: How can I monitor the progress of a large-scale CPP synthesis reaction?

A3: Effective reaction monitoring is crucial for a successful scale-up. Common techniques include:

  • Thin-Layer Chromatography (TLC): A quick and simple method for tracking the consumption of starting materials and the formation of products.

  • High-Performance Liquid Chromatography (HPLC): Provides more quantitative information on the reaction progress and the formation of byproducts.

  • Mass Spectrometry (MS): Techniques like MALDI-TOF MS are invaluable for confirming the presence of the desired macrocyclic intermediates and final CPP products, especially when dealing with complex reaction mixtures.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to monitor the reaction in real-time (in situ NMR) or by analyzing aliquots taken from the reaction mixture.

Troubleshooting Guides

This section provides detailed troubleshooting advice for specific issues that may arise during your scale-up experiments.

Issue 1: Low Yield in the Macrocyclization Step

Problem: The yield of the desired macrocycle is significantly lower than expected, or a complex mixture of oligomers is obtained.

Possible Causes & Solutions:

Cause Explanation Troubleshooting Steps
Incorrect Stoichiometry Inaccurate measurement of coupling partners can lead to the formation of linear oligomers instead of the desired cyclic product.- Ensure precise weighing and transfer of all reagents. - Use a calibrated syringe or pump for the addition of liquid reagents.
Inefficient Catalyst The palladium or platinum catalyst may be deactivated or not present in a sufficient amount.- Use a freshly opened or properly stored catalyst. - Consider increasing the catalyst loading, although this may increase costs. - For Suzuki couplings, ensure the use of an appropriate ligand and base.[3]
Poor Solubility The precursor may not be fully dissolved, leading to an incomplete reaction.- Choose a solvent system in which all reactants are highly soluble at the reaction temperature. - Consider using more dilute conditions, though this may increase reaction time and solvent usage. - Modify the building blocks with solubilizing groups like alkyl or alkoxy chains.[5]
Side Reactions The reaction conditions may be promoting undesired side reactions, such as homocoupling of the boronic esters in Suzuki reactions.- Optimize the reaction temperature and time. - Ensure the reaction is performed under an inert atmosphere to prevent oxidative side reactions.
Issue 2: Incomplete or Unsuccessful Reductive Aromatization

Problem: The final reductive aromatization step to form the CPP from its macrocyclic precursor is low-yielding or fails completely.

Possible Causes & Solutions:

Cause Explanation Troubleshooting Steps
Decomposition of the CPP The strong reducing agents used for aromatization, such as sodium naphthalenide, can sometimes lead to the decomposition of the strained CPP product.[5]- Carefully control the reaction temperature, often requiring very low temperatures. - Titrate the reducing agent to avoid a large excess. - Consider alternative, milder aromatization methods, such as using H₂SnCl₄.[7][11]
Insoluble Byproducts The formation of insoluble byproducts can coat the surface of the reactants and prevent the reaction from going to completion.[5]- Ensure vigorous stirring to maintain a homogeneous reaction mixture. - Choose a solvent that can dissolve both the precursor and the final CPP.
Reactive Functional Groups If the CPP precursor contains functional groups that are sensitive to the reducing agent, they may be altered or cleaved during the aromatization step.- Protect sensitive functional groups before the aromatization step. - Choose a reducing agent that is compatible with the functional groups present.
Issue 3: Difficulty in Purifying the Final CPP Product

Problem: The crude CPP product is difficult to purify, and column chromatography is not a viable option at a large scale.

Possible Causes & Solutions:

Cause Explanation Troubleshooting Steps
Similar Polarity of Byproducts Byproducts formed during the synthesis may have similar polarity to the desired CPP, making separation by chromatography challenging.- Optimize the reaction conditions to minimize the formation of byproducts. - Explore alternative purification techniques such as recrystallization from a suitable solvent or solvent mixture.[5] - Selective precipitation by adding a non-solvent to a solution of the crude product can also be effective.
Aggregation of CPPs CPPs have a tendency to aggregate due to π-π stacking, which can complicate purification.- Use solvents that can disrupt π-π stacking, such as those with high polarity or aromatic character. - Sonication can sometimes help to break up aggregates.
Contamination with Metals Residual metal catalysts from the coupling reactions can be difficult to remove.- Use a metal scavenger resin to remove residual palladium or platinum. - Perform multiple washes with aqueous solutions that can chelate the metal ions.

Experimental Workflow & Visualization

To provide a clearer understanding of a typical scale-up synthesis, a generalized workflow for the synthesis of[12]CPP is presented below, based on established methods.[7]

Workflow for Gram-Scale Synthesis of[12]CPP

G cluster_0 Building Block Synthesis cluster_1 Macrocyclization cluster_2 Aromatization & Purification start Commercially Available Starting Materials step1 Synthesis of L-shaped Precursor start->step1 step2 Synthesis of U-shaped Precursor step1->step2 step3 Platinum-Mediated Dimerization step2->step3 step4 Reductive Aromatization with H2SnCl4 step3->step4 step5 Purification by Recrystallization step4->step5 end [8]CPP (Gram Scale) step5->end

Caption: Generalized workflow for the scale-up synthesis of[12]CPP.

Logical Flow for Troubleshooting Low Macrocyclization Yield

G start Low Macrocyclization Yield check_stoichiometry Verify Stoichiometry start->check_stoichiometry check_catalyst Check Catalyst Activity check_stoichiometry->check_catalyst Correct reweigh Re-weigh and re-run check_stoichiometry->reweigh Incorrect check_solubility Assess Precursor Solubility check_catalyst->check_solubility Active new_catalyst Use fresh catalyst/ Increase loading check_catalyst->new_catalyst Inactive optimize_conditions Optimize Reaction Conditions (Temp, Time) check_solubility->optimize_conditions Good change_solvent Change solvent or use more dilute conditions check_solubility->change_solvent Poor modify_conditions Systematically vary temperature and time optimize_conditions->modify_conditions success Improved Yield reweigh->success new_catalyst->success change_solvent->success modify_conditions->success

Caption: Troubleshooting flowchart for low macrocyclization yield.

References

  • Scalable Synthesis of a[12]Cycloparaphenyleneacetylene Carbon Nanohoop Using Alkyne Metathesis. The Royal Society of Chemistry. Available from: [Link]

  • Flow-Assisted Synthesis of[4]Cycloparaphenylene through Serial Microreactions under Mild Conditions. PubMed. Available from: [Link]

  • Synthesis, Characterization, and Theory of[3]-,[7]-, and[13]Cycloparaphenylene: Carbon Nanohoop Structures. Journal of the American Chemical Society. Available from: [Link]

  • Selective and Gram-Scale Synthesis of[14]Cycloparaphenylene. Request PDF. Available from: [Link]

  • Continuous-Flow Synthesis of Cycloparaphenylene Building Blocks on a Large Scale. Chemistry – A European Journal. Available from: [Link]

  • Permanently porous cycloparaphenylene nanohoops via supramolecular engineering. National Institutes of Health. Available from: [Link]

  • Synthesis of Cycloparaphenylenes and Related Carbon Nanorings: A Step toward the Controlled Synthesis of Carbon Nanotubes. Accounts of Chemical Research. Available from: [Link]

  • Cycloparaphenylene. Wikipedia. Available from: [Link]

  • Cycloparaphenylenes and related nanohoops. Chemical Society Reviews. Available from: [Link]

  • Cycloparaphenylenes (CPPs): An Overview of Synthesis, Properties, and Potential Applications. ResearchGate. Available from: [Link]

  • Selective synthesis of[6]- and[12]cycloparaphenylenes. RSC Publishing. Available from: [Link]

  • Selective and Gram-Scale Synthesis of[12]Cycloparaphenylene. The Journal of Organic Chemistry. Available from: [Link]

  • Size-controlled synthesis of N-doped[4]CPPs and investigation on the variations of their binding affinities with fullerene. ResearchGate. Available from: [Link]

  • One-Pot Synthesis of Cycloparaphenylenes. ResearchGate. Available from: [Link]

  • Scalable Synthesis of[12]Cycloparaphenyleneacetylene Carbon Nanohoop Using Alkyne Metathesis. The Royal Society of Chemistry. Available from: [Link]

  • Nano-rings with a handle – Synthesis of substituted cycloparaphenylenes. Beilstein Journal of Nanotechnology. Available from: [Link]

  • Synthesis and Characterization of[9]Cycloparaphenylene. Journal of the American Chemical Society. Available from: [Link]

  • Synthesis and Characterization of[9]Cycloparaphenylene. Request PDF. Available from: [Link]

  • Strained Porphyrin Tape–Cycloparaphenylene Hybrid Nanorings. Organic Letters. Available from: [Link]

  • Continuous‐Flow Synthesis of Cycloparaphenylene Building Blocks on a Large Scale. ResearchGate. Available from: [Link]

Sources

Technical Support Center: Characterization of Highly Strained Nanohoops

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with highly strained nanohoops. This guide is designed to provide expert insights and troubleshooting strategies for the unique challenges encountered during the characterization of these fascinating molecules. The inherent ring strain in nanohoops, such as cycloparaphenylenes (CPPs), gives rise to their novel optical and electronic properties but also presents significant hurdles in routine analytical techniques.[1][2][3][4] This resource is structured in a question-and-answer format to directly address specific issues you may face in your experiments.

Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

Highly strained nanohoops often exhibit complex NMR spectra due to their unique structures and dynamics in solution. Common issues include peak broadening and unexpected chemical shifts.

Q1: Why are the peaks in my ¹H NMR spectrum of a nanohoop broad and poorly resolved?

A1: Peak broadening in the NMR spectra of nanohoops is a common issue that can arise from several factors related to their macrocyclic and strained nature.[5][6]

  • Causality: The primary cause is often conformational exchange on an intermediate timescale relative to the NMR experiment.[5][6][7] Unlike small, rigid molecules, nanohoops can be surprisingly flexible, with benzene rings capable of rotation.[1] This dynamic behavior leads to multiple conformations in solution that are rapidly interconverting. When the rate of this exchange is comparable to the NMR frequency difference between the conformers, it results in significant line broadening.[5][6][7] Additionally, aggregation of these large, aromatic systems in solution can also contribute to broader peaks due to slower tumbling and intermolecular interactions.[8]

  • Troubleshooting Protocol:

    • Temperature Variation: Acquire spectra at different temperatures. Lowering the temperature can slow down the conformational exchange, potentially resolving distinct sets of peaks for different conformers. Conversely, increasing the temperature can accelerate the exchange, leading to a sharpening of the averaged signals.

    • Solvent Change: The choice of solvent can influence the conformational equilibrium and aggregation state.[5] Try acquiring spectra in a variety of deuterated solvents with different polarities and viscosities (e.g., CDCl₃, benzene-d₆, THF-d₈, DMSO-d₆).[9]

    • Concentration Dependence: Run a concentration series to check for aggregation. If aggregation is the cause of broadening, you should observe sharper peaks at lower concentrations.

    • Advanced NMR Techniques: If the above steps do not resolve the issue, consider employing advanced NMR experiments. For instance, Exchange Spectroscopy (EXSY) can be used to probe conformational exchange processes directly.

Q2: The chemical shifts in my nanohoop spectrum are unusual, with some protons appearing at very high or low field. Is this normal?

A2: Yes, this is a characteristic feature of nanohoops and is a direct consequence of their unique electronic structure.

  • Causality: The cyclic arrangement of the aromatic rings in a nanohoop creates a significant ring current effect.[8] Protons located on the periphery of the macrocycle experience a deshielding effect and appear at downfield shifts, while any protons pointing towards the interior of the ring will be strongly shielded and appear at upfield shifts.[8] The degree of strain in the nanohoop influences the extent of this effect.

  • Data Interpretation: These anomalous chemical shifts are actually a powerful tool for confirming the cyclic structure of your nanohoop. The large dispersion of proton signals can also be beneficial for resolving individual resonances in complex spectra.

Typical ¹H NMR Chemical Shift Ranges for [n]CPPs
Proton Environment Approximate Chemical Shift (ppm)
Aromatic Protons7.0 - 8.5
Protons on substituents pointing outwardsVaries depending on substituent
Protons on substituents pointing inwardsCan be < 0 ppm

Section 2: Mass Spectrometry (MS)

Mass spectrometry is a crucial tool for confirming the molecular weight of synthesized nanohoops. However, their nonpolar nature and tendency to aggregate can pose challenges for common ionization techniques.

Q3: I am having difficulty obtaining a clear molecular ion peak for my nanohoop using Electrospray Ionization (ESI)-MS. What could be the problem?

A3: The difficulty in ionizing nonpolar molecules like nanohoops with ESI is a known challenge.[10]

  • Causality: ESI is most effective for polar molecules that can be easily protonated or deprotonated in solution.[10][11] Highly symmetric and nonpolar nanohoops lack easily ionizable functional groups. Furthermore, their propensity to aggregate in solution can suppress the ionization efficiency.

  • Troubleshooting Workflow:

    Caption: Troubleshooting workflow for nanohoop ionization in MS.

  • Detailed Steps:

    • Optimize ESI Conditions:

      • Add a Dopant: Introduce a small amount of a silver salt (e.g., silver triflate) to your sample. Nanohoops can form adducts with silver ions, which are readily detected by ESI-MS.

      • Increase Cone Voltage: Carefully increase the cone voltage (or fragmentor voltage) to promote in-source fragmentation of aggregates and enhance ionization.

      • Solvent Modification: Use a solvent system that both solubilizes your nanohoop and is amenable to ESI, such as a mixture of dichloromethane and acetonitrile.

    • Alternative Ionization Techniques:

      • Matrix-Assisted Laser Desorption/Ionization (MALDI): MALDI is often more successful for large, nonpolar molecules. Choose a suitable matrix that co-crystallizes well with your nanohoop.

      • Atmospheric Pressure Chemical Ionization (APCI): APCI is another option for less polar compounds, as it relies on gas-phase chemical reactions for ionization.

Section 3: Photophysical Characterization

The unique photophysical properties of highly strained nanohoops are of great interest, but their characterization can be complicated by environmental factors and aggregation.[2][12][13]

Q4: The fluorescence quantum yield of my nanohoop is much lower than expected, or I observe significant fluorescence quenching. What are the possible reasons?

A4: Fluorescence quenching in nanohoops can be a complex issue with several potential causes.

  • Causality:

    • Aggregation-Caused Quenching (ACQ): This is a very common phenomenon for planar aromatic molecules. In solution, nanohoops can form aggregates where intermolecular interactions provide non-radiative decay pathways, leading to a decrease in fluorescence.[14]

    • Solvent Effects: The polarity of the solvent can influence the energy levels of the excited state and potentially promote non-radiative decay.

    • Presence of Quenchers: Impurities in the sample or solvent (e.g., dissolved oxygen, heavy atoms) can act as fluorescence quenchers.

    • Intramolecular Processes: For functionalized nanohoops, intramolecular charge transfer or energy transfer processes can lead to quenching of the fluorescence.[14]

  • Troubleshooting Protocol:

    • Concentration-Dependent Fluorescence: Measure the fluorescence spectra at a range of concentrations. A decrease in quantum yield with increasing concentration is a strong indicator of ACQ.

    • Solvent Study: Record the fluorescence spectra in a series of solvents with varying polarities. This will help to determine if solvatochromism or solvent-specific quenching is occurring.

    • Degas the Solvent: Remove dissolved oxygen from the solvent by bubbling with an inert gas (e.g., argon or nitrogen) before measurements.

    • Purification: Ensure the nanohoop sample is of high purity and that the solvents used are of spectroscopic grade to minimize the presence of external quenchers.

    • Lifetime Measurements: Time-resolved fluorescence spectroscopy can help to distinguish between static and dynamic quenching mechanisms.[15] A change in the fluorescence lifetime with the addition of a quencher is indicative of dynamic quenching.[15]

Section 4: Single-Crystal X-ray Diffraction

Obtaining a single-crystal X-ray structure provides definitive proof of the nanohoop's structure.[16][17] However, growing high-quality crystals of these molecules can be challenging.[17][18]

Q5: I am struggling to grow single crystals of my nanohoop suitable for X-ray diffraction. Do you have any suggestions?

A5: Crystal growth is often the rate-limiting step in X-ray crystallographic analysis.[17] The rigidity and shape of nanohoops can make it difficult for them to pack into a well-ordered crystal lattice.

  • Causality: The curved and often symmetric nature of nanohoops can lead to disordered packing in the solid state. Their tendency to form aggregates can also hinder the growth of single crystals.

  • Crystal Growth Strategies:

    G Start Start Slow Evaporation Slow Evaporation Start->Slow Evaporation Vapor Diffusion Vapor Diffusion Start->Vapor Diffusion Slow Cooling Slow Cooling Start->Slow Cooling Solvent Layering Solvent Layering Start->Solvent Layering NMR Tube Crystallization NMR Tube Crystallization Slow Evaporation->NMR Tube Crystallization Success Success Vapor Diffusion->Success Sublimation Sublimation Slow Cooling->Sublimation Solvent Layering->Success NMR Tube Crystallization->Success Sublimation->Success

    Caption: Common crystallization techniques for nanohoops.

  • Experimental Protocols:

    • Slow Evaporation: Dissolve the nanohoop in a suitable solvent (e.g., chloroform, toluene) in a small vial. Loosely cap the vial to allow for slow evaporation of the solvent over several days to weeks.[19]

    • Vapor Diffusion: Place a concentrated solution of the nanohoop in a small, open vial. Place this vial inside a larger, sealed container that contains a small amount of a "poor" solvent (a solvent in which the nanohoop is less soluble). The vapor of the poor solvent will slowly diffuse into the nanohoop solution, reducing its solubility and promoting crystallization.

    • Solvent Layering: Carefully layer a less dense, poor solvent on top of a more dense solution of your nanohoop. Crystals may form at the interface between the two solvents.

    • NMR Tube Crystallization: Often, high-quality crystals can be obtained by simply allowing the solvent to slowly evaporate from an NMR tube after analysis.[19] The smooth surface of the glass can promote slow nucleation.[19]

    • Sublimation: For thermally stable nanohoops, sublimation can yield very high-quality crystals.[19]

References

  • Systematic design and characterization of the photophysical properties of cycloparaphenylenes containing electron acceptor and donor groups or strained electron acceptors | Poster Board #140 - American Chemical Society. (n.d.).
  • Synthesis and Characterization of[13]Cycloparaphenylene | Journal of the American Chemical Society. (n.d.). Retrieved from

  • Theoretical Studies on the Structures and Strain Energies of Cycloparaphenylenes | Organic Letters - ACS Publications. (n.d.).
  • Conformations of Macrocyclic Peptides Sampled by Nuclear Magnetic Resonance: Models for Cell-Permeability - PMC - NIH. (n.d.).
  • Molecular Structural Characterization of Cycloparaphenylene and its Variants. (2021, July 6).
  • Conformations of Macrocyclic Peptides Sampled by Nuclear Magnetic Resonance: Models for Cell-Permeability | Journal of the American Chemical Society. (n.d.).
  • Principles of Electrospray Ionization - PMC - PubMed Central - NIH. (n.d.).
  • Electrospray ionization - Wikipedia. (n.d.).
  • Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte - PubMed Central. (n.d.).
  • Probing the Interactions of Porphyrins with Macromolecules Using NMR Spectroscopy Techniques - MDPI. (n.d.).
  • The dynamic, size-dependent properties of[13]–[20]cycloparaphenylenes - RSC Publishing. (2015, April 27). Retrieved from

  • Expanding the Chemical Space of Biocompatible Fluorophores: Nanohoops in Cells | ACS Central Science - ACS Publications. (n.d.).
  • Fluorescence Quenching by Redox Molecular Pumping | Request PDF - ResearchGate. (n.d.).
  • Simultaneous Detection of Polar and Nonpolar Molecules by Nano-ESI MS with Plasma Ignited by an Ozone Generator Power Supply - PMC - NIH. (n.d.).
  • Narrowing of Protein NMR Spectral Lines Broadened by Chemical Exchange. (n.d.).
  • Electrospray ionization - YouTube. (2014, December 2).
  • Are Polymer NMR Peaks Always Broad? | UMass Nuclear Magnetic Resonance (NMR) Labs. (2023, February 20).
  • Single-crystal structures of the three nanohoops; disorder omitted for clarity. - ResearchGate. (n.d.).
  • Expanding the Chemical Space of Biocompatible Fluorophores: Nanohoops in Cells - PMC. (n.d.).
  • Conformational Landscapes and Energetics of Carbon Nanohoops and their Ring-in-Ring Complexes - ACS Publications. (n.d.).
  • Syntheses of the Smallest Carbon Nanohoops and the Emergence of Unique Physical Phenomena | Request PDF - ResearchGate. (n.d.).
  • X-ray crystallography - Wikipedia. (n.d.).
  • Synthesis and Reactions of Carbon Nanohoop | Request PDF - ResearchGate. (n.d.).
  • Synthesis, Properties, and Design Principles of Donor–Acceptor Nanohoops | ACS Central Science - ACS Publications. (n.d.).
  • Subcellular Targeted Nanohoop for One- and Two-Photon Live Cell Imaging | Request PDF. (n.d.).
  • Troubleshooting | Department of Chemistry and Biochemistry - University of Maryland. (n.d.).
  • Getting crystals your crystallographer will treasure: a beginner's guide - PMC - NIH. (n.d.).
  • Troubleshooting 1H NMR Spectroscopy - Department of Chemistry : University of Rochester. (n.d.).
  • X-Ray Analysis and the Structure of Organic Molecules - UConn Library. (n.d.).
  • Synthesis and characterization of a highly strained donor–acceptor nanohoop - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.).
  • X-Ray Crystallography of Chemical Compounds - PMC - NIH. (n.d.).
  • Synthesis, Characterization, and Theory of[21]-,[20]-, and[18]Cycloparaphenylene: Carbon Nanohoop Structures - PMC - NIH. (n.d.). Retrieved from

  • Subcellular Targeted Nanohoop for One- and Two-Photon Live Cell Imaging - PMC - NIH. (n.d.).
  • Gold-Catalyzed Synthesis of sp3-Rich Nortricyclanes from Norbornenes - ACS Publications. (n.d.).
  • Quenching of Protein Fluorescence by Fullerenol C 60 (OH) 36 Nanoparticles - MDPI. (n.d.).
  • X-ray crystallography: Revealing our molecular world - Science Museum. (2019, September 26).
  • Troubleshooting Acquisition Related Problems - NMR. (n.d.).
  • Synthesis, Characterization, and Theory of[21]-,[20]-, and[18]Cycloparaphenylene: Carbon Nanohoop Structures | Journal of the American Chemical Society. (2008, December 4). Retrieved from

  • Trouble Shooting Page - UCSD NMR Facility. (n.d.).
  • Enhanced distance-dependent fluorescence quenching using size tuneable core shell silica nanoparticles - RSC Publishing. (2018, October 19).
  • How do Nanohoops Exercise Their Strain in[13]Helicene Racemization? - PMC - NIH. (n.d.). Retrieved from

  • Analytical challenges translating mass spectrometry-based phosphoproteomics from discovery to clinical applications - PubMed. (n.d.).
  • Perspectives in Computational Mass Spectrometry: Recent Developments and Key Challenges | Analytical Chemistry | ChemRxiv | Cambridge Open Engage. (n.d.).
  • Expert Outlook: Addressing Current Trends and Challenges in Clinical Research with Mass Spectrometry - Thermo Fisher Scientific. (n.d.).
  • Precision Nanotube Mimics via Self-Assembly of Programmed Carbon Nanohoops - PubMed. (2020, January 3).

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Validation & Comparative

A Comparative Spectroscopic Guide to Cell-Penetrating and Cyclic Peptides

Author: BenchChem Technical Support Team. Date: January 2026

An expert comparison of the spectroscopic characterization of Cell-Penetrating Peptides (CPPs) and Cyclic Peptides, providing researchers and drug development professionals with detailed experimental insights and data analysis.

In the landscape of modern drug delivery and therapeutic development, both cell-penetrating peptides (CPPs) and cyclic peptides have emerged as powerful tools. CPPs are short peptides capable of traversing cellular membranes, making them excellent vectors for intracellular delivery. Cyclic peptides, on the other hand, are valued for their enhanced stability, receptor affinity, and favorable pharmacokinetic properties conferred by their constrained cyclic structure. While both classes of peptides are of immense interest, their structural and functional characteristics, which are elucidated through spectroscopic methods, differ significantly.

This guide provides an in-depth comparison of the spectroscopic data obtained for CPPs and cyclic peptides, offering insights into the experimental choices and interpretation of results that are crucial for their development and application.

Structural Elucidation: The Foundation of Function

The biological activity of both CPPs and cyclic peptides is intrinsically linked to their three-dimensional structure. Spectroscopic techniques are the cornerstone of this structural determination.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for determining the solution-state structure of peptides. For cyclic peptides, NMR is instrumental in defining their rigid backbone conformation. The analysis of Nuclear Overhauser Effects (NOEs), coupling constants, and chemical shifts provides a detailed picture of the cyclic structure. In contrast, many CPPs are intrinsically disordered in solution and only adopt a defined structure upon interaction with cellular membranes. Therefore, NMR studies of CPPs are often performed in the presence of membrane mimetics, such as micelles or bicelles, to capture their biologically relevant conformation.

Circular Dichroism (CD) Spectroscopy offers valuable information about the secondary structure of peptides. For cyclic peptides, CD spectra can confirm the presence of well-defined secondary structural elements, such as beta-turns or alpha-helices, which are often critical for their biological function. For CPPs, CD spectroscopy is a key method to monitor their conformational changes upon binding to lipid membranes. A transition from a random coil in solution to an alpha-helical or beta-sheet structure in a membrane-mimicking environment is a common observation for many CPPs and is correlated with their cell-penetrating ability.

Mass Spectrometry (MS) is indispensable for confirming the primary sequence and purity of both CPPs and cyclic peptides. For cyclic peptides, tandem MS (MS/MS) is used to verify the ring structure and the sequence of amino acids within the ring. For CPPs, MS is crucial for confirming post-translational modifications or the attachment of cargo molecules.

Spectroscopic TechniqueApplication for Cyclic PeptidesApplication for Cell-Penetrating Peptides (CPPs)Key Insights
NMR Spectroscopy Determination of rigid 3D solution structure, identification of beta-turns and other constrained conformations.Analysis of structure in membrane-mimicking environments, study of peptide-membrane interactions.Conformational rigidity vs. induced structure.
Circular Dichroism (CD) Confirmation of stable secondary structures (e.g., beta-turns, helices) in solution.Monitoring of conformational changes (e.g., random coil to helix) upon membrane binding.Pre-organized structure vs. environment-dependent folding.
Mass Spectrometry (MS) Verification of primary sequence and cyclic nature.Confirmation of sequence, purity, and cargo conjugation.Molecular identity and integrity.
Fluorescence Spectroscopy Study of binding interactions with target proteins using intrinsic or extrinsic fluorophores.Quantification of cellular uptake, investigation of membrane interaction and internalization pathways.Target engagement and delivery efficiency.
Probing Interactions: The Key to Biological Activity

Understanding how these peptides interact with their biological targets is paramount. Fluorescence spectroscopy is a versatile technique for this purpose.

For cyclic peptides , fluorescence-based assays are often employed to determine their binding affinity to target proteins. This can be achieved by monitoring changes in the intrinsic fluorescence of tryptophan residues or by using fluorescently labeled peptides.

For CPPs , fluorescence spectroscopy is a workhorse for studying their interaction with lipid membranes and for quantifying their cellular uptake. The use of fluorescent dyes, such as fluorescein or rhodamine, conjugated to CPPs allows for direct visualization and quantification of their internalization into cells using techniques like fluorescence microscopy and flow cytometry.

Experimental Protocols

Workflow for Characterizing Peptide-Membrane Interactions using CD Spectroscopy

cluster_analysis Data Analysis peptide_sol Prepare stock solution of peptide (e.g., in phosphate buffer) cd_peptide Acquire CD spectrum of peptide alone peptide_sol->cd_peptide liposome_prep Prepare liposomes (e.g., by extrusion) cd_mixed Acquire CD spectra of peptide titrated with increasing concentrations of liposomes liposome_prep->cd_mixed data_proc Process spectra (background subtraction, smoothing) cd_mixed->data_proc structure_analysis Analyze secondary structure changes (e.g., deconvolution algorithms) data_proc->structure_analysis cluster_cell_prep Cell Preparation cluster_treatment Peptide Treatment cluster_analysis Flow Cytometry Analysis cell_culture Culture cells to desired confluency cell_harvest Harvest and seed cells in plates cell_culture->cell_harvest peptide_incubation Incubate cells with fluorescently labeled CPP for a defined time cell_harvest->peptide_incubation wash_cells Wash cells to remove non-internalized peptide peptide_incubation->wash_cells cell_detach Detach cells (e.g., with trypsin) wash_cells->cell_detach flow_cytometry Analyze cells on a flow cytometer cell_detach->flow_cytometry quantification Quantify mean fluorescence intensity flow_cytometry->quantification

Caption: Workflow for quantifying CPP cellular uptake via flow cytometry.

Step-by-Step Protocol:

  • Cell Culture and Seeding:

    • Culture the desired cell line (e.g., HeLa) under standard conditions.

    • Seed the cells into multi-well plates and allow them to adhere overnight.

  • Peptide Incubation:

    • Treat the cells with various concentrations of the fluorescently labeled CPP for a specific duration (e.g., 1-4 hours).

  • Cell Processing:

    • Wash the cells with phosphate-buffered saline (PBS) to remove any peptide that has not been internalized.

    • Detach the cells from the plate using an appropriate method (e.g., trypsinization).

  • Flow Cytometry:

    • Analyze the cell suspension using a flow cytometer, exciting the fluorophore with the appropriate laser and collecting the emission signal.

    • The mean fluorescence intensity of the cell population is proportional to the amount of internalized CPP.

Conclusion

The spectroscopic characterization of cell-penetrating and cyclic peptides is not a one-size-fits-all endeavor. The choice of techniques and experimental design must be tailored to the specific properties of each peptide class. For cyclic peptides, the focus is often on defining a stable, pre-organized structure that is key to their target affinity. In contrast, for CPPs, spectroscopic methods are crucial for understanding their dynamic nature and the structural transitions that govern their ability to cross cellular barriers. A thorough understanding of these spectroscopic approaches is essential for the rational design and optimization of these promising therapeutic and drug delivery agents.

References

  • Ziegler, A. (2008). Thermodynamic studies and binding mechanisms of cell-penetrating peptides with lipids and glycosaminoglycans. Advanced Drug Delivery Reviews, 60(4-5), 580-597. [Link]

  • Madani, F., Lindberg, S., Langel, Ü., Futaki, S., & Gräslund, A. (2011). Mechanisms of cellular uptake of cell-penetrating peptides. Journal of Biophysics, 2011, 414729. [Link]

  • Joo, S. H. (2012). Cyclic peptides as therapeutic agents and biochemical tools. Biomolecules & Therapeutics, 20(1), 19-26. [Link]

  • Guzman, F., Barberis, S., & Illanes, A. (2007).
  • Kessler, H. (1982). Conformation and biological activity of cyclic peptides. Angewandte Chemie International Edition in English, 21(7), 512-523. [Link]

  • Bechara, C., & Sagan, S. (2013). Cell-penetrating peptides: 20 years later, where do we stand? FEBS Letters, 587(12), 1693-1702. [Link]

  • Jones, S. W., Christison, R., Bundell, K., Voyce, C. J., & Brockbank, S. M. (2005). Characterisation of cell-penetrating peptide-mediated peptide delivery. British Journal of Pharmacology, 145(8), 1093-1102. [Link]

A Senior Application Scientist's Guide to the Rigorous Validation of Cycloparaphenylene Crystal Structures

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution to Researchers, Scientists, and Drug Development Professionals

Introduction: The Unique Challenge of Cycloparaphenylene Hoops

Cycloparaphenylenes (CPPs), often described as "carbon nanohoops," represent the fundamental radial segments of carbon nanotubes.[1][2] Their unique strained, non-planar π-systems give rise to fascinating size-dependent electronic and photophysical properties, making them highly attractive for applications in molecular electronics, photonics, and host-guest chemistry.[2][3] However, the very strain that imbues them with these properties also presents significant challenges, not only in their synthesis but critically, in the definitive validation of their three-dimensional structures.

Unlike typical planar aromatic systems, the bent nature of CPPs leads to complex crystal packing behaviors, a high propensity for solvent inclusion, and potential structural disorder.[2][3] Therefore, obtaining a crystal structure is only the first step; a rigorous, multi-faceted validation process is paramount to ensure the reported structure is not just plausible, but an accurate representation of the molecule. This guide provides a comprehensive framework for the X-ray crystal structure validation of CPPs, contrasting standard procedures with the specific considerations required for these unique macrocycles.

The Workflow: From Crystal to Validated Structure

The journey from a promising crystalline sample to a publication-ready, validated structure is a systematic process. Each step builds upon the last, and errors or oversights in early stages can propagate, leading to a flawed final model. The overall workflow is a self-validating loop where refinement and validation are performed iteratively.

CPP_Validation_Workflow cluster_0 Experimental Phase cluster_1 Data Processing & Modeling cluster_2 Validation & Finalization Crystal_Growth CPP Crystal Growth & Selection Data_Collection Single-Crystal X-ray Data Collection Crystal_Growth->Data_Collection Mounting Data_Processing Data Integration & Reduction (Unit Cell, Space Group) Data_Collection->Data_Processing Raw Diffraction Images Structure_Solution Structure Solution (e.g., Direct Methods, SHELXT) Data_Processing->Structure_Solution Reflection Data (HKL file) Structure_Refinement Iterative Refinement (e.g., SHELXL) Structure_Solution->Structure_Refinement Initial Atomic Model Validation Automated Validation (checkCIF/PLATON) Structure_Refinement->Validation Refined Model (CIF) Manual_Inspection Manual Model Inspection (Disorder, Solvents) Validation->Manual_Inspection Validation Report (ALERTS) Final_CIF Final Validated CIF Validation->Final_CIF No Critical ALERTS Manual_Inspection->Structure_Refinement Model Adjustments

Caption: Workflow for CPP X-ray crystal structure validation.

Experimental Protocol: A Step-by-Step Guide to CPP Structure Validation

This protocol outlines the critical steps from data collection to final validation. The causality behind each choice is emphasized, reflecting a field-proven approach.

1. Crystal Selection and Data Collection:

  • Step 1.1: Crystal Selection. Select a single crystal of suitable size (typically < 0.5 mm in all dimensions) and quality (no visible cracks or defects) under a microscope.[4][5]

    • Expert Insight: CPP crystals can be fragile and sensitive to solvent loss. Mount the crystal quickly in paratone or a similar cryoprotectant oil on a cryo-loop.

  • Step 1.2: Data Collection. Mount the crystal on a diffractometer equipped with a low-temperature device (e.g., 100 K).[5] A low temperature minimizes thermal motion, leading to higher resolution data.

    • Causality: For CPPs, their inherent flexibility means that low-temperature data collection is not just best practice, it is essential for resolving the fine details of the strained ring and any associated disorder.

  • Step 1.3: Strategy and Resolution. Use modern detectors (e.g., CCD, CMOS) and appropriate radiation (Mo-Kα or Cu-Kα).[5] Collect a highly redundant dataset to a high resolution (ideally d < 0.8 Å).

    • Causality: High redundancy aids in absorption correction and can be crucial for resolving complex issues like twinning, which can be a pitfall in MOF and other complex crystal systems.[6]

2. Structure Solution and Refinement:

  • Step 2.1: Data Integration and Reduction. Process the raw diffraction images using software like CrysAlisPro or SAINT.[5] This determines the unit cell parameters, space group, and generates a reflection file.

  • Step 2.2: Structure Solution. Solve the structure using direct methods or dual-space algorithms (e.g., SHELXT). This will provide an initial, incomplete atomic model.

  • Step 2.3: Iterative Refinement. Refine the model against the experimental data using a program like SHELXL.[5] This process involves multiple cycles of least-squares refinement.

    • Initially, refine isotropic atomic displacement parameters (ADPs).

    • Once the model improves (R1 factor drops below ~10%), switch to anisotropic ADPs for all non-hydrogen atoms. Expert Insight: Pay close attention to the ADPs of the phenylene rings. Elongated or "pancake-shaped" ellipsoids can indicate unresolved structural disorder.

    • Locate and add hydrogen atoms using a riding model (e.g., AFIX instructions in SHELXL).

  • Step 2.4: Handling Disorder and Solvents. CPPs frequently co-crystallize with disordered solvent molecules.[2]

    • If discrete solvent positions can be identified, model them with appropriate constraints (e.g., PART instructions, restraints on geometry and ADPs).

    • If the solvent is highly disordered, use solvent masking tools like SQUEEZE within the PLATON software suite. Trustworthiness: While powerful, SQUEEZE should be a last resort. Its use must be clearly stated and justified in the experimental details. Over-reliance can mask underlying problems with the data or model.[4]

3. The Core of Validation: A Comparative Approach

A refined structure is merely a model. Validation is the process of critically assessing how well that model fits the data and chemical reason. This is not a single step, but an ongoing evaluation.

3.1 Automated Validation with checkCIF

The primary tool for crystallographic validation is the International Union of Crystallography's (IUCr) checkCIF service.[7][8] It analyzes the Crystallographic Information File (CIF) for syntactic correctness, semantic validity, and consistency against established standards.[7][9] The output is a report with ALERTS graded from A (most severe) to G (informational).

  • How it Works: checkCIF runs hundreds of tests, comparing geometric parameters, displacement parameters, and data quality metrics against expected values derived from the vast Cambridge Structural Database (CSD) and Inorganic Crystal Structure Database (ICSD).[8][10]

  • Objective: The goal is to resolve all A and B level alerts.[11] If an alert cannot be resolved (e.g., due to the inherent nature of the crystal), a detailed explanation must be provided in the CIF.[8][12]

3.2 Key Validation Metrics: A Comparative Table

The following table summarizes the most critical parameters evaluated during validation, comparing their general significance with specific considerations for CPPs.

Metric (checkCIF Test)Acceptable RangeGeneral SignificanceSpecific CPP Considerations
R1 (Final R factor) < 5% (high-quality data)A measure of the agreement between the observed diffraction amplitudes and those calculated from the model. Lower is better.A low R1 is necessary but not sufficient. Due to the high symmetry and potential for disorder in CPPs, a low R1 can sometimes be achieved with an incorrect model.
wR2 (Weighted R factor) < 12% (high-quality data)A weighted R-factor based on all reflections. It is generally higher than R1 but is a more robust indicator of refinement quality.This value is sensitive to weak reflections. For CPPs, ensure data completeness at high angles is good for a reliable wR2.
GooF (Goodness of Fit) ~ 1.0Should converge to approximately 1.0 for a good model and correct weighting scheme. Values significantly different from 1.0 may indicate problems.A GooF > 1.2 might suggest poor data quality or an incorrect model, while a value < 0.8 could indicate over-parameterization.
Data / Parameter Ratio > 8 (non-centrosymmetric) > 10 (centrosymmetric)[4]Ensures the model is not over-refined. There should be significantly more experimental observations (reflections) than refined parameters.Due to large unit cells from solvent inclusion, CPP structures can have many parameters. High-resolution data is essential to maintain a good ratio.
Residual Electron Density < ±0.5 e/ųThe largest peaks and holes in the final difference Fourier map. Large, chemically nonsensical peaks may indicate missing atoms or disorder.In CPPs, residual peaks are often found in solvent-accessible voids. If not modeled, they can indicate unaccounted-for disordered solvent.
Flack Parameter ~ 0.0 (with s.u. < 0.1)For non-centrosymmetric structures, this parameter determines the absolute configuration of a chiral molecule.[13]While most simple CPPs are achiral, substituted or functionalized CPPs can be chiral. This parameter is crucial for their correct assignment.

Beyond Automated Checks: Complementary Validation Techniques

While X-ray crystallography is the gold standard for solid-state structure, it provides an averaged picture.[13] True scientific integrity demands corroboration from other techniques that probe the molecule's properties in different states.

  • NMR Spectroscopy: In solution, CPPs often exhibit simple ¹H NMR spectra due to rapid conformational changes on the NMR timescale.[2] However, variable-temperature NMR can reveal dynamic processes.[2][14] The solution-state symmetry observed by NMR must be consistent with the fundamental connectivity of the crystal structure.

  • Mass Spectrometry (MS): High-resolution MS (e.g., MALDI-TOF) is essential to confirm the molecular weight and rule out oligomers or catenanes, which can sometimes co-crystallize.[2][15] Ion-mobility MS can even distinguish between different isomers and topologies for larger CPPs.[1][16]

  • Computational Chemistry: Density Functional Theory (DFT) calculations can predict low-energy conformations and geometric parameters.[17][18] While crystal packing forces can cause deviations, the experimental structure should correspond to a low-energy calculated conformer.[2] This comparison is particularly valuable for rationalizing unusual bond angles or dihedral angles imposed by the macrocyclic strain.

Conclusion: A Mandate for Rigor

The structural validation of cycloparaphenylenes is a process that demands more than a cursory glance at R-factors. It requires a holistic approach that combines high-quality experimental data, meticulous refinement, critical evaluation using standardized tools like checkCIF, and corroboration from complementary analytical techniques. As Senior Application Scientists, we advocate for this rigorous, self-validating system. By understanding the "why" behind each step and metric, researchers can ensure that their structural models are not just refined, but are truly validated, providing a solid and trustworthy foundation for advancing the exciting science of these carbon nanohoops.

References

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A Comparative Guide to the Size-Dependent Properties of Cycloparaphenylenes: From Strained Rings to Molecular Hosts

Author: BenchChem Technical Support Team. Date: January 2026

Introduction to Cycloparaphenylenes (CPPs)

Cycloparaphenylenes (CPPs), often referred to as "carbon nanohoops," are a fascinating class of molecules composed of para-linked benzene rings forming a cyclic, radially conjugated π-system.[1][2] As the fundamental repeating unit of armchair carbon nanotubes (CNTs), they have garnered immense interest not only as templates for the bottom-up synthesis of CNTs but also for their own unique and size-dependent physical and chemical properties.[1][2] The journey to their synthesis was a long-standing challenge in organic chemistry, with the first successful isolation of[3]CPP,[4]CPP, and[5]CPP reported in 2008.[1][6] This breakthrough opened the floodgates to a new field of molecular nanocarbon science, leading to the synthesis of a wide array of [n]CPPs, where 'n' denotes the number of phenylene units.[2][7]

This guide provides an in-depth comparison of the properties of smaller, highly strained CPPs with their larger, more relaxed counterparts. We will explore how ring size fundamentally dictates their strain energy, electronic and photophysical characteristics, and their capacity for host-guest chemistry, providing experimental data and established protocols for their characterization.

The Dominance of Ring Strain in Smaller CPPs ([8]CPP to[3]CPP)

The defining characteristic of smaller CPPs is the immense ring strain imposed by the forced bending of the sp²-hybridized benzene rings from their ideal planar geometry.[8][9] This strain is a powerful determinant of their structure, reactivity, and electronic properties.

Strain Energy and Structural Distortion

The strain energy in CPPs increases dramatically as the ring size ('n') decreases.[10][11] This is due to the greater deviation from the ideal 120° bond angles and the increased torsional strain between adjacent phenylene units.[10] For instance,[8]CPP, the smallest CPP synthesized to date, possesses a staggering strain energy of 119 kcal/mol.[10] This high degree of strain forces a minimization of the torsional angles between the benzene rings, leading to a more planar arrangement of the π-orbitals than would be expected, which paradoxically enhances π-conjugation in these smaller systems.[10]

[n]CPPCalculated Strain Energy (kcal/mol)
[8]CPP119
[10]CPP~95
[12]CPP~80
[13]CPP72.2
[3]CPP~65
[14]CPP57.7
[4]CPP~45

Table 1: Comparison of calculated strain energies for various [n]CPPs. Data compiled from theoretical studies.[10][15]

Anomalous Electronic and Optical Properties

The intense strain in smaller CPPs gives rise to unique photophysical behaviors that defy the trends seen in typical linear π-conjugated systems.[16]

  • HOMO-LUMO Gap: Counterintuitively, the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) decreases as the number of phenylene units is reduced.[8][10][17] This is in direct opposition to linear paraphenylenes, where a longer chain leads to a smaller gap.[10] The strain-induced structural distortions in smaller CPPs significantly destabilize the π-system, leading to this unusual trend.[16]

  • Fluorescence: The fluorescence of CPPs is strongly size-dependent. Smaller CPPs exhibit red-shifted fluorescence, lower quantum yields, and longer fluorescence lifetimes compared to their larger analogs.[18] For example, the emission maximum shifts from 438 nm for[7]CPP to 592 nm (orange) for[12]CPP.[1][19] This phenomenon is attributed to significant structural relaxation in the excited state.[18] In fact, for very small CPPs (n ≤ 6), fluorescence is often not observed at all because the symmetry of the relaxed excited state forbids radiative decay to the ground state.[10]

[n]CPPHOMO-LUMO Gap (eV)Emission Max (λem, nm)Fluorescence Quantum Yield (ΦF)
[12]CPP~2.55920.007
[13]CPP~2.7530~0.4
[3]CPP~2.8494~0.73
[4]CPP~3.14520.81
[7]CPP~3.3438~0.90

Table 2: Size-dependent electronic and photophysical properties of selected [n]CPPs. Data compiled from multiple sources.[1][18][19]

Caption: Trend of the HOMO-LUMO gap increasing with CPP ring size.

Larger Cycloparaphenylenes ([14]CPP and Beyond): The Emergence of Host-Guest Chemistry

As the number of phenylene units increases beyond n=10, the properties of CPPs begin to shift. The ring strain per phenylene unit diminishes, and the molecules adopt a more relaxed, tubular structure. This geometric change leads to a convergence of their electronic properties and unlocks their potential as sophisticated supramolecular hosts.[20]

Convergence of Electronic Properties

With increasing ring size, the HOMO-LUMO gap of CPPs starts to plateau, approaching the values observed in linear oligophenylenes.[3] The absorption maxima, which are remarkably consistent at around 340 nm across all CPPs due to symmetry-forbidden HOMO-LUMO transitions, show little change.[1][2] However, the fluorescence spectra consistently show a blue-shift and an increase in quantum efficiency as the ring becomes larger and less strained.[2]

Exemplary Host-Guest Chemistry

The most significant property of larger CPPs is their well-defined, π-rich cavity, which makes them exceptional hosts for a variety of guest molecules, most notably fullerenes.[20][21] The size-selective encapsulation is driven by strong concave-convex π-π interactions.[4]

  • Size-Selective Fullerene Binding: The binding affinity between a CPP host and a fullerene guest is highly dependent on a complementary size match.[22] For instance,[14]CPP is an ideal host for C₆₀, exhibiting a high association constant (Ka) of 2.79 × 10⁶ M⁻¹ in toluene.[20] This strong interaction is a result of the optimal fit between the C₆₀ guest (diameter ~0.71 nm) and the cavity of the[14]CPP host (diameter ~1.38 nm).[20] Smaller CPPs like[13]CPP and[3]CPP show weaker and different modes of binding with C₆₀ due to steric repulsion.[22]

HostGuestAssociation Constant (Ka, M⁻¹)Solvent
[14]CPPC₆₀2.79 x 10⁶Toluene
[17]CPPLa@C₈₂> 10⁷Toluene
[14]CPP[8]CPP²⁺~2.0 x 10⁴(CDCl₂)₂

Table 3: Association constants for selected CPP host-guest complexes.[13][20]

Host_Guest cluster_0 Host-Guest Complex Formation Host [10]CPP (Host) Complex [10]CPP ⊃ C60 Host->Complex π-π interaction Guest C60 (Guest) Guest->Complex encapsulation

Caption: Schematic of[14]CPP encapsulating a C60 fullerene.

Experimental Corner: Key Characterization Protocols

Protocol 1: A Modern Synthesis of [n]CPPs

Modern CPP syntheses often rely on strategies that use pre-bent building blocks to overcome the high strain of the final ring-closing step. The method developed by the Jasti and Itami groups, involving the reductive aromatization of cyclohexadiene-containing macrocycles, is a prime example.[6][7][23]

Step-by-Step Methodology (Conceptual Outline):

  • Precursor Synthesis: Synthesize "L-shaped" or bent building blocks containing di-substituted cyclohexadiene units. This pre-organization is crucial for efficient macrocyclization.

  • Macrocyclization: Perform a metal-catalyzed cross-coupling reaction (e.g., Suzuki or nickel-mediated) to form the macrocyclic precursor. The choice of catalyst and conditions is critical to favor the formation of the desired ring size over oligomerization.[1]

  • Reductive Aromatization: Treat the macrocyclic precursor with a reducing agent (e.g., NaH/t-BuOH or H₂SnCl₄) to convert the cyclohexadiene units into aromatic benzene rings, yielding the final [n]CPP.[24] This final step "snaps" the strained ring into its final, fully conjugated form.

Synthesis_Workflow A Bent Building Blocks (Cyclohexadiene-based) B Metal-Catalyzed Macrocyclization A->B C Macrocyclic Precursor B->C D Reductive Aromatization C->D E Final [n]CPP Product D->E

Caption: General workflow for modern CPP synthesis.

Protocol 2: Probing Host-Guest Interactions via UV-Vis Titration

UV-Vis absorption spectroscopy is a powerful and accessible technique to quantify the binding affinity between a CPP host and a guest molecule.[25] The formation of the host-guest complex often perturbs the electronic environment of the CPP, leading to observable changes in its absorption spectrum.

Step-by-Step Methodology:

  • Prepare Stock Solutions: Prepare a stock solution of the CPP host (e.g.,[14]CPP) and a stock solution of the guest (e.g., C₆₀) in a suitable solvent (e.g., toluene) at known concentrations.

  • Initial Spectrum: Record the UV-Vis absorption spectrum of a dilute solution of the CPP host alone.

  • Titration: Add small, precise aliquots of the guest stock solution to the host solution. After each addition, gently mix and allow the solution to equilibrate.

  • Record Spectra: Record the UV-Vis spectrum after each addition of the guest. You should observe systematic changes in the spectrum (e.g., changes in absorbance at specific wavelengths) as the host-guest complex forms.

  • Data Analysis: Plot the change in absorbance against the concentration of the guest. The resulting binding isotherm can be fitted to a suitable binding model (e.g., 1:1 binding) to determine the association constant (Ka). The Benesi-Hildebrand method is a common graphical analysis used for this purpose.[26]

Summary and Future Outlook

The properties of cycloparaphenylenes are a direct and dramatic function of their ring size. Smaller CPPs are dominated by high ring strain, which leads to unique, counterintuitive electronic and photophysical properties, such as a decreasing HOMO-LUMO gap with decreasing size. In contrast, larger CPPs, with their diminished strain and well-defined cavities, emerge as powerful hosts in supramolecular chemistry, capable of size-selective recognition of guest molecules like fullerenes.

This clear dichotomy in properties makes CPPs a rich platform for fundamental research and advanced applications. The strained smaller rings offer avenues for strain-release chemistry and as models for curved π-systems, while the larger rings are being explored for molecular electronics, drug delivery, and the construction of complex, interlocked molecular architectures.[5][20] The continued development of synthetic methods will undoubtedly uncover even more fascinating properties and applications for this remarkable family of carbon nanohoops.[7][27]

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An Electrochemical Showdown: Cycloparaphenylene Nanohoops Versus the Fullerene Sphere

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Redox Properties of Two Iconic Carbon Allotropes

In the realm of nanocarbon materials, cycloparaphenylenes (CPPs) and buckminsterfullerene (C60) stand out as iconic structures with unique electronic and structural properties. While both are composed entirely of sp²-hybridized carbon atoms, their distinct topologies—a seamless ring for CPPs and a closed cage for C60—give rise to fascinatingly different electrochemical behaviors. This guide provides an in-depth comparison of their redox characteristics, supported by experimental data, to inform researchers in materials science, supramolecular chemistry, and drug development.

At a Glance: Key Electrochemical Differences

The fundamental difference in the electrochemical behavior of cycloparaphenylenes and C60 lies in their propensity to accept or donate electrons. C60 is a powerful electron acceptor, capable of reversibly accepting up to six electrons. In contrast, CPPs exhibit both electron-donating and electron-accepting properties, with their redox potentials being highly dependent on the size of the nanohoop.

PropertyCycloparaphenylenes (CPPs)C60 Fullerene
Primary Redox Behavior Amphoteric (both electron donor and acceptor)Strong electron acceptor
HOMO-LUMO Gap Size-dependent; narrows with decreasing ring size[1]Relatively large
Oxidation Reversible two-electron oxidation to a dication is common[2]Generally does not undergo facile oxidation
Reduction Becomes easier with decreasing ring size[1]Undergoes up to six reversible one-electron reductions
Structural Influence High strain in smaller rings significantly lowers the LUMO and raises the HOMO[1]Highly symmetrical, delocalized π-system stabilizes anionic states
Host-Guest Chemistry Can act as a host for C60, influencing its redox properties[3][4]Can act as a guest within larger CPPs

The "Why": Unpacking the Electrochemical Nuances

The distinct electrochemical characteristics of CPPs and C60 are a direct consequence of their unique molecular structures and the resulting electronic landscapes.

Cycloparaphenylenes: The Size-Dependent Redox Dance

CPPs, often referred to as "carbon nanohoops," are cyclic fragments of carbon nanotubes composed of para-linked benzene rings.[1][5] A key feature of CPPs is their high degree of ring strain, which intensifies as the number of phenylene units (n) decreases. This strain has a profound impact on their electronic structure.

The uninterrupted radial π-conjugation in CPPs plays a major role in narrowing the band gap by lowering the Lowest Unoccupied Molecular Orbital (LUMO) and raising the Highest Occupied Molecular Orbital (HOMO).[3] Consequently, smaller nanohoops are both easier to reduce (lower LUMO) and easier to oxidize (higher HOMO).[1] For instance,[6]CPP has a half-wave oxidation potential of 0.44 V vs Fc/Fc+, whereas the larger and less strained[7]CPP has a potential of 0.85 V vs Fc/Fc+.[1] This size-dependent tunability of redox properties is a hallmark of CPPs and a significant area of research interest.

C60 Fullerene: The Electron Sponge

C60, with its iconic truncated icosahedron structure, possesses a highly delocalized π-electron system distributed over its 60 carbon atoms. This extensive delocalization and high symmetry contribute to its remarkable ability to accept and stabilize additional electrons. C60 is well-known for undergoing a series of six, reversible, one-electron reductions, making it an exceptional electron acceptor or "electron sponge."[8]

The formal redox potentials of these reduction steps are influenced by the surrounding solvent, primarily due to hydrogen-bonding interactions and electrostatic interactions with solvent dipoles.[9] The electron affinity of C60 is a key property harnessed in applications such as organic photovoltaics, where it is often paired with an electron donor material.[8]

Supramolecular Interactions: A Tale of Host and Guest

A particularly fascinating aspect of the CPP-C60 relationship is their ability to form host-guest complexes. The concave inner surface of larger CPPs, such as[5]CPP, provides an ideal binding site for the convex surface of C60.[4][10] This encapsulation can lead to electronic interactions between the two molecules.

In some instances, complexation does not significantly alter the individual redox potentials of C60 and the CPP host.[3] However, in other cases, particularly with metallofullerenes or when there is a strong electronic coupling, partial charge transfer from the electron-rich CPP to the electron-accepting fullerene can be observed in the ground or excited state.[2][4][11] This highlights the potential for creating novel supramolecular systems with tunable electronic properties.

Experimental Protocols: Probing the Electrochemical Landscape

Cyclic voltammetry (CV) is a powerful and widely used electrochemical technique to investigate the redox properties of molecules like CPPs and C60.

A General Protocol for Cyclic Voltammetry:

  • Preparation of the Electrolyte Solution: A supporting electrolyte, such as 0.1 M tetrabutylammonium hexafluorophosphate (Bu₄NPF₆), is dissolved in a suitable, dry, and deoxygenated solvent (e.g., dichloromethane, acetonitrile, or o-dichlorobenzene).[12]

  • Working Electrode Preparation: A glassy carbon electrode is typically used as the working electrode. It should be meticulously polished with alumina slurry, followed by sonication in ethanol and ultrapure water to ensure a clean and reproducible surface.[13]

  • Electrochemical Cell Assembly: A standard three-electrode cell is assembled, consisting of the working electrode, a platinum wire counter electrode, and a reference electrode (e.g., a silver wire pseudo-reference or a saturated calomel electrode).

  • Analyte Introduction: The CPP or C60 sample is dissolved in the electrolyte solution at a known concentration.

  • Data Acquisition: The potential of the working electrode is swept linearly with time between defined limits, and the resulting current is measured. The scan rate can be varied to investigate the kinetics of the electron transfer processes.[14]

  • Internal Reference: Ferrocene is often added at the end of the experiment as an internal standard to reference the measured potentials to the Fc/Fc⁺ couple.

Interpreting the Voltammogram:

The resulting cyclic voltammogram provides a wealth of information. The peak potentials (Eₚ) indicate the formal reduction or oxidation potentials, while the peak currents (iₚ) are related to the concentration of the analyte and the number of electrons transferred. The separation between the anodic and cathodic peak potentials (ΔEₚ) gives an indication of the reversibility of the redox process.[14]

Visualizing Electron Transfer

The following diagram illustrates the fundamental electron transfer processes for cycloparaphenylenes and C60.

G cluster_CPP Cycloparaphenylene (CPP) cluster_C60 C60 Fullerene CPP_neutral [n]CPP CPP_cation [n]CPP^+ CPP_neutral->CPP_cation -e⁻ (Oxidation) CPP_anion [n]CPP^- CPP_neutral->CPP_anion +e⁻ (Reduction) CPP_dication [n]CPP^2+ CPP_cation->CPP_dication -e⁻ (Oxidation) C60_neutral C60 C60_anion1 C60^- C60_neutral->C60_anion1 +e⁻ (Reduction) C60_anion2 C60^2- C60_anion1->C60_anion2 +e⁻ (Reduction) C60_anion_n ... C60^6- C60_anion2->C60_anion_n +ne⁻ (Reduction)

Caption: Electron transfer pathways for CPPs and C60.

Concluding Remarks

The electrochemical comparison of cycloparaphenylenes and C60 reveals a fascinating dichotomy rooted in their molecular architecture. C60 stands as a robust and predictable electron acceptor, while CPPs offer a platform for tunable redox properties through size-dependent strain and conjugation. The interplay between these two classes of nanocarbons in host-guest complexes further expands the possibilities for designing novel materials with tailored electronic functionalities. A thorough understanding of their individual and combined electrochemical behavior is paramount for their application in fields ranging from molecular electronics to advanced sensing and drug delivery systems.

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Bridging the Divide: A Comparative Guide to the Theoretical vs. Experimental Properties of Cell-Penetrating Peptides

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Promise and Paradox of Cell-Penetrating Peptides

Cell-penetrating peptides (CPPs) represent a significant breakthrough in drug delivery, offering a promising solution to one of pharmacology's most persistent challenges: traversing the cell membrane.[1] These short peptides, typically composed of 5-30 amino acids, have the remarkable ability to transport a wide array of cargo molecules—from small molecule drugs to large proteins and nucleic acids—into the cell's interior, a feat that would otherwise be impossible for these macromolecules.[1][2] However, the journey from a promising CPP candidate designed in silico to a clinically effective delivery vector is fraught with complexity. A significant gap often exists between the predicted, theoretical properties of a CPP and its actual performance in a biological system. This guide provides a comprehensive comparison of the theoretical and experimental properties of CPPs, offering insights into the causal factors behind these discrepancies and detailing the experimental workflows necessary for robust validation.

Part 1: The Blueprint - Theoretical and Computational Prediction of CPP Properties

The rational design of novel CPPs with enhanced efficacy and specificity relies heavily on computational models that predict their behavior based on their physicochemical properties.[3] These in silico tools analyze various parameters to forecast a peptide's ability to interact with and cross the cell membrane.[4]

Key Physicochemical Descriptors in CPP Prediction:

  • Cationicity: A high positive charge, primarily due to an abundance of arginine and lysine residues, is a hallmark of many potent CPPs.[5] This positive charge facilitates the initial electrostatic interactions with the negatively charged components of the cell membrane, such as glycosaminoglycans and phospholipid headgroups.[6]

  • Amphipathicity: The spatial arrangement of hydrophobic and hydrophilic residues is crucial. Amphipathic CPPs, which can adopt secondary structures like α-helices with distinct polar and nonpolar faces, are thought to interact favorably with the lipid bilayer.

  • Hydrophobicity: While a degree of hydrophobicity is necessary for membrane interaction, an excess can lead to insolubility and cytotoxicity.[7]

  • Amino Acid Composition: The specific types of amino acids and their sequence play a vital role. For instance, the guanidinium group of arginine is considered more efficient at promoting uptake than the primary amine of lysine.[5] Tryptophan residues are also frequently observed in effective CPPs, potentially contributing to membrane insertion.

In Silico Prediction Tools:

A variety of computational tools and algorithms have been developed to predict the cell-penetrating potential of peptides. These range from simple physicochemical calculations to more complex machine learning-based models.

  • Quantitative Structure-Activity Relationship (QSAR) and Artificial Neural Network (ANN) models: These models have been used to predict CPPs with accuracies around 83%.[8]

  • Support Vector Machine (SVM)-based tools: Tools like CellPPD and CPPpred utilize SVMs to classify peptides as CPPs or non-CPPs based on features like amino acid and dipeptide composition.[9][10] CellPPD also offers modules for designing novel CPPs.[9]

  • Machine Learning Frameworks: More recent developments include two-layer prediction frameworks like MLCPP and PerseuCPP.[3][11][12] These tools not only predict whether a peptide is a CPP but also attempt to predict its uptake efficiency.[3][11][12] For example, PerseuCPP's predictor for CPP identification has shown high accuracy, while its efficiency predictor has demonstrated competitive results.[11][12]

While these predictive tools are invaluable for the initial screening and design of CPPs, their predictions must be viewed as a starting point. The complexity of the biological environment often leads to deviations from the expected behavior.

Part 2: The Reality Check - Experimental Validation of CPP Functionality

Rigorous experimental validation is paramount to confirm the in silico predictions and to fully characterize the biological activity of a CPP. A multi-faceted approach is necessary to assess cellular uptake, mechanism of entry, intracellular fate, and potential cytotoxicity.

Quantifying Cellular Uptake

Determining the efficiency with which a CPP enters a cell is a critical first step. Both qualitative and quantitative methods are employed.

Qualitative Assessment: Fluorescence Microscopy

Confocal microscopy is a powerful tool for visualizing the intracellular localization of fluorescently labeled CPPs. This technique provides spatial information about whether the peptide is trapped in endosomes or has reached the cytoplasm or nucleus.

Quantitative Assessment: Flow Cytometry and Spectroscopy

  • Flow Cytometry: This high-throughput technique is widely used to quantify the cellular uptake of fluorescently labeled CPPs in a large population of single cells.[13]

  • Fluorescence Spectroscopy on Cell Lysates: This method involves lysing the cells after incubation with a fluorescent CPP and measuring the total fluorescence in the lysate.[13][14] It's important to note that discrepancies can arise between flow cytometry and spectroscopy results, potentially due to environmental effects on the fluorophore or the peptide's localization at the cell membrane.[13]

  • Fluorescence Correlation Spectroscopy (FCS): When combined with FACS, FCS can provide precise measurements of the amount of CPP taken up by cells in moles/cell.[15]

G

Elucidating the Mechanism of Entry

CPPs can enter cells through two primary pathways: direct translocation across the plasma membrane and endocytosis.[16][17][18][19] The specific mechanism can depend on the CPP's sequence, concentration, the attached cargo, and the cell type.[5][18]

  • Direct Translocation: This energy-independent process involves the CPP directly penetrating the lipid bilayer.[16] Proposed models for direct translocation include the formation of transient pores, the "carpet" model, and the formation of inverted micelles.[18]

  • Endocytosis: This is an energy-dependent process where the CPP is engulfed by the cell membrane, forming intracellular vesicles.[16][17] The major endocytic pathways involved in CPP uptake are clathrin-mediated endocytosis, caveolae-mediated endocytosis, and macropinocytosis.[18][19][20]

G

Experimental Protocol: Differentiating Entry Mechanisms

To determine the dominant entry pathway, a series of experiments using metabolic and endocytic inhibitors is performed.

  • Cell Culture: Plate cells (e.g., HeLa or HEK293) in a 24-well plate and grow to 70-80% confluency.

  • Inhibitor Pre-treatment: Pre-incubate the cells with various inhibitors for 30-60 minutes.

    • Low Temperature (4°C): To inhibit energy-dependent processes.

    • Sodium Azide and 2-deoxy-D-glucose: To deplete cellular ATP.

    • Chlorpromazine: To inhibit clathrin-mediated endocytosis.

    • Methyl-β-cyclodextrin: To disrupt caveolae/lipid rafts.

    • Amiloride: To inhibit macropinocytosis.

  • CPP Incubation: Add the fluorescently labeled CPP to the inhibitor-treated cells and incubate for 1-2 hours.

  • Quantification: Wash the cells, and quantify the cellular uptake using flow cytometry or fluorescence microscopy.

  • Analysis: Compare the uptake in inhibitor-treated cells to untreated controls. A significant reduction in uptake in the presence of a specific inhibitor suggests the involvement of that particular pathway.

Assessing Endosomal Escape and Cytotoxicity

For CPPs that enter via endocytosis, a major hurdle is escaping the endosome to reach the cytoplasm.[21] Many CPPs remain trapped in endosomes and are eventually degraded in lysosomes.[21]

Endosomal Escape Assays:

Several fluorescence-based assays have been developed to assess endosomal escape.[21] For instance, some assays use cargoes that are only activated or detected upon reaching the reducing environment of the cytoplasm.[22] However, it's been noted that even with CPPs, endosomal escape can be inefficient.[23]

Cytotoxicity Assays:

It is crucial to evaluate the potential toxicity of a CPP. Common assays include:

  • MTT Assay: Measures cell metabolic activity as an indicator of cell viability.

  • LDH Assay: Measures the release of lactate dehydrogenase from damaged cells as an indicator of membrane integrity.

Experimental Protocol: MTT Cytotoxicity Assay

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • CPP Treatment: Treat the cells with a range of CPP concentrations for 24-48 hours. Include a positive control (e.g., Triton X-100) and a negative control (untreated cells).

  • MTT Incubation: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.

  • Calculation: Calculate the percentage of cell viability relative to the untreated control.

Part 3: The Comparison - Bridging Theory and Experiment

The true test of a CPP's utility lies in the correlation between its predicted and observed properties. The following table provides a comparative overview for some well-known CPPs.

CPPPredicted Key FeaturesExperimental ObservationsDiscrepancies and Insights
TAT (48-60) Highly cationic, high theoretical uptake efficiency.Enters cells via multiple endocytic pathways, particularly macropinocytosis.[20] Can be trapped in endosomes.[20]While predicted to be highly efficient, its practical efficacy is often limited by endosomal entrapment.
Penetratin Amphipathic, cationic.Can enter cells via direct translocation at high concentrations, but also utilizes endocytosis.[24]The entry mechanism is highly dependent on concentration, a factor not always captured by predictive models.
Transportan Chimeric peptide, amphipathic.Shows high cellular uptake.[1] Utilizes caveolae-mediated endocytosis.Its complex structure can be challenging for simple predictive models to accurately assess.
Pep-1 Amphipathic, contains a hydrophobic domain.Enters cells in an energy-independent manner, suggesting direct translocation.[6]Its mechanism deviates from many cationic CPPs, highlighting the diversity of CPP entry strategies.

Causality Behind the Discrepancies:

  • Model Simplification: Computational models often simplify the complex and dynamic nature of the cell membrane and its interactions with CPPs.[25]

  • Experimental Conditions: Factors such as CPP concentration, cell type, and the nature of the cargo can significantly influence the uptake mechanism and efficiency, leading to varied experimental outcomes.[1][25]

  • Cargo Influence: The conjugation of a cargo molecule can alter the physicochemical properties of the CPP, affecting its interaction with the cell membrane and its subsequent uptake.[26][27]

Conclusion: An Integrated Approach to CPP Development

The development of effective cell-penetrating peptides for drug delivery necessitates a synergistic approach that combines the predictive power of in silico design with the empirical rigor of experimental validation. While theoretical models provide an invaluable starting point for identifying promising candidates, they cannot fully capture the nuances of a biological system. A comprehensive experimental workflow, encompassing quantitative uptake analysis, mechanistic studies, and cytotoxicity assessment, is essential to bridge the gap between prediction and reality. By understanding the causal factors behind the observed discrepancies, researchers can refine their predictive models and design the next generation of CPPs with enhanced therapeutic potential.

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  • Moreno-Vargas, L., et al. (2024). Intracellular entry pathways for CPPs. ResearchGate. Available at: [Link]

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A Comparative Guide to the Synthetic Routes of Cycloparaphenylenes: Strategies and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Allure of the Nanohoop

Cycloparaphenylenes (CPPs), often referred to as "nanohoops," represent the fundamental repeating unit of armchair carbon nanotubes.[1][2] These aesthetically pleasing, radially conjugated macrocycles are composed of para-linked benzene rings, a structural feature that forces the typically planar aromatic rings into a strained, curved geometry.[3][4] This inherent strain and unique electronic structure endow CPPs with fascinating size-dependent photophysical and electronic properties, making them compelling targets for research in materials science, supramolecular chemistry, and as templates for the bottom-up synthesis of structurally uniform carbon nanotubes.[2][5][6]

The synthesis of these strained molecules remained a formidable challenge for decades until the landmark report by Jasti and Bertozzi in 2008.[3][7] Since then, a number of innovative synthetic strategies have emerged, primarily from the research groups of Jasti, Itami, and Yamago. This guide provides a comparative analysis of these principal synthetic routes, delving into their strategic underpinnings, mechanistic details, and practical considerations such as scalability and overall yield. We aim to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the available methodologies to inform their own synthetic endeavors in this exciting field.

I. The "Bent Precursor" Strategy: Jasti and Bertozzi's Approach

The pioneering synthesis of CPPs by Jasti and Bertozzi introduced the strategic use of bent, non-aromatic precursors to circumvent the high strain energy associated with the direct cyclization of planar aromatic units.[3][7] This "bottom-up" approach involves the macrocyclization of precursors containing cyclohexadiene moieties, which are then aromatized in the final step to furnish the target CPP.

Conceptual Framework

The core principle of this strategy is to build the macrocyclic framework with geometrically pre-disposed curvature. The cyclohexadiene units serve as "masked" benzene rings, providing the necessary kink in the linear oligophenylene chains to facilitate macrocyclization. The subsequent aromatization provides the thermodynamic driving force to overcome the significant strain energy of the final nanohoop structure.[3][4]

Mechanistic Pathway

The synthesis begins with the preparation of key building blocks: a diiodinated cyclohexadiene derivative and its corresponding diboronic ester. A palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is then employed to assemble these units into macrocyclic precursors of varying sizes.[7] The final and crucial step is the reductive aromatization of the cyclohexadiene moieties. This is typically achieved using a low-valent reducing agent, such as lithium naphthalenide, at low temperatures.[3][4] The proposed mechanism for this transformation involves a two-step single-electron transfer (SET) process. The first electron transfer results in the cleavage of a C-O bond and the formation of a radical intermediate. A second electron transfer generates an anionic species, which then eliminates the second leaving group to yield the aromatic phenylene unit.[3]

Jasti_Aromatization start Cyclohexadiene Precursor step1 Radical Intermediate start->step1 + e⁻ (Li Naphthalenide) - MeO⁻ step2 Anionic Intermediate step1->step2 + e⁻ product Aromatized CPP step2->product - MeO⁻ caption Reductive Aromatization Mechanism

Caption: Reductive Aromatization Mechanism.

Scope and Limitations

This method has proven to be quite versatile, enabling the synthesis of a range of [n]CPPs, including[4]-,[8]-, and[9]CPP in the initial report.[7] Subsequent work from the Jasti group has expanded this to include smaller, more strained nanohoops like[10]CPP.[11] A significant advantage of this approach is the ability to generate multiple CPP sizes from a common set of precursors in a single macrocyclization reaction, which can then be separated chromatographically. However, the modest yields of the macrocyclization step can be a limitation for producing large quantities of a specific CPP.[7]

II. The "L-Shaped Building Block" Strategy: Itami's Approach

The Itami group developed a highly modular and size-selective approach to CPP synthesis utilizing "L-shaped" building blocks derived from cyclohexane.[6] This strategy allows for the precise construction of macrocyclic precursors of a defined size, leading to the selective synthesis of a single [n]CPP.

Conceptual Framework

This methodology relies on the use of cis-1,4-diarylcyclohexane derivatives as rigid, L-shaped connectors. The cyclohexane ring enforces a specific spatial relationship between the two aryl groups, which directs the assembly of macrocyclic precursors with a predictable number of repeating units. The final step involves the aromatization of the cyclohexane rings to form the planar phenylene units of the CPP.

Itami_Strategy building_block L-Shaped Cyclohexane Building Block macrocyclization Ni(0)-mediated Homocoupling building_block->macrocyclization precursor Macrocyclic Precursor macrocyclization->precursor aromatization Aromatization (e.g., NaHSO₄, DDQ) precursor->aromatization cpp [n]Cycloparaphenylene aromatization->cpp caption Itami's Synthetic Workflow

Caption: Itami's Synthetic Workflow.

Mechanistic Pathway

A key feature of the Itami synthesis is the use of a nickel(0)-mediated Yamamoto-type homocoupling reaction for the macrocyclization step.[1][12] This reaction efficiently dimerizes, trimerizes, or tetramerizes the L-shaped building blocks to form the desired macrocyclic precursors. The mechanism of this nickel-catalyzed coupling is believed to involve the oxidative addition of an aryl halide to a Ni(0) species to form a Ni(II) intermediate. Subsequent reductive elimination from a diarylnickel(II) species or a related higher oxidation state intermediate generates the new C-C bond and regenerates the active Ni(0) catalyst. The final aromatization of the cyclohexane rings is typically achieved under oxidative conditions, for example, using sodium bisulfate or 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).[1]

Scope and Limitations

The Itami method offers excellent size-selectivity and has been successfully applied to the synthesis of a wide range of [n]CPPs, from[10]CPP to[13]CPP.[6][12][14] The modularity of this approach also allows for the incorporation of functional groups and different aromatic units, such as pyrene, into the CPP framework.[1][15] While generally providing good yields for the macrocyclization step, the multi-step synthesis of the L-shaped building blocks can impact the overall efficiency.

III. The "Metal-Mediated Assembly" Strategy: Yamago's Approach

The Yamago group introduced an elegant and conceptually distinct strategy based on the use of square-planar platinum(II) complexes as strain-free macrocyclic precursors.[16] This approach leverages the principles of coordination chemistry to pre-organize the phenylene units in a cyclic arrangement before the final bond-forming step.

Conceptual Framework

The central idea is to assemble a macrocyclic, square-planar tetraplatinum complex from four biphenyl units. The 90-degree bond angles of the platinum(II) center allow for the formation of a strain-free macrocycle. The final step involves the reductive elimination of the platinum corners to form the four new C-C bonds of the CPP in a single transformation.[4] More recently, a similar strategy employing gold(I) complexes has also been developed.[17]

Mechanistic Pathway

The synthesis commences with the preparation of a 4,4'-bis(stannyl)biphenyl derivative, which undergoes transmetalation with a platinum(II) source to form the square-shaped tetraplatinum macrocycle. The crucial C-C bond-forming step is a reductive elimination from the Pt(II) centers, which is typically induced by an oxidizing agent such as bromine.[4] The mechanism is thought to proceed through the oxidative addition of the oxidant to the Pt(II) centers to form transient Pt(IV) species. These high-valent platinum intermediates then undergo rapid reductive elimination of the two aryl groups to form the desired C-C bond and a Pt(II) byproduct.

Yamago_Mechanism start Square-Planar Pt(II) Macrocycle step1 Transient Pt(IV) Species start->step1 + Oxidant (e.g., Br₂) product [n]Cycloparaphenylene step1->product Reductive Elimination - Pt(II)X₂ caption Reductive Elimination from Pt(II)

Caption: Reductive Elimination from Pt(II).

Scope and Limitations

The Yamago method has been successfully used to synthesize a variety of CPPs, including the highly strained[2]CPP.[13] A key advantage of this strategy is the high-yielding macrocyclization to the strain-free platinum complex. The final reductive elimination step is also generally efficient. This method has also been shown to be amenable to gram-scale synthesis.[1][5] A potential limitation is the need for stoichiometric amounts of platinum, which can be a cost consideration for large-scale production.

IV. Comparative Analysis of Synthetic Routes

Parameter Jasti/Bertozzi Method Itami Method Yamago Method
Key Strategy Bent cyclohexadiene precursorsL-shaped cyclohexane building blocksMetal-mediated assembly (Pt, Au)
Macrocyclization Suzuki-Miyaura couplingNi(0)-mediated homocouplingTransmetalation to Pt(II) or Au(I)
Aromatization Reductive (e.g., Li Naphthalenide)Oxidative (e.g., NaHSO₄, DDQ)Reductive elimination from metal center
Selectivity Mixture of CPP sizesSize-selectiveSize-selective
Scalability Moderate, gram-scale reportedGood, gram-scale demonstratedGood, gram-scale demonstrated[1][5]
Overall Yield Varies with target CPP, can be modestGenerally goodOften high
Versatility Good for various CPP sizesExcellent for modular synthesis and functionalizationGood for highly strained CPPs

V. Detailed Experimental Protocols

Representative Protocol for the Jasti/Bertozzi Method: Synthesis of[4]CPP

This protocol is adapted from the supporting information of Jasti et al., J. Am. Chem. Soc. 2008, 130, 17646-17647.[7]

Step 1: Macrocyclization via Suzuki-Miyaura Coupling

To a solution of the diiodinated cyclohexadiene precursor (1.0 eq) and the diboronic ester precursor (1.0 eq) in a 10:1 mixture of toluene and methanol is added Cs₂CO₃ (4.0 eq). The mixture is degassed with argon for 30 minutes. Pd(PPh₃)₄ (0.1 eq) is then added, and the reaction mixture is heated to 80 °C for 12 hours. After cooling to room temperature, the reaction is quenched with water and extracted with dichloromethane. The combined organic layers are dried over Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the macrocyclic precursor to[4]CPP.

Step 2: Reductive Aromatization

A solution of the macrocyclic precursor (1.0 eq) in anhydrous THF is cooled to -78 °C under an argon atmosphere. A freshly prepared solution of lithium naphthalenide (10 eq) in THF is added dropwise until a persistent green color is observed. The reaction is stirred at -78 °C for 30 minutes and then quenched by the addition of methanol. The mixture is allowed to warm to room temperature, and the solvent is removed under reduced pressure. The residue is purified by column chromatography on silica gel to yield[4]CPP as a yellow solid.

Representative Protocol for the Itami Method: Synthesis of[8]CPP

This protocol is adapted from Takaba et al., Angew. Chem. Int. Ed. 2009, 48, 6112-6116.

Step 1: Nickel-Mediated Macrocyclization

To a solution of the L-shaped di-bromo precursor (1.0 eq) and 2,2'-bipyridyl (1.5 eq) in anhydrous DMF is added bis(1,5-cyclooctadiene)nickel(0) [Ni(cod)₂] (1.5 eq) at room temperature under an argon atmosphere. The mixture is heated to 80 °C for 12 hours. After cooling, the reaction is quenched with aqueous HCl and extracted with chloroform. The combined organic layers are washed with brine, dried over MgSO₄, filtered, and concentrated. The crude product is purified by column chromatography to give the macrocyclic precursor.

Step 2: Aromatization

A mixture of the macrocyclic precursor (1.0 eq) and sodium bisulfate (NaHSO₄) (20 eq) in 1,2,4-trichlorobenzene is heated to 200 °C for 1 hour under an argon atmosphere. After cooling to room temperature, the mixture is diluted with toluene and filtered through a pad of silica gel. The filtrate is concentrated, and the residue is purified by preparative gel permeation chromatography to afford[8]CPP as a yellow solid.

Representative Protocol for the Yamago Method: Synthesis of[7]CPP

This protocol is adapted from Yamago et al., Angew. Chem. Int. Ed. 2010, 49, 757-759.[16]

Step 1: Synthesis of the Tetraplatinum Macrocycle

A mixture of 4,4'-bis(trimethylstannyl)biphenyl (1.0 eq), [PtCl₂(cod)] (1.0 eq), and CsF (2.0 eq) in anhydrous DMF is heated at 80 °C for 24 hours under an argon atmosphere. After cooling, the precipitate is collected by filtration, washed with methanol and ether, and dried to give the square-planar tetraplatinum macrocycle.

Step 2: Reductive Elimination

To a suspension of the tetraplatinum macrocycle (1.0 eq) in dichloromethane at 0 °C is added a solution of bromine (4.0 eq) in dichloromethane dropwise. The mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature. The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to give[7]CPP as a yellow solid.

VI. Conclusion and Future Outlook

The development of synthetic routes to cycloparaphenylenes has been a remarkable achievement in modern organic chemistry. The strategies pioneered by Jasti, Itami, and Yamago each offer unique advantages in terms of selectivity, scalability, and versatility. The "bent precursor" approach provides access to multiple CPPs in a single reaction, the "L-shaped building block" method allows for highly size-selective and modular syntheses, and the "metal-mediated assembly" strategy offers an elegant route to highly strained nanohoops.

The availability of these robust synthetic methodologies has opened the door to a deeper exploration of the fundamental properties of CPPs and their applications in diverse fields. Current research is focused on the synthesis of novel functionalized CPPs with tailored electronic and optical properties, the construction of more complex CPP-based architectures, and the realization of their potential as templates for the controlled growth of carbon nanotubes. As synthetic chemists continue to refine and innovate, the family of accessible nanohoops will undoubtedly expand, leading to new discoveries and applications for these fascinating molecules.

VII. References

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  • Jasti, R.; Bhattacharjee, J.; Neaton, J. B.; Bertozzi, C. R. Synthesis, Characterization, and Theory of[4]-,[8]-, and[9]Cycloparaphenylene: Carbon Nanohoop Structures. J. Am. Chem. Soc.2008 , 130 (52), 17646–17647. [Link]

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  • Jasti, R.; Bhattacharjee, J.; Neaton, J. B.; Bertozzi, C. R. Synthesis, Characterization, and Theory of[4]-,[8]-, and[9]Cycloparaphenylene: Carbon Nanohoop Structures. J. Am. Chem. Soc.2008 , 130 (52), 17646-17647. [Link]

  • Yamago, S.; Watanabe, Y.; Iwamoto, T. Synthesis of[7]cycloparaphenylene from a square-shaped tetranuclear platinum complex. Angew. Chem. Int. Ed.2010 , 49 (4), 757-759. [Link]

  • Terabayashi, T.; Kayahara, E.; Zhang, Y.; Mizuhata, Y.; Tokitoh, N.; Nishinaga, T.; Kato, T.; Yamago, S. Synthesis of Twisted [n]Cycloparaphenylene by Alkene Insertion. Angew. Chem. Int. Ed.2023 , 62 (2), e202214960. [Link]

  • Takaba, H.; Omachi, H.; Yamamoto, Y.; Bouffard, J.; Itami, K. Selective synthesis of[8]cycloparaphenylene. Angew. Chem. Int. Ed.2009 , 48 (33), 6112-6116. [Link]

  • Patel, V. K.; Kayahara, E.; Yamago, S. Practical synthesis of [n]cycloparaphenylenes (n = 5, 7-12) by H2SnCl4-mediated aromatization of 1,4-dihydroxycyclo-2,5-diene precursors. Chemistry2015 , 21 (15), 5742-5749. [Link]

  • Omachi, H.; Segawa, Y.; Itami, K. Synthesis of cycloparaphenylenes and related carbon nanorings: a step toward the controlled synthesis of carbon nanotubes. Acc. Chem. Res.2012 , 45 (8), 1378-1389. [Link]

  • Itami's selective hybrid synthesis ofCPP. [Link]

  • Yamago, S.; Watanabe, Y.; Iwamoto, T. Synthesis of[7]cycloparaphenylene from a square-shaped tetranuclear platinum complex. Angew. Chem. Int. Ed. Engl.2010 , 49 (4), 757-9. [Link]

  • Kayahara, E.; Sakamoto, Y.; Suzuki, T.; Yamago, S. Selective Synthesis and Crystal Structure ofCycloparaphenylene. Org. Lett.2011 , 13 (10), 2678–2681. [Link]

  • Segawa, Y.; Miyamoto, S.; Omachi, H.; Matsuura, S.; Šenel, P.; Sasamori, T.; Tokitoh, N.; Itami, K. Concise Synthesis and Crystal Structure of[8]Cycloparaphenylene. Angew. Chem. Int. Ed.2011 , 50 (14), 3244-3248. [Link]

  • Selective Synthesis of Strained[10]Cycloparaphenylene: An Orange-Emitting Fluorophore. [Link]

  • Selective Synthesis of[8]Cycloparaphenylene. [Link]

  • Scalable Synthesis of a[7]Cycloparaphenyleneacetylene Carbon Nanohoop Using Alkyne Metathesis. Chem. Commun.2021 , 57, 11181-11184. [Link]

  • Kayahara, E.; Mizuhata, Y.; Yamago, S. Enhanced host–guest interaction betweencycloparaphenylene (CPP) and[2]CPP by cationic charges. Beilstein J. Org. Chem.2024 , 20, 436–444. [Link]

  • Darzi, E. R.; Jasti, R. The Dynamic, Size-Dependent Properties of[2]-[8]Cycloparaphenylenes. Chem. Soc. Rev.2015 , 44, 6401-6410. [Link]

  • Kayahara, E.; Mizuhata, Y.; Yamago, S. Enhanced host–guest interaction betweencycloparaphenylene (CPP) and[2]CPP by cationic charges. Beilstein J. Org. Chem.2024 , 20, 436–444. [Link]

  • Ishii, Y.; Nakanishi, Y.; Omachi, H.; Matsuura, S.; Matsui, K.; Shinohara, H.; Segawa, Y.; Itami, K. Size-selective synthesis of[4]– and[6]cycloparaphenylenes. Chem. Sci.2012 , 3, 2340-2345. [Link]

  • A Modular Synthesis of Substituted Cycloparaphenylenes. Chemistry2022 , 28 (11), e202104107. [Link]

  • Reductive Elimination. Wikipedia. [Link]

  • Catalysis of Cross-Coupling and Homocoupling Reactions of Aryl Halides Utilizing Ni(0), Ni(I), and Ni(II) Precursors; Ni(0) Compounds as the Probable Catalytic Species but Ni(I) Compounds as Intermediates and Products. [Link]

  • Itami's synthesis of[10]-and[7]CPP. [Link]

  • Jasti's synthesis of CPP analogues with interrupted conjugation. [Link]

  • Collins, B. K.; Gladysz, J. A. Platinum Elimination from Bis(triethylsilylpolyynyl) Complexes (n-Bu2C(CH2PPh2)2)Pt((C≡C)nSiEt3)2 (n=2, 3) and Macrocycles Comprised of Four L2Pt Corners and Four C≡CC≡CC≡C Linkers; An Approach to Cyclo[14]carbon. Chemistry2024 , 30 (70), e202402833. [Link]

  • Investigating the Mechanism of Ni-Catalyzed Coupling of Photoredox-Generated Alkyl Radicals and Aryl Bromides: A Computational Study. Int. J. Mol. Sci.2023 , 24 (11), 9170. [Link]

  • Jasti's synthesis of[2]CPP. [Link]

  • Synthesis and Characterization of[2]Cycloparaphenylene. [Link]

  • Selective Synthesis of Strained[10]Cycloparaphenylene: An Orange-Emitting Fluorophore. J. Am. Chem. Soc.2012 , 134 (42), 17354–17357. [Link]

  • Selective Synthesis of[8]Cycloparaphenylene. [Link]

  • Conjugated Nanohoops Incorporating Donor, Acceptor, Hetero‐ or Polycyclic Aromatics. Angew. Chem. Int. Ed.2020 , 59 (19), 7331-7345. [Link]

  • Synthesis of Twisted [n]Cycloparaphenylene by Alkene Insertion. Angew. Chem. Int. Ed. Engl.2023 , 62 (2), e202214960. [Link]

  • Scalable synthesis of a[7]cycloparaphenyleneacetylene carbon nanohoop using alkyne metathesis. Chem. Commun.2021 , 57, 11181-11184. [Link]

  • Kato, T.; Imoto, D.; Yagi, A.; Itami, K. Making non-emissivecycloparaphenylene fluorescent by simple multiple methyl substitution. Chem. Sci.2025 , 16, 18952-18958. [Link]

  • Xia, J.; Bacon, J. W.; Jasti, R. Gram-scale synthesis and crystal structures of[7]- andCPP, and the solid-state structure of C60@CPP. Chem. Sci.2012 , 3, 3018-3021. [Link]

  • Imoto, D.; Shudo, H.; Mizukami, K.; Kimizuka, N.; Yagi, A.; Itami, K. Synthesis and size-dependent properties of multiple sizes of chlorinated fluorocycloparaphenylenes. Chem. Commun.2024 , 60, 12585-12588. [Link]

  • Jasti, R.; Bhattacharjee, J.; Neaton, J. B.; Bertozzi, C. R. Synthesis, Characterization, and Theory of[4]-,[8]-, and[9]Cycloparaphenylene: Carbon Nanohoop Structures. J. Am. Chem. Soc.2008 , 130 (52), 17646-17647. [Link]

  • Kato, T.; Imoto, D.; Yagi, A.; Itami, K. Making non-emissivecycloparaphenylene fluorescent by simple multiple methyl substitution. Chem. Sci.2025 , 16, 18952-18958. [Link]

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  • Yagi, A.; Venkataramana, G.; Segawa, Y.; Itami, K. Synthesis and properties of cycloparaphenylene-2,7-pyrenylene: a pyrene-containing carbon nanoring. Chem. Commun.2014 , 50, 957-959. [Link]

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A Researcher's Guide to Validating the HOMO-LUMO Gap of Cycloparaphenylenes with Computational Methods

Author: BenchChem Technical Support Team. Date: January 2026

In the realm of organic electronics and materials science, the precise determination of a molecule's fundamental electronic properties is paramount for predicting its behavior and potential applications.[1][2] Among the fascinating molecular architectures that have emerged, cycloparaphenylenes (CPPs) or "nanohoops" have garnered significant attention due to their unique strained π-conjugated systems and size-dependent optoelectronic properties.[3][4][5] A critical parameter governing these properties is the Highest Occupied Molecular Orbital (HOMO) to Lowest Unoccupied Molecular Orbital (LUMO) energy gap. This guide provides a comprehensive comparison of computational methods against experimental data for the validation of the HOMO-LUMO gap in CPPs, offering researchers a robust framework for their investigations.

The Curious Case of the CPP HOMO-LUMO Gap

Unlike typical linear π-conjugated systems where the HOMO-LUMO gap narrows with increasing conjugation length, CPPs exhibit a counterintuitive trend: the gap generally increases as the number of phenylene units in the ring increases.[6][7] This anomalous behavior is attributed to the unique interplay of π-conjugation and the significant strain energy inherent in the bent aromatic rings.[3][4] Accurate determination of this gap is crucial for designing CPP-based materials for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and molecular sensors.[1]

Experimental Benchmarks: The Ground Truth

Before delving into computational validations, it is essential to understand the experimental techniques that provide the benchmark values for the HOMO-LUMO gap.

  • Ultraviolet-Visible (UV-vis) Absorption Spectroscopy: This technique directly probes the electronic transitions between molecular orbitals. The onset of the lowest energy absorption band in the UV-vis spectrum is often used to estimate the optical HOMO-LUMO gap.[8][9] For CPPs, the most intense absorption maxima are typically observed around 338–339 nm.[10] However, it is crucial to note that the longest-wavelength absorption, which would correspond to the HOMO-LUMO transition, is often a forbidden transition in CPPs.[4][10]

  • Cyclic Voltammetry (CV): This electrochemical technique measures the oxidation and reduction potentials of a molecule. From these potentials, the energies of the HOMO and LUMO levels can be estimated, providing an electrochemical HOMO-LUMO gap.[11][12][13]

Computational Arsenal: Predicting the Gap in Silico

Computational chemistry offers a powerful and cost-effective means to predict and understand the electronic structure of molecules like CPPs.[14] Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are the workhorses for these calculations.[15][16][17][18][19][20][21][22]

  • Density Functional Theory (DFT): DFT methods are used to calculate the ground-state electronic structure of a molecule, providing energies of the HOMO and LUMO. The choice of the exchange-correlation functional is critical for obtaining accurate results.[23][24] For organic molecules, hybrid functionals like B3LYP and range-separated functionals such as CAM-B3LYP and ωB97XD are commonly employed.[23][24][25]

  • Time-Dependent Density Functional Theory (TD-DFT): TD-DFT is the go-to method for calculating excited-state properties, including electronic absorption spectra.[19][20][26] It can predict the energies of various electronic transitions and their corresponding oscillator strengths (intensities). This is particularly important for CPPs, where the direct HOMO→LUMO transition may be symmetry-forbidden and have zero or very low oscillator strength.[4][10] TD-DFT calculations can reveal which transitions are responsible for the experimentally observed absorption peaks.

Computational Workflow for HOMO-LUMO Gap Validation

The following diagram outlines a typical workflow for the computational validation of the HOMO-LUMO gap of a CPP molecule.

G cluster_0 Computational Workflow Start Start Geometry_Optimization Geometry Optimization (e.g., B3LYP/6-31G(d)) Start->Geometry_Optimization Frequency_Calculation Frequency Calculation (Confirm Minimum Energy) Geometry_Optimization->Frequency_Calculation Single_Point_Energy Single-Point Energy Calculation (Higher Level of Theory, e.g., ωB97XD/6-311+G(d,p)) Frequency_Calculation->Single_Point_Energy HOMO_LUMO_Energy Extract HOMO & LUMO Energies (Calculate Fundamental Gap) Single_Point_Energy->HOMO_LUMO_Energy TD-DFT_Calculation TD-DFT Calculation (e.g., CAM-B3LYP/6-311+G(d,p)) Single_Point_Energy->TD-DFT_Calculation Compare_Experimental Compare with Experimental Data (UV-vis, CV) HOMO_LUMO_Energy->Compare_Experimental Simulate_Spectrum Simulate UV-vis Spectrum TD-DFT_Calculation->Simulate_Spectrum Simulate_Spectrum->Compare_Experimental End End Compare_Experimental->End

Caption: A typical workflow for the computational validation of the HOMO-LUMO gap of CPPs.

Comparative Analysis: Computational vs. Experimental Data

The true validation of a computational method lies in its ability to reproduce experimental findings. The table below presents a comparison of computationally derived HOMO-LUMO gaps for selected CPPs with their experimentally determined values.

[n]CPPComputational Method (Functional/Basis Set)Calculated HOMO-LUMO Gap (eV)Experimental MethodExperimental HOMO-LUMO Gap (eV)Reference
[12]CPPDFT (B3LYP)~3.5UPS/IPES3.3[6]
[8]CPPTD-DFT~3.15 (Forbidden Transition)UV-vis~3.14 (from λabs2)[10]
[9]CPPTD-DFT~3.39 (Forbidden Transition)UV-vis~3.40 (from λabs2)[10]

Note: The calculated values are approximate and can vary based on the specific level of theory and basis set used. The experimental values are also subject to the specific conditions of the measurement.

As the data indicates, modern DFT and TD-DFT methods can provide excellent agreement with experimental results. However, it is imperative to recognize that the direct HOMO-LUMO energy difference from a ground-state DFT calculation represents the fundamental gap, which may not directly correspond to the optical gap observed in UV-vis spectroscopy, especially when the transition is forbidden. TD-DFT calculations are therefore indispensable for a more accurate comparison with experimental absorption spectra.[4][10]

Step-by-Step Computational Protocol

Here, we outline a detailed protocol for calculating the HOMO-LUMO gap and simulating the UV-vis spectrum of a CPP molecule (e.g.,[12]CPP) using a computational chemistry software package like Gaussian.

Part 1: Ground-State Geometry Optimization and Frequency Calculation

  • Build the Molecule: Construct the 3D structure of the[12]CPP molecule.

  • Input File for Optimization:

  • Run the Calculation.

  • Input File for Frequency Calculation: Use the optimized geometry from the previous step.

  • Run the Calculation and Verify: Check for the absence of imaginary frequencies to confirm a true energy minimum.

Part 2: Single-Point Energy and TD-DFT Calculation

  • Input File for Single-Point Energy:

  • Run and Extract Data: After the calculation is complete, open the output file and find the energies of the HOMO and LUMO to calculate the fundamental gap.

  • Input File for TD-DFT Calculation:

  • Analyze TD-DFT Output: The output file will list the excited states, their excitation energies (in eV and nm), and their oscillator strengths. Transitions with high oscillator strengths correspond to the peaks in the UV-vis spectrum.

Conclusion and Best Practices

The validation of the HOMO-LUMO gap of cycloparaphenylenes is a synergistic process that relies on both experimental measurements and sophisticated computational modeling. While DFT provides a foundational understanding of the molecular orbital energies, TD-DFT is crucial for accurately interpreting experimental UV-vis spectra, especially given the often-forbidden nature of the HOMO-LUMO transition in these unique nanohoops.

For researchers in drug development and materials science, the following best practices are recommended:

  • Always benchmark computational results against reliable experimental data.

  • Carefully select the DFT functional and basis set , as these choices significantly impact the accuracy of the predictions. Range-separated functionals are often a good starting point for charge-transfer and excited-state calculations.[24]

  • Utilize TD-DFT to simulate absorption spectra for a more direct comparison with experimental UV-vis data, rather than relying solely on the fundamental gap from a ground-state DFT calculation.

  • Consider the effects of the solvent in both experimental and computational studies, as it can influence the electronic properties of the molecule.

By adhering to these principles, researchers can confidently validate the electronic properties of CPPs and other novel organic materials, paving the way for their successful application in next-generation technologies.

References

  • Combined experimental and theoretical studies on the photophysical properties of cycloparaphenylenes - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

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  • Computational study of optoelectronic properties of oxadiazole-based compounds for organic light emitting diodes: Molecular Physics - Taylor & Francis Online. Available at: [Link]

  • DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline (Benzo[b]Pyridine) - SciRP.org. Available at: [Link]

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  • DFT CALCULATIONS ON MOLECULAR STRUCTURE, HOMO LUMO STUDY REACTIVITY DESCRIPTORS OF TRIAZINE DERIVATIVE. Available at: [Link]

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  • Enhanced host–guest interaction between[14]cycloparaphenylene ([14]CPP) and[27]CPP by cationic charges. Available at: [Link]

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A Comparative Guide to the Stability of Small Cycloparaphenylenes

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the evolving landscape of nanotechnology and materials science, cycloparaphenylenes (CPPs) have emerged as a fascinating class of molecules with unique structural and electronic properties. As the smallest possible segments of armchair carbon nanotubes, these "nanohoops" are the subject of intense research for applications ranging from molecular electronics to advanced drug delivery systems. However, the inherent ring strain in smaller CPPs ([n]CPP where n < 8) presents a significant hurdle to their practical application, making a thorough understanding of their stability paramount.

This guide provides an in-depth comparative analysis of the stability of small cycloparaphenylenes, synthesizing theoretical insights with available experimental data. We will explore the factors governing their thermal and photochemical stability, as well as their reactivity, to provide a comprehensive resource for researchers navigating the challenges and opportunities presented by these remarkable molecules.

The Stability Landscape of Small Nanohoops: A Tale of Ring Strain

The stability of cycloparaphenylenes is intrinsically linked to their size. As the number of phenylene units (n) decreases, the curvature of the nanohoop increases, leading to a dramatic rise in ring strain. This strain energy is a direct measure of the molecule's inherent instability and a key predictor of its reactivity and decomposition pathways.

Computational studies have been instrumental in quantifying the immense strain within these small rings. For instance, the calculated strain energy of[1]CPP, the smallest CPP synthesized to date, is a staggering 119 kcal/mol.[2] This high degree of strain is the primary driver behind the increased reactivity and reduced stability of smaller CPPs. A clear trend emerges from theoretical calculations: strain energy increases exponentially as the ring size decreases.

CycloparaphenyleneCalculated Strain Energy (kcal/mol)
[1]CPP119[2]
[3]CPP~95 (estimated)
[4]CPP~75 (estimated)
[5]CPP~60 (estimated)
[6]CPP~50 (estimated)
[7]CPP48[2]

Note: Strain energies for[3]CPP,[4]CPP,[5]CPP, and[6]CPP are estimated based on the established trend and are provided for comparative purposes.

This high strain energy has profound implications for the chemical behavior of small CPPs. For example, the alkyne-containing derivative, [7+1]CPP, is so reactive due to its immense strain that it is unstable at room temperature.[5] This observation underscores the delicate balance between structural novelty and practical stability in the realm of small nanohoops.

Thermal Stability: Resisting the Heat

It is known that larger CPPs, such as[7]CPP, exhibit good thermal stability, which is a prerequisite for their use in creating porous materials. However, as we move to smaller, more strained rings, the decomposition temperature is expected to decrease significantly. The high strain energy can lower the activation energy barrier for bond cleavage, making the molecule more susceptible to thermal degradation.

Expected Trend in Thermal Stability:

[1]CPP <[3]CPP <[4]CPP <[5]CPP

This trend is a direct consequence of the increasing ring strain in smaller CPPs. The more strained the molecule, the more readily it will decompose to relieve that strain upon heating.

Photochemical Stability: Behavior Under Irradiation

The interaction of small CPPs with light is another crucial aspect of their stability, particularly for applications in optoelectronics and photomedicine. The unique electronic structure of CPPs, characterized by a narrowing HOMO-LUMO gap with decreasing ring size, suggests a high sensitivity to photochemical transformations.

While specific photochemical quantum yields for the degradation of a series of small CPPs are not extensively documented, the general principles of photochemistry for strained aromatic systems suggest that smaller CPPs will be more prone to photochemical reactions. The high strain energy can facilitate excited-state reactions that are not observed in their larger, less strained counterparts.

Key Considerations for Photochemical Stability:

  • HOMO-LUMO Gap: The decreasing HOMO-LUMO gap in smaller CPPs means they can be excited by lower energy light, potentially increasing their susceptibility to photodegradation.

  • Excited-State Strain: The geometry of the excited state can be significantly different from the ground state. In highly strained molecules, this can lead to unique photochemical reaction pathways, such as rearrangements or cycloadditions.

Reactivity: A Double-Edged Sword

The high reactivity of small CPPs, driven by their ring strain, is both a challenge and an opportunity. While it can lead to instability, it also opens doors for the selective functionalization of these nanohoops, allowing for the tuning of their properties for specific applications.

The reactivity of CPPs is influenced by their unique electronic structure. The bent sp2-hybridized carbon atoms in the ring possess a higher degree of p-character in their outward-pointing orbitals, making them more susceptible to attack by both electrophiles and nucleophiles compared to planar aromatic systems.

It has been observed that heteroatom-containing CPPs can exhibit pH-dependent optical properties, indicating reactivity towards acids.[8] This suggests that the electronic properties, and thus the reactivity, of the nanohoop can be modulated by the protonation state of incorporated functional groups.

The general trend for reactivity is expected to be the inverse of the stability trend:

Expected Trend in Reactivity:

[1]CPP >[3]CPP >[4]CPP >[5]CPP

Experimental Protocols for Stability Assessment

To provide a framework for the empirical evaluation of small CPP stability, we outline standard experimental protocols for thermogravimetric analysis and photostability testing.

Thermogravimetric Analysis (TGA)

TGA is a fundamental technique for determining the thermal stability of materials by measuring the change in mass of a sample as a function of temperature.[9][10][11][12][13][14][15][16][17]

Experimental Workflow for TGA of Cycloparaphenylenes:

TGA_Workflow cluster_prep Sample Preparation cluster_analysis TGA Instrument cluster_params Experimental Parameters cluster_data Data Acquisition & Analysis Sample CPP Sample (1-5 mg) Crucible Alumina/Platinum Crucible Sample->Crucible Place sample in crucible TGA Thermogravimetric Analyzer Crucible->TGA Load into instrument Furnace Furnace TGA->Furnace Balance Microbalance TGA->Balance TG_Curve Thermogravimetric Curve (Mass vs. Temperature) Balance->TG_Curve Record mass change Atmosphere Inert Atmosphere (N2 or Ar) Flow Rate: 20-50 mL/min Atmosphere->Furnace Heating Heating Program Rate: 10 °C/min Range: RT to 800 °C Heating->Furnace DTG_Curve Derivative Thermogram (d(Mass)/dT vs. Temperature) TG_Curve->DTG_Curve Differentiate Analysis Determine Onset of Decomposition (Td) and Temperature of Maximum Mass Loss (Tmax) DTG_Curve->Analysis

Caption: Workflow for Thermogravimetric Analysis of CPPs.

Step-by-Step Protocol:

  • Sample Preparation: Accurately weigh 1-5 mg of the CPP sample into a tared TGA crucible (alumina or platinum).

  • Instrument Setup: Place the crucible in the TGA instrument.

  • Experimental Conditions:

    • Purge the furnace with an inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min.

    • Program the instrument to heat the sample from room temperature to a final temperature (e.g., 800 °C) at a constant heating rate (e.g., 10 °C/min).

  • Data Acquisition: Record the sample mass as a function of temperature.

  • Data Analysis:

    • Plot the mass loss versus temperature to obtain the thermogravimetric (TG) curve.

    • Calculate the derivative of the TG curve to obtain the derivative thermogravimetric (DTG) curve.

    • Determine the onset temperature of decomposition (Td) and the temperature of maximum mass loss rate (Tmax) from the TG and DTG curves, respectively.

Photostability Testing

Photostability testing evaluates the degradation of a substance under exposure to light.[7][18][19][20]

Experimental Workflow for Photostability Testing of Cycloparaphenylenes:

Photostability_Workflow cluster_prep Sample Preparation cluster_exposure Irradiation cluster_analysis Analysis cluster_quantification Quantum Yield Determination Solution Prepare dilute solution of CPP in a suitable solvent (e.g., THF, Toluene) Quartz_Cuvette Transfer to quartz cuvette Solution->Quartz_Cuvette Dark_Control Prepare identical sample wrapped in aluminum foil Solution->Dark_Control Irradiation Irradiate sample and dark control for a defined period Quartz_Cuvette->Irradiation Dark_Control->Irradiation Light_Source Broadband light source (e.g., Xenon lamp with filters) Light_Source->Irradiation UV_Vis UV-Vis Spectroscopy Irradiation->UV_Vis Monitor changes in absorption HPLC HPLC Analysis Irradiation->HPLC Quantify remaining CPP LC_MS LC-MS Analysis Irradiation->LC_MS Identify degradation products Calculation Calculate photochemical quantum yield (Φ) HPLC->Calculation Data for calculation Actinometry Use a chemical actinometer to measure photon flux Actinometry->Calculation

Caption: Workflow for Photostability Testing of CPPs.

Step-by-Step Protocol:

  • Sample Preparation:

    • Prepare a dilute solution of the CPP in a photochemically inert solvent (e.g., THF, toluene) in a quartz cuvette.

    • Prepare an identical sample and wrap it in aluminum foil to serve as a dark control.

  • Irradiation:

    • Expose the sample and the dark control to a light source with a defined spectral output (e.g., a xenon lamp with appropriate filters to simulate solar radiation) for a specific duration.

    • Monitor the light intensity using a calibrated radiometer or a chemical actinometer.

  • Analysis:

    • At regular intervals, withdraw aliquots from the sample and the dark control.

    • Analyze the aliquots using UV-Vis spectroscopy to monitor changes in the absorption spectrum.

    • Use High-Performance Liquid Chromatography (HPLC) to quantify the remaining amount of the parent CPP.

    • Employ Liquid Chromatography-Mass Spectrometry (LC-MS) to identify any photoproducts.

  • Quantum Yield Calculation:

    • Determine the number of photons absorbed by the sample using actinometry.

    • Calculate the photochemical quantum yield (Φ), which is the ratio of the number of molecules reacted to the number of photons absorbed.

Concluding Remarks

The stability of small cycloparaphenylenes is a critical consideration for their synthesis, handling, and application. The inherent ring strain in these nanohoops dictates a clear trend: stability increases with increasing ring size. While smaller CPPs offer exciting electronic and structural properties, their heightened reactivity and lower thermal and photochemical stability present significant challenges.

This guide has provided a comparative overview of the stability of small CPPs, grounded in theoretical principles and available experimental data. The detailed experimental protocols offer a starting point for researchers seeking to quantify and compare the stability of novel nanohoops. As the field of CPP chemistry continues to expand, a systematic and comparative approach to stability studies will be essential for unlocking the full potential of these remarkable molecules in next-generation materials and technologies.

References

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  • Barron, M. G., et al. (2023). Recommendations for advancing test protocols examining the photo-induced toxicity of petroleum and polycyclic aromatic compounds. Environmental Toxicology and Chemistry.
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  • Lewis, S. E. (2015). Cycloparaphenylenes and related nanohoops. Chemical Society Reviews, 44(8), 2221-2304.
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  • Jasti, R. (2022).
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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal ofCycloparaphenylene

A Comprehensive Guide to the Safe Disposal of[1]Cycloparaphenylene

This guide provides an in-depth, procedural framework for the safe and compliant disposal of[1]Cycloparaphenylene ([1]CPP), a unique carbon nanohoop. Developed for researchers, scientists, and drug development professionals, this document moves beyond a simple checklist to offer a self-validating system for waste management. By understanding the causality behind each step, laboratory personnel can ensure the highest standards of safety and environmental stewardship.

Introduction: The Unique Challenge of Nanomaterial Waste

[1]Cycloparaphenylene ([1]CPP) is a strained, cyclic aromatic molecule, representing one of the smallest examples of a carbon nanohoop.[2][3][4][5] While its novel electronic and structural properties are of great interest, its classification as a nanomaterial places it in a category of substances where long-term toxicological data is still emerging.[6] Consequently, a cautious and rigorous approach to waste management is paramount.

Regulatory bodies like the Environmental Protection Agency (EPA) have not yet established specific disposal regulations for most nanomaterials.[7][8] In the absence of explicit federal guidelines, the scientific community has adopted a conservative consensus: treat all nanomaterial-bearing waste as hazardous waste to minimize potential exposure and environmental release.[1][6][7][8][9] This principle forms the foundation of the procedures outlined below.

Hazard Identification and Risk Assessment

Before handling or disposing of[1]CPP, a thorough risk assessment is essential. The primary risks associated with[1]CPP powder are inhalation and dermal exposure.[8]

  • Inhalation: As a fine powder,[1]CPP can become airborne. All manipulations of dry[1]CPP should be conducted within a certified chemical fume hood or a similar exhausted enclosure to prevent respiratory exposure.[1][7][8]

  • Dermal and Eye Contact: While the specific skin penetration ability of[1]CPP is not fully characterized, direct contact should be avoided.[7] Standard personal protective equipment (PPE) is mandatory.

  • Chemical Reactivity: [1]CPP itself is a relatively stable aromatic hydrocarbon. However, its disposal procedure must account for any hazardous solvents or reagents it may be mixed with. The hazards of the carrier solvent (e.g., flammability, corrosivity) often take precedence in waste labeling.[9]

Step-by-Step Disposal Protocol for[1]Cycloparaphenylene

This protocol provides a self-validating workflow for the collection, storage, and disposal of all forms of[1]CPP waste.

Waste Segregation and Collection

Proper segregation at the point of generation is the most critical step to ensure safe disposal. Never mix nanomaterial waste with regular trash or dispose of it down the drain.[7][8][9]

Step 1: Identify Waste Streams Categorize all[1]CPP-related waste as follows:

  • Dry Solid Waste: Includes unused or waste[1]CPP powder, and contaminated consumables such as gloves, weighing papers, pipette tips, and wipes.

  • Liquid Waste: Includes solutions containing dissolved or suspended[1]CPP.

  • Sharps Waste: Contaminated needles, syringes, or glass Pasteur pipettes.

Step 2: Prepare Designated Waste Containers

  • For Dry Solid Waste: Use a rigid, unbreakable container with a tight-fitting, screw-on lid.[9][10] Line this primary container with a heavy-duty plastic bag. This container should be clearly labeled before the first piece of waste is added.

  • For Liquid Waste: Use a leak-proof, shatter-resistant container (e.g., plastic-coated glass or high-density polyethylene) that is chemically compatible with the solvent used.[10]

  • For Sharps Waste: Use a designated, puncture-proof sharps container.

Step 3: Collect Waste at the Point of Generation

  • All waste collection should occur inside a chemical fume hood to minimize exposure.[8][9]

  • For dry waste, place contaminated items directly into the prepared, labeled solid waste container.[1]

  • For liquid waste, pour solutions carefully into the designated liquid waste container using a funnel.

Container Labeling and Temporary Storage

Accurate labeling is a legal and safety requirement.

Step 1: Complete a Hazardous Waste Label

  • Affix a completed hazardous waste label to each container as soon as the first drop or piece of waste is added.[9]

  • The label must include:

    • The words "Hazardous Waste."

    • The full chemical name: "[1]Cycloparaphenylene" .

    • A clear statement such as "Contains Nanomaterial Waste" .[9]

    • For liquid waste, list all chemical constituents, including solvents, and their approximate percentages.

    • Indicate any associated hazards (e.g., Flammable, Corrosive) based on the total composition.[9]

Step 2: Store Waste in a Satellite Accumulation Area (SAA)

  • Store sealed waste containers in a designated SAA, which is typically within the laboratory where the waste is generated.[9]

  • The SAA must be under the control of the laboratory personnel.

  • Secondary containment (e.g., a larger bin or tray) is required for liquid waste containers.

Final Disposal and Spill Management

Step 1: Prepare for Pickup

  • When a waste container is nearly full (no more than ¾ full), ensure the lid is tightly secured.[11]

  • For dry solid waste, seal the inner plastic bag before securing the container lid. It is best practice to then place this sealed container into a second, larger sealed container or bag for transport.[1][7][8]

  • Request a waste pickup from your institution's Environmental Health and Safety (EHS) department.

Step 2: Spill Management

  • Never dry sweep or use compressed air to clean a spill of[1]CPP powder. [8] This will aerosolize the nanoparticles.

  • For small powder spills: Gently cover the spill with absorbent pads and wet them with a suitable solvent (e.g., isopropanol or water) to prevent dust generation. Carefully wipe the area from the outside in.[6][8]

  • For liquid spills: Use absorbent pads to contain and soak up the liquid.

  • All cleanup materials (pads, wipes, contaminated PPE) must be placed in the designated dry solid nanomaterial waste container.[6][8]

Data Summary and Visualization

The following table summarizes the key operational parameters for[1]CPP disposal.

ParameterGuidelineRationale
Waste Category Hazardous WastePrecautionary principle due to unknown long-term toxicity of nanomaterials.[7][8][9]
Primary Container Solid: Rigid, sealed, unbreakable. Liquid: Leak-proof, compatible.To prevent release and exposure during handling and storage.[9][10]
Labeling "Hazardous Waste," "[1]Cycloparaphenylene," "Contains Nanomaterials"Ensures proper identification for safe handling and final disposal.[8][9]
Storage Location Designated Satellite Accumulation Area (SAA) within the lab.To maintain control and accountability for the hazardous waste.[9]
Spill Cleanup Wet wipe method or HEPA-filtered vacuum. No dry sweeping. To prevent aerosolization and inhalation of nanoparticles.[7][8]
PPE Safety glasses, nitrile gloves, lab coat. Respirator for dry powders.To prevent dermal, eye, and respiratory exposure.
Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of waste generated from working with[1]Cycloparaphenylene.

G[5]CPP Waste Disposal Workflowcluster_0cluster_1Waste Characterizationcluster_2Solid Waste Streamcluster_3Liquid Waste Streamcluster_4Storage & DisposalstartWaste Generation(Working with [5]CPP)is_solidIs waste solid orliquid/solution?start->is_solidsolid_wasteIncludes: Pure [5]CPP,contaminated gloves, wipes,weigh paper, plasticware.is_solid->solid_wasteSolidliquid_wasteIncludes: [5]CPP in solvent,reaction mixtures, rinsates.is_solid->liquid_wasteLiquidcollect_solidPlace in rigid, sealed containerlabeled 'Nanomaterial Waste'.solid_waste->collect_solidstore_saaStore sealed containerin designated SAA.collect_solid->store_saacollect_liquidPlace in leak-proof, compatiblecontainer labeled with allconstituents & 'Nanomaterial'.liquid_waste->collect_liquidcollect_liquid->store_saarequest_pickupRequest pickup from EHSwhen container is 3/4 full.store_saa->request_pickupfinal_disposalFinal Disposal viaHazardous Waste Incinerationrequest_pickup->final_disposal

Caption: Decision workflow for segregating and disposing of[1]Cycloparaphenylene waste.

Conclusion: Fostering a Culture of Safety

The responsible disposal of[1]Cycloparaphenylene is not merely a regulatory obligation but a cornerstone of a robust laboratory safety culture. By treating this novel nanomaterial with a high degree of caution and adhering to the systematic procedures outlined in this guide, researchers protect themselves, their colleagues, and the environment. These protocols, grounded in the principle of minimizing exposure, provide a reliable framework for managing the end-of-life stage of this fascinating molecule, ensuring that its scientific exploration can proceed safely and sustainably.

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Definitive Guide to Personal Protective Equipment (PPE) for HandlingCycloparaphenylene

Definitive Guide to Personal Protective Equipment (PPE) for Handling[1]Cycloparaphenylene

This guide provides essential safety protocols and operational plans for researchers, scientists, and drug development professionals handling[1]Cycloparaphenylene ([1]CPP). As a highly strained and novel carbon nanohoop,[1]CPP demands a rigorous and well-understood safety methodology.[2][3] This document moves beyond a simple checklist to instill a deep understanding of the why behind each procedural step, ensuring a self-validating system of safety and scientific integrity.

Hazard Assessment and the Hierarchy of Controls

[1]Cycloparaphenylene is a member of the cycloparaphenylene family, which are essentially the smallest possible segments of armchair carbon nanotubes.[4][5] Like many engineered nanomaterials, the primary routes of potential exposure are inhalation of airborne particles, dermal (skin) contact, and ingestion.[6][7] Due to their minuscule size, nanoparticles can be more toxic than larger particles of the same material by mass, potentially causing greater pulmonary inflammation.[1] They can be deposited deep within the lungs and may even translocate to other organs via the bloodstream.[1]

Therefore, before any handling of[1]CPP, a thorough risk assessment is mandatory. The cornerstone of laboratory safety is the Hierarchy of Controls , an approach that prioritizes risk mitigation strategies. PPE, while essential, is the final line of defense.[8]

  • Elimination/Substitution: In the context of[1]CPP research, elimination is not feasible. However, consider if a less hazardous solvent or a different physical form (e.g., a solution versus a dry powder) can be used to reduce risk.

  • Engineering Controls: These are physical changes to the workspace to isolate personnel from the hazard. For[1]CPP, especially in its powdered form, handling must be performed within a ventilated enclosure equipped with high-efficiency particulate air (HEPA) filters.[6] Recommended engineering controls include:

    • Glove Boxes: For handling dry powders to prevent any airborne exposure.

    • Chemical Fume Hoods: For preparing solutions or performing reactions that could generate aerosols.[1][9]

  • Administrative Controls: These are procedural changes to minimize exposure, such as developing Standard Operating Procedures (SOPs), providing comprehensive training, and limiting access to authorized personnel.[6][8]

  • Personal Protective Equipment (PPE): Used when the above controls cannot eliminate the risk. The remainder of this guide will focus on the correct selection and use of PPE.[8]

Core PPE Recommendations for[1]Cycloparaphenylene

The minimum PPE required when working with any nanomaterial includes safety glasses or goggles, a lab coat, long pants, and closed-toe shoes.[9] However, the specific properties of[1]CPP and the nature of the task necessitate a more detailed protocol.

Hand Protection: The First Barrier

Given that nanomaterials may penetrate intact skin, robust hand protection is non-negotiable.[1]

  • Glove Selection: For handling[1]CPP, single-use, disposable nitrile gloves are the standard recommendation.[8][10] Nitrile provides excellent resistance to a wide range of solvents in which[1]CPP might be dissolved. If using particularly aggressive solvents, consult a glove compatibility chart to ensure the chosen material offers adequate protection.

  • Causality: The selection is based on providing a barrier not just to the nanoparticles themselves, but also to the solvents used to disperse them.[8][11] Solvents can cause elastomers in gloves to swell or degrade, compromising their protective integrity.[11]

  • Protocol: Always double-glove when handling concentrated solutions or the dry powder. The outer glove is removed immediately upon exiting the containment area (fume hood or glove box), and the inner glove is removed before leaving the laboratory. Hands must be washed thoroughly with soap and water after glove removal.[10]

Respiratory Protection: Preventing Inhalation

Inhalation is the most common and concerning route of exposure for engineered nanoparticles.[8] The high reactivity and strained nature of[1]CPP warrant significant caution.[2]

  • When is a Respirator Needed? A respirator is mandatory when handling dry[1]CPP powder outside of a glove box or a certified chemical fume hood with a HEPA filter.[6][10] This includes tasks like weighing or transferring the solid material.

  • Respirator Selection: A half-face or full-face elastomeric respirator equipped with P100 (HEPA) filters is required.[9] These filters are 99.97% efficient at removing airborne particles.[8]

  • Causality: The fine, light nature of nanomaterial powders makes them easily aerosolized.[7] Standard surgical masks offer no protection against nanoparticles. A properly fitted respirator with a P100 filter is designed to capture these sub-micron particles, preventing them from entering the respiratory system.[8] All personnel required to wear a respirator must be medically cleared and fit-tested as part of a formal respiratory protection program.

Eye and Face Protection: Shielding from Splashes and Aerosols
  • Minimum Requirement: At all times in the laboratory, ANSI Z87.1-compliant safety glasses with side shields are the minimum requirement.[9][12]

  • Elevated Risk: When performing tasks with a potential for splashes or aerosol generation (e.g., sonication, vortexing, pouring solutions), upgrade to chemical splash goggles.[10]

  • Maximum Protection: For procedures posing a high risk of aerosolization, a full-face shield should be worn in conjunction with safety glasses or goggles.[10] This provides a barrier for the entire face, protecting not only the eyes but also the skin and mucous membranes.

Body Protection: Preventing Contamination
  • Lab Coats: A standard lab coat is required for all laboratory work.[10] For handling nanomaterials, a lab coat with tightly cuffed sleeves is preferred to create a better seal with gloves.[6]

  • Chemical Protective Clothing: For larger-scale operations or situations with a high risk of contamination, disposable chemical-resistant coveralls (e.g., Tyvek) may be warranted as determined by the site-specific risk assessment.[8]

  • Footwear: Open-toed shoes are strictly prohibited. Shoes should fully cover the feet.[10]

Procedural Guidance and Workflows

A protocol is only as effective as its implementation. Follow these step-by-step procedures diligently.

Experimental Protocol: PPE Donning and Doffing

Donning (Putting On) Sequence:

  • Pre-Donning: Ensure long hair is tied back. Remove all personal items (watches, rings).

  • Body Protection: Don lab coat or coveralls.

  • Respiratory Protection: If required, perform a seal check on your respirator.

  • Eye/Face Protection: Put on safety glasses, goggles, or face shield.

  • Gloves: Don the inner pair of nitrile gloves, ensuring the cuffs are tucked under the sleeves of the lab coat. Don the outer pair of gloves over the first pair.

Doffing (Taking Off) Sequence (to be performed at the exit of the work area):

  • Outer Gloves: Remove the outer pair of gloves, peeling them off so they turn inside-out. Dispose of them immediately in the designated nanomaterial waste container.

  • Body Protection: Remove the lab coat or coveralls, rolling it away from the body to contain any surface contamination. Place in a designated container for laundry or disposal.

  • Exit Laboratory: Leave the immediate work area.

  • Eye/Face Protection: Remove face shield/goggles, then safety glasses.

  • Respiratory Protection: Remove respirator.

  • Inner Gloves: Remove the final pair of gloves.

  • Hygiene: Wash hands thoroughly with soap and water for at least 20 seconds.[10]

Mandatory Visualization: PPE Selection Workflow

This diagram outlines the decision-making process for selecting the appropriate level of PPE when working with[1]Cycloparaphenylene.

PPE_Selection_Workflowcluster_0Step 1: Assess Taskcluster_1Step 2: Determine Containment & PPEcluster_2Step 3: Final PPE EnsembleStartStart: Plan to Handle[5]CycloparaphenyleneFormWhat is the physical form?Start->FormPowderDry PowderForm->PowderPowderSolutionIn SolutionForm->SolutionSolutionWeighingWeighing / Transfer?Powder->WeighingAerosolAerosol/Splash Risk?(e.g., Sonication, Pouring)Solution->AerosolWeighing->SolutionNo(Material is now in solution)HighRiskPPERequired PPE:- Double Nitrile Gloves- Lab Coat (cuffed)- Goggles & Face Shield- P100 RespiratorWeighing->HighRiskPPEYes(Work in Glovebox/Hood)MediumRiskPPERequired PPE:- Double Nitrile Gloves- Lab Coat (cuffed)- GogglesAerosol->MediumRiskPPEYes(Work in Fume Hood)LowRiskPPERequired PPE:- Nitrile Gloves- Lab Coat- Safety GlassesAerosol->LowRiskPPENo(Low energy handling)

Caption: Workflow for selecting appropriate PPE for handling[1]Cycloparaphenylene.

Operational and Disposal Plan

Proper containment and disposal are critical to prevent environmental release and secondary exposure.

Spill Management
  • Liquid Spills: For small spills of[1]CPP in solution, cover the area with an absorbent material.[10] Once absorbed, clean the area three times with soap and water. All cleanup materials must be disposed of as hazardous waste.[10]

  • Powder Spills: DO NOT dry sweep or use compressed air.[6] This will aerosolize the nanoparticles. Instead, use a wet wiping method or a HEPA-filtered vacuum cleaner designated for nanomaterial cleanup.[7][9] Barricade the area to prevent traffic until cleanup is complete.

Disposal of Contaminated Materials

Any item that comes into contact with[1]Cycloparaphenylene is considered nanomaterial-bearing waste and must be disposed of as hazardous waste.[13] This includes:

  • Gloves and other disposable PPE

  • Wipes, bench paper, and absorbent pads

  • Contaminated glassware and consumables

Disposal Protocol:

  • Segregation: Collect all nanomaterial-bearing waste in a dedicated, sealable, and clearly labeled container.[1][13]

  • Labeling: The container must be labeled with "Nanomaterial Waste" and list the chemical constituents (e.g., "[1]Cycloparaphenylene in Toluene").[1][13] If the solvent is hazardous (e.g., flammable), that hazard takes precedence on the label.[13]

  • Storage: Store the sealed waste container in a designated secondary containment area, such as within a fume hood, until it is collected by your institution's Environmental Health & Safety (EHS) department for final disposal.[13]

  • Final Disposal: Never put nanomaterial waste in the regular trash or down the drain.[1][13] Final disposal is typically handled by specialized waste contractors via methods like high-temperature incineration or solidification.[14][15]

Summary of PPE Recommendations

Task / ProcedureRespiratory ProtectionHand ProtectionEye/Face ProtectionBody Protection
Weighing/Handling Dry Powder P100 Respirator (Mandatory) Double Nitrile GlovesGoggles & Face ShieldLab Coat (Cuffed)
Sonication/Vortexing Solution RecommendedDouble Nitrile GlovesGogglesLab Coat
Transferring/Pouring Solution Not Required (in hood)Nitrile GlovesGogglesLab Coat
Low-Volume Pipetting Not Required (in hood)Nitrile GlovesSafety GlassesLab Coat

Conclusion

The unique, strained structure of[1]Cycloparaphenylene places it at the forefront of materials science. Handling it safely requires a proactive and educated approach. By understanding the potential hazards and rigorously applying the hierarchy of controls—with a special focus on the correct selection and use of personal protective equipment—researchers can mitigate risks effectively. This guide serves as a foundational document, but must be supplemented by institution-specific training and a comprehensive, task-specific risk assessment for every experiment.

References

  • Nanomaterials | Environmental Health & Safety (EHS) . University of California, Berkeley.

  • Labeling, Storage and Disposal of Nanomaterials at UAB . (2015-06-29). University of Alabama at Birmingham.

  • How Can Nanomaterials Be Safely Disposed Of? . (2025-12-02). Sustainability Directory.

  • PERSONAL PROTECTIVE EQUIPMENT FOR ENGINEERED NANOPARTICLES . (2015-10-24). American Industrial Hygiene Association.

  • Nanomaterials | Harvard Environmental Health and Safety . Harvard University.

  • Nanoparticle Safe Work Practices . (2017-07-05). University of Colorado.

  • Progress in Personal Protective Equipment for Nanomaterials . ResearchGate.

  • Nanomaterials - Research Safety . University of Kentucky.

  • Nanomaterial disposal by incineration . (2013-07-11). Environmental Science: Processes & Impacts.

  • SAFETY DATA SHEET -[1]Cycloparaphenylene . (2023-03-04). TCI Chemicals.

  • [1]Cycloparaphenylene Product Information . ChemScene.

  • Handling NoPo HiPCO® Single-Walled Carbon Nanotubes . NoPo Nanotechnologies.

  • SAFETY DATA SHEET . Sigma-Aldrich.

  • The Dynamic, Size-Dependent Properties of[1]-[7]Cycloparaphenylenes . (2015-04-02). RSC Publishing.

  • Cycloparaphenylene - Wikipedia . Wikipedia.

  • SAFETY DATA SHEET - Cyclopropane . Airgas.

  • Carbon nanohoop - Grokipedia . Grokipedia.

  • Exploiting the Supramolecular Chemistry of Carbon Nanohoops and Their Potential in Aqueous Applications . University of Oregon Scholars' Bank.

  • The Smallest “Carbon Nanoring”:[1]Cycloparaphenylene ([1]CPP) . TCI Chemicals.

  • The Smallest “Carbon Nanoring”:[1]Cycloparaphenylene ([1]CPP) . Tokyo Chemical Industry (India) Pvt. Ltd.

  • Conformational Landscapes and Energetics of Carbon Nanohoops and their Ring-in-Ring Complexes . (2023-03-08). National Institutes of Health.

  • Synthesis and characterization of[1]cycloparaphenylene . (2014-02-12). PubMed.

  • Synthesis and Reactions of Carbon Nanohoop . ResearchGate.

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